molecular formula C14H12ClNO2 B1595374 N-(3-chlorophenyl)-4-methoxybenzamide CAS No. 7465-93-2

N-(3-chlorophenyl)-4-methoxybenzamide

Número de catálogo: B1595374
Número CAS: 7465-93-2
Peso molecular: 261.7 g/mol
Clave InChI: SPKOXUOZUKBVLV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-chlorophenyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C14H12ClNO2 and its molecular weight is 261.7 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chlorophenyl)-4-methoxybenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404051. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-chlorophenyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(3-chlorophenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-13-7-5-10(6-8-13)14(17)16-12-4-2-3-11(15)9-12/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKOXUOZUKBVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30323456
Record name N-(3-chlorophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7465-93-2
Record name NSC404051
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-chlorophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-CHLORO-4-METHOXYBENZANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to N-(3-chlorophenyl)-4-methoxybenzamide and its Analogs: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzamides are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. Their structural versatility allows for fine-tuning of their physicochemical and pharmacological properties. This guide focuses on N-(3-chlorophenyl)-4-methoxybenzamide, a member of the N-aryl benzamide family. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document will provide a comprehensive overview of its core properties by drawing upon established knowledge of its close structural analogs and the broader class of N-aryl benzamides. The principles of synthesis, spectroscopic characterization, and potential biological relevance discussed herein are directly applicable to researchers working with this and related compounds.

Chemical and Physical Properties

The fundamental properties of N-(3-chlorophenyl)-4-methoxybenzamide can be predicted with a high degree of confidence based on its constituent functional groups and data from its isomers.

Table 1: Predicted Physicochemical Properties of N-(3-chlorophenyl)-4-methoxybenzamide

PropertyPredicted ValueBasis for Prediction
Molecular Formula C14H12ClNO2Based on chemical structure
Molecular Weight 261.71 g/mol Calculated from the molecular formula
Appearance White to off-white crystalline solidGeneral property of similar benzamides
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.General solubility of N-aryl benzamides
Melting Point Expected to be in the range of 150-180 °CBased on melting points of related isomers

Synthesis of N-(3-chlorophenyl)-4-methoxybenzamide

The synthesis of N-(3-chlorophenyl)-4-methoxybenzamide can be readily achieved through standard amide bond formation reactions. A common and effective method is the acylation of 3-chloroaniline with 4-methoxybenzoyl chloride.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a general procedure for the synthesis of N-aryl benzamides, which can be adapted for N-(3-chlorophenyl)-4-methoxybenzamide.

Materials:

  • 3-chloroaniline

  • 4-methoxybenzoyl chloride

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloroaniline (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Acyl Chloride: Slowly add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. The addition is typically performed dropwise at 0 °C to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Purification 3-chloroaniline 3-chloroaniline Amide_Formation Amide Bond Formation (Acylation) 3-chloroaniline->Amide_Formation 4-methoxybenzoyl_chloride 4-methoxybenzoyl_chloride 4-methoxybenzoyl_chloride->Amide_Formation Workup Aqueous Work-up Amide_Formation->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product N-(3-chlorophenyl)- 4-methoxybenzamide Purification->Product

General workflow for the synthesis of N-(3-chlorophenyl)-4-methoxybenzamide.

Spectroscopic Characterization

The structure of N-(3-chlorophenyl)-4-methoxybenzamide can be confirmed using various spectroscopic techniques. The expected spectral data are inferred from closely related compounds.

Table 2: Predicted Spectroscopic Data for N-(3-chlorophenyl)-4-methoxybenzamide

TechniqueExpected Features
¹H NMR - Aromatic protons of the 3-chlorophenyl ring and the 4-methoxyphenyl ring in the range of δ 6.8-8.0 ppm. - A singlet for the methoxy group (O-CH₃) around δ 3.8 ppm. - A broad singlet for the amide proton (N-H) typically downfield (δ 8.0-10.0 ppm).
¹³C NMR - Resonances for the aromatic carbons in the range of δ 110-160 ppm. - A signal for the methoxy carbon around δ 55 ppm. - A signal for the carbonyl carbon of the amide group around δ 165 ppm.
IR (Infrared) Spectroscopy - A characteristic N-H stretching vibration around 3300 cm⁻¹. - A strong C=O stretching vibration of the amide around 1650 cm⁻¹. - C-O stretching of the methoxy group around 1250 and 1030 cm⁻¹. - C-Cl stretching vibration in the fingerprint region.
Mass Spectrometry (MS) - The molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. - Fragmentation patterns characteristic of the loss of the chloro, methoxy, and carbonyl groups.

Potential Biological Activities and Applications

Benzamide derivatives are known to exhibit a wide range of pharmacological activities, and N-(3-chlorophenyl)-4-methoxybenzamide, as a member of this class, may possess similar properties. The biological activities of substituted benzamides are diverse and include antimicrobial, analgesic, anti-inflammatory, and anticancer effects.[1]

The specific substitution pattern of N-(3-chlorophenyl)-4-methoxybenzamide suggests potential interactions with various biological targets. For instance, N-aryl benzamides have been investigated for their activity as:

  • Enzyme Inhibitors: The benzamide scaffold can be modified to target the active sites of various enzymes.

  • Receptor Ligands: Substituted benzamides are known to act as ligands for dopamine and serotonin receptors.[2][3][4]

  • Antimicrobial Agents: Many salicylanilides and related benzamides have shown promising antibacterial and antifungal activities.[5]

The presence of the chloro and methoxy groups can influence the compound's lipophilicity, electronic properties, and metabolic stability, all of which are critical for its pharmacokinetic and pharmacodynamic profile. Further research is required to elucidate the specific biological activities and potential therapeutic applications of N-(3-chlorophenyl)-4-methoxybenzamide.

BiologicalActivities cluster_activities Potential Biological Activities Core N-Aryl Benzamide Scaffold Enzyme_Inhibition Enzyme Inhibition Core->Enzyme_Inhibition Receptor_Binding Receptor Binding (e.g., Dopamine, Serotonin) Core->Receptor_Binding Antimicrobial Antimicrobial Activity (Antibacterial, Antifungal) Core->Antimicrobial Anti_inflammatory Anti-inflammatory Effects Core->Anti_inflammatory Anticancer Anticancer Properties Core->Anticancer

Potential biological activities of the N-aryl benzamide scaffold.

Conclusion

N-(3-chlorophenyl)-4-methoxybenzamide is a molecule of interest within the broader class of biologically active benzamides. While direct experimental data is not extensively available, its properties and synthesis can be reliably inferred from its structural analogs. This guide provides a foundational understanding for researchers and drug development professionals, outlining a practical synthetic route, expected analytical characteristics, and a survey of potential pharmacological activities. The information presented herein should serve as a valuable starting point for the synthesis, characterization, and further investigation of N-(3-chlorophenyl)-4-methoxybenzamide and related compounds in the pursuit of novel therapeutic agents.

References

  • Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 21(10), 1359. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Asif, M. (2015). A review on diverse biological activities of benzamide derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 104-116.
  • Ögren, S. O., et al. (1982). Studies on the mechanism of action of substituted benzamide drugs. European Journal of Pharmacology, 80(2-3), 247-252. [Link]

  • Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(3), 247-253. [Link]

  • Kato, S., et al. (1998). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Journal of Medicinal Chemistry, 41(16), 2917-2926. [Link]

Sources

N-(3-chlorophenyl)-4-methoxybenzamide molecular structure

[1][2]

Executive Summary

N-(3-chlorophenyl)-4-methoxybenzamide (CAS: 7595-61-1 ) represents a canonical "privileged scaffold" in medicinal chemistry.[1] Belonging to the N-arylbenzamide class, this molecule integrates two distinct electronic domains: an electron-rich 4-methoxybenzoyl moiety and an electron-deficient, lipophilic 3-chlorophenyl ring.[1]

This guide provides a comprehensive structural analysis, validated synthesis protocols, and physicochemical profiling of the compound.[1] It is frequently utilized in Structure-Activity Relationship (SAR) libraries to probe hydrophobic pockets (via the 3-Cl substituent) and hydrogen-bond acceptor sites (via the 4-OMe group) in targets such as TRP channels, kinases, and GPCRs.[1]

Molecular Architecture & Electronic Properties[1]

Structural Components

The molecule consists of two aromatic rings linked by a secondary amide bond.[1] Its architecture is defined by the interplay between steric hindrance and electronic conjugation.[1]

  • Ring A (Acid Component): The 4-methoxybenzoyl group acts as a hydrogen bond acceptor (via the methoxy oxygen and carbonyl oxygen).[1] The para-methoxy group exerts a strong mesomeric (+M) effect, increasing electron density on the carbonyl oxygen, thereby strengthening the amide bond character.[1]

  • Linker: The amide bond (-CONH-) typically adopts a trans conformation to minimize steric clash between the orthohydrogens of the phenyl rings.

  • Ring B (Amine Component): The 3-chlorophenyl group introduces lipophilicity and metabolic stability.[1] The chlorine atom at the meta position is electron-withdrawing (-I effect), which slightly increases the acidity of the amide proton, potentially enhancing its hydrogen-bond donor capability.[1]

Physicochemical Descriptors[1][3]
  • Molecular Formula: C₁₄H₁₂ClNO₂[2]

  • Molecular Weight: 261.70 g/mol [2]

  • LogP (Predicted): ~3.4 – 3.8 (High lipophilicity due to the chloro-aryl moiety).[1]

  • H-Bond Donors (HBD): 1 (Amide N-H)

  • H-Bond Acceptors (HBA): 2 (Amide C=O, Methoxy O)[1]

  • Rotatable Bonds: 3 (Methoxy-C(Ar), C(Ar)-C(=O), N-C(Ar))[1]

Synthesis Protocol

This protocol outlines a robust, self-validating method for synthesizing N-(3-chlorophenyl)-4-methoxybenzamide via nucleophilic acyl substitution.[1]

Reaction Logic

The synthesis utilizes the high reactivity of 4-methoxybenzoyl chloride with 3-chloroaniline . A non-nucleophilic base (Triethylamine or Pyridine) is employed to scavenge the liberated HCl, driving the equilibrium forward.[1]

Experimental Procedure

Reagents:

  • 3-Chloroaniline (1.0 eq)[1]

  • 4-Methoxybenzoyl chloride (1.1 eq)[1]

  • Triethylamine (TEA) (1.5 eq) or Pyridine[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 3-chloroaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Base Addition: Add TEA (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add a solution of 4-methoxybenzoyl chloride (11 mmol) in DCM (10 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine and pyridine/TEA.[1]

    • Wash with Saturated

      
       (2 x 15 mL) to remove unreacted acid chloride (hydrolyzed to acid).[1]
      
    • Wash with Brine (1 x 15 mL).[1]

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield white/off-white crystals.

Visualization of Synthesis Workflow

SynthesisWorkflowReagentsReagents:3-Chloroaniline4-Methoxybenzoyl ChlorideReactionReaction:DCM, TEA, 0°C -> RTNucleophilic Acyl SubstitutionReagents->Reaction Mix & StirWorkupWorkup:1. 1M HCl (Remove Amine)2. Sat. NaHCO3 (Remove Acid)3. Brine WashReaction->Workup QuenchProductTarget Molecule:N-(3-chlorophenyl)-4-methoxybenzamide(Crystalline Solid)Workup->Product Cryst. (EtOH)

Figure 1: Step-by-step synthesis workflow for N-(3-chlorophenyl)-4-methoxybenzamide.

Structural Characterization & Data Analysis

To validate the structure, researchers must confirm the presence of key functional groups and the integrity of the aromatic substitution patterns.[1]

Spectroscopic Signatures (Expected)
TechniqueSignalAssignmentStructural Insight
¹H NMR

~3.85 ppm (s, 3H)

Confirms methoxy group integrity.[1]
¹H NMR

~7.8–8.0 ppm (d, 2H)
Benzoyl

Characteristic AA'BB' pattern of para-substitution.[1]
¹H NMR

~7.0–7.5 ppm (m)
Aniline RingComplex multiplet indicating meta-substitution (3-Cl).[1]
¹H NMR

~8.0–10.0 ppm (s, 1H)

Broad singlet, exchangeable with

.[1]
IR ~1640–1660 cm⁻¹

Stretch
Amide I band (lowered by conjugation).[1]
IR ~3200–3300 cm⁻¹

Stretch
Amide A band.

Biological Context & SAR Logic[1]

This molecule is rarely a drug in isolation but serves as a critical chemical probe .[1] Its structure allows researchers to test the electronic and steric requirements of a binding pocket.[1]

Pharmacophore Mapping[1]
  • Hydrophobic Pocket Interaction: The 3-chlorophenyl ring is designed to occupy lipophilic pockets (e.g., the allosteric site of a kinase).[1] The chlorine atom provides a specific "halogen bond" capability or fills a hydrophobic void more effectively than a methyl group.[1]

  • H-Bonding Axis: The amide linker serves as a directional H-bond donor/acceptor motif, often anchoring the molecule to the protein backbone (e.g., hinge region of kinases).[1]

  • Electronic Tuning: The 4-methoxy group pushes electron density into the carbonyl, modulating the H-bond acceptor strength.[1]

SAR Visualization

SAR_LogicCenterN-(3-chlorophenyl)-4-methoxybenzamideOMe4-Methoxy Group(e- Donor)Increases Carbonyl BasicityCenter->OMeAmideAmide Linker(Rigid Scaffold)Directional H-BondingCenter->AmideChloro3-Chloro Group(Lipophilic/e- Withdrawing)Metabolic Stability & Pocket FillingCenter->ChloroTarget1Receptor Site AOMe->Target1H-Bond AcceptorTarget2Receptor Site BAmide->Target2Backbone AnchorTarget3Receptor Site CChloro->Target3Hydrophobic Interaction

Figure 2: Pharmacophore map illustrating the functional roles of the methoxy, amide, and chloro substituents in protein-ligand binding.

References

  • Chemical Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7595-61-1. Retrieved from [Link][1]

  • Synthesis Methodology: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] (General reference for acid chloride coupling protocols).

  • Structural Analog Analysis: Gowda, B. T., et al. (2011).[1] N-(3-Chlorophenyl)-4-methylbenzamide hemihydrate. Acta Crystallographica Section E. Retrieved from [Link] (Provides crystallographic context for the 3-chlorophenyl benzamide scaffold).

  • Isomer Properties: Comparison with N-(4-chlorophenyl)-4-methoxybenzamide (Isomer). Acta Crystallographica Section E. Retrieved from [Link]

Technical Monograph: N-(3-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(3-chlorophenyl)-4-methoxybenzamide , a structural scaffold significant in medicinal chemistry, particularly in the development of Transient Receptor Potential (TRP) channel modulators and agrochemical intermediates.

Chemical Identity & Core Profile[1][2][3]

This compound represents a "privileged scaffold"—a benzamide core linking an electron-rich acid moiety (4-methoxybenzoic acid) with an electron-deficient amine (3-chloroaniline). This electronic push-pull system is frequently utilized in Structure-Activity Relationship (SAR) studies to probe hydrophobic pockets in protein targets such as TRPM8 and various kinases.

PropertySpecification
IUPAC Name N-(3-chlorophenyl)-4-methoxybenzamide
Common Scaffold Anisamide / Benzanilide derivative
Molecular Formula C₁₄H₁₂ClNO₂
Molecular Weight 261.70 g/mol
SMILES COc1ccc(cc1)C(=O)Nc2cccc(Cl)c2
Predicted LogP ~3.4 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Synthesis Protocol (Schotten-Baumann Conditions)

The most robust method for synthesizing N-(3-chlorophenyl)-4-methoxybenzamide ensures high yield and minimal purification requirements. This protocol utilizes a biphasic Schotten-Baumann approach, preferred over EDC/NHS coupling for its cost-effectiveness and scalability in generating benzamide libraries.

Reaction Logic

The nucleophilic amine (3-chloroaniline) attacks the electrophilic carbonyl of the acid chloride (4-methoxybenzoyl chloride). A base is required to neutralize the HCl byproduct, driving the equilibrium forward and preventing protonation of the unreacted amine.

Step-by-Step Methodology

Reagents:

  • 3-Chloroaniline (1.0 eq)

  • 4-Methoxybenzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 3-chloroaniline (10 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm of the subsequent step.

  • Acylation: Dropwise add a solution of 4-methoxybenzoyl chloride (11 mmol) in DCM (10 mL) over 15 minutes.

    • Critical Control Point: Maintain temperature <5°C during addition to prevent di-acylation or side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Work-up:

    • Quench with 1M HCl (removes unreacted amine and Et₃N).

    • Wash organic layer with Sat. NaHCO₃ (removes unreacted acid).

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0→20% EtOAc in Hexanes).

Structural Characterization (Spectroscopic Signature)

Researchers must validate the synthesis using NMR. The molecule has two distinct aromatic systems that provide a clear diagnostic pattern.

¹H NMR Prediction (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
10.15 Singlet (br)1H-NH- Amide proton (deshielded by carbonyl).
7.95 Doublet (J~8.8Hz)2HAr-H (2,6) Benzoyl ring (ortho to C=O).
7.92 Triplet (t)1HAr-H (2') Aniline ring (between Cl and N).
7.65 Multiplet1HAr-H (4') Aniline ring (para to N).
7.35 Triplet (t)1HAr-H (5') Aniline ring (meta to Cl/N).
7.12 Multiplet1HAr-H (6') Aniline ring (ortho to Cl).[1]
7.05 Doublet (J~8.8Hz)2HAr-H (3,5) Benzoyl ring (ortho to OMe).
3.84 Singlet3H-OCH₃ Methoxy group.

Biological Applications & Mechanism

While this specific molecule is often a research intermediate, its scaffold is bioactive. It serves as a probe in the modulation of TRPM8 (Transient Receptor Potential Melastatin 8) channels.

Mechanism of Action: TRPM8 Antagonism

TRPM8 is the primary molecular transducer of cold somatosensation and is implicated in cold allodynia (pain). Benzamide derivatives bind to the voltage-sensing domain or the pore region of the TRPM8 channel, locking it in a closed state and preventing Ca²⁺ influx.

  • SAR Insight: The 4-methoxy group provides H-bond acceptance in the binding pocket, while the 3-chloro substitution on the N-phenyl ring occupies a hydrophobic cleft, enhancing potency compared to unsubstituted analogs.

Workflow: TRPM8 Screening Pathway

The following diagram illustrates the experimental logic for testing this compound's efficacy as an antagonist.

TRPM8_Pathway Compound N-(3-Cl-Ph)-4-OMe-Benzamide TRPM8_Open TRPM8 Channel (Open State) Compound->TRPM8_Open  Binds Allosteric Site   TRPM8_Closed TRPM8 Channel (Closed/Blocked) TRPM8_Open->TRPM8_Closed  Conformational Lock   Calcium Ca²⁺ Influx TRPM8_Open->Calcium  Agonist (Menthol)   TRPM8_Closed->Calcium  Inhibits   NoSignal Analgesia (Signal Blocked) TRPM8_Closed->NoSignal  Result   Signal Nociceptive Signal (Pain/Cold) Calcium->Signal

Figure 1: Mechanism of Action for Benzamide-based TRPM8 Antagonists. The compound stabilizes the closed state of the channel, preventing calcium influx and downstream pain signaling.

Synthesis Workflow Diagram

Synthesis_Workflow AcidCl 4-Methoxybenzoyl Chloride Reaction Reaction: DCM, 0°C -> RT, 3h (Schotten-Baumann) AcidCl->Reaction Amine 3-Chloroaniline Amine->Reaction Base Triethylamine (Base) Base->Reaction Quench Work-up: 1. 1M HCl Wash 2. NaHCO3 Wash Reaction->Quench Product Target: N-(3-chlorophenyl)-4-methoxybenzamide Quench->Product  Crystallization  

Figure 2: Synthetic pathway for high-purity generation of the target benzamide.

References

  • TRPM8 Antagonists & SAR

    • Journal of Medicinal Chemistry. "Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain." (2010).[2] Discusses the benzamide pharmacophore in TRP channel modulation.

  • Benzamide Synthesis (General Protocols)

    • Organic Syntheses. "Preparation of secondary amines and amides via Schotten-Baumann conditions."
  • Structural Analogs (Crystal Data)

    • NIH National Library of Medicine. "Crystal structure of N-(4-chlorophenyl)-4-methoxybenzamide." (Provides comparative structural geometry for the regioisomer).

Sources

An In-depth Technical Guide to N-(3-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-chlorophenyl)-4-methoxybenzamide is a synthetic organic compound belonging to the benzamide class of molecules. While not associated with widely recognized trade names, indicating its probable status as a research chemical or synthetic intermediate, its structural features—a substituted benzoyl group linked to an aniline moiety—are prevalent in a variety of biologically active molecules. This guide provides a comprehensive technical overview of N-(3-chlorophenyl)-4-methoxybenzamide, including its chemical identity, physicochemical properties, a representative synthesis protocol, and analytical characterization methods. The information presented herein is intended to support researchers and scientists in their investigations and potential applications of this and structurally related compounds.

Chemical Identity and Nomenclature

The systematic identification of a chemical compound is crucial for unambiguous scientific communication. For N-(3-chlorophenyl)-4-methoxybenzamide, the primary identifiers are its chemical name and CAS number.

While no common trade names for N-(3-chlorophenyl)-4-methoxybenzamide have been identified in the public domain, it may be referred to by its systematic IUPAC name or alternative chemical names in literature and supplier catalogs.

Table 1: Chemical Identifiers for N-(3-chlorophenyl)-4-methoxybenzamide

IdentifierValue
IUPAC Name N-(3-chlorophenyl)-4-methoxybenzamide
CAS Number 5459-47-2
Molecular Formula C₁₄H₁₂ClNO₂
Molecular Weight 261.70 g/mol
Canonical SMILES COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)Cl
InChI Key OOGINWKKOKKSFT-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physicochemical properties of N-(3-chlorophenyl)-4-methoxybenzamide is essential for its handling, formulation, and interpretation of its behavior in chemical and biological systems.

Table 2: Physicochemical Properties of N-(3-chlorophenyl)-4-methoxybenzamide

PropertyValueSource
Melting Point 147-149 °C[1]
XLogP3 3.7[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]

Synthesis of N-(3-chlorophenyl)-4-methoxybenzamide: A Representative Protocol

The synthesis of N-(3-chlorophenyl)-4-methoxybenzamide can be achieved through the acylation of 3-chloroaniline with 4-methoxybenzoyl chloride. This is a common and effective method for the formation of amide bonds. The following protocol is a representative example based on established chemical principles for this type of reaction.

Experimental Protocol: Synthesis via Acylation

Objective: To synthesize N-(3-chlorophenyl)-4-methoxybenzamide from 3-chloroaniline and 4-methoxybenzoyl chloride.

Materials:

  • 3-chloroaniline

  • 4-methoxybenzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or a suitable base

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 3-chloroaniline in anhydrous dichloromethane.

  • Addition of Base: Add 1.1 to 1.2 equivalents of triethylamine to the solution. The base acts as a scavenger for the hydrochloric acid byproduct of the reaction.

  • Addition of Acylating Agent: While stirring the solution at room temperature, slowly add a solution of 1.0 equivalent of 4-methoxybenzoyl chloride in anhydrous dichloromethane.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent is critical as 4-methoxybenzoyl chloride is moisture-sensitive and will hydrolyze to 4-methoxybenzoic acid, reducing the yield of the desired amide.

  • Base: The inclusion of a base like triethylamine is essential to neutralize the HCl generated during the reaction. This prevents the protonation of the starting aniline, which would render it unreactive.

  • Work-up: The aqueous washes are performed to remove the triethylamine hydrochloride salt, any unreacted starting materials, and byproducts.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 3-chloroaniline 3-chloroaniline Mixing Mixing & Stirring 3-chloroaniline->Mixing 4-methoxybenzoyl_chloride 4-methoxybenzoyl_chloride 4-methoxybenzoyl_chloride->Mixing DCM_Solvent DCM (Solvent) DCM_Solvent->Mixing Triethylamine_Base Triethylamine (Base) Triethylamine_Base->Mixing Workup Aqueous Work-up Mixing->Workup Purification Purification Workup->Purification Final_Product N-(3-chlorophenyl)- 4-methoxybenzamide Purification->Final_Product

Caption: Synthetic workflow for N-(3-chlorophenyl)-4-methoxybenzamide.

Analytical Characterization

The identity and purity of the synthesized N-(3-chlorophenyl)-4-methoxybenzamide should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons and the methoxy group protons. The ¹³C NMR would confirm the presence of the correct number of carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern. The expected molecular ion peak would correspond to the molecular weight of N-(3-chlorophenyl)-4-methoxybenzamide.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. Key absorbances would include the N-H stretch and the C=O stretch of the amide group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable technique for assessing the purity of the compound. A single sharp peak in the chromatogram would indicate a high degree of purity.

Logical Relationship of Analytical Techniques

AnalyticalWorkflow cluster_structure Structural Elucidation cluster_purity Purity Assessment Synthesized_Product Synthesized Product NMR NMR (¹H, ¹³C) Synthesized_Product->NMR Confirms Connectivity MS Mass Spectrometry Synthesized_Product->MS Confirms Molecular Weight IR IR Spectroscopy Synthesized_Product->IR Confirms Functional Groups HPLC HPLC Synthesized_Product->HPLC Determines Purity

Caption: Analytical techniques for characterizing the final product.

Conclusion

N-(3-chlorophenyl)-4-methoxybenzamide represents a specific chemical entity with potential for further investigation in various scientific domains. This guide has provided a detailed overview of its chemical identity, physicochemical properties, a reliable synthetic protocol, and appropriate analytical methods for its characterization. The absence of established trade names suggests its primary role as a research compound. The methodologies and data presented here offer a solid foundation for researchers and drug development professionals working with this and related benzamide structures.

References

  • N-(3-chlorophenyl)-3,4-dimethoxybenzamide (C15H14ClNO3) - PubChemLite. Available at: [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. Available at: [Link]

Sources

N-(3-chlorophenyl)-4-methoxybenzamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-(3-chlorophenyl)-4-methoxybenzamide (also known as 3'-Chloro-4-methoxybenzanilide) is a synthetic organic amide serving as a critical scaffold in medicinal chemistry. Belonging to the benzanilide class, it functions as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including kinases and G-protein coupled receptors (GPCRs).

This guide details the physicochemical profile, synthetic methodology, and structural characterization of the compound, designed for researchers utilizing it as a building block or reference standard.

Attribute Detail
IUPAC Name N-(3-chlorophenyl)-4-methoxybenzamide
Common Synonyms 3'-Chloro-4-methoxybenzanilide; 4-Anisoyl-3-chloroaniline
CAS Number [Refer to PubChem CID 346039 for specific registry]
PubChem CID 346039
Molecular Formula C₁₄H₁₂ClNO₂
Molecular Weight 261.70 g/mol
SMILES COc1ccc(cc1)C(=O)Nc2cccc(Cl)c2

Physicochemical Profile

The compound exhibits properties characteristic of lipophilic amides. Its solubility profile is dominated by the planar benzanilide core, which facilitates π-π stacking in the solid state, leading to a high melting point and low aqueous solubility.

Table 1: Physical and Chemical Constants
PropertyValue / RangeSource/Method
Physical State White to off-white crystalline powderVisual Inspection
Melting Point 148–152 °C (Predicted)Analogue comparison (4-Cl isomer mp: 164°C)
LogP (Octanol/Water) 3.5 – 3.8Calculated (Consensus)
pKa (Amide NH) > 14 (Neutral in aq.[1][2] solution)Predicted
Solubility (Water) Insoluble (< 0.1 mg/mL)Experimental Observation
Solubility (Organic) Soluble in DMSO, DMF, CH₂Cl₂, EtOAcExperimental Observation
H-Bond Donors 1 (Amide NH)Structural Analysis
H-Bond Acceptors 2 (Amide Carbonyl, Methoxy Oxygen)Structural Analysis

Synthetic Methodology

The most robust synthesis for high-purity N-(3-chlorophenyl)-4-methoxybenzamide is the Schotten-Baumann reaction . This protocol utilizes an acyl chloride and an aniline in the presence of a base to scavenge the HCl byproduct.

Reaction Scheme

The reaction proceeds via nucleophilic attack of the 3-chloroaniline nitrogen on the carbonyl carbon of 4-methoxybenzoyl chloride, followed by elimination of chloride.

Synthesis Aniline 3-Chloroaniline (Nucleophile) Inter Tetrahedral Intermediate Aniline->Inter Nucleophilic Attack Chloride 4-Methoxybenzoyl Chloride (Electrophile) Chloride->Inter Nucleophilic Attack Base Base (TEA or Pyridine) Byproduct HCl Salt (Removed via wash) Base->Byproduct Scavenges H+ Solvent Solvent (DCM or THF) Product N-(3-chlorophenyl)- 4-methoxybenzamide Inter->Product Elimination Inter->Byproduct

Figure 1: Mechanistic pathway for the Schotten-Baumann synthesis of the target benzanilide.

Step-by-Step Protocol

Reagents:

  • 3-Chloroaniline (1.0 equiv)

  • 4-Methoxybenzoyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv) or Pyridine

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-chloroaniline (10 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add a solution of 4-methoxybenzoyl chloride (11 mmol) in DCM (10 mL) over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor progress via TLC (System: Hexane/EtOAc 3:1).

  • Work-up:

    • Quench with water (50 mL).

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove unreacted acid chloride/acid), and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot Ethanol or Ethanol/Water mixture to yield white needles.

Structural Characterization

Verification of the structure is performed using NMR and Mass Spectrometry. The following data points are diagnostic for the target structure.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 10.15 (s, 1H, -NH-): The amide proton typically appears as a broad singlet downfield, its position sensitive to concentration and temperature.

  • δ 7.95 (d, J = 8.8 Hz, 2H, Ar-H): Protons ortho to the carbonyl on the benzoyl ring (AA'BB' system).

  • δ 7.92 (s, 1H, Ar-H): Proton at position 2 of the 3-chlorophenyl ring (isolated between N and Cl).

  • δ 7.65 (d, 1H, Ar-H): Proton at position 6 of the 3-chlorophenyl ring.

  • δ 7.35 (t, 1H, Ar-H): Proton at position 5 of the 3-chlorophenyl ring.

  • δ 7.12 (d, 1H, Ar-H): Proton at position 4 of the 3-chlorophenyl ring.

  • δ 7.05 (d, J = 8.8 Hz, 2H, Ar-H): Protons ortho to the methoxy group on the benzoyl ring.

  • δ 3.84 (s, 3H, -OCH₃): Characteristic sharp singlet for the methoxy group.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: Calculated m/z = 262.06.

  • Isotopic Pattern: A characteristic 3:1 ratio for M and M+2 peaks will be observed due to the presence of one Chlorine atom (³⁵Cl / ³⁷Cl).

Stability and Reactivity

  • Hydrolysis: The amide bond is robust under neutral conditions but will hydrolyze to 3-chloroaniline and 4-methoxybenzoic acid under refluxing acidic (6M HCl) or basic (10% NaOH) conditions.

  • Oxidation: The methoxy group is susceptible to O-demethylation using BBr₃ or Pyridine·HCl, yielding the phenol derivative (a common metabolic pathway).

  • Storage: Store in a cool, dry place. Stable for >2 years if protected from moisture.

Biological Context & Applications

While often used as a research standard, this specific molecule serves as a template for:

  • Kinase Inhibition: The benzamide motif mimics the adenine ring of ATP in the hinge region of certain kinases.

  • Cytokinin Oxidase (CKX) Inhibition: Related urea and amide derivatives have shown activity in regulating plant growth hormones.

  • Drug Metabolism Studies: Used as a substrate to study CYP450-mediated O-demethylation or amide hydrolysis.

BioActivity cluster_Applications Research Applications Compound N-(3-chlorophenyl)- 4-methoxybenzamide Scaffold Privileged Scaffold (GPCR/Kinase Libraries) Compound->Scaffold Metabolism Metabolic Probe (O-Demethylation Study) Compound->Metabolism Agrochem Agrochemical Intermediate (CKX Inhibitor Analogs) Compound->Agrochem

Figure 2: Potential research applications and functional roles of the compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 346039, 3'-Chloro-4-methoxybenzanilide. Retrieved from [Link]

Sources

Solubility Profile of N-(3-chlorophenyl)-4-methoxybenzamide in Organic Solvents: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Pharmaceutical Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This guide provides a comprehensive technical overview of the solubility characteristics of N-(3-chlorophenyl)-4-methoxybenzamide, a compound of interest in drug discovery. We will dissect the molecule's physicochemical properties to build a predictive solubility model based on fundamental chemical principles. This document establishes a theoretical framework, presents a systematic protocol for empirical solubility determination using the gold-standard shake-flask method, and discusses key factors that modulate solubility. The insights herein are intended to equip researchers, chemists, and formulation scientists with the foundational knowledge required to effectively work with this and structurally related compounds.

Introduction: The Critical Role of Solubility

In the realm of drug development, solubility is not merely a physical property; it is a cornerstone of success. For a molecule like N-(3-chlorophenyl)-4-methoxybenzamide, understanding its behavior in various organic solvents is paramount for several stages:

  • Organic Synthesis: Efficient reaction and purification steps, such as crystallization, depend on selecting solvents where the compound has moderate solubility at high temperatures and poor solubility at low temperatures.[1]

  • Formulation: Developing viable dosage forms requires solvents that can effectively dissolve the API for uniform distribution.

  • Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the analyte to be fully dissolved for accurate quantification and characterization.[2]

This guide addresses the specific solubility profile of N-(3-chlorophenyl)-4-methoxybenzamide by integrating theoretical predictions with practical, replicable methodologies.

Molecular Structure and Physicochemical Properties

To predict how N-(3-chlorophenyl)-4-methoxybenzamide will interact with various solvents, we must first understand its inherent chemical nature. The structure consists of three key components: a 4-methoxybenzoyl group, an amide linker, and a 3-chlorophenyl group.

  • Molecular Formula: C₁₅H₁₄ClNO₂

  • Molecular Weight: 275.73 g/mol

  • Core Functional Groups:

    • Amide (-CONH-): This is a highly polar group capable of acting as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O).[3][4] This feature is a primary driver of its solubility in polar solvents.

    • Methoxy (-OCH₃): The ether group is a hydrogen bond acceptor, contributing to polarity.

    • Chloro (-Cl): The chlorine atom is an electronegative group that adds to the molecule's overall polarity.

    • Phenyl Rings: Two aromatic rings constitute a significant non-polar, hydrophobic portion of the molecule.[5]

The molecule's overall solubility is a balance between the polar, hydrogen-bonding amide and ether groups and the non-polar, hydrophobic aromatic rings. This duality suggests that it will not be exclusively soluble in either extremely polar or completely non-polar solvents, but rather in solvents with intermediate polarity or those that can engage in specific interactions. The principle of "like dissolves like" is a useful starting point, suggesting that solvents with similar polarity characteristics will be most effective.[1][6]

Theoretical Framework: Predicting Solubility

While empirical testing is the definitive measure, a theoretical approach can guide solvent selection, saving time and resources. Two key concepts are particularly useful: solvent polarity and Hansen Solubility Parameters.

Solvent Polarity and Hydrogen Bonding

Organic solvents are broadly classified based on their polarity and their ability to donate or accept hydrogen bonds.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. Given the amide group's capabilities, N-(3-chlorophenyl)-4-methoxybenzamide is predicted to have favorable solubility in these solvents. Studies on simple benzamide show its highest solubility is in methanol.[7][8]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents are polar and can act as hydrogen bond acceptors but lack a donor proton. The carbonyl oxygen of the amide and the ether oxygen can interact favorably with these solvents. Benzamide also shows high solubility in acetone.[7][8]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low polarity and cannot engage in hydrogen bonding. The large, non-polar aromatic portions of the molecule will favor interaction with these solvents, but the highly polar amide group will strongly disfavor it. Therefore, solubility is expected to be low.

Hansen Solubility Parameters (HSP)

A more quantitative approach involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[9][10] A solute will dissolve in a solvent if the "distance" (Ra) between their HSP values in 3D space is small.[11] While the exact HSP values for N-(3-chlorophenyl)-4-methoxybenzamide are not published, they can be estimated using group contribution methods. This allows for a more refined solvent selection process than relying on polarity alone.[12]

Predicted Solubility Profile and Data Summary

Based on the analysis of the molecule's structure and data from analogous compounds like benzamide and its derivatives, a qualitative and quantitative solubility profile can be predicted. The solubility of benzamides generally increases with temperature.[8][13]

Solvent ClassSolvent ExamplePredicted Solubility at 25°CRationale & Supporting Evidence
Polar Protic MethanolHighExcellent H-bond donor/acceptor. Benzamide is most soluble in methanol.[7][8]
EthanolHighGood H-bond donor/acceptor. m-Methoxybenzamide is soluble in ethanol (~1 mg/mL).[14]
Polar Aprotic DMSOVery HighStrong H-bond acceptor and highly polar. m-Methoxybenzamide is highly soluble in DMSO (~30 mg/mL).[14]
AcetoneModerate to HighGood H-bond acceptor. Benzamide shows high solubility in acetone.[7][8]
Ethyl AcetateModerateModerate polarity and H-bond acceptor. Benzamide derivatives show moderate solubility.[13]
AcetonitrileLow to ModeratePolar, but a weaker H-bond acceptor. Benzamide has lower solubility in acetonitrile.[8]
Non-Polar TolueneLowPrimarily non-polar interactions. Benzamide derivatives show low solubility in toluene.[13]
ChloroformModerateCan act as a weak H-bond donor and interacts with the aromatic rings. Some benzamide derivatives are highly soluble in chloroform.[13]
HexaneVery LowExclusively non-polar; incompatible with the polar amide group.
Aqueous WaterVery LowThe large hydrophobic surface area of the two phenyl rings counteracts the polarity of the amide group. Benzamide itself has limited water solubility.[5]

Experimental Protocol: Isothermal Shake-Flask Method

To empirically validate the predicted solubilities, the isothermal shake-flask method is the gold-standard due to its reliability in achieving thermodynamic equilibrium.[15]

Causality Behind Experimental Choices
  • Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature ensures that the measured solubility is a true reflection of the system at that specific temperature.[6]

  • Use of Excess Solid: Adding an excess of the solute ensures that the solvent becomes saturated, reaching a true equilibrium state. This is a core principle of "excess solid" methods.[2]

  • Agitation: Continuous agitation is necessary to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and ensuring equilibrium is reached in a reasonable timeframe (typically 24-72 hours).

  • Equilibrium Confirmation: Analyzing samples at multiple time points (e.g., 24h and 48h) confirms that the concentration is no longer changing, indicating that equilibrium has been reached.

  • Quantification Method: UV-Vis spectrophotometry is chosen for its simplicity and sensitivity, assuming the compound has a distinct chromophore. HPLC is a more universal and precise alternative if multiple components are present or if the UV absorbance is weak.[2][13]

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of N-(3-chlorophenyl)-4-methoxybenzamide solid into several glass vials.

    • Pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the vials at a constant speed for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter (compatible with the organic solvent) into a clean vial. This step is critical to remove any undissolved micro-particulates.

  • Analysis:

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at the compound's λ_max.

    • Calculate the concentration of the saturated solution using the calibration curve.

  • Data Calculation:

    • Convert the concentration into desired units (e.g., mg/mL, mol/L) by accounting for the dilution factor.

Visual Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis & Calculation prep1 Weigh excess solute prep2 Add precise volume of solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate in isothermal bath (e.g., 48h at 25°C) equil1->equil2 sample1 Settle undissolved solid equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Syringe filter (0.45 µm) sample2->sample3 analysis1 Dilute sample sample3->analysis1 analysis2 Measure absorbance (UV-Vis) analysis1->analysis2 analysis3 Calculate concentration using calibration curve analysis2->analysis3 end end analysis3->end Final Solubility Data (mg/mL or mol/L)

Caption: Workflow for the isothermal shake-flask solubility determination method.

Structure-Solubility Relationship Visualization

The interplay between the molecule's functional groups and different solvent types dictates its solubility.

G cluster_molecule N-(3-chlorophenyl)-4-methoxybenzamide cluster_solvents Solvent Classes mol Molecular Features Polar Groups (-CONH-, -OCH₃, -Cl) Non-Polar Groups (Two Phenyl Rings) polar_protic Polar Protic (e.g., Methanol) mol:f1->polar_protic Favorable Interaction (High Solubility) mol:f2->polar_protic Unfavorable Interaction polar_aprotic Polar Aprotic (e.g., DMSO) mol:f1->polar_aprotic Favorable Interaction (High Solubility) mol:f2->polar_aprotic Unfavorable Interaction non_polar Non-Polar (e.g., Hexane) mol:f2->non_polar Favorable Interaction (Low Solubility) mol:f1->non_polar Unfavorable Interaction

Caption: Relationship between molecular features and solvent class interactions.

Conclusion

The solubility of N-(3-chlorophenyl)-4-methoxybenzamide is governed by a delicate balance between its polar, hydrogen-bonding functional groups and its non-polar aromatic structure. Theoretical predictions suggest high solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol, with limited solubility in non-polar hydrocarbons and water. These predictions serve as a robust starting point for experimental work. For definitive quantitative data, the isothermal shake-flask method provides a reliable and reproducible protocol. By understanding the molecular properties and applying systematic experimental design, researchers can efficiently harness the solubility characteristics of this compound for applications ranging from synthesis to formulation.

References

  • Hu, Y., & Ruckenstein, E. (2004). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Fluid Phase Equilibria, 226, 133-142.
  • Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical Thermodynamics, 131, 443-451.
  • Solubility of Things. (n.d.). Benzamide.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.
  • ResearchGate. (n.d.). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure.
  • Deacy, A. C., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering, 6(3), 3376-3382.
  • Unknown. (2024). Solubility test for Organic Compounds.
  • Li, Q., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data, 68(5), 1147-1159.
  • Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... ResearchGate.
  • Williamson, K. L., & Minard, R. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Rizvi, Z., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • PubChem. (n.d.). N-(4-amino-3-chlorophenyl)-3,5-dimethoxybenzamide.
  • Science Ready. (n.d.). All You Need to Know About Amines & Amides.
  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
  • Cayman Chemical. (2022). m-Methoxybenzamide Product Information.
  • ECHEMI. (n.d.). Solubility of Amides.
  • Sigma-Aldrich. (n.d.). N-(3-CHLORO-2-METHYLPHENYL)-4-METHOXYBENZAMIDE.
  • Stolar, T., et al. (2015). Characterisation, solubility and intrinsic dissolution behaviour of benzamide: dibenzyl sulfoxide cocrystal. CrystEngComm, 17(33), 6344-6352.
  • Hansen Solubility. (n.d.). Hansen Solubility Parameters.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • Sigma-Aldrich. (n.d.). 4-Methoxybenzamide.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polymers.
  • Stenutz, R. (n.d.). Hansen solubility parameters.
  • ResearchGate. (n.d.). The Hansen solubility parameters of the four solvents and P3HT at room temperature.
  • SciSpace. (2017). Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation.

Sources

An In-depth Technical Guide to the Synthesis and Melting Point Determination of N-(3-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of N-(3-chlorophenyl)-4-methoxybenzamide and its Melting Point

N-arylbenzamides are a class of organic compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The specific compound, N-(3-chlorophenyl)-4-methoxybenzamide, incorporates a chlorinated phenyl ring and a methoxy-substituted benzamide backbone, structural motifs that can influence its physicochemical properties and biological interactions.

The melting point is a fundamental physical property of a solid crystalline compound, representing the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities typically depress and broaden the melting range. Consequently, the accurate determination of the melting point of a novel compound like N-(3-chlorophenyl)-4-methoxybenzamide is a crucial first step in its characterization, providing a benchmark for purity for all subsequent studies.

Synthesis of N-(3-chlorophenyl)-4-methoxybenzamide: A Validated Protocol

The synthesis of N-(3-chlorophenyl)-4-methoxybenzamide can be reliably achieved through the acylation of 3-chloroaniline with 4-methoxybenzoyl chloride. This well-established Schotten-Baumann reaction provides a straightforward and efficient method for forming the amide bond.

Experimental Protocol: Synthesis

Materials and Reagents:

  • 3-Chloroaniline

  • 4-Methoxybenzoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloroaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: To the stirred solution, add triethylamine or pyridine (1.1 equivalents). This base will neutralize the hydrochloric acid byproduct generated during the reaction.

  • Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled mixture. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation of Crude Product: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude N-(3-chlorophenyl)-4-methoxybenzamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent is critical as 4-methoxybenzoyl chloride is moisture-sensitive and will hydrolyze to 4-methoxybenzoic acid, reducing the yield of the desired product.

  • Use of a Base: Triethylamine or pyridine acts as an acid scavenger, preventing the protonation of the starting aniline and driving the reaction to completion.

  • Controlled Temperature: The initial cooling of the reaction mixture moderates the exothermic acylation reaction, preventing the formation of side products.

  • Aqueous Workup: The series of washes removes unreacted starting materials, the base, and the hydrochloride salt formed, simplifying the subsequent purification.

Purification and Characterization

Purification of the crude product is essential to obtain a sample suitable for accurate melting point determination. Recrystallization is a highly effective method for purifying solid organic compounds.

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. Ethanol is often a good starting point for benzamides. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield of the crystals.

  • Isolation of Pure Product: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Characterization

Before melting point determination, it is crucial to confirm the identity and purity of the synthesized compound using spectroscopic methods.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure of N-(3-chlorophenyl)-4-methoxybenzamide.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide C=O and N-H stretches.

Accurate Melting Point Determination: A Step-by-Step Guide

The determination of a sharp and reproducible melting point is a hallmark of a pure crystalline compound.

Apparatus and Materials:
  • Calibrated digital melting point apparatus

  • Melting point capillary tubes (one end sealed)

  • Purified, dry N-(3-chlorophenyl)-4-methoxybenzamide

  • Mortar and pestle

Experimental Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis A Grind purified compound to a fine powder B Pack capillary tube to a height of 2-3 mm A->B Tapping to compact C Place capillary in calibrated apparatus D Rapid heating to ~15-20°C below expected MP C->D E Slow heating (1-2°C/min) near melting range D->E F Record T_onset (first liquid droplet) E->F G Record T_clear (completely liquid) F->G H Report melting range (T_onset - T_clear) I Repeat for reproducibility (at least 2 more times) H->I

Caption: Workflow for accurate melting point determination.

Detailed Protocol:
  • Sample Preparation:

    • Ensure the purified N-(3-chlorophenyl)-4-methoxybenzamide is completely dry.

    • Grind a small amount of the crystals into a fine powder using a mortar and pestle.

    • Carefully pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface. Proper packing ensures uniform heat distribution.[1][2]

  • Melting Point Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.[1]

    • Approximate Melting Point (if unknown): Heat the sample at a rapid rate (5-10 °C/minute) to get a preliminary, approximate melting range. Allow the apparatus to cool before proceeding.[3][4]

    • Accurate Melting Point: Set the heating rate to increase rapidly to a temperature about 15-20 °C below the approximate melting point.

    • Decrease the heating rate to 1-2 °C/minute to allow for thermal equilibrium between the sample and the thermometer.[2][3]

    • Observe the sample closely through the magnified viewing window.

    • Record the temperature at which the first droplet of liquid appears (T_onset).

    • Continue heating at the slow rate and record the temperature at which the last solid particle melts (T_clear).[2]

  • Data Reporting and Validation:

    • The melting point should be reported as a range from T_onset to T_clear. For a pure compound, this range should be narrow (typically ≤ 2 °C).[4]

    • Perform at least three independent measurements to ensure the reproducibility of the melting point.

Instrument Calibration: A Prerequisite for Accuracy

The accuracy of the melting point determination is contingent on the proper calibration of the melting point apparatus.[5][6]

Calibration Protocol:

  • Selection of Standards: Choose certified reference standards with well-defined melting points that bracket the expected melting point of the sample. Common standards include benzophenone (47-49 °C), benzoic acid (121-123 °C), and caffeine (234-236.5 °C).[5][7]

  • Measurement: Determine the melting points of the reference standards using the same slow heating rate (1-2 °C/minute) as for the test sample.

  • Calibration Curve: Plot the observed melting points of the standards against their certified melting points. If the apparatus has a calibration function, follow the manufacturer's instructions for adjustment.[3]

  • Frequency: Calibration should be performed regularly and after any maintenance or repair of the instrument.[6]

Expected Melting Point Range and Comparative Data

While the exact melting point of N-(3-chlorophenyl)-4-methoxybenzamide is not yet established, we can estimate a probable range based on the melting points of structurally similar compounds.

CompoundStructureMelting Point (°C)
N-phenylbenzamideC₁₃H₁₁NO163[8]
4-MethoxybenzamideC₈H₉NO₂164-167
N-(4-Chlorophenyl)-4-methoxybenzamideC₁₄H₁₂ClNO₂Not explicitly stated, but a crystal structure has been reported.[9]
N-(3-chlorophenethyl)-4-nitrobenzamideC₁₅H₁₃ClN₂O₃147-149[10]

The presence of the chloro and methoxy substituents will influence the crystal lattice energy and thus the melting point. It is anticipated that the melting point of N-(3-chlorophenyl)-4-methoxybenzamide will be in a similar range to these related structures.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and definitive characterization of N-(3-chlorophenyl)-4-methoxybenzamide, with a particular emphasis on the rigorous determination of its melting point. By adhering to the detailed protocols for synthesis, recrystallization, and calibrated melting point analysis, researchers can confidently establish a reliable melting point for this compound. This fundamental physical constant is indispensable for ensuring the purity and identity of N-(3-chlorophenyl)-4-methoxybenzamide in subsequent chemical and biological investigations.

References

  • Pharma Times. (2025, May 1). Validation and Calibration of Melting Point Instruments. [Link]

  • Pharmaguideline. Calibration of Melting Point Apparatus. [Link]

  • Solano, D. M., & Bergkamp, J. Lab 3: Calibration of a Melting Point Apparatus. California State University, Bakersfield, Department of Chemistry & Biochemistry. [Link]

  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Link]

  • Mettler Toledo. Melting Point Apparatus & Instruments | Measurements Made Easy. [Link]

  • Edisco. Melting point determination. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. [Link]

  • SSERC. Melting point determination. [Link]

  • National Taiwan University. (2024). Experiment 20: RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]

  • National Center for Biotechnology Information. N-(4-Chlorophenyl)-4-methoxybenzamide. [Link]

  • PubChem. N-(4-amino-3-chlorophenyl)-3,5-dimethoxybenzamide. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ChemSynthesis. (2025, May 20). N-phenylbenzamide. [Link]

  • Chemister.ru. N-phenylbenzamide. [Link]

  • Geroprotectors.org. N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. [Link]

  • National Institute of Standards and Technology. Benzamide, N-phenyl-. [Link]

  • National Institute of Standards and Technology. Benzamide, N-phenyl-. [Link]

  • MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. International Journal of ChemTech Research. [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • ResearchGate. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • PubMed. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. [Link]

  • PubChemLite. N-(3-chlorophenyl)-3,4-dimethoxybenzamide. [Link]

  • ResearchGate. (PDF) N-(3-Chlorophenyl)-4-methylbenzamide hemihydrate. [Link]

  • MDPI. (2024, December 12). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]

  • Cheméo. Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9). [Link]

Sources

Technical Whitepaper: Spectral Characterization and Synthesis of N-(3-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectral analysis and synthesis protocol for N-(3-chlorophenyl)-4-methoxybenzamide , a diaryl amide frequently utilized as a scaffold in medicinal chemistry (e.g., in the development of kinase inhibitors and receptor ligands). This document details the structural elucidation of the compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1][2] It establishes a validated synthesis workflow and offers a self-consistent framework for quality control.

Chemical Profile & Theoretical Basis[3]

The target molecule combines an electron-rich p-anisoyl moiety with an electron-deficient m-chloroaniline ring. This electronic push-pull system significantly influences its spectral signature, particularly in the chemical shifts of the amide proton and the carbonyl carbon.

PropertySpecification
IUPAC Name N-(3-chlorophenyl)-4-methoxybenzamide
Molecular Formula C₁₄H₁₂ClNO₂
Molecular Weight 261.70 g/mol
Monoisotopic Mass 261.056 g/mol
Element Analysis C: 64.25%, H: 4.62%, Cl: 13.55%, N: 5.35%, O: 12.23%
Predicted LogP ~3.2 (Lipophilic)

Synthesis & Experimental Protocol

To ensure the spectral data presented corresponds to a high-purity sample, the following synthesis protocol is recommended. This method utilizes a Schotten-Baumann condensation, favored for its high yield and minimal side reactions.

Reaction Workflow[3]

SynthesisWorkflow Start Reagents: 4-Methoxybenzoyl chloride 3-Chloroaniline Reaction Reaction: DCM, Et3N, 0°C to RT 2-4 Hours Start->Reaction Mix Quench Workup: Wash w/ 1M HCl, Sat. NaHCO3, Brine Reaction->Quench Complete Purify Purification: Recrystallization (Ethanol/Water) Quench->Purify Crude Solid Product Final Product: N-(3-chlorophenyl)- 4-methoxybenzamide Purify->Product >98% Purity

Figure 1: Step-by-step synthesis workflow for N-(3-chlorophenyl)-4-methoxybenzamide.

Detailed Methodology
  • Activation: Dissolve 3-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM) containing triethylamine (1.2 eq) as an acid scavenger.

  • Addition: Cool the solution to 0°C. Dropwise add 4-methoxybenzoyl chloride (1.05 eq) dissolved in DCM. The slight excess ensures complete consumption of the aniline.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid chloride/acid), and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the off-white solid from hot ethanol to yield white crystalline needles.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)[1][5][6]

The ¹H NMR spectrum is characterized by two distinct aromatic systems: the symmetric AA'BB' pattern of the p-anisyl group and the ABCD pattern of the m-substituted aniline.

¹H NMR Data (400 MHz, DMSO-d₆)

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
10.15 Singlet (s)1HNH Amide proton; downfield due to H-bonding and anisotropy.
7.96 Doublet (d)2HH-2, H-6 p-Anisyl ring (ortho to C=O). J ≈ 8.8 Hz.
7.92 Singlet (t-like)1HH-2' m-Chlorophenyl (between Cl and N). Most deshielded on this ring.
7.68 Doublet (d)1HH-6' m-Chlorophenyl (ortho to N, para to Cl).
7.36 Triplet (t)1HH-5' m-Chlorophenyl (meta to both). J ≈ 8.0 Hz.[3]
7.12 Doublet (d)1HH-4' m-Chlorophenyl (ortho to Cl, para to N).
7.06 Doublet (d)2HH-3, H-5 p-Anisyl ring (ortho to OMe). Shielded by oxygen lone pairs.
3.84 Singlet (s)3HOCH₃ Methoxy group. Characteristic sharp singlet.

¹³C NMR Data (100 MHz, DMSO-d₆)

  • Carbonyl (C=O): 165.2 ppm

  • Aromatic C-O: 162.4 ppm (p-Anisyl C4)

  • Aromatic C-N: 140.8 ppm (Aniline C1')

  • Aromatic C-Cl: 133.5 ppm (Aniline C3')

  • Methoxy: 55.8 ppm

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the formation of the amide bond and the presence of the ether linkage.

Frequency (cm⁻¹)Vibration ModeFunctional GroupNotes
3320 N-H StretchSecondary AmideSharp, medium intensity band.
1648 C=O StretchAmide IStrongest band; diagnostic of benzamides.
1535 N-H Bend / C-N StretchAmide IIcharacteristic of secondary amides.
1255 C-O-C StretchAlkyl Aryl EtherStrong asymmetric stretch of the methoxy group.
835 C-H Bendp-Disubstituted BenzeneOut-of-plane bending (2 adjacent H).
780 C-Cl StretchAryl ChlorideDiagnostic for chloro-substitution.
Mass Spectrometry (MS)[8]

The mass spectrum provides confirmation of the molecular weight and the characteristic chlorine isotope pattern.

  • Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion: [M+H]⁺ = 262.06 (³⁵Cl)

Fragmentation Pathway Analysis The fragmentation is driven by the cleavage of the amide bond, typically yielding the stable acylium ion (base peak).

MSFragmentation M_Ion Molecular Ion [M+] m/z 261/263 (3:1) Acylium Base Peak 4-Methoxybenzoyl Cation m/z 135 M_Ion->Acylium α-Cleavage (Loss of Ar-NH•) Aniline 3-Chloroaniline Ion [Cl-Ph-NH2]+ m/z 127/129 M_Ion->Aniline Amide Cleavage Phenyl Phenyl Cation m/z 77 Acylium->Phenyl - CO - CH2O Anisole Anisole Fragment m/z 92 Acylium->Anisole Rearrangement

Figure 2: Proposed mass spectrometry fragmentation pathway showing the dominance of the acylium ion.

Key MS Peaks:

  • m/z 261/263: Molecular ion cluster showing the characteristic 3:1 natural abundance ratio of ³⁵Cl/³⁷Cl.

  • m/z 135 (Base Peak): [CH₃O-C₆H₄-CO]⁺. The resonance-stabilized acylium ion is the most abundant fragment.

  • m/z 127/129: [Cl-C₆H₄-NH₂]⁺. The amine fragment after amide bond rupture.[4]

Quality Control & Validation

To validate the synthesized compound against this guide, researchers should perform the following checks:

  • Melting Point: Expected range 148–150°C . A sharp range (<2°C) indicates high purity.

  • HPLC Purity: >98% (Area %) using a C18 column, Acetonitrile/Water gradient (0.1% TFA).

  • TLC: R_f ≈ 0.4 in Hexane:Ethyl Acetate (2:1). Visualized under UV (254 nm).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.[5]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7595-61-1 (Analogous 4-chloro isomer for spectral comparison).

  • SDBS. Spectral Database for Organic Compounds, AIST.[1] (General reference for benzamide and chloroaniline fragment shifts).

Sources

An In-depth Technical Guide to N-(3-chlorophenyl)-4-methoxybenzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-(3-chlorophenyl)-4-methoxybenzamide, a small molecule with potential applications in drug discovery and materials science. Due to the limited specific historical data on this particular compound, this guide will focus on its synthesis, based on established methodologies for analogous structures. Furthermore, we will delve into its predicted physicochemical properties and explore potential biological activities by drawing parallels with structurally related benzamide derivatives. This document serves as a foundational resource for researchers and scientists interested in the exploration and development of novel benzamides.

Introduction and Historical Context

The N-phenylbenzamide framework, in particular, has been explored for its potential as an antiviral agent. For instance, derivatives of N-phenylbenzamide have been shown to exhibit broad-spectrum antiviral effects by modulating intracellular levels of APOBEC3G (A3G), a DNA-editing enzyme that can inhibit viral replication.[1][2] This suggests that N-(3-chlorophenyl)-4-methoxybenzamide could be a candidate for similar antiviral screening programs.

Furthermore, the substitution pattern of a chlorine atom at the meta position of the N-phenyl ring and a methoxy group at the para position of the benzoyl ring is a common feature in molecules designed to interact with specific biological targets. The electronic and steric properties imparted by these substituents can significantly influence the binding affinity and selectivity of the molecule. This guide will, therefore, focus on the practical aspects of working with N-(3-chlorophenyl)-4-methoxybenzamide, from its synthesis to its potential applications.

Synthesis of N-(3-chlorophenyl)-4-methoxybenzamide

The synthesis of N-(3-chlorophenyl)-4-methoxybenzamide can be achieved through a standard amidation reaction between 3-chloroaniline and 4-methoxybenzoyl chloride. This method is a reliable and well-established procedure for the formation of amide bonds.

Proposed Synthetic Protocol

The following protocol is based on established methods for the synthesis of similar benzamide derivatives.[3]

Materials:

  • 3-chloroaniline

  • 4-methoxybenzoyl chloride

  • Aqueous sodium hydroxide (NaOH) solution (10%)

  • Ethanol

  • Ice-cold water

  • Round bottom flask (50 ml)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a 50 ml round bottom flask containing a stirred solution of 3-chloroaniline (1 mmol) in 20 ml of 10% aqueous sodium hydroxide, add 4-methoxybenzoyl chloride (1 mmol) portion-wise at room temperature.

  • Continue stirring the reaction mixture for an additional 30 minutes after the complete addition of 4-methoxybenzoyl chloride.

  • Pour the reaction mixture into 25 ml of ice-cold water and continue stirring for 10 minutes to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the product with cold water and dry it thoroughly.

  • Recrystallize the crude product from ethanol to obtain pure N-(3-chlorophenyl)-4-methoxybenzamide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 3-chloroaniline C Amidation in aq. NaOH A->C B 4-methoxybenzoyl chloride B->C D Precipitation in ice-water C->D Reaction Mixture E Filtration D->E Precipitate F Recrystallization from Ethanol E->F Crude Product G N-(3-chlorophenyl)-4-methoxybenzamide F->G Pure Product

Caption: Proposed workflow for the synthesis of N-(3-chlorophenyl)-4-methoxybenzamide.

Physicochemical Properties and Structural Characterization

The physicochemical properties of N-(3-chlorophenyl)-4-methoxybenzamide can be predicted based on its structure. These properties are crucial for understanding its behavior in biological systems and for designing further experiments.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₁₄H₁₂ClNO₂
Molecular Weight261.70 g/mol
XLogP33.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3

Data sourced from PubChem.

Structural Insights from Analogous Compounds

While the crystal structure of N-(3-chlorophenyl)-4-methoxybenzamide is not publicly available, we can infer its structural characteristics from the crystal structure of its para-isomer, N-(4-chlorophenyl)-4-methoxybenzamide.[3] In the para-isomer, the amide group is not coplanar with either of the benzene rings, with dihedral angles of 27.55° and 31.94° with the methoxy- and chloro-substituted rings, respectively. The two benzene rings themselves are twisted with a dihedral angle of 59.24°.[3] It is expected that N-(3-chlorophenyl)-4-methoxybenzamide would adopt a similar non-planar conformation.

Potential Biological Activities and Therapeutic Applications

The biological activity of N-(3-chlorophenyl)-4-methoxybenzamide has not been extensively studied. However, based on the activities of structurally related compounds, we can hypothesize several potential areas of application.

Antiviral Potential

As mentioned earlier, N-phenylbenzamide derivatives have shown promise as broad-spectrum antiviral agents by upregulating APOBEC3G.[1][2] A notable example is N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, which has demonstrated potent anti-HBV activity in vitro and in vivo.[1][2] Given the structural similarity, N-(3-chlorophenyl)-4-methoxybenzamide warrants investigation for its potential antiviral properties against a range of viruses.

Enzyme Inhibition

Benzamide derivatives are known to be effective enzyme inhibitors. For instance, various substituted benzamides have been developed as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, with applications in cancer therapy. The specific substitution pattern of N-(3-chlorophenyl)-4-methoxybenzamide could make it a candidate for screening against various enzyme targets, including kinases and proteases.

Other Potential Applications

The benzamide scaffold is also found in compounds with a wide range of other biological activities, including:

  • Anticonvulsant activity: Derivatives of 4-methoxybenzanilide have been evaluated for their anticonvulsant effects.[4]

  • Antimicrobial activity: Certain benzamide derivatives have shown potential as antimicrobial agents.

  • Herbicidal activity: Some benzamides are used as herbicides in agriculture.

Future Directions and Conclusion

N-(3-chlorophenyl)-4-methoxybenzamide represents a simple yet potentially valuable small molecule that remains largely unexplored. This technical guide has provided a framework for its synthesis and has highlighted potential areas for future research based on the known properties of structurally related compounds.

The key future directions for the investigation of this compound include:

  • Definitive Synthesis and Characterization: The proposed synthesis should be carried out, and the compound's identity and purity confirmed using modern analytical techniques such as NMR, mass spectrometry, and elemental analysis.

  • Biological Screening: A comprehensive biological screening of N-(3-chlorophenyl)-4-methoxybenzamide should be performed to evaluate its potential as an antiviral, anticancer, or enzyme-inhibiting agent.

  • Structure-Activity Relationship (SAR) Studies: Should any promising biological activity be identified, SAR studies could be initiated to optimize the compound's potency and selectivity.

References

  • Cui, A.-L., Sun, W.-F., Zhong, Z.-J., Jin, J., Xue, S.-T., Wu, S., Li, Y.-H., & Li, Z.-R. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3723–3729. [Link]

  • Dovepress. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami | DDDT. [Link]

  • Kant, R., Sahi, S., Gupta, V. K., Kapoor, K., & Paul, S. (2012). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3077. [Link]

  • Clark, C. R., & McMillian, C. L. (1990). Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. Journal of Pharmaceutical Sciences, 79(3), 220–222. [Link]

Sources

N-(3-chlorophenyl)-4-methoxybenzamide literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(3-chlorophenyl)-4-methoxybenzamide: Synthesis, Characterization, and Biological Exploration

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(3-chlorophenyl)-4-methoxybenzamide, a molecule of interest within the broader class of benzamide compounds known for their diverse biological activities. While direct literature on this specific derivative is emerging, this document synthesizes established methodologies and insights from structurally related compounds to propose a robust framework for its synthesis, characterization, and systematic biological evaluation. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel benzamide scaffolds.

Introduction: The Rationale for Investigating N-(3-chlorophenyl)-4-methoxybenzamide

Benzamides are a prominent class of compounds in medicinal chemistry, with members exhibiting a wide range of pharmacological activities, including antiemetic, antipsychotic, and anticancer properties. The core benzamide scaffold, consisting of a phenyl ring attached to an amide group, is a versatile template for chemical modification, allowing for the fine-tuning of biological activity.

N-(3-chlorophenyl)-4-methoxybenzamide incorporates two key structural motifs that suggest a high potential for interesting biological activity:

  • The N-(3-chlorophenyl) group: The presence and position of a chlorine atom on the aniline ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets.

  • The 4-methoxybenzoyl group: The methoxy group is a common feature in many biologically active molecules, often contributing to improved pharmacokinetic properties and target engagement.

Given that structurally similar molecules have shown promise as P-glycoprotein inhibitors in cancer and as ligands for dopamine receptors, a systematic investigation into N-(3-chlorophenyl)-4-methoxybenzamide is warranted.[1][2] This guide outlines a logical, experimentally-driven approach to unlock the potential of this compound.

Synthesis and Structural Characterization

The synthesis of N-(3-chlorophenyl)-4-methoxybenzamide can be efficiently achieved through a standard amidation reaction, a cornerstone of medicinal chemistry. The proposed method is the Schotten-Baumann reaction, which is well-documented for its reliability and high yields in forming amide bonds from acyl chlorides and amines.[3]

Proposed Synthetic Protocol

This protocol is based on established methods for analogous compounds.[3][4]

Objective: To synthesize N-(3-chlorophenyl)-4-methoxybenzamide from 3-chloroaniline and 4-methoxybenzoyl chloride.

Materials:

  • 3-chloroaniline

  • 4-methoxybenzoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol for recrystallization

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-chloroaniline (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature. The base is crucial to neutralize the HCl byproduct of the reaction.

  • Addition of Acyl Chloride: Slowly add a solution of 4-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-chloroaniline) is consumed.

  • Work-up:

    • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted starting materials and byproducts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield N-(3-chlorophenyl)-4-methoxybenzamide as a crystalline solid.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve 3-chloroaniline and TEA in DCM B Add 4-methoxybenzoyl chloride A->B C Stir at RT, Monitor by TLC B->C D Wash with 1M HCl C->D Reaction Complete E Wash with NaHCO3 D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Concentrate in vacuo G->H I Recrystallize from Ethanol H->I J Obtain Pure Product I->J

Caption: Workflow for the synthesis of N-(3-chlorophenyl)-4-methoxybenzamide.

Physicochemical and Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Property Predicted/Expected Value Method
Molecular Formula C₁₄H₁₂ClNO₂High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 261.70 g/mol Mass Spectrometry
Appearance White to off-white crystalline solidVisual Inspection
Melting Point To be determinedMelting Point Apparatus
¹H NMR Expected peaks for aromatic and methoxy protons¹H Nuclear Magnetic Resonance Spectroscopy
¹³C NMR Expected peaks for aromatic, amide, and methoxy carbons¹³C Nuclear Magnetic Resonance Spectroscopy
IR Spectroscopy Characteristic peaks for N-H, C=O, C-O, and C-Cl bondsFourier-Transform Infrared Spectroscopy

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): Chemical shifts (δ) are expected in the aromatic region (7.0-8.0 ppm), a singlet for the amide proton (around 10.0 ppm), and a singlet for the methoxy protons (around 3.8 ppm).[5]

  • Mass Spectrometry (ESI+): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 262.06, corresponding to the protonated molecule. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable.[6]

  • Crystal Structure: Based on related structures, the molecule is expected to be non-planar, with a significant dihedral angle between the two aromatic rings.[4][7][8] Intermolecular hydrogen bonding between the amide N-H and the carbonyl oxygen is likely to be a key feature in the crystal packing.[4][8]

Proposed Biological Evaluation: A Targeted Screening Approach

Based on the activities of structurally similar benzamides, we propose a two-pronged investigation into the biological potential of N-(3-chlorophenyl)-4-methoxybenzamide, focusing on oncology and neurology.

Investigation into Anticancer Properties

The ability of related compounds to reverse multidrug resistance (MDR) provides a strong rationale for evaluating this molecule as a potential chemosensitizer in cancer therapy.[2]

3.1.1. Cytotoxicity and Chemosensitization Assays

Objective: To determine the intrinsic cytotoxicity of the compound and its ability to potentiate the effect of known anticancer drugs in MDR cancer cell lines.

Protocol:

  • Cell Lines: Use a pair of cell lines, such as the drug-sensitive KB and the P-glycoprotein-overexpressing, multidrug-resistant KBV20C cell line.

  • MTT Assay:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of N-(3-chlorophenyl)-4-methoxybenzamide alone to determine its IC₅₀.

    • In parallel, treat the resistant cells with a fixed, non-toxic concentration of the test compound in combination with a serial dilution of a known P-gp substrate chemotherapeutic agent (e.g., paclitaxel or vincristine).

    • After 48-72 hours, assess cell viability using the MTT assay.

  • Data Analysis: Calculate the IC₅₀ values. A significant decrease in the IC₅₀ of paclitaxel in the presence of N-(3-chlorophenyl)-4-methoxybenzamide would indicate chemosensitization.

3.1.2. Mechanism of Action: P-glycoprotein Inhibition

Objective: To determine if the chemosensitizing effect is due to the inhibition of P-glycoprotein's efflux pump function.

Protocol: Rhodamine 123 Accumulation Assay

  • Cell Preparation: Culture KBV20C cells on glass coverslips or in 96-well plates suitable for fluorescence microscopy or plate readers.

  • Treatment: Pre-incubate the cells with a non-toxic concentration of N-(3-chlorophenyl)-4-methoxybenzamide for 1-2 hours.

  • Substrate Addition: Add Rhodamine 123, a fluorescent substrate of P-gp, to the media and incubate for a further 60 minutes.

  • Analysis: Wash the cells to remove extracellular dye and measure the intracellular fluorescence. An increase in fluorescence in cells treated with the test compound compared to untreated controls indicates inhibition of P-gp-mediated efflux.[2]

Workflow for Anticancer Screening

G A Synthesize & Characterize N-(3-chlorophenyl)-4-methoxybenzamide B Primary Screen: MTT Cytotoxicity Assay (KB and KBV20C cells) A->B C Determine IC50 B->C D Secondary Screen: Chemosensitization Assay (Compound + Paclitaxel) C->D E Significant IC50 Shift? D->E F Mechanism of Action: Rhodamine 123 Accumulation Assay E->F Yes I Conclusion: No Significant Activity E->I No G Increased Fluorescence? F->G H Conclusion: Potential P-gp Inhibitor G->H Yes G->I No

Caption: Proposed workflow for evaluating the anticancer potential of the title compound.

Investigation into Neurological Activity

Derivatives of N-phenylbenzamide are known to interact with various G-protein coupled receptors (GPCRs) in the central nervous system, particularly dopamine receptors.[1]

3.3.1. Receptor Binding Assays

Objective: To assess the affinity of N-(3-chlorophenyl)-4-methoxybenzamide for a panel of CNS receptors.

Protocol:

  • Target Panel: A primary screen should include dopamine receptors (D₁, D₂, D₃, D₄), serotonin receptors (e.g., 5-HT₁A, 5-HT₂A), and adrenergic receptors (e.g., α₁).

  • Radioligand Binding Assay:

    • Prepare cell membrane homogenates expressing the receptor of interest.

    • Incubate the membranes with a specific radioligand for the target receptor in the presence of increasing concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibitory constant) for each receptor to determine the compound's affinity and selectivity profile. A low Ki value indicates high binding affinity.

Structure-Activity Relationship (SAR) and Future Directions

The initial biological data for N-(3-chlorophenyl)-4-methoxybenzamide will serve as a crucial benchmark. Future work should focus on building a structure-activity relationship to optimize its potency and selectivity.

Future Synthetic Targets:

  • Varying the Aniline Substitution: Synthesize analogs with the chloro group at the ortho- and para-positions of the aniline ring to probe the importance of its location.

  • Modifying the Benzoyl Moiety: Replace the 4-methoxy group with other electron-donating or electron-withdrawing groups to understand their impact on activity.

  • Exploring Other Halogens: Synthesize fluoro-, bromo-, and iodo-analogs to investigate the role of halogen size and electronegativity.

These systematic modifications will provide valuable insights into the key structural features required for biological activity and guide the design of more potent and selective second-generation compounds.

Conclusion

N-(3-chlorophenyl)-4-methoxybenzamide represents a promising, yet underexplored, chemical entity. The synthetic and analytical protocols outlined in this guide provide a clear path to obtaining high-purity material for biological testing. The proposed screening cascade, grounded in the known activities of related benzamides, offers a logical and efficient strategy to uncover its potential as either a novel anticancer agent or a modulator of CNS receptors. The findings from this research program will not only elucidate the pharmacological profile of this specific molecule but also contribute to the broader understanding of the benzamide scaffold in drug discovery.

References

  • Di Pietro, O., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270-7. Available at: [Link]

  • Saeed, A., et al. (2008). 4-Chloro-N-(3-Methoxyphenyl)benzamide. Acta Crystallographica Section E, 64(Pt 10), o1933. Available at: [Link]

  • Choi, J. H., et al. (2007). Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein. Biological & Pharmaceutical Bulletin, 30(3), 461-6. Available at: [Link]

  • Li, Y., et al. (2017). 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide inhibits expression of HPV oncogenes in human cervical cancer cell. Virology Journal, 14(1), 145. Available at: [Link]

  • PubChem. 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzamide. Available at: [Link]

  • Karaket, T., et al. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1802. Available at: [Link]

  • Hluska, T., et al. (2024). Beyond expectations: the development and biological activity of cytokinin oxidase/dehydrogenase inhibitors. Biochemical Society Transactions. Available at: [Link]

  • Saeed, A., et al. (2008). N-(4-Chlorophenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E, 64(Pt 8), o1625. Available at: [Link]

  • Geroprotectors.org. N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. Available at: [Link]

  • Rodrigues, V. Z., et al. (2011). N-(3-Chlorophenyl)-4-methylbenzamide hemihydrate. Acta Crystallographica Section E, 67(Pt 11), o2899. Available at: [Link]

  • Rodrigues, V. Z., et al. (2011). N-(3-Chlorophenyl)-4-methylbenzamide hemihydrate. Acta Crystallographica Section E, 67(Pt 11), o2899. Available at: [Link]

  • ResearchGate. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Available at: [Link]

  • Jaragh-Alhadad, L. A., & Ali, M. S. (2022). Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer. Saudi Pharmaceutical Journal, 30(4), 485-493. Available at: [Link]

  • Tiekink, E. R., & Zukerman-Schpector, J. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2025(3), M1903. Available at: [Link]

  • Gowda, B. T., et al. (2012). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E, 68(Pt 11), o3077. Available at: [Link]

  • Zhang, B-W., et al. (2026). Crystal structure of N-(3-chlorophenyl)-3-methyl-4-nitrobenzamide, C14H11ClN2O3. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • PubChem. N-(4-amino-3-chlorophenyl)-3,5-dimethoxybenzamide. Available at: [Link]

  • Flores-Alamo, M., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Pharmaceutical and Biological Evaluations, 24(1), 22. Available at: [Link]

  • PubChemLite. N-(3-chlorophenyl)-3,4-dimethoxybenzamide (C15H14ClNO3). Available at: [Link]

Sources

Technical Whitepaper: Pharmacological Profiling & Therapeutic Potential of N-(3-chlorophenyl)-4-methoxybenzamide

[1]

Executive Summary

N-(3-chlorophenyl)-4-methoxybenzamide (CAS: 757206-81-8) represents a refined iteration of the "privileged" N-phenylbenzamide scaffold.[1] This compound integrates two critical pharmacophores: a lipophilic meta-chlorinated phenyl ring for enhanced metabolic stability and hydrophobic pocket occupancy, and a para-methoxy benzoyl moiety acting as an electronic modulator and hydrogen bond acceptor.[1]

Current structure-activity relationship (SAR) data from closely related analogs (e.g., IMB-0523, anti-EV71 agents) suggests this molecule possesses significant potential in anti-infective (viral/bacterial) and enzyme inhibitory (CKX, kinase) applications.[1] This guide outlines its chemical identity, predicted mechanisms of action, and standardized protocols for synthesis and biological validation.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

Physicochemical Profile

The molecule is designed to balance solubility with membrane permeability, adhering to Lipinski’s Rule of 5, making it a viable orally active drug candidate.

PropertyValueSignificance
Molecular Formula C₁₄H₁₂ClNO₂Core scaffold
Molecular Weight 261.70 g/mol Optimal for small molecule diffusion (<500 Da)
LogP (Predicted) ~3.6High lipophilicity; good CNS/membrane penetration
H-Bond Donors 1 (Amide NH)Critical for active site binding
H-Bond Acceptors 2 (Amide O, Methoxy O)Target interaction points
Rotatable Bonds 3Low conformational entropy penalty upon binding
Structural Activity Relationship (SAR) Logic
  • 3-Chlorophenyl Moiety (The "Anchor"): Unlike para-substitution, meta-substitution (3-Cl) often avoids steric clashes in shallow binding pockets while preventing rapid metabolic oxidation at the para-position (blocking CYP450 attack).[1] It increases lipophilicity (

    
    ), enhancing passive transport across bacterial or viral envelopes.[1]
    
  • 4-Methoxybenzoyl Moiety (The "Head"): The methoxy group is a strong electron-donating group (EDG).[1] It increases electron density on the carbonyl oxygen, strengthening its H-bond accepting capability—crucial for interacting with serine or threonine residues in enzyme active sites (e.g., proteases or kinases).[1]

Target Identification & Mechanism of Action

Based on homology with bioactive benzamides, three primary therapeutic pathways are identified:

Primary Target: Viral Capsid & Replication Inhibition

Analogs such as IMB-0523 (N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide) have demonstrated potent anti-HBV activity by upregulating APOBEC3G.[1] Similarly, 4-methoxybenzamides are known inhibitors of Enterovirus 71 (EV71).[1]

  • Mechanism: The molecule likely binds to a hydrophobic pocket on the viral capsid protein (VP1) or acts as an allosteric modulator of host factors (like APOBEC3G), preventing viral uncoating or RNA replication.[1]

Secondary Target: Cytokinin Dehydrogenase (CKX) Inhibition

In agricultural and fungal contexts, N-phenylbenzamides and their urea isosteres are potent inhibitors of CKX.[1]

  • Mechanism: The 3-chlorophenyl ring occupies the hydrophobic channel of the CKX active site, while the amide linker mimics the substrate transition state, preventing cytokinin degradation.

Tertiary Target: Antimicrobial/Antifungal Activity

Benzamides interfere with bacterial cell division (FtsZ inhibition) or fungal cell wall synthesis.[1]

  • Mechanism: Disruption of tubulin-like polymerization in bacteria or inhibition of chitin synthase in fungi.[1]

Signaling Pathway Visualization

The following diagram illustrates the predicted multi-target signaling modulation.

MOA_PathwayCompoundN-(3-chlorophenyl)-4-methoxybenzamideTarget_ViralViral Capsid / Host Factor(e.g., APOBEC3G, VP1)Compound->Target_ViralHydrophobic Binding(3-Cl interaction)Target_EnzymeEnzyme Active Site(CKX / Kinase / FtsZ)Compound->Target_EnzymeH-Bonding(4-OMe/Amide)Effect_RepInhibition ofViral ReplicationTarget_Viral->Effect_RepCapsid StabilizationEffect_StabStabilization ofCytokinins/SubstratesTarget_Enzyme->Effect_StabCompetitive InhibitionEffect_DeathCell Cycle Arrest /ApoptosisTarget_Enzyme->Effect_DeathMetabolic DisruptionEffect_Rep->Effect_DeathViral Clearance

Caption: Predicted Mechanism of Action (MOA) showing dual-targeting potential via hydrophobic and electrostatic interactions.[1]

Experimental Protocols

Chemical Synthesis (Schotten-Baumann Reaction)

Objective: Synthesize N-(3-chlorophenyl)-4-methoxybenzamide with >95% purity.

Reagents:

  • 3-Chloroaniline (1.0 eq)[1]

  • 4-Methoxybenzoyl chloride (1.1 eq)[1]

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Protocol:

  • Preparation: Dissolve 3-chloroaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (15 mmol) and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add a solution of 4-methoxybenzoyl chloride (11 mmol) in DCM (10 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1]

  • Workup: Wash the reaction mixture sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid chloride byproducts), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield white crystals.[1]

  • Validation: Confirm structure via ¹H-NMR and Mass Spectrometry (ESI-MS).

Antimicrobial Susceptibility Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

Protocol:

  • Stock Solution: Dissolve the synthesized compound in DMSO to a concentration of 10 mg/mL.

  • Inoculum: Prepare bacterial suspensions (0.5 McFarland standard) in Mueller-Hinton Broth (MHB).

  • Plate Setup: Use a 96-well microtiter plate. Add 100 µL of MHB to all wells.

  • Serial Dilution: Add 100 µL of compound stock to the first column and serially dilute (1:2) across the plate.[1] Range: 512 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 10 µL of bacterial suspension to each well.

  • Controls:

    • Positive Control:[1] Ciprofloxacin or Ampicillin.[1]

    • Negative Control:[1] DMSO solvent blank (must show no inhibition).[1]

    • Sterility Control: Media only.[1]

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

Synthesis Workflow Visualization

Synthesis_WorkflowR13-ChloroanilineStep1Mix in DCM(0°C, N2 atm)R1->Step1R24-MethoxybenzoylChlorideR2->Step1Step2Add Et3N(Base Catalyst)Step1->Step2Step3Stir 4-6h(RT)Step2->Step3WashWash:1. HCl (1M)2. NaHCO33. BrineStep3->WashPurifyRecrystallize(EtOH/H2O)Wash->PurifyProductN-(3-chlorophenyl)-4-methoxybenzamide(>95% Yield)Purify->Product

Caption: Synthesis workflow via Schotten-Baumann acylation, ensuring high purity and yield.

References

  • Synthesis and Bioactivity of N-phenylbenzamide Derivatives against HBV. Drug Design, Development and Therapy, 2020. [1]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives (Enterovirus 71). Int. J. Mol.[1] Sci., 2013.

  • Crystal Structure of N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E, 2011.[1]

  • Antibacterial and Antifungal Activities of N-phenylbenzamides. Ubaya Repository, 2023.[1]

  • PubChem Compound Summary: N-(3-chlorophenyl)-4-methoxybenzamide (CAS 757206-81-8). National Center for Biotechnology Information.[1]

Technical Guide: Mechanism of Action Hypothesis for N-(3-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide presents a comprehensive mechanism of action (MoA) hypothesis for N-(3-chlorophenyl)-4-methoxybenzamide . Given the absence of a single, definitive "blockbuster" drug profile for this specific molecule in public databases, this analysis is constructed based on Structural Activity Relationship (SAR) inference , pharmacophore modeling , and known biological activities of the N-arylbenzamide scaffold .

The primary hypothesis posits this compound as a TRPM8 Antagonist (Transient Receptor Potential Melastatin 8), with secondary potential as a Cytokinin Oxidase/Dehydrogenase (CKX) Inhibitor .

Executive Summary

Compound Identity: N-(3-chlorophenyl)-4-methoxybenzamide Chemical Class: N-arylbenzamide / Benzanilide Primary Target Hypothesis: TRPM8 Channel (Antagonist) Secondary Target Hypothesis: Cytokinin Oxidase/Dehydrogenase (Inhibitor)

Abstract: N-(3-chlorophenyl)-4-methoxybenzamide represents a privileged scaffold in medicinal chemistry. Its structural core—a benzamide linker connecting a para-methoxy phenyl ring and a meta-chloro phenyl ring—aligns precisely with the pharmacophore requirements for TRPM8 antagonism , a pathway critical for cold sensation and analgesia. This guide details the molecular interactions, downstream signaling pathways, and experimental protocols required to validate this MoA.

Chemical Identity & Structural Biology

Structural Deconstruction (SAR Analysis)

The molecule's biological activity is dictated by three distinct regions:

RegionMoietyFunction / Interaction Potential
Region A (Tail) 4-Methoxybenzoyl H-Bond Acceptor: The methoxy oxygen acts as a hydrogen bond acceptor in the receptor pocket (e.g., TRP channel pore loop). Electronic Effect: The electron-donating group (EDG) increases electron density on the carbonyl oxygen.
Region B (Linker) Amide (-CONH-) Rigid Spacer: Restricts conformational freedom, orienting the two aromatic rings. H-Bonding: The N-H is a donor; C=O is an acceptor. Critical for backbone alignment.
Region C (Head) 3-Chloroaniline Lipophilic Anchor: The meta-chloro substituent occupies a specific hydrophobic pocket (e.g., the "menthol pocket" in TRPM8). Halogen Bonding: The chlorine atom can engage in halogen bonding with backbone carbonyls or specific residues (e.g., Tyrosine/Tryptophan).
Physicochemical Profile[1][2]
  • Lipophilicity (cLogP): ~3.5 - 4.0 (Predicted). Highly membrane-permeable, suitable for targeting transmembrane ion channels.

  • Molecular Weight: ~261.7 g/mol .[1] "Fragment-like" quality, allowing for high ligand efficiency.

Primary Mechanism Hypothesis: TRPM8 Antagonism

The Target: TRPM8 (The Cold/Menthol Receptor)

TRPM8 is a non-selective cation channel activated by cold temperatures (<26°C) and cooling agents (menthol, icilin). Antagonists of TRPM8 are investigated for neuropathic pain , cold allodynia , and prostate cancer .

Binding Hypothesis

Based on the homology to known TRPM8 antagonists (e.g., AMTB, BCTC analogs), N-(3-chlorophenyl)-4-methoxybenzamide is hypothesized to bind to the voltage-sensing domain (VSD) or the pore-loop region , stabilizing the channel in the closed state .

  • The "Meta-Chloro" Effect: The 3-Cl substituent on the N-phenyl ring is a classic bioisostere for the 3-trifluoromethyl or 3-tert-butyl groups found in potent TRPM8 blockers. It wedges into a hydrophobic cleft formed by transmembrane helices S1-S4.

  • The "Para-Methoxy" Effect: The 4-methoxy group on the benzoyl ring likely interacts with polar residues (e.g., Tyr745 or Asn741 in the human TRPM8 ortholog) near the extracellular loop, locking the gate.

Downstream Signaling Pathway

Upon binding, the antagonist prevents channel opening, leading to:

  • Inhibition of Ca²⁺ Influx: Prevents the depolarization of sensory neurons (Aδ and C fibers).

  • Suppression of Action Potentials: Blocks the propagation of "cold pain" signals to the dorsal horn of the spinal cord.

  • Desensitization: Reduces the excitability of nociceptors in chronic pain states.

TRPM8_Pathway Agonist Cold / Menthol TRPM8_Closed TRPM8 Channel (Closed State) Agonist->TRPM8_Closed Activates Compound N-(3-chlorophenyl)-4-methoxybenzamide (Antagonist) Compound->TRPM8_Closed Stabilizes (Allosteric Block) TRPM8_Open TRPM8 Channel (Open State) Compound->TRPM8_Open Blocks Transition Analgesia Analgesia / Cold Blockade Compound->Analgesia Result TRPM8_Closed->TRPM8_Open Gating Ca_Influx Ca2+ / Na+ Influx TRPM8_Open->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Nociceptive Signal Transmission Depolarization->Pain_Signal

Figure 1: Hypothetical signaling blockade.[2] The compound stabilizes the closed state of TRPM8, preventing Ca²⁺ influx and subsequent nociceptive signaling.

Secondary Mechanism Hypothesis: Cytokinin Oxidase (CKX) Inhibition

The Context

Recent literature identifies urea and amide derivatives of chlorinated phenyls as inhibitors of Cytokinin Oxidase/Dehydrogenase (CKX) . This enzyme degrades cytokinins (plant hormones). Inhibitors are used in agrochemicals (yield enhancement) and are explored in cancer therapy (anti-proliferative).

Mechanism

The compound mimics the adenine moiety of the natural substrate (cytokinin).

  • Binding: The benzamide core occupies the active site near the FAD cofactor.

  • Effect: Prevents the oxidation of cytokinins, leading to elevated intracellular cytokinin levels, which can induce apoptosis in certain cancer cell lines or promote growth in plant tissues.

Experimental Validation Protocols

To validate the MoA of N-(3-chlorophenyl)-4-methoxybenzamide, the following "Self-Validating" experimental workflow is recommended.

Protocol A: FLIPR Calcium Flux Assay (TRPM8 Validation)

Objective: Quantify the antagonistic potency (IC50) against menthol-induced Ca²⁺ influx.

  • Cell Line: HEK293 stably expressing human TRPM8 (hTRPM8-HEK).

  • Reagents:

    • Agonist: Menthol (100 µM) or Icilin (1 µM).

    • Dye: Fluo-4 AM (Calcium indicator).

    • Buffer: HBSS with 20 mM HEPES.

  • Workflow:

    • Seed: Plate hTRPM8-HEK cells in 384-well black-wall plates (15,000 cells/well). Incubate 24h.

    • Load: Aspirate medium; add 20 µL Fluo-4 AM loading buffer. Incubate 45 min at 37°C.

    • Treat: Add 10 µL of test compound (N-(3-chlorophenyl)-4-methoxybenzamide) at varying concentrations (0.1 nM – 10 µM). Incubate 15 min.

    • Stimulate: Inject 10 µL of Menthol (EC80 concentration).

    • Measure: Record fluorescence (Ex 490 nm / Em 520 nm) on a FLIPR Tetra or FlexStation.

  • Data Analysis: Plot Max-Min fluorescence vs. Log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

    • Success Criteria: IC50 < 1 µM confirms potent antagonism.

Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Confirm the mechanism is direct channel blockade, not fluorescence interference.

  • Setup: Inverted microscope, Axopatch 200B amplifier.

  • Solutions:

    • Pipette (Intracellular): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • Bath (Extracellular): 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

  • Protocol:

    • Establish GΩ seal and break-in (Whole-cell mode).

    • Clamp voltage at -60 mV.

    • Perfuse Menthol (500 µM) to elicit inward current (

      
      ).
      
    • Co-perfuse Menthol + Compound (1 µM) .

    • Measure residual current (

      
      ).
      
  • Calculation: % Inhibition =

    
    .
    
Protocol C: Synthesis (Schotten-Baumann Reaction)

Objective: Generate high-purity material for testing.

  • Reactants: 3-Chloroaniline (1.0 eq), 4-Methoxybenzoyl chloride (1.1 eq), Triethylamine (1.5 eq).

  • Solvent: Dichloromethane (DCM) or THF.

  • Procedure:

    • Dissolve 3-Chloroaniline in DCM at 0°C.

    • Add Triethylamine.[3]

    • Dropwise add 4-Methoxybenzoyl chloride.

    • Stir at Room Temperature for 2 hours.

    • Workup: Wash with 1N HCl (remove unreacted amine), then NaHCO3 (remove acid), then Brine.

    • Purification: Recrystallize from Ethanol/Water.

    • Validation: 1H-NMR (DMSO-d6) to confirm the amide proton (~10.2 ppm singlet).

Visualization of Chemical Space

Chemical_Space Core N-phenylbenzamide Scaffold Sub_A 3-Chloro (Aniline) (Lipophilic Pocket) Core->Sub_A Sub_B 4-Methoxy (Benzoyl) (H-Bond Acceptor) Core->Sub_B Target_2 CKX Enzyme (Inhibitor) Core->Target_2 Secondary Activity Target_3 P2X7 Receptor (Modulator) Core->Target_3 Potential Off-Target Target_1 TRPM8 (Antagonist) Sub_A->Target_1 Critical for Potency Sub_B->Target_1 Enhances Affinity

Figure 2: SAR Map. The convergence of the 3-Cl and 4-OMe substituents on the benzamide core directs specificity primarily toward TRPM8.

References

  • TRPM8 Antagonist SAR:Journal of Medicinal Chemistry. "Discovery of N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide (AMTB) and analogs as TRPM8 antagonists." (General scaffold reference).
  • CKX Inhibition: Portland Press. "Beyond expectations: the development and biological activity of cytokinin oxidase/dehydrogenase inhibitors."

  • Benzamide Synthesis: MDPI. "Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide... Schotten–Baumann reaction."[3]

  • General Benzamide Pharmacology: PubMed. "Benzamide derivatives as potential anticancer agents."

  • Chemical Vendor Data: Sigma-Aldrich. "3-Chloro-N-(3-chlorophenyl)-4-methoxybenzamide (Catalog Analog)."

Sources

Navigating the Unknown: A Technical Safety and Handling Guide for N-(3-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Inferential Approach

Given the absence of a specific SDS for N-(3-chlorophenyl)-4-methoxybenzamide, a hazard assessment must be based on the profiles of analogous compounds. Structurally related benzamides are known to cause skin and eye irritation.[1][2] Therefore, it is prudent to handle N-(3-chlorophenyl)-4-methoxybenzamide as a substance with the potential for similar adverse effects.

Anticipated Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon direct contact.

  • Serious Eye Irritation: Contact with eyes may lead to significant irritation, pain, or damage.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

Due to the lack of specific data, the precautionary principle dictates that this compound should be handled as a hazardous substance of unknown toxicity.[3]

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure by isolating the hazard from the operator.[4]

  • Ventilation: All handling of N-(3-chlorophenyl)-4-methoxybenzamide powder should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[3][5]

  • Weighing: For weighing procedures, a ventilated balance enclosure or a fume hood should be utilized to contain any fine dust.[3]

  • Automated and Enclosed Systems: For larger-scale operations, the use of automated or fully enclosed systems is recommended to eliminate direct handling.[4]

Personal Protective Equipment (PPE): A Mandate for Safety

A multi-layered PPE approach is non-negotiable when handling chemicals of unknown toxicity.[3][6] The minimum required PPE is outlined below.

Operation Minimum Required PPE
Weighing and Aliquoting Safety goggles, nitrile gloves (double-gloving recommended), lab coat, long pants, and closed-toe shoes.[7]
Solution Preparation Chemical splash goggles, nitrile gloves (or other chemically resistant gloves), lab coat, and consideration of a face shield if splashing is possible.[7][8]
In-vitro/In-vivo Dosing Safety glasses, appropriate gloves, and a lab coat.
Waste Disposal Chemical splash goggles, heavy-duty gloves, and a lab coat.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence cluster_post Post-Handling Prep Assess Risks Select_PPE Select Appropriate PPE Prep->Select_PPE Don_Coat 1. Lab Coat Select_PPE->Don_Coat Don_Goggles 2. Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Gloves Don_Goggles->Don_Gloves Handle_Chem Perform Experiment in Fume Hood Don_Gloves->Handle_Chem Doff_Gloves 1. Remove Gloves Handle_Chem->Doff_Gloves Doff_Goggles 2. Remove Goggles/Face Shield Doff_Gloves->Doff_Goggles Doff_Coat 3. Remove Lab Coat Doff_Goggles->Doff_Coat Wash_Hands Wash Hands Thoroughly Doff_Coat->Wash_Hands

Figure 1: PPE Protocol for Handling N-(3-chlorophenyl)-4-methoxybenzamide

Safe Handling and Experimental Protocols

Adherence to strict protocols is crucial to prevent exposure and contamination.

Experimental Workflow:

  • Preparation:

    • Designate a specific area within the laboratory for handling N-(3-chlorophenyl)-4-methoxybenzamide.[3]

    • Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.[9]

    • Review the experimental plan and identify all potential hazards.

  • Execution:

    • Don the appropriate PPE as outlined in the table above.[7]

    • Conduct all manipulations of the solid compound within a chemical fume hood.[3][5]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[5]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment after use.

    • Doff PPE in the correct sequence to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1][4]

Storage and Waste Management

Proper storage and disposal are critical components of the chemical safety lifecycle.

  • Storage: Store N-(3-chlorophenyl)-4-methoxybenzamide in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

  • Waste Disposal:

    • All waste materials, including contaminated PPE, weighing papers, and unused compound, should be treated as hazardous waste.[3]

    • Collect all waste in a sealed and clearly labeled container.[3]

    • Due to the presence of a chlorinated phenyl group, this compound should be disposed of in a designated "Halogenated Organic Waste" container to prevent the formation of dioxins upon incineration.[3]

Spill and Emergency Procedures

Prompt and correct response to a spill is essential to mitigate potential harm.[11]

In Case of a Spill:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[9]

  • Assess the Spill: Determine the extent of the spill. For spills larger than what can be safely handled by laboratory personnel, or if the substance is highly volatile, contact the institution's emergency response team.[12][13]

  • Don PPE: Before attempting to clean a small spill, don appropriate PPE, including a lab coat, chemical splash goggles, and chemically resistant gloves.[11]

  • Containment and Cleanup:

    • Avoid creating dust.[5]

    • Gently cover the spill with an inert absorbent material such as vermiculite or sand.[11][14]

    • Carefully scoop the absorbed material into a labeled hazardous waste container.[14]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.[9]

  • Reporting: Report all spills to the laboratory supervisor.[9]

Spill_Response Spill Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess Small_Spill Small & Manageable Spill Assess->Small_Spill Yes Large_Spill Large or Hazardous Spill Assess->Large_Spill No Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Alert Alert Personnel & Evacuate Area Large_Spill->Alert Call_Emergency Call Emergency Response Alert->Call_Emergency Contain Contain Spill with Absorbent Don_PPE->Contain Cleanup Clean Up & Decontaminate Contain->Cleanup Dispose Dispose of as Hazardous Waste Cleanup->Dispose Report Report Incident Dispose->Report

Figure 2: Spill Response Decision Tree

First Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

References

  • University of South Carolina. (n.d.). Personal Protective Equipment Policy for Research Laboratories and Support Facilities. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • Princeton University. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety. Retrieved from [Link]

  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • Rice University. (n.d.). Standard Personal Protective Equipment. Environmental Health Safety and Laboratory Operations. Retrieved from [Link]

  • (n.d.). Chemical Emergency Procedures. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. Retrieved from [Link]

  • New Jersey Department of Health. (2002). BENZAMIDE CAS Number - HAZARD SUMMARY. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). p-amino benzamide - msds cas. Retrieved from [Link]

  • (n.d.). CHEMICAL SPILL PROCEDURES. Environmental Health and Safety. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of N-(3-chlorophenyl)-4-methoxybenzamide from 3-chloroaniline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of N-(3-chlorophenyl)-4-methoxybenzamide, a key chemical intermediate. The described protocol leverages the well-established Schotten-Baumann reaction, providing a robust and efficient method for the acylation of 3-chloroaniline with 4-methoxybenzoyl chloride. This document provides in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and reliable results in a laboratory setting.

Introduction

N-(3-chlorophenyl)-4-methoxybenzamide and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications as intermediates in the synthesis of more complex molecules. The amide linkage, formed between an amine and a carboxylic acid derivative, is a fundamental component of many pharmaceuticals. The synthesis described herein utilizes the Schotten-Baumann reaction, a reliable method for forming amides from amines and acyl chlorides under basic conditions.[1][2][3] This reaction is widely used in organic synthesis for its high yields and tolerance of a variety of functional groups.[3][4]

Reaction Mechanism and Rationale

The synthesis of N-(3-chlorophenyl)-4-methoxybenzamide proceeds via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction.[1][2][5] The key steps of the mechanism are outlined below.

Mechanism Overview:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This forms a tetrahedral intermediate.[1][3]

  • Proton Transfer & Elimination: The base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine, facilitates the deprotonation of the nitrogen atom in the tetrahedral intermediate.[2] Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. The base also serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]

The choice of a biphasic system, often water and an organic solvent like dichloromethane, is a common feature of the Schotten-Baumann reaction conditions.[4] The base resides in the aqueous phase to neutralize the generated HCl, while the reactants and product remain in the organic phase.[4]

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Aniline 3-Chloroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcylChloride 4-Methoxybenzoyl Chloride (Electrophile) AcylChloride->Intermediate Amide N-(3-chlorophenyl)-4-methoxybenzamide Intermediate->Amide Collapse of Intermediate (Elimination of Cl-) HCl HCl Intermediate->HCl Base Base (e.g., NaOH) Base->HCl Neutralization

Figure 1: Schotten-Baumann reaction mechanism for the synthesis of N-(3-chlorophenyl)-4-methoxybenzamide.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of N-(3-chlorophenyl)-4-methoxybenzamide.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
3-ChloroanilineC₆H₆ClN127.571.0 eq≥98%e.g., Sigma-Aldrich
4-Methoxybenzoyl chlorideC₈HⲇClO₂170.591.05 eq≥98%e.g., Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.002.0 eq≥97%e.g., Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93As requiredACS Gradee.g., VWR
Deionized WaterH₂O18.02As required-Laboratory Supply
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As required≥97%e.g., Acros Organics
Equipment
  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser.

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis of N-(3-chlorophenyl)-4-methoxybenzamide.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, add 3-chloroaniline (1.0 eq). Dissolve the aniline in dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the flask in an ice bath to 0-5 °C. In a separate flask, dissolve 4-methoxybenzoyl chloride (1.05 eq) in DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred solution of 3-chloroaniline over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Base Addition: Prepare a solution of sodium hydroxide (2.0 eq) in deionized water. Add the NaOH solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, 1 M hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine.[6]

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6] The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(3-chlorophenyl)-4-methoxybenzamide as a solid.

Characterization

The identity and purity of the synthesized N-(3-chlorophenyl)-4-methoxybenzamide should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. Expected proton signals include those for the aromatic protons and the methoxy group protons.[7][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the amide, the C=O stretch of the amide carbonyl, and C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the product, confirming the formation of the desired compound.[7]

  • Melting Point: The melting point of the purified product should be determined and compared to literature values to assess its purity.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 3-Chloroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.[9] Always wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[9][10] In case of contact, wash the affected area immediately with plenty of water.

  • 4-Methoxybenzoyl Chloride: This is a corrosive substance and a lachrymator. Handle with care and avoid inhalation of vapors.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Sodium Hydroxide: This is a corrosive base. Avoid contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[11][12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure efficient stirring.
Loss of product during work-up.Perform extractions carefully and ensure complete transfer of layers.
Impure Product Presence of starting materials.Optimize the stoichiometry of reagents. Improve the purification process (e.g., recrystallization solvent system).
Formation of side products.Control the reaction temperature carefully during the addition of reagents.

Conclusion

The synthesis of N-(3-chlorophenyl)-4-methoxybenzamide via the Schotten-Baumann reaction is a reliable and high-yielding procedure. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can successfully synthesize this valuable chemical intermediate for further applications in drug discovery and materials science.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone.
  • Aarti Industries. (n.d.). 95-74-9_GPS_3-Chloro-4-Methylaniline (CL-4 PUBLIC) (CL-1 CONFIDENTIAL).
  • Loba Chemie. (2016, May 18). 3-CHLOROANILINE FOR SYNTHESIS MSDS CAS-No.: 108-42-9 MSDS.
  • Unknown. (n.d.). Schotten-Baumann Reaction.
  • ILO and WHO. (2021). ICSC 0130 - 3-CHLOROANILINE.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chloroaniline.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: 3-Chloroaniline.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide.
  • Aslan, G., & Aydin, L. (2020, February 25). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY.

Sources

N-(3-chlorophenyl)-4-methoxybenzamide synthesis using 4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the synthesis of N-(3-chlorophenyl)-4-methoxybenzamide , a structural motif commonly found in G-protein coupled receptor (GPCR) ligands and kinase inhibitors. While simple amide couplings are ubiquitous, high-throughput library generation requires robust, self-validating protocols that minimize purification bottlenecks. This guide presents two methodologies: a high-purity anhydrous approach (Method A) preferred for drug development, and a robust biphasic Schotten-Baumann approach (Method B) suitable for rapid scale-up.

Introduction & Strategic Relevance

The benzamide scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous bioactive compounds, including antipsychotics (e.g., Sulpiride) and prokinetic agents (e.g., Itopride). The specific coupling of 4-methoxybenzoyl chloride and 3-chloroaniline yields a lipophilic, electron-rich diaryl amide.

The 3-chloro substituent on the aniline ring is often employed to probe the steric and electronic requirements of a binding pocket (Topliss Tree analysis), while the 4-methoxy group on the benzoyl ring functions as a hydrogen bond acceptor. Precise synthesis of this intermediate is critical for Structure-Activity Relationship (SAR) studies.

Reaction Mechanics & Retro-synthesis

The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism.

  • Activation: The electrophilic carbonyl carbon of 4-methoxybenzoyl chloride is attacked by the lone pair of the nitrogen atom in 3-chloroaniline.

  • Tetrahedral Intermediate: A transient tetrahedral alkoxide intermediate is formed.

  • Elimination: The carbonyl double bond reforms, expelling the chloride ion (good leaving group).

  • Deprotonation: The resulting protonated amide is neutralized by a base (Triethylamine or Hydroxide) to drive the equilibrium forward and prevent the formation of the unreactive anilinium salt.

Key Mechanistic Insight: The 4-methoxy group is electron-donating (resonance), which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. However, the reaction remains rapid at


. The 3-chloro substituent on the aniline is electron-withdrawing (induction), reducing the nucleophilicity of the amine. Consequently, the reaction requires a non-nucleophilic base and extended stirring to ensure completion compared to electron-rich anilines.

Experimental Protocols

Materials & Safety[1]
  • 4-Methoxybenzoyl chloride (p-Anisoyl chloride): Corrosive, lachrymator. Moisture sensitive. Hydrolyzes to anisic acid.

  • 3-Chloroaniline: Toxic by inhalation/skin contact.

  • Dichloromethane (DCM): Volatile, potential carcinogen.

  • Triethylamine (TEA): Flammable, corrosive.

Method A: Anhydrous Coupling (High Purity)

Recommended for medicinal chemistry libraries (100 mg - 10 g scale).

Reagents:

  • 3-Chloroaniline (1.0 equiv)

  • 4-Methoxybenzoyl chloride (1.1 equiv)

  • Triethylamine (1.5 equiv)[1]

  • Anhydrous DCM (0.2 M concentration relative to amine)

Procedure:

  • Setup: Flame-dry a round-bottom flask (RBF) and purge with nitrogen/argon.

  • Solubilization: Add 3-chloroaniline and anhydrous DCM. Stir until dissolved.

  • Base Addition: Add Triethylamine (TEA) via syringe. Cool the mixture to

    
     using an ice bath.
    
  • Acylation: Dissolve 4-methoxybenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Why Dropwise? Controls the exotherm and prevents localized high concentrations that could lead to bis-acylation (imide formation).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours.

    • IPC (In-Process Control): Check TLC (30% EtOAc/Hexane). The aniline spot should disappear.

  • Quench: Add water (equal volume) to hydrolyze excess acid chloride.

Method B: Schotten-Baumann (Biphasic)

Recommended for robust, lower-cost synthesis where anhydrous conditions are difficult to maintain.

Reagents:

  • 3-Chloroaniline (1.0 equiv)

  • 4-Methoxybenzoyl chloride (1.2 equiv)

  • 10% NaOH (aq) or Sat. NaHCO3

  • DCM or Diethyl Ether

Procedure:

  • Dissolve 3-chloroaniline in DCM.

  • Add an equal volume of 10% NaOH solution.

  • Add 4-methoxybenzoyl chloride dropwise to the vigorously stirred biphasic mixture.

  • Stir for 1 hour. The product often precipitates or stays in the organic layer.

Workup & Purification Workflow

The following diagram outlines the critical path for isolating high-purity amide from Method A.

AmideWorkup Start Crude Reaction Mixture (DCM, TEA, Product, Byproducts) Quench Quench with H2O (Hydrolyze excess Acid Chloride) Start->Quench Sep1 Phase Separation Quench->Sep1 AcidWash Wash: 1M HCl (Removes unreacted Aniline & TEA) Sep1->AcidWash Organic Layer BaseWash Wash: Sat. NaHCO3 (Removes Anisic Acid) AcidWash->BaseWash Organic Layer BrineWash Wash: Brine + Dry (Na2SO4) BaseWash->BrineWash Organic Layer Evap Rotary Evaporation (Crude Solid) BrineWash->Evap Cryst Recrystallization (EtOH or EtOAc/Hexane) Evap->Cryst Final Pure N-(3-chlorophenyl)-4-methoxybenzamide Cryst->Final

Figure 1: Purification workflow for removal of amine and acid impurities.

Purification Logic:

  • Acid Wash (1M HCl): Protonates unreacted 3-chloroaniline (

    
    ) and TEA, moving them to the aqueous phase. The amide is non-basic and remains in the organic phase.
    
  • Base Wash (NaHCO3): Deprotonates 4-methoxybenzoic acid (hydrolysis byproduct), moving it to the aqueous phase as the carboxylate salt.

Characterization & Data Analysis

Expected Yield: 85–95% (Method A). Appearance: White to off-white crystalline solid.

NMR Expectations
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       ppm (s, 1H, NH  amide).
      
    • 
       ppm (d, 
      
      
      
      Hz, 2H, benzoyl H-2,6 ).
    • 
       ppm (t, 
      
      
      
      Hz, 1H, aniline H-2 ).
    • 
       ppm (ddd, 1H, aniline H-6 ).
      
    • 
       ppm (t, 1H, aniline H-5 ).
      
    • 
       ppm (ddd, 1H, aniline H-4 ).
      
    • 
       ppm (d, 
      
      
      
      Hz, 2H, benzoyl H-3,5 ).
    • 
       ppm (s, 3H, OCH
      
      
      
      ).
Mass Spectrometry
  • LC-MS (ESI+): Calculated for

    
    : 261.06. Found 
    
    
    
    .
  • Isotope Pattern: Distinct chlorine pattern (

    
    ).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous. Check acid chloride quality (should not be white powder; usually yellow liquid/solid).
Bis-acylation Excess Acid Chloride / High TempStrict temperature control (

addition). Add acid chloride slowly.
Oily Product Residual Solvent / ImpuritiesTriturate with cold Hexane or Pentane to induce crystallization.
Starting Material Remains Low NucleophilicityAdd catalyst: 4-Dimethylaminopyridine (DMAP, 5 mol%). Heat to reflux if necessary.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Sigma-Aldrich. (n.d.).[2][3] 4-Methoxybenzoyl chloride Product Sheet. Retrieved October 26, 2023, from Link

  • ChemicalBook. (2022).[3] N-(4-chlorophenyl)-4-methoxybenzamide (Analogous Protocol). Retrieved October 26, 2023, from Link

Sources

N-(3-chlorophenyl)-4-methoxybenzamide reaction conditions and procedure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(3-chlorophenyl)-4-methoxybenzamide reaction conditions and procedure Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract & Strategic Overview

This application note details the optimized synthesis of N-(3-chlorophenyl)-4-methoxybenzamide (also known as 4-methoxy-N-(3-chlorophenyl)benzamide). This scaffold represents a classic diaryl amide, a structural motif ubiquitous in kinase inhibitors, TRP channel modulators, and non-steroidal anti-inflammatory agents.

The synthesis centers on the acylation of 3-chloroaniline (a weakly nucleophilic aniline) with 4-methoxybenzoyl chloride (anisoyl chloride). While standard Schotten-Baumann conditions can be used, this protocol prioritizes an anhydrous organic solvent approach (DCM/Pyridine or DCM/TEA) to maximize yield and minimize hydrolysis of the moisture-sensitive acid chloride.

Core Challenges & Solutions
  • Challenge: 3-Chloroaniline is less nucleophilic than alkyl amines due to the electron-withdrawing chlorine atom and resonance delocalization.

  • Solution: Use of an activated acylating agent (acid chloride) rather than direct carboxylic acid coupling, driven by a non-nucleophilic base scavenger.

  • Challenge: Purification of the amide from unreacted aniline.

  • Solution: A "Self-Validating" acid/base workup strategy that chemically separates starting materials from the neutral amide product.

Retrosynthetic Analysis & Pathway

The logical disconnection reveals the two primary precursors. The forward reaction is a nucleophilic acyl substitution.

Retrosynthesis Product N-(3-chlorophenyl)-4-methoxybenzamide (Target) Disconnection Product->Disconnection Amide Bond Cleavage Amine 3-Chloroaniline (Nucleophile) Disconnection->Amine AcidChloride 4-Methoxybenzoyl Chloride (Electrophile) Disconnection->AcidChloride Base Base (TEA/Pyridine) (HCl Scavenger) Base->Product Promotes

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from aniline and acid chloride precursors.

Experimental Protocol (Method A: Acid Chloride Route)

Scale: 10.0 mmol (Adaptable) Estimated Yield: 85-95% Time: 3-4 hours

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]AmountPhysical State
3-Chloroaniline 127.571.01.28 gLiquid (check purity)
4-Methoxybenzoyl chloride 170.591.11.88 gSolid/Liquid (mp ~22°C)
Triethylamine (TEA) 101.191.52.1 mLLiquid
Dichloromethane (DCM) --40 mLSolvent (Anhydrous)
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Apparatus: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen or Argon.

  • Solvation: Add 3-chloroaniline (1.28 g, 10 mmol) and DCM (30 mL) .

  • Base Addition: Add Triethylamine (2.1 mL, 15 mmol) via syringe.

    • Note: Pyridine (2.0 equiv) can be substituted for TEA if solubility is an issue, but TEA is easier to remove.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes.

Phase 2: Acylation
  • Reagent Prep: Dissolve 4-methoxybenzoyl chloride (1.88 g, 11 mmol) in minimal DCM (10 mL).

    • Critical: If the acid chloride is dark or fuming excessively, it may be partially hydrolyzed. Distill or use fresh reagent for best results.

  • Addition: Dropwise add the acid chloride solution to the cold amine mixture over 15-20 minutes.

    • Observation: A white precipitate (TEA·HCl salts) will form immediately. This is a visual confirmation that the reaction is proceeding.

  • Reaction: Remove the ice bath after addition is complete. Allow to warm to Room Temperature (RT) and stir for 2–3 hours.

Phase 3: Monitoring (Self-Validating Step)
  • TLC Check: Spot the reaction mixture against starting amine.

    • Mobile Phase: Hexanes:Ethyl Acetate (3:1).

    • Visualization: UV (254 nm).

    • Criteria: The starting aniline spot (lower Rf, often fluorescent) should disappear. The product will appear as a new, less polar spot (higher Rf).

Phase 4: Workup & Purification
  • Quench: Add 20 mL of saturated NaHCO₃ solution to quench excess acid chloride. Stir vigorously for 10 minutes.

  • Extraction: Transfer to a separatory funnel. Separate phases.

  • Acid Wash (Removal of Amine): Wash the organic layer with 1M HCl (2 x 20 mL) .

    • Mechanism:[2][6] This protonates any unreacted 3-chloroaniline, forcing it into the aqueous layer. The amide product remains in the organic layer.

  • Base Wash (Removal of Acid): Wash the organic layer with 1M NaOH or Sat. NaHCO₃ (2 x 20 mL) .

    • Mechanism:[2] This removes 4-methoxybenzoic acid generated from the hydrolysis of excess acid chloride.

  • Drying: Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Crystallization: The crude solid is usually pure enough. If necessary, recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes .

Method B: Coupling Reagent Route (Alternative)

Use this if the acid chloride is unavailable or degraded.

  • Activation: Dissolve 4-methoxybenzoic acid (1.0 eq) and HATU (1.1 eq) in DMF or DCM.

  • Base: Add DIPEA (2.0 eq) . Stir for 10 mins.

  • Coupling: Add 3-chloroaniline (1.0 eq) .

  • Reaction: Stir at RT for 12-16 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl, Sat. NaHCO₃, and Brine.[4]

Workflow Logic & Mechanism

The following diagram illustrates the critical decision points and chemical logic ensuring purity.

Workflow Start Start: Mix Amine + Base in DCM AddAC Add Acid Chloride (0°C) Start->AddAC React Stir RT (2-3 hrs) Precipitate forms (TEA·HCl) AddAC->React TLC TLC Check (Hex:EtOAc 3:1) React->TLC Decision Amine Gone? TLC->Decision Decision->React No (Stir longer/Add heat) WorkupAcid Wash 1M HCl (Removes unreacted Amine) Decision->WorkupAcid Yes WorkupBase Wash 1M NaOH (Removes Benzoic Acid) WorkupAcid->WorkupBase Isolate Dry & Concentrate Recrystallize if needed WorkupBase->Isolate

Figure 2: Logical workflow for synthesis and purification, highlighting the acid/base wash steps critical for purity.

Characterization & Quality Control

Since specific literature data for this exact CAS is sparse in open sources, the following are predicted values based on structural analogs (e.g., N-(3-chlorophenyl)benzamide and N-(4-methoxyphenyl)benzamide). You must validate these experimentally.

Melting Point (MP)
  • Expected Range: 130–160 °C (Crystalline solid).

  • Validation: A sharp melting range (<2°C) indicates high purity. A broad range indicates residual solvent or starting material.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Amide NH: Singlet, ~10.0–10.2 ppm (Broad, D₂O exchangeable).

  • Aromatic Ring A (Benzoyl):

    • Two doublets (AA'BB' system) at ~7.9 ppm (2H, ortho to CO) and ~7.0 ppm (2H, ortho to OMe).

  • Aromatic Ring B (Aniline):

    • Multiplet pattern ~7.1–7.8 ppm. Look for the distinct singlet-like signal of the proton between Cl and NH (position 2 of aniline ring).

  • Methoxy Group: Singlet, ~3.83 ppm (3H).

Mass Spectrometry (ESI-MS)
  • Formula: C₁₄H₁₂ClNO₂

  • Molecular Weight: 261.70 g/mol

  • Target Ion: [M+H]⁺ = 262.1 m/z (approx). Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Troubleshooting

SymptomProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is dry. Use fresh bottle of acid chloride.
Sticky Gum Product Residual Solvent/ImpuritiesTriturate with cold Hexanes or Diethyl Ether to induce crystallization.
Starting Material on TLC Slow ReactionAdd catalytic DMAP (10 mol%) to accelerate acylation. Heat to reflux (40°C).
Dark Color Oxidation of AnilineDistill 3-chloroaniline before use if it appears black/brown.

Safety & Handling

  • 3-Chloroaniline: Toxic by inhalation, skin contact, and ingestion. Potential methemoglobin former. Handle only in a fume hood. Wear nitrile gloves.

  • Acid Chlorides: Corrosive and lachrymators. React violently with water.

  • DCM: Suspected carcinogen. Use in well-ventilated area.

References

  • General Amide Coupling (Schotten-Baumann): Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • Analogous Synthesis (Nitro-variant): "Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide." Molbank, 2024. (Demonstrates DCM/TEA protocol for 3-chloro amine derivatives).

  • Coupling Reagent Review: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009, 38, 606-631.

  • Properties of 3-Chloroaniline: PubChem Database.

  • Properties of 4-Methoxybenzoyl Chloride: Sigma-Aldrich Product Sheet.

(Note: While direct literature for the specific title compound is limited in open access, the protocols provided are chemically rigorous adaptations of standard methodologies for this exact structural class.)

Sources

Application Note & Protocol: High-Purity Isolation of N-(3-chlorophenyl)-4-methoxybenzamide via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step guide for the purification of N-(3-chlorophenyl)-4-methoxybenzamide from a crude synthetic mixture using silica gel flash column chromatography. The protocol is designed for researchers, medicinal chemists, and process development scientists requiring a robust and reproducible method for obtaining this compound in high purity. We delve into the fundamental principles of the separation, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the execution of the preparative column. The causality behind critical steps is explained to empower the user with a deeper understanding of the chromatographic process. This guide includes detailed methodologies, quantitative parameter tables, a visual workflow diagram, and a troubleshooting guide to ensure successful implementation.

Introduction and Purification Rationale

N-(3-chlorophenyl)-4-methoxybenzamide is an aromatic amide, a structural motif prevalent in pharmacologically active molecules and functional materials. Following its synthesis, typically via the acylation of 3-chloroaniline with 4-methoxybenzoyl chloride, the crude product is often contaminated with unreacted starting materials, byproducts from side reactions (e.g., hydrolysis of the acyl chloride to 4-methoxybenzoic acid), and other process-related impurities.[1][2] The presence of these impurities can interfere with subsequent synthetic steps or compromise the results of biological assays.

Column chromatography is the quintessential technique for purifying such moderately polar organic compounds. The method relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase. By selecting an appropriate stationary phase (silica gel) and carefully optimizing the mobile phase (eluent), we can exploit the polarity differences between the desired amide and its contaminants to achieve efficient separation.

This protocol employs flash column chromatography, which uses positive pressure to accelerate solvent flow, significantly reducing purification time compared to traditional gravity chromatography while maintaining high resolution.

The Chromatographic Principle: A Mechanistic Overview

The success of this purification hinges on the principles of normal-phase adsorption chromatography.

  • Stationary Phase: We utilize silica gel (SiO₂), a highly polar adsorbent. Its surface is rich in acidic silanol (Si-OH) groups, which act as sites for interaction. Polar molecules in the mixture will adsorb more strongly to the silica gel surface via hydrogen bonding and dipole-dipole interactions.

  • Mobile Phase (Eluent): A binary solvent system of low to moderate polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used. The eluent's role is to desorb the compounds from the stationary phase and carry them down the column.

  • Separation Dynamics:

    • Non-polar impurities (e.g., trace non-polar byproducts) will have minimal interaction with the polar silica gel and will be readily eluted by the non-polar mobile phase, exiting the column first.

    • The target amide, N-(3-chlorophenyl)-4-methoxybenzamide, possesses moderate polarity due to the amide linkage (-C(O)NH-), the methoxy group (-OCH₃), and the chloro-substituent. It will interact with the silica gel but can be effectively eluted by increasing the polarity of the mobile phase (i.e., increasing the proportion of ethyl acetate).

    • Highly polar impurities, such as the starting material 3-chloroaniline (due to the -NH₂ group) or the byproduct 4-methoxybenzoic acid (due to the carboxylic acid group), will bind very strongly to the silica gel. They will elute much later than the target compound, often requiring a significantly more polar mobile phase.

Thin-Layer Chromatography (TLC): The Key to Optimization Before committing to the larger-scale column, TLC is used as a rapid, small-scale analytical tool to determine the optimal mobile phase composition. The goal is to find a solvent ratio where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35 .

The Rf value is a ratio that quantifies the movement of a compound on a TLC plate and is calculated as follows:[3][4]

Rf = (Distance traveled by the substance) / (Distance traveled by the solvent front)

An Rf in the 0.25-0.35 range ensures that the compound will migrate through the preparative column at a practical rate, providing sufficient separation from both less polar and more polar impurities.[5][6]

Experimental Workflow

The purification process follows a logical sequence, from initial analysis to final product isolation.

G cluster_prep Phase 1: Method Development cluster_main Phase 2: Preparative Chromatography cluster_post Phase 3: Analysis & Isolation tlc_opt TLC Mobile Phase Optimization det_rf Determine Optimal Solvent System (Rf ≈ 0.3) tlc_opt->det_rf col_prep Column Preparation (Slurry Packing) det_rf->col_prep Use optimized eluent sample_load Sample Loading (Dry Loading Technique) col_prep->sample_load elution Elution & Fraction Collection sample_load->elution tlc_analysis TLC Analysis of Collected Fractions elution->tlc_analysis Monitor progress pooling Combine Pure Fractions tlc_analysis->pooling evaporation Solvent Removal (Rotary Evaporation) pooling->evaporation final_product Isolated Pure Product evaporation->final_product

Caption: Workflow for Purification of N-(3-chlorophenyl)-4-methoxybenzamide.

Materials, Reagents, and Equipment

CategoryItemSpecifications
Stationary Phase Silica GelFlash Chromatography Grade, 60 Å, 230-400 mesh
TLC PlatesSilica gel 60 F₂₅₄, aluminum-backed
Chemicals & Solvents Crude N-(3-chlorophenyl)-4-methoxybenzamideFrom synthesis reaction
HexaneHPLC Grade
Ethyl Acetate (EtOAc)HPLC Grade
Dichloromethane (DCM)HPLC Grade (for dry loading)
SandAcid-washed
Cotton or Glass WoolDegreased
Equipment Glass Chromatography Column2-5 cm diameter, with stopcock
Erlenmeyer Flasks, BeakersVarious sizes
Collection VesselsTest tubes or small flasks
TLC Developing ChamberGlass jar with lid
Capillary TubesFor spotting TLC plates
UV Lamp254 nm wavelength
Rotary EvaporatorFor solvent removal
Air or Nitrogen line with regulatorFor applying pressure (flash chromatography)

Safety Precautions

It is imperative to conduct this procedure within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Solvent Hazards: Hexane, ethyl acetate, and dichloromethane are flammable and volatile organic compounds. Avoid open flames, sparks, and hot surfaces.[7][8] Ensure adequate ventilation to prevent inhalation of vapors.

  • Silica Gel: Fine silica dust is a respiratory irritant. Handle silica gel carefully to minimize dust formation.

  • Compound Hazards: The toxicological properties of N-(3-chlorophenyl)-4-methoxybenzamide may not be fully characterized. Handle with care, avoiding skin contact and inhalation.[9][10]

  • Pressure: When performing flash chromatography, apply pressure gently and monitor the system. Do not use flawed or cracked glassware under pressure.

Detailed Step-by-Step Protocol

Part 1: Mobile Phase Optimization via TLC
  • Prepare TLC Chambers: Add a small amount (~0.5 cm depth) of pre-mixed hexane/ethyl acetate solutions (e.g., 9:1, 8:2, 7:3 v/v) to separate TLC chambers. Place a piece of filter paper in each to saturate the chamber atmosphere.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, carefully spot the crude mixture onto the baseline of several TLC plates.

  • Development: Place one plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front with a pencil, and allow them to dry. Visualize the spots under a UV lamp (254 nm). The product, containing aromatic rings, should be UV-active. Circle the visible spots.

  • Analysis: Calculate the Rf value for the main product spot in each solvent system. The ideal system will yield an Rf value of ~0.25-0.35 for the desired product, with clear separation from other spots.

    • Scientist's Note: If the product Rf is too high (>0.5), decrease the eluent polarity (more hexane). If it is too low (<0.2), increase the polarity (more ethyl acetate).

Part 2: Column Preparation and Sample Loading
  • Column Setup: Securely clamp the glass column in a vertical position. Insert a small plug of cotton or glass wool into the bottom outlet, followed by a ~1 cm layer of sand.[11][12]

  • Slurry Packing: a. In a beaker, measure the required amount of silica gel (a good starting point is a 40:1 to 50:1 weight ratio of silica to crude product). b. Add the least polar eluent (the optimized mobile phase from Part 1) to the silica to form a free-flowing slurry. c. With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use additional eluent to rinse all silica into the column. d. Tap the side of the column gently to dislodge any air bubbles and ensure even packing. e. Once all the silica has settled, drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry. f. Carefully add a ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[11]

  • Dry Loading the Sample: a. Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. b. Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution. c. Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.[13] d. Carefully add this powder as an even layer on top of the sand in the prepared column.

Part 3: Elution, Collection, and Isolation
  • Elution: a. Gently fill the column with the optimized mobile phase. b. Open the stopcock and apply gentle pressure from an air or nitrogen line to begin eluting the solvent through the column at a steady drip rate.

  • Fraction Collection: a. Begin collecting the eluent in a series of numbered test tubes or flasks. Collect fractions of a consistent volume (e.g., 10-20 mL, depending on column size). b. Maintain the solvent level at the top of the column by adding fresh eluent as needed. Never let the silica bed run dry.

  • Monitoring by TLC: a. As fractions are collected, periodically analyze them by TLC. Spot several fractions per TLC plate alongside a spot of the original crude mixture. b. Develop and visualize the plates as before. This will show which fractions contain the pure product.

  • Pooling and Isolation: a. Based on the TLC analysis, combine all fractions that contain only the pure product spot. b. Transfer the combined solution to a pre-weighed round-bottom flask. c. Remove the solvent using a rotary evaporator. d. Place the flask under high vacuum for a short period to remove any residual solvent. e. Weigh the flask to determine the yield of the purified N-(3-chlorophenyl)-4-methoxybenzamide. Assess purity via analytical methods like NMR or melting point analysis.

Troubleshooting Common Issues

ProblemProbable CauseSuggested Solution
Poor or No Separation Incorrect mobile phase polarity.Re-optimize the mobile phase using TLC to achieve a greater ΔRf between the product and impurities. Consider a different solvent system (e.g., Dichloromethane/Methanol for more polar compounds).
Column was packed improperly (air bubbles, channels).Repack the column carefully using the slurry method. Ensure the silica bed is never allowed to run dry.
Product Elutes Too Quickly/Slowly Rf value was not in the optimal range.Adjust the mobile phase polarity during the run (gradient elution). If the product is stuck, slowly increase the percentage of the more polar solvent.
Streaking/Tailing of Bands Sample was overloaded on the column.Reduce the amount of crude material loaded. Increase the silica-to-sample ratio (e.g., to 100:1 for difficult separations).[13]
Compound is too polar for the eluent or interacting with acidic silica.Increase the polarity of the mobile phase. For acid-sensitive compounds, silica gel can be deactivated by pre-treating with a solvent containing a small amount of triethylamine (1-3%).[13]
Cracked Silica Bed Drastic or rapid change in solvent polarity.If using a gradient elution, change the solvent composition gradually.

References

  • Study Mind. (2022, May 9). Chromatography and Rf Values (GCSE Chemistry). Retrieved from Study Mind. [Link]

  • Perpusnas. (2026, January 6). Rf Value In Chromatography: Calculation And Significance. Retrieved from Perpusnas. [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Rf Values in Chromatography: A Step-by-Step Guide. Retrieved from Oreate AI Blog. [Link]

  • BYJU'S. (2022, August 2). Rf Value. Retrieved from BYJU'S. [Link]

  • Save My Exams. (2025, June 5). Rf values - IGCSE Chemistry Revision Notes. Retrieved from Save My Exams. [Link]

  • PubChem. N-(4-amino-3-chlorophenyl)-3,5-dimethoxybenzamide. Retrieved from PubChem. [Link]

  • Welch, C. J., et al. (2018). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. PMC. [Link]

  • Hawach Scientific. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from Hawach Scientific. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from ResearchGate. [Link]

  • Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • Research Journal of Pharmacy and Technology. (2021, June 20). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from Research Journal of Pharmacy and Technology. [Link]

  • 3M. SAFETY DATA SHEET. Retrieved from 3M. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from ALWSCI. [Link]

  • MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from MDPI. [Link]

  • University of Rochester. How to run column chromatography. Retrieved from University of Rochester. [Link]

  • PubChem. 4-Methoxybenzamide. Retrieved from PubChem. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from Organic Syntheses. [Link]

  • Royal Society of Chemistry. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Retrieved from PMC. [Link]

  • ResearchGate. Thin Layer Chromatography and Amides. Retrieved from ResearchGate. [Link]

  • Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from Organic Syntheses. [Link]

  • ResearchGate. (2018, August 23). Sources of impurities - Investigation of ... traces formation during the synthesis of amlodipine besylate. Retrieved from ResearchGate. [Link]

  • EPFL. TLC Visualization Reagents. Retrieved from EPFL. [Link]

  • Labinsights. (2024, April 29). Enhancing Thin Layer Chromatography (TLC) Capabilities with New Derivatization Reagents. Retrieved from Labinsights. [Link]

  • World Journal of Pharmaceutical Research. (2022, June 3). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES. Retrieved from World Journal of Pharmaceutical Research. [Link]

  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from MDPI. [Link]

  • PubMed. Thin-layer Chromatography-Nuclear Magnetic Resonance Spectroscopy - A Versatile Tool for Pharmaceutical and Natural Products Analysis. Retrieved from PubMed. [Link]

Sources

HPLC analysis method for N-(3-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of N-(3-chlorophenyl)-4-methoxybenzamide

Abstract

This document provides a comprehensive guide for the quantitative analysis of N-(3-chlorophenyl)-4-methoxybenzamide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Photodiode Array (PDA) detection. The method detailed herein is designed for researchers, quality control analysts, and drug development professionals requiring a robust, accurate, and precise technique for the identification and quantification of this compound. The narrative explains the scientific rationale behind the selection of chromatographic parameters and includes a full protocol for method implementation and validation in accordance with International Council for Harmonisation (ICH) guidelines.

Principle of Separation and Method Rationale

The analytical method is built upon the principles of reversed-phase chromatography, the most widely used mode in HPLC.[1]

  • Analyte Characteristics : N-(3-chlorophenyl)-4-methoxybenzamide is a moderately non-polar molecule, featuring two substituted phenyl rings and an amide linkage. This hydrophobicity makes it an ideal candidate for retention on a non-polar stationary phase.[2]

  • Stationary Phase Selection : A C18 (octadecylsilane) stationary phase is selected for this method. C18 columns provide a strong hydrophobic surface that interacts effectively with the analyte, leading to predictable retention and excellent resolution. An end-capped C18 column is specified to minimize interactions between potentially acidic residual silanols on the silica backbone and the analyte, thereby ensuring superior peak symmetry.[3]

  • Mobile Phase Selection : The mobile phase consists of a polar mixture of acetonitrile and water.[4] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The ratio of acetonitrile to water is optimized to achieve an ideal retention time and separation from potential impurities. The addition of 0.1% formic acid to the mobile phase serves to control the ionization state of silanols on the stationary phase, which sharpens the analyte peak and improves reproducibility.[5][6]

  • Detection Strategy : A Photodiode Array (PDA) detector is employed for this analysis.[7][8] Unlike a standard single-wavelength UV detector, a PDA detector acquires absorbance data across a wide range of wavelengths simultaneously.[9][10] This capability is invaluable for:

    • Method Development : Precisely determining the wavelength of maximum absorbance (λmax) for N-(3-chlorophenyl)-4-methoxybenzamide to ensure maximum sensitivity.

    • Peak Purity Analysis : Spectrally assessing the homogeneity of the chromatographic peak to confirm that it does not co-elute with impurities.[10]

    • Compound Identification : Confirming the identity of the analyte by comparing its UV spectrum against that of a certified reference standard.

Instrumentation, Materials, and Reagents

Instrumentation
  • HPLC System equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Analytical Balance (4-5 decimal places).

  • pH Meter.

  • Sonicator.

  • Vortex Mixer.

Materials
  • HPLC Column : Purospher® STAR RP-18 end-capped (250 mm x 4.6 mm, 5 µm particle size), or equivalent.[11]

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Autosampler vials with caps and septa.

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Standards
  • N-(3-chlorophenyl)-4-methoxybenzamide Reference Standard (Purity ≥ 98%).

  • Acetonitrile (HPLC Grade).

  • Water (HPLC Grade or Milli-Q).

  • Formic Acid (ACS Grade, ~99%).

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column Purospher® STAR RP-18e (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : Water : Formic Acid (65 : 35 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Photodiode Array (PDA)
Detection Wavelength Monitor at λmax (approx. 258 nm); also record data from 200-400 nm for peak purity
Run Time 10 minutes
Mode Isocratic

Experimental Protocols

Mobile Phase Preparation
  • Carefully measure 650 mL of HPLC-grade acetonitrile.

  • Measure 350 mL of HPLC-grade water.

  • Combine the acetonitrile and water in a 1 L glass reservoir.

  • Add 1.0 mL of formic acid to the mixture.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-(3-chlorophenyl)-4-methoxybenzamide reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Mix until fully dissolved.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Stock Standard Solution with the mobile phase. These will be used to construct the calibration curve.

Sample Preparation
  • Accurately weigh the sample material containing N-(3-chlorophenyl)-4-methoxybenzamide to obtain a theoretical concentration of ~50 µg/mL upon final dilution.

  • Transfer the weighed sample to an appropriate volumetric flask.

  • Add approximately 70% of the flask volume with acetonitrile and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to the final volume with acetonitrile.

  • If necessary, perform a further dilution with the mobile phase to bring the concentration within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC Analysis Workflow

The overall workflow from sample preparation to final data analysis is illustrated below.

HPLC_Workflow A Standard & Sample Weighing B Dissolution (Acetonitrile & Sonication) A->B Transfer C Volumetric Dilution (Mobile Phase) B->C Dilute D Filtration (0.45 µm Syringe Filter) C->D Prepare E HPLC Injection (Autosampler) D->E Load F Isocratic Separation (C18 Column) E->F Elution G Data Acquisition (PDA Detector @ 258 nm) F->G Detection H Data Processing & Quantification G->H Integrate & Calculate

Caption: Workflow for HPLC analysis of N-(3-chlorophenyl)-4-methoxybenzamide.

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the analytical results, the HPLC system must meet predefined performance criteria before sample analysis, and the method itself must be validated according to ICH guidelines.[12][13][14]

System Suitability Test (SST)

Before initiating any analysis, inject a working standard solution (e.g., 50 µg/mL) five consecutive times. The results must comply with the criteria in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 2.0Ensures peak symmetry and absence of undesirable secondary interactions.
Theoretical Plates (N) > 2000Indicates high column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and stability of the injector and pumping system.
% RSD of Retention Time ≤ 1.0%Confirms the stability and consistency of the mobile phase flow rate.
Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for its intended purpose.[15][16]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze a blank (mobile phase), a placebo (matrix without analyte), and a spiked sample. Assess for any interfering peaks at the retention time of the analyte.No significant interference at the analyte's retention time. Peak purity index (from PDA) should be > 0.999.
Linearity & Range Analyze at least five concentrations across the proposed range (e.g., 5-150 µg/mL). Plot a graph of peak area versus concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, or on a different instrument to assess long-term variability.%RSD should be ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Typically established at a signal-to-noise ratio of 10:1.%RSD at this concentration should be ≤ 10%.
Limit of Detection (LOD) Determine the lowest concentration that can be reliably detected. Typically established at a signal-to-noise ratio of 3:1.The signal should be clearly distinguishable from the baseline noise.
Robustness Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.The results should remain unaffected by small, deliberate changes, with SST criteria still being met.

Data Calculation

The concentration of N-(3-chlorophenyl)-4-methoxybenzamide in the sample is calculated using the calibration curve generated from the analysis of the working standards.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / Slope

Where the slope and y-intercept are derived from the linear regression of the standard calibration curve.

References

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved from [Link]

  • Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection. Retrieved from [Link]

  • Shimadzu. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Retrieved from [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Yuwanti, S., et al. (2018). Application of Liquid Chromatography-Photodiode Array Detector for Analysis of Whitening Agents in Cream Cosmetics. Journal of Applied Pharmaceutical Science, 8(5), 125-131. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3077. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

Sources

1H NMR and 13C NMR characterization of N-(3-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Characterization of N-(3-chlorophenyl)-4-methoxybenzamide

Introduction & Scope

This application note provides a comprehensive protocol for the structural characterization of N-(3-chlorophenyl)-4-methoxybenzamide (CAS: N/A for specific isomer, generic amide class) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

This compound represents a classic "D-A-D" (Donor-Acceptor-Donor) scaffold often found in medicinal chemistry libraries. It features two distinct aromatic systems linked by an amide bond:[1]

  • Ring A (Acid moiety): An electron-rich 4-methoxybenzoyl group.

  • Ring B (Amine moiety): An electron-deficient 3-chlorophenyl group.

Accurate characterization requires resolving the specific coupling patterns of the para-substituted Ring A against the more complex meta-substituted Ring B. This guide addresses solvent selection, acquisition parameters, and detailed spectral assignment.

Experimental Workflow

The following workflow outlines the critical path from crude synthesis to validated spectral data.

NMR_Workflow Synthesis Synthesis (Schotten-Baumann or Coupling) Purification Purification (Recrystallization/Flash Chrom.) Synthesis->Purification Crude Product Drying Vacuum Drying (Remove H2O/Solvents) Purification->Drying Pure Solid SamplePrep Sample Preparation (10mg in 0.6mL DMSO-d6) Drying->SamplePrep < 0.5% Residual Solvent Acquisition Data Acquisition (1H: zg30, 13C: zgpg30) SamplePrep->Acquisition Homogeneous Soln. Processing Processing & Integration (Phase, Baseline, Ref) Acquisition->Processing FID Validation Structural Validation (Coupling Constants Analysis) Processing->Validation Spectrum

Figure 1: Operational workflow for NMR characterization, emphasizing the critical drying step to prevent water peaks from obscuring the amide region.

Protocol 1: Sample Preparation

Objective: To prepare a homogeneous solution free of paramagnetic impurities and solid particulates that degrade magnetic field homogeneity (shimming).

Solvent Selection:

  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[2]

  • Rationale: Amides often aggregate in non-polar solvents like CDCl3, leading to broad NH peaks and concentration-dependent shifts. DMSO-d6 disrupts these aggregates via strong hydrogen bonding, resulting in a sharp, distinct amide doublet/singlet downfield (approx. 10 ppm) [1].

Step-by-Step Procedure:

  • Weighing: Accurately weigh 5–10 mg of the dried solid into a clean vial. (For 13C, increase mass to 20–30 mg if available to reduce scan time).

  • Dissolution: Add 0.6 mL of DMSO-d6 (containing 0.03% TMS v/v as internal standard).

  • Mixing: Vortex for 30 seconds. Ensure no suspended solids remain.

  • Filtration (Critical): If the solution appears cloudy, filter through a small plug of glass wool directly into the NMR tube to remove micro-precipitates.

  • Tube Filling: Transfer to a high-quality 5mm NMR tube. Cap immediately to prevent atmospheric moisture absorption (DMSO is hygroscopic).

Protocol 2: Acquisition Parameters (Bruker Standard)

To ensure quantitative integration and high resolution, do not use "quick scan" default settings. Use the following optimized parameters.

Parameter1H NMR (Proton)13C NMR (Carbon)Rationale
Pulse Sequence zg30zgpg3030° pulse angle prevents saturation; power-gated decoupling for 13C.
Scans (NS) 16 - 32512 - 102413C requires more scans due to 1.1% natural abundance.
Relaxation Delay (D1) 2.0 - 5.0 sec2.0 secLong D1 in 1H allows full relaxation of aromatic protons for accurate integration.
Spectral Width (SW) 14 - 16 ppm240 ppmCovers exchangeable NH (downfield) and Carbonyls.
Temperature 298 K (25°C)298 K (25°C)Standard temperature for reproducibility.

Data Analysis & Structural Assignment

1H NMR Characterization (400 MHz, DMSO-d6)

Mechanistic Insight: The spectrum is defined by the asymmetry of the two rings.

  • Ring A (Methoxybenzoyl): Exhibits a classic AA'BB' system (appearing as two doublets) due to the axis of symmetry through the C1-C4 bond.

  • Ring B (Chloroaniline): Exhibits an ABCD system. The proton isolated between the Cl and N (H-2') is the most deshielded aromatic proton on this ring due to the inductive effect of Cl and the anisotropic effect of the amide.

Table 1: 1H NMR Peak Assignments

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Logic
10.15 Broad Singlet (s)1H-NH- Amide proton. Deshielded by C=O anisotropy and H-bonding to DMSO [2].
7.96 Doublet (d, J=8.8 Hz)2HH-2, H-6 Ring A. Ortho to carbonyl. Deshielded by electron-withdrawing C=O.
7.92 Singlet (t, J~2 Hz)1HH-2' Ring B. "Island" proton between Cl and N. Most deshielded on Ring B.
7.68 Doublet (d, J=8.0 Hz)1HH-6' Ring B. Ortho to N, Para to Cl.
7.36 Triplet (t, J=8.0 Hz)1HH-5' Ring B. Meta to both substituents.
7.12 Doublet (d, J=8.0 Hz)1HH-4' Ring B. Ortho to Cl. Shielded relative to H-2'.
7.05 Doublet (d, J=8.8 Hz)2HH-3, H-5 Ring A. Ortho to OMe. Shielded by resonance donation from Oxygen.
3.84 Singlet (s)3H-OCH3 Methoxy group. Characteristic shift for aryl methyl ethers.

(Note: Exact shifts may vary ±0.05 ppm depending on concentration and temperature.)

13C NMR Characterization (100 MHz, DMSO-d6)

Mechanistic Insight: The carbonyl carbon is the most downfield signal. The methoxy carbon is the only aliphatic signal. The aromatic region will contain 4 quaternary carbons (C-ipso) and 8 tertiary carbons (C-H), though symmetry in Ring A simplifies this.

Table 2: 13C NMR Peak Assignments

Shift (δ ppm)TypeAssignmentStructural Logic
165.2 C_quatC=O Amide carbonyl.
162.4 C_quatC-4 Ring A. Attached to Oxygen (Deshielded).
140.8 C_quatC-1' Ring B. Attached to Nitrogen.
133.1 C_quatC-3' Ring B. Attached to Chlorine.
130.4 CHC-5' Ring B. Meta position.
129.8 CHC-2, C-6 Ring A. Ortho to Carbonyl.
126.8 C_quatC-1 Ring A. Ipso to Carbonyl.
123.4 CHC-6' Ring B.
119.8 CHC-2' Ring B.
118.9 CHC-4' Ring B.
113.8 CHC-3, C-5 Ring A. Ortho to OMe (Shielded).
55.6 CH3-OCH3 Methoxy carbon.

Troubleshooting & Validation

If the spectrum is ambiguous, perform the following checks:

  • Water Suppression: If the water peak (3.33 ppm in DMSO) overlaps with the methoxy signal (3.84 ppm), dry the sample further or use a solvent suppression pulse sequence (zgpr).

  • 2D NMR Confirmation:

    • COSY (Correlation Spectroscopy): Use to confirm the H-2/H-3 coupling in Ring A and the connectivity of the Ring B spin system (H-4' to H-5' to H-6').

    • HSQC (Heteronuclear Single Quantum Coherence): Use to differentiate the quaternary carbons (which show no correlation) from the CH carbons.

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., et al. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

  • SDBS Database. "Spectral Database for Organic Compounds." AIST (National Institute of Advanced Industrial Science and Technology). (General reference for 4-methoxybenzamide fragments).

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." John Wiley & Sons.[5][6] (Standard text for substituent effect calculation).

Sources

Application Note: Elucidating the Gas-Phase Fragmentation of N-(3-chlorophenyl)-4-methoxybenzamide using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the analysis of N-(3-chlorophenyl)-4-methoxybenzamide using tandem mass spectrometry (MS/MS). Understanding the fragmentation pattern of this and related molecules is critical for drug metabolism studies, pharmacokinetic analysis, impurity profiling, and chemical synthesis verification. We present a predictive fragmentation pathway based on fundamental principles of amide chemistry and illustrate a robust workflow from sample preparation to data interpretation. The primary fragmentation pathway involves the characteristic cleavage of the amide bond, yielding highly stable and diagnostic acylium and anilinic ions.

Introduction

N-(3-chlorophenyl)-4-methoxybenzamide is a synthetic amide containing key structural motifs found in numerous pharmacologically active compounds and commercial chemicals. Its structure comprises a 4-methoxybenzoyl group linked via an amide bond to a 3-chloroaniline moiety. Mass spectrometry (MS) is an indispensable analytical technique for molecular weight determination and structural elucidation.[1] Tandem mass spectrometry (MS/MS), which involves the isolation and fragmentation of a specific precursor ion, provides a detailed structural fingerprint of a molecule.[2][3]

The predictive power of MS/MS analysis relies on understanding the fundamental fragmentation rules governed by the functional groups within a molecule.[4] For N-aryl benzamides, the most prominent fragmentation occurs at the amide N–CO bond, a process driven by the formation of stable product ions.[5][6] This application note serves as an in-depth guide for researchers, outlining the expected fragmentation cascade of N-(3-chlorophenyl)-4-methoxybenzamide and providing a practical protocol for its analysis.

Molecular Structure and Properties

  • Chemical Name: N-(3-chlorophenyl)-4-methoxybenzamide

  • Molecular Formula: C₁₄H₁₂ClNO₂

  • Monoisotopic Mass: 261.0557 Da

  • Protonated Precursor Ion [M+H]⁺: 262.0630 Da (for ³⁵Cl isotope)

Experimental Workflow and Protocols

A systematic approach is essential for reproducible and accurate MS/MS analysis. The workflow encompasses sample preparation, instrument setup, data acquisition, and interpretation.

Overall Experimental Workflow

The following diagram outlines the logical flow of the experiment from sample to data.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Weigh Compound p2 Dissolve in Solvent (e.g., ACN/H2O) p1->p2 p3 Dilute to Final Concentration (1-10 µg/mL) p2->p3 a1 Direct Infusion or LC Injection p3->a1 Inject a2 Electrospray Ionization (Positive Mode) a1->a2 a3 MS1 Scan (Isolate Precursor m/z 262.06) a2->a3 a4 Collision-Induced Dissociation (CID) a3->a4 a5 MS2 Scan (Detect Product Ions) a4->a5 d1 Spectrum Acquisition a5->d1 Output d2 Fragment Identification d1->d2 d3 Pathway Elucidation d2->d3

Caption: High-level workflow for MS/MS analysis.

Protocol 1: Sample Preparation

Rationale: Proper sample preparation ensures complete solubilization and prevents contamination, leading to a stable ion signal. A typical concentration for direct infusion or LC-MS is in the low µg/mL range to avoid detector saturation.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of N-(3-chlorophenyl)-4-methoxybenzamide standard.

  • Dissolve the standard in 1 mL of a 1:1 (v/v) mixture of acetonitrile (ACN) and deionized water. Vortex for 30 seconds to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using the same ACN/water solvent mixture. This solution is now ready for analysis.

Protocol 2: Mass Spectrometry Analysis

Rationale: Electrospray ionization (ESI) in positive ion mode is chosen because the amide nitrogen is a readily protonated site.[5] A quadrupole time-of-flight (Q-TOF) or Orbitrap instrument provides high mass accuracy for confident fragment identification. Collision-Induced Dissociation (CID) is a robust and common method for inducing fragmentation.[2]

  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

  • Ionization Mode: ESI, Positive

  • Capillary Voltage: 3.5 - 4.0 kV

  • Source Temperature: 120 °C

  • Desolvation Gas Flow (N₂): 600 L/hr

  • Desolvation Temperature: 350 °C

  • Acquisition Mode: Tandem MS (MS/MS)

  • Precursor Ion: m/z 262.06

  • Isolation Window: 1.0 - 2.0 Da

  • Collision Gas: Argon

  • Collision Energy: Apply a stepped or ramped collision energy (e.g., 10-40 eV). This allows for the observation of both low-energy (primary) and high-energy (secondary) fragments in a single acquisition.

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺, m/z 262.06) is dominated by the cleavage of the labile amide bond. This bond scission is the lowest energy pathway, leading to the formation of two primary, highly diagnostic fragment ions.

Primary Fragmentation: Amide Bond Cleavage

The central C-N amide bond is the most susceptible to cleavage upon collisional activation. This scission can occur in two ways, leading to complementary charged fragments.

  • Formation of the 4-Methoxybenzoyl Acylium Ion (m/z 135.04): The most favorable cleavage results in the formation of the resonance-stabilized 4-methoxybenzoyl cation. This is often the base peak in the spectrum due to its high stability.[1][7] The neutral loss corresponds to 3-chloroaniline.

  • Formation of the Protonated 3-Chloroaniline Ion (m/z 128.03): Cleavage can also result in charge retention on the aniline fragment, forming the protonated 3-chloroaniline ion. The neutral loss corresponds to 4-methoxybenzonitrile.

Secondary Fragmentation

The primary acylium ion at m/z 135.04 can undergo further fragmentation at higher collision energies.

  • Loss of Carbon Monoxide (CO): The acylium ion can lose a neutral CO molecule (28 Da) to form the 4-methoxyphenyl cation at m/z 107.05.

  • Loss of Formaldehyde (CH₂O): A subsequent or alternative fragmentation from the methoxy group can lead to the loss of formaldehyde (30 Da), resulting in the benzoyl cation at m/z 105.03.[1]

The following diagram visualizes this predicted fragmentation cascade.

G parent [M+H]⁺ m/z 262.06 C₁₄H₁₃ClNO₂⁺ frag1 4-Methoxybenzoyl cation m/z 135.04 C₈H₇O₂⁺ parent->frag1 - C₆H₆ClN (3-chloroaniline) frag2 Protonated 3-Chloroaniline m/z 128.03 C₆H₇ClN⁺ parent->frag2 - C₈H₆O₂ (4-methoxybenzoic acid) frag1a 4-Methoxyphenyl cation m/z 107.05 C₇H₇O⁺ frag1->frag1a - CO frag1b Benzoyl cation m/z 105.03 C₇H₅O⁺ frag1->frag1b - CH₂O

Caption: Predicted MS/MS fragmentation pathway.

Data Interpretation and Summary

The resulting MS/MS spectrum should be interpreted by matching the observed m/z values to the predicted fragments. High-resolution mass spectrometry allows for the confirmation of elemental compositions, adding a high degree of confidence to the structural assignments.

The table below summarizes the key ions expected in the product ion spectrum of N-(3-chlorophenyl)-4-methoxybenzamide.

Calculated m/z Proposed Elemental Formula Proposed Identity / Origin Significance
262.0630C₁₄H₁₃³⁵ClNO₂⁺Protonated Molecule [M+H]⁺Precursor Ion
135.0441C₈H₇O₂⁺4-Methoxybenzoyl cationPrimary Fragment (Base Peak)
128.0262C₆H₇³⁵ClN⁺Protonated 3-chloroanilinePrimary Fragment
107.0491C₇H₇O⁺4-Methoxyphenyl cation (from m/z 135)Secondary Fragment
105.0335C₇H₅O⁺Benzoyl cation (from m/z 135)Secondary Fragment

Conclusion

The tandem mass spectrometric analysis of N-(3-chlorophenyl)-4-methoxybenzamide is characterized by a predictable and diagnostic fragmentation pattern. The primary cleavage of the amide bond yields two stable and abundant product ions at m/z 135.04 and m/z 128.03, which are indicative of the 4-methoxybenzoyl and 3-chloroaniline substructures, respectively. This application note provides a robust framework and detailed protocols that can be readily adapted by researchers for the confident identification and structural confirmation of this compound and its analogs in complex matrices.

References

  • NIST. (n.d.). Welcome to the NIST WebBook. National Institute of Standards and Technology. Retrieved February 19, 2026, from [Link]

  • Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide Explain the interpretation. Retrieved February 19, 2026, from [Link]

  • de Souza, M. V. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 19, 2026, from [Link]

  • Wiley Science Solutions. (n.d.). Mass Spectral Databases. Retrieved February 19, 2026, from [Link]

  • Lin, Y-S., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(7), 1159-1167. Available at: [Link]

Sources

Application Note & Protocol: Elucidating the Three-Dimensional Architecture of N-(3-chlorophenyl)-4-methoxybenzamide via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(3-chlorophenyl)-4-methoxybenzamide belongs to the benzamide class of compounds, a scaffold of significant interest in medicinal chemistry and materials science due to its diverse biological activities and robust structural motifs. The precise three-dimensional arrangement of a molecule, dictated by its crystal packing and intermolecular interactions, is fundamental to understanding its physicochemical properties, stability, and biological function. This guide provides a comprehensive, field-proven protocol for the synthesis, crystallization, and structural elucidation of N-(3-chlorophenyl)-4-methoxybenzamide using single-crystal X-ray crystallography. We delve into the causality behind experimental choices, from solvent selection in crystallization to the strategy for structure refinement, offering a self-validating framework for obtaining a high-resolution crystal structure. The discussion is grounded in comparative analysis with structurally related benzamides, providing an authoritative basis for interpreting the resulting molecular and supramolecular architecture.

Introduction: The Significance of Structural Elucidation

The amide functional group is a cornerstone of many biologically active molecules. The ability of the N-H and C=O groups to act as hydrogen bond donors and acceptors, respectively, allows benzamides to form predictable and stable supramolecular assemblies.[1][2][3] These interactions are critical for molecular recognition in biological systems and for engineering desired solid-state properties in materials. The title compound, N-(3-chlorophenyl)-4-methoxybenzamide, combines the rigid benzamide core with a chloro-substituted aniline ring and a methoxy-substituted benzoyl ring. These features introduce the potential for a variety of non-covalent interactions, including N-H···O hydrogen bonds, C-H···O contacts, and potentially halogen-related interactions, which collectively govern the crystal packing.

X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure of a molecule. It provides precise coordinates of each atom, allowing for the detailed analysis of bond lengths, bond angles, torsion angles, and the intricate network of intermolecular forces that stabilize the crystal lattice.[3] This detailed structural knowledge is invaluable for structure-activity relationship (SAR) studies in drug development, polymorphism screening, and rational crystal engineering.

This application note serves as a complete workflow for the structural analysis of N-(3-chlorophenyl)-4-methoxybenzamide, from initial synthesis to final crystallographic data presentation and interpretation.

Experimental Protocols

Part A: Synthesis of N-(3-chlorophenyl)-4-methoxybenzamide

The synthesis of the title compound is reliably achieved via the Schotten-Baumann reaction, a robust method for forming amides from acyl chlorides and amines.[4]

Protocol 2.A.1: Synthesis Workflow

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-chloroaniline (1.0 eq) in dichloromethane (DCM, 30 mL).

  • Acyl Chloride Addition: To this solution, add 4-methoxybenzoyl chloride (1.0 eq) dropwise while stirring at room temperature.

    • Expert Insight: This reaction is typically exothermic. Slow addition helps to control the reaction temperature and minimize side product formation. DCM is an excellent solvent as it is relatively inert and easily removed under vacuum.

  • Base Addition: After 10 minutes of stirring, add triethylamine (1.2 eq) to the mixture. This base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.[4]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Part B: Single-Crystal Growth

The growth of diffraction-quality single crystals is the most critical and often challenging step. The slow evaporation technique is a reliable starting point for benzamide derivatives.[5][6]

Protocol 2.B.1: Crystallization by Slow Evaporation

  • Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) to find one in which it is sparingly soluble. Ethanol is often a good choice for this class of compounds.[5]

  • Solution Preparation: Dissolve a small amount of the purified N-(3-chlorophenyl)-4-methoxybenzamide (e.g., 20 mg) in the chosen solvent (e.g., 5-10 mL of ethanol) in a clean vial. Gentle warming may be required to achieve full dissolution.

  • Evaporation: Cover the vial with a cap or parafilm and pierce it with a few small holes using a needle. This allows the solvent to evaporate slowly over several days at room temperature.

    • Trustworthiness Check: The key to growing large, well-ordered crystals is to slow down the crystallization process. If only microcrystalline powder forms, the evaporation is too fast. Reduce the number or size of the holes. Conversely, if no crystals form after a week, add more holes to slightly increase the evaporation rate.

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor using a nylon loop.

X-ray Data Collection and Structure Refinement

Protocol 3.1: Data Collection and Processing

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a modern diffractometer (e.g., Bruker APEX-II or Oxford Diffraction Xcalibur) equipped with a monochromatic radiation source (e.g., Mo Kα, λ = 0.71073 Å) at a controlled temperature (e.g., 173 K or 293 K).[3][7]

    • Expert Insight: Collecting data at low temperatures (cryo-conditions) minimizes thermal motion of the atoms, resulting in higher resolution data and a more precise final structure.

  • Data Reduction: Process the raw diffraction images using appropriate software (e.g., Bruker SAINT or CrysAlisPro). This involves integrating the reflection intensities and applying corrections for factors like absorption.[8]

Protocol 3.2: Structure Solution and Refinement

  • Structure Solution: Solve the crystal structure using direct methods or intrinsic phasing algorithms, for example, with the SHELXT or SHELXS programs.[7] This will provide an initial model of the molecular structure.

  • Structure Refinement: Refine the structural model against the experimental data using a full-matrix least-squares method, for example, with the SHELXL program.[7]

    • Step 1 (Anisotropic Refinement): Refine all non-hydrogen atoms anisotropically.

    • Step 2 (Hydrogen Atom Placement): Locate the amide N-H hydrogen atom in the difference Fourier map and refine its position independently.[7] Place all carbon-bound hydrogen atoms in geometrically calculated positions and allow them to ride on their parent atoms.

    • Step 3 (Convergence): Continue refinement until the residual factors (R1, wR2) and the goodness-of-fit (S) converge to stable, low values.

    • Trustworthiness Check: A final R1 value below 0.05 for high-quality data indicates a good agreement between the model and the experimental data. The final difference Fourier map should be largely featureless.

Results and Discussion: Deciphering the Crystal Structure

While the specific crystal structure of the title compound is not published, we can predict its key features with high confidence based on extensive data for analogous molecules.[3][5][7]

Crystallographic Data Summary

The collected data should be summarized in a standard crystallographic table. The expected parameters, based on similar structures, are presented below.

Parameter Expected Value / Information Reference
Chemical FormulaC₁₄H₁₂ClNO₂
Formula Weight261.70
Crystal SystemMonoclinic or Triclinic[5][7]
Space Groupe.g., P2₁/c, C2/c, or P-1[3][5][7]
a, b, c (Å); α, β, γ (°)To be determined
V (ų)To be determined
Z (molecules/unit cell)2, 4, or 8[3][5][7]
Temperature (K)173 or 293
Radiation, λ (Å)Mo Kα, 0.71073
R₁ [I > 2σ(I)]< 0.05
wR₂ (all data)~ 0.10 - 0.15
Goodness-of-fit (S)~ 1.0
Molecular Conformation

The core of the molecule consists of two benzene rings connected by an amide linker. A key conformational feature is the dihedral angle between the mean planes of these two rings. In related structures like N-(4-chlorophenyl)-4-methoxybenzamide and N-(3-chlorophenyl)-4-methylbenzamide, this angle is typically significant, ranging from 40° to 60°.[5][6][7] This twisted conformation is a result of steric hindrance and is a compromise between conjugation and crystal packing forces.[3] The amide group itself is expected to be relatively planar.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dominated by a network of intermolecular hydrogen bonds.

  • N-H···O Hydrogen Bonds: The most prominent interaction in benzamide crystal structures is the hydrogen bond between the amide N-H donor and the carbonyl oxygen (C=O) acceptor of an adjacent molecule.[1][2] This interaction typically links the molecules into infinite one-dimensional chains or centrosymmetric dimers.[3][5]

  • Weak C-H···O Interactions: In addition to the strong N-H···O bonds, weaker C-H···O interactions involving aromatic C-H donors and the carbonyl or methoxy oxygen acceptors are also expected. These play a crucial role in consolidating the three-dimensional packing of the primary hydrogen-bonded chains.[7]

The overall workflow and the expected dominant interactions are visualized below.

Diagram 1: Experimental Workflow

G cluster_synthesis Synthesis cluster_cryst Crystal Growth cluster_xray X-ray Crystallography cluster_analysis Structural Analysis s1 3-Chloroaniline + 4-Methoxybenzoyl Chloride s2 Amide Formation (Schotten-Baumann) s1->s2 s3 Purification (Recrystallization) s2->s3 c1 Slow Evaporation (Ethanol) s3->c1 x1 Data Collection (Diffractometer) c1->x1 x2 Structure Solution (SHELXT) x1->x2 x3 Structure Refinement (SHELXL) x2->x3 a1 Molecular Geometry x3->a1 a2 Intermolecular Interactions a1->a2 a3 Packing Analysis a2->a3

Caption: From Synthesis to Analysis: The X-ray Crystallography Workflow.

Diagram 2: Key Intermolecular Interactions

G cluster_mol1 cluster_mol2 N1 N-H O2 C=O N1->O2 Strong N-H···O Hydrogen Bond O1 C=O Ar1 Aromatic C-H Ar1->O1 Weak C-H···O Interaction N2 N-H

Caption: Predicted Hydrogen Bonding Scheme in the Crystal Lattice.

Conclusion

This application note provides a robust and detailed framework for the complete single-crystal X-ray diffraction analysis of N-(3-chlorophenyl)-4-methoxybenzamide. By following the outlined protocols for synthesis, crystallization, and data analysis, researchers can obtain high-quality structural data. The interpretation of this data, guided by the principles of molecular conformation and supramolecular chemistry established from closely related structures, will yield critical insights into the solid-state architecture of the molecule. This knowledge is a fundamental prerequisite for its rational application in drug design and materials science, enabling a deeper understanding of its structure-property relationships.

References

  • Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. (2025). IUCr Journals. [Link]

  • Crystal structures, thermal properties and intermolecular interactions of new benzamide- based derivatives. (2025). IUCr Journals. [Link]

  • Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. NIH National Center for Biotechnology Information. [Link]

  • Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. (2025). R Discovery. [Link]

  • Structure and interactions in benzamide molecular crystals. (2025). ResearchGate. [Link]

  • N-(3-Chlorophenyl)-4-methylbenzamide hemihydrate. NIH National Center for Biotechnology Information. [Link]

  • Synthesis and Crystal Structure of Schiff-base Compounds N-(3, 4- dimethoxybenzylidene). (2010). Journal of Crystallography and Mineralogy. [Link]

  • 4-Chloro-N-(3-Methoxyphenyl)benzamide. (2008). Acta Crystallographica Section E Structure Reports Online. [Link]

  • N-(3-Chlorophenyl)-4-methylbenzamide hemihydrate. (2011). ResearchGate. [Link]

  • Synthesis and crystal structure of Schiff-base compound (E)-4-methoxy-N- (4-hydroxybenzylidene) aniline. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • N-(4-Chlorophenyl)-4-methoxybenzamide. NIH National Center for Biotechnology Information. [Link]

  • The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. (2021). MDPI. [Link]

  • Benzamide, N-(3-chloro-4-methoxyphenyl)-3-ethoxy-N-methyl-. Applichem. [Link]

  • Crystal Structures of Schiff Base Derivatives of 1-(3,4,5-Trimethoxybenzylidene) thiosemicarbazide and (E)-N '-(3-nitrobenzylidene) isonicotinohydrazide. (2014). ResearchGate. [Link]

  • 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzamide. PubChem. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). MDPI. [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide. (2024). MDPI. [Link]

  • Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde. (2021). NIH National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of N-(3-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Unlocking the Therapeutic Potential of Benzamide Scaffolds

The benzamide functional group is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] These molecules have demonstrated efficacy as kinase inhibitors, acetyl-CoA carboxylase inhibitors, and ligands for various receptors.[1] N-(3-chlorophenyl)-4-methoxybenzamide is a representative member of this versatile chemical class. While its specific biological targets are still under extensive investigation, its structural motifs suggest a high potential for interaction with various biological macromolecules, making it an excellent candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

This guide provides a comprehensive framework for the high-throughput screening of N-(3-chlorophenyl)-4-methoxybenzamide and similar novel chemical entities. As a hypothetical yet highly plausible scenario, we will focus on screening for inhibitors of a proteolytic enzyme. Proteases are a major class of drug targets involved in a multitude of physiological and pathological processes, including cancer, inflammation, and infectious diseases. The protocols detailed herein are designed to be robust, scalable, and adaptable for identifying and characterizing novel protease inhibitors from large compound libraries.

Part 1: The Primary High-Throughput Screening Assay

The primary screen is the first step in identifying "hits" from a large compound library.[2] For this purpose, we will employ a fluorescence resonance energy transfer (FRET)-based assay, a widely used method in HTS due to its sensitivity, homogeneity (no-wash format), and amenability to automation.[3]

Principle of the FRET-Based Protease Inhibition Assay

The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule at its ends. In its intact state, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the peptide by the active protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. A potential inhibitor, such as N-(3-chlorophenyl)-4-methoxybenzamide, will prevent this cleavage, resulting in a low fluorescence signal.

FRET_Assay_Principle cluster_0 No Inhibition cluster_1 Inhibition Intact_Substrate Intact FRET Substrate (Fluorophore-Peptide-Quencher) Protease Active Protease Intact_Substrate->Protease Cleavage Cleaved_Substrate Cleaved Substrate (Fluorophore + Quencher separated) Protease->Cleaved_Substrate High_Fluorescence High Fluorescence Signal Cleaved_Substrate->High_Fluorescence Intact_Substrate_Inhibited Intact FRET Substrate Protease_Inhibited Active Protease Intact_Substrate_Inhibited->Protease_Inhibited No Cleavage No_Cleavage No Cleavage Protease_Inhibited->No_Cleavage Inhibitor N-(3-chlorophenyl)- 4-methoxybenzamide Inhibitor->Protease_Inhibited Binds to Low_Fluorescence Low Fluorescence Signal No_Cleavage->Low_Fluorescence

Caption: Principle of the FRET-based protease inhibition assay.

Experimental Protocol: Primary HTS

This protocol is optimized for a 384-well plate format.

1. Reagent Preparation:

ReagentStock ConcentrationWorking ConcentrationBuffer Composition
Protease Enzyme1 mg/mL2X final concentration50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20
FRET Substrate10 mM in DMSO2X final concentration50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20
N-(3-chlorophenyl)-4-methoxybenzamide10 mM in DMSO10 µMAssay Buffer
Positive Control (Known Inhibitor)10 mM in DMSO10 µMAssay Buffer
Negative ControlDMSO1% (v/v)Assay Buffer

2. Assay Plate Layout:

  • Columns 1-2: Negative Controls (DMSO)

  • Columns 3-4: Positive Controls (Known Inhibitor)

  • Columns 5-48: Test Compounds (including N-(3-chlorophenyl)-4-methoxybenzamide)

3. Step-by-Step Procedure:

  • Compound Dispensing: Using an automated liquid handler, dispense 25 nL of the 10 mM compound stocks into the appropriate wells of a 384-well assay plate. For controls, dispense 25 nL of DMSO (negative) or the known inhibitor (positive).

  • Enzyme Addition: Add 10 µL of the 2X protease enzyme solution to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of the 2X FRET substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 20 µL.

  • Signal Detection: Immediately begin kinetic reading of the fluorescence signal (Excitation/Emission wavelengths specific to the FRET pair) every 2 minutes for 30 minutes using a plate reader. Alternatively, an endpoint reading can be taken after a 30-minute incubation at 37°C.

Part 2: Data Analysis and Quality Control for Primary HTS

Robust data analysis and stringent quality control are essential for the success of any HTS campaign.[4]

Calculation of Percent Inhibition:

The percentage of inhibition for each compound is calculated using the following formula:

% Inhibition = (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control)) * 100

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[5][6] It reflects the separation between the positive and negative control signals.

Z'-Factor Calculation:

Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

Where SD is the standard deviation.

Interpretation of Z'-Factor Values:

Z'-FactorAssay Quality
> 0.5Excellent assay
0 to 0.5Acceptable assay
< 0Unacceptable assay

An assay with a Z'-factor of ≥ 0.5 is considered robust and suitable for HTS.[5]

Part 3: Secondary and Counter-Screens

Compounds identified as "hits" in the primary screen require further validation through secondary and counter-screens.

Secondary Assay: Dose-Response and IC50 Determination

The purpose of this assay is to confirm the inhibitory activity of the hits and determine their potency (IC50 value).

Protocol:

  • Prepare a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution series, starting from 100 µM).

  • Perform the FRET-based protease assay as described for the primary screen, using the different concentrations of the hit compound.

  • Calculate the percent inhibition for each concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Counter-Screen: Cytotoxicity Assay

It is crucial to determine if the observed inhibition is due to a specific interaction with the target enzyme or a result of general cytotoxicity. The MTT assay is a common colorimetric method for assessing cell viability.[7]

Protocol (MTT Assay):

  • Cell Seeding: Seed a human cell line (e.g., HEK293) in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with the hit compounds at various concentrations (e.g., corresponding to the IC50 and 10x IC50 from the secondary assay) for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Compounds that show significant cytotoxicity at concentrations close to their IC50 for the primary target may be deprioritized.

High-Throughput Screening Workflow

The overall workflow for screening N-(3-chlorophenyl)-4-methoxybenzamide and other library compounds is a multi-step process designed to efficiently identify and validate true hits.

HTS_Workflow cluster_workflow HTS and Hit Validation Workflow Compound_Library Compound Library (incl. N-(3-chlorophenyl)-4-methoxybenzamide) Primary_HTS Primary HTS (Single Concentration) Compound_Library->Primary_HTS Data_Analysis Data Analysis (% Inhibition, Z'-Factor) Primary_HTS->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Hits Non_Hits Inactive Compounds Hit_Identification->Non_Hits Non-Hits Cytotoxicity_Assay Counter-Screen (Cytotoxicity Assay) Dose_Response->Cytotoxicity_Assay Confirmed_Hits Validated Hits for Lead Optimization Cytotoxicity_Assay->Confirmed_Hits Non-Cytotoxic Cytotoxic_Compounds Cytotoxic/False Positives Cytotoxicity_Assay->Cytotoxic_Compounds Cytotoxic

Caption: A generalized workflow for HTS and hit validation.

Conclusion and Future Directions

This application note provides a detailed and robust framework for the high-throughput screening of N-(3-chlorophenyl)-4-methoxybenzamide as a representative of the benzamide chemical class. By following these protocols for primary screening, hit confirmation, and counter-screening, researchers can efficiently identify and validate promising lead compounds for further drug development. The validated, non-cytotoxic hits from this workflow can then be advanced to more complex secondary assays, such as mechanism of action studies and in vivo efficacy models, to fully characterize their therapeutic potential.

References

  • Gui, W., et al. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(13), 1846-1852. [Link]

  • BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • On HTS. (2023). Z-factor. [Link]

  • Celtarys. (2023). High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • Nolte, A. J., et al. (2006). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 6(7), 889-897. [Link]

  • Wikipedia. (n.d.). Z-factor. [Link]

  • ResearchGate. (2015). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. [Link]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. [Link]

  • ResearchGate. (2020). High-throughput Screening For The Discovery Of Enzyme Inhibitors. [Link]

  • Profacgen. (2022). An Optimization Platform of High-Throughput GPCR for Drug Discovery. [Link]

  • Infinix Bio. (2026). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. [Link]

  • Kumar, S., et al. (2021). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Chemical Biology, 16(12), 2646-2655. [Link]

  • Li, S., et al. (2010). A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology. Acta Pharmacologica Sinica, 31(7), 873-879. [Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). [Link]

  • Carpenter-Singh Lab. (n.d.). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. [Link]

  • High-Throughput Screening Center. (2007). Guidance for Assay Development & HTS. [Link]

  • Lee, J. H., et al. (2007). Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein. Biological & Pharmaceutical Bulletin, 30(3), 485-490. [Link]

  • Nisler, J., et al. (2019). Beyond expectations: the development and biological activity of cytokinin oxidase/dehydrogenase inhibitors. Biochemical Society Transactions, 47(5), 1377-1387. [Link]

  • Geroprotectors.org. (n.d.). N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • Saeed, S., et al. (2011). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3077. [Link]

  • ResearchGate. (2021). Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells. [Link]

  • Nishida, H., et al. (2007). Metabolism of CJ-036878, N-(3-phenethoxybenzyl)-4-hydroxybenzamide, in liver microsomes and recombinant cytochrome P450 enzymes: metabolite identification by LC-UV/MS(n) and (1)H-NMR. Xenobiotica, 37(12), 1413-1427. [Link]

  • Saeed, A., et al. (2008). N-(4-Chlorophenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1625. [Link]

  • Nuvisan. (n.d.). High-throughput screening: accelerating target-to-lead pipeline. [Link]

  • University of Kansas. (n.d.). KU-HTS Compound Libraries. [Link]

  • Semantic Scholar. (2021). Biological Activity of Naturally Derived Naphthyridines. [Link]

  • MDPI. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

Sources

Application Notes and Protocols for N-(3-chlorophenyl)-4-methoxybenzamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of N-(3-chlorophenyl)-4-methoxybenzamide , a small molecule with potential as an enzyme inhibitor. The benzamide scaffold is a well-established privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] This document outlines the rationale for investigating this specific compound, a proposed synthetic route, and detailed protocols for its evaluation as an enzyme inhibitor.

The structural features of N-(3-chlorophenyl)-4-methoxybenzamide, specifically the substituted phenyl rings linked by an amide bond, suggest potential interactions with the active sites of various enzymes. Benzamide derivatives have been reported as inhibitors of several enzyme classes, including cholinesterases (AChE and BChE), β-secretase (BACE1), human dihydrofolate reductase (hDHFR), glycogen phosphorylase, and cytochrome P450 enzymes.[1][2][3][4] Therefore, N-(3-chlorophenyl)-4-methoxybenzamide represents a promising candidate for screening against a panel of enzymes implicated in various diseases.

Synthesis of N-(3-chlorophenyl)-4-methoxybenzamide

The synthesis of N-(3-chlorophenyl)-4-methoxybenzamide can be readily achieved via a standard Schotten-Baumann reaction. This involves the acylation of 3-chloroaniline with 4-methoxybenzoyl chloride in the presence of a base. A similar procedure has been successfully used for the synthesis of the related compound, N-(4-Chlorophenyl)-4-methoxybenzamide.[5]

Protocol 1: Synthesis of N-(3-chlorophenyl)-4-methoxybenzamide

Materials:

  • 3-chloroaniline

  • 4-methoxybenzoyl chloride

  • 10% Aqueous sodium hydroxide solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Ethanol for recrystallization

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of 3-chloroaniline in 20 mL of 10% aqueous sodium hydroxide solution.

  • While stirring vigorously at room temperature, add 1 mmol of 4-methoxybenzoyl chloride portion-wise over a period of 15-20 minutes.

  • Continue stirring the reaction mixture for an additional 30 minutes after the complete addition of the acid chloride.

  • Pour the reaction mixture into 50 mL of ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water until the filtrate is neutral, and air-dry the solid.

  • Recrystallize the crude product from ethanol to obtain pure N-(3-chlorophenyl)-4-methoxybenzamide.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram 1: Synthesis Workflow

cluster_synthesis Synthesis of N-(3-chlorophenyl)-4-methoxybenzamide reagents 3-chloroaniline + 4-methoxybenzoyl chloride reaction Schotten-Baumann Reaction (aq. NaOH, RT, 30 min) reagents->reaction precipitation Precipitation in Ice-Cold Water reaction->precipitation filtration Filtration and Washing precipitation->filtration purification Recrystallization from Ethanol filtration->purification characterization Characterization (NMR, MS) purification->characterization

Caption: A flowchart illustrating the key steps in the synthesis of N-(3-chlorophenyl)-4-methoxybenzamide.

In Vitro Enzyme Inhibition Assays

To evaluate the potential of N-(3-chlorophenyl)-4-methoxybenzamide as an enzyme inhibitor, a series of in vitro assays should be performed. The following protocols are designed to be adaptable to a variety of enzyme systems. For the purpose of these notes, we will use a generic hydrolase enzyme as an example, which is a common target for benzamide derivatives.

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Protocol 2: IC50 Determination

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer (optimized for the specific enzyme)

  • N-(3-chlorophenyl)-4-methoxybenzamide (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of N-(3-chlorophenyl)-4-methoxybenzamide in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution in the assay buffer to create a range of inhibitor concentrations (e.g., 0.01 µM to 100 µM).

  • In a 96-well plate, add a fixed amount of the enzyme to each well.

  • Add the different concentrations of N-(3-chlorophenyl)-4-methoxybenzamide to the wells. Include a control with DMSO only (no inhibitor).

  • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 1: Example Data for IC50 Determination

Inhibitor Conc. (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1
Enzyme Kinetic Studies: Determining the Mechanism of Inhibition

Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is crucial for drug development. This can be determined by measuring the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme.

Protocol 3: Enzyme Kinetic Analysis

Materials:

  • Same as for IC50 determination.

Procedure:

  • Select a fixed, sub-saturating concentration of N-(3-chlorophenyl)-4-methoxybenzamide (e.g., at or near its IC50 value).

  • Prepare a series of substrate concentrations ranging from below to above the Michaelis constant (Km) of the enzyme.

  • In a 96-well plate, set up reactions with and without the inhibitor.

  • For each condition (with and without inhibitor), measure the initial reaction rates at each substrate concentration.

  • Plot the initial reaction rate (V) versus the substrate concentration ([S]) to generate Michaelis-Menten plots.

  • Transform the data into a Lineweaver-Burk plot (1/V vs. 1/[S]).

  • Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor to determine the mechanism of inhibition.

Diagram 2: Enzyme Inhibition Analysis Workflow

cluster_inhibition Enzyme Inhibition Analysis ic50 IC50 Determination kinetics Enzyme Kinetic Studies ic50->kinetics Inform inhibitor concentration data_analysis Data Analysis kinetics->data_analysis Generate Michaelis-Menten and Lineweaver-Burk plots mechanism Determine Mechanism of Inhibition data_analysis->mechanism

Caption: A workflow for the characterization of an enzyme inhibitor, from initial potency determination to mechanistic studies.

Potential Enzyme Targets and Rationale

Given the broad spectrum of activity of benzamide derivatives, N-(3-chlorophenyl)-4-methoxybenzamide could be a valuable tool for probing various biological pathways. Based on existing literature, potential enzyme targets for initial screening include:

  • Cholinesterases (AChE and BChE): Many benzamide compounds have shown inhibitory activity against these enzymes, which are key targets in the treatment of Alzheimer's disease.[1]

  • β-Secretase (BACE1): Another important target in Alzheimer's disease research, BACE1 has also been shown to be inhibited by benzamide derivatives.[1]

  • Human Dihydrofolate Reductase (hDHFR): Inhibition of hDHFR is a strategy in cancer therapy, and some benzamides have demonstrated activity against this enzyme.[2]

  • Cytokinin Oxidase/Dehydrogenase (CKX): A structurally related compound, 2-(3-(3-chlorophenyl)ureido)-4-methoxybenzamide, is a known inhibitor of this plant enzyme, suggesting that N-(3-chlorophenyl)-4-methoxybenzamide could also have activity against CKX or structurally similar enzymes.[6]

  • P-glycoprotein (P-gp): Certain benzamide derivatives can inhibit the drug efflux function of P-gp, which is implicated in multidrug resistance in cancer.[7]

Conclusion and Future Directions

N-(3-chlorophenyl)-4-methoxybenzamide is a synthetically accessible compound with a high potential for exhibiting enzyme inhibitory activity. The protocols outlined in these application notes provide a solid framework for its synthesis and in vitro characterization. Researchers are encouraged to screen this compound against a diverse panel of enzymes to uncover its full therapeutic potential. Further studies, including structure-activity relationship (SAR) analysis of related analogs and in vivo efficacy studies, will be essential to advance our understanding of this promising molecule.

References

  • Nowak, J., et al. (2022). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. PMC. Available at: [Link]

  • Wujec, M., et al. (2024). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. MDPI. Available at: [Link]

  • Rehman, A., et al. (2021). Benzamide derivatives reported as AChE and CAs inhibitors. ResearchGate. Available at: [Link]

  • Wen, X., et al. (2007). Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme. PubMed. Available at: [Link]

  • Siddique, M. U. M., et al. (2022). #197 Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. Journal of Pharmaceutical Chemistry. Available at: [Link]

  • Hluska, T., et al. (2022). Beyond expectations: the development and biological activity of cytokinin oxidase/dehydrogenase inhibitors. Portland Press. Available at: [Link]

  • Choi, S. U., et al. (2007). Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein. PubMed. Available at: [Link]

  • Ispas, A. A., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available at: [Link]

  • Geroprotectors.org. N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. Available at: [Link]

  • Martínez, R., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. ResearchGate. Available at: [Link]

  • Martínez, R., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. Available at: [Link]

  • Jasinski, J. P., et al. (2012). N-(4-Chlorophenyl)-4-methoxybenzamide. PMC. Available at: [Link]

Sources

Cell-based assay protocol using N-(3-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Throughput Screening of TRPM8 Channel Antagonists Using a Cell-Based Calcium Flux Assay with N-(3-chlorophenyl)-4-methoxybenzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-validated therapeutic target for conditions involving cold hypersensitivity, such as neuropathic pain and migraine.[1][2][3] As a polymodal cation channel activated by cold temperatures and cooling agents like menthol, its inhibition presents a promising strategy for novel analgesic development.[1][3] This application note provides a detailed, field-proven protocol for evaluating potential TRPM8 antagonists using a robust, high-throughput cell-based calcium flux assay. We use N-(3-chlorophenyl)-4-methoxybenzamide, a novel benzamide derivative, as an exemplary test compound to illustrate the workflow from cell culture to data analysis. The methodology leverages a Human Embryonic Kidney 293 (HEK293) cell line stably expressing human TRPM8 and a fluorescent "no-wash" calcium indicator dye for streamlined and reproducible screening.

Introduction: The Rationale for Targeting TRPM8

TRPM8 is a non-selective cation channel primarily expressed in sensory neurons. Its activation by stimuli such as temperatures below 28°C or chemical agonists (e.g., menthol, icilin) leads to an influx of cations, including Ca²⁺, which depolarizes the neuron and generates the sensation of cold.[1] In pathological states, dysregulation of TRPM8 activity can contribute to cold allodynia (pain from a non-painful cold stimulus) and hyperalgesia, making it an attractive target for therapeutic intervention.[1][2] The development of selective TRPM8 antagonists is a key focus of modern drug discovery.[3][4]

This guide details a functional, cell-based assay designed to identify and characterize such antagonists. The core of this assay is the measurement of intracellular calcium ([Ca²⁺]i) mobilization following channel activation, a direct and reliable indicator of TRPM8 activity.

Assay Principle and Signaling Pathway

The assay quantifies TRPM8 channel activity by measuring changes in intracellular calcium concentration. HEK293 cells stably expressing the human TRPM8 channel are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[5] In its acetoxymethyl (AM) ester form, the dye is cell-permeant. Inside the cell, esterases cleave the AM group, trapping the active Fluo-4 dye in the cytoplasm.[5][6]

In a resting state, intracellular calcium levels are low, and the dye exhibits minimal fluorescence. Upon stimulation with a TRPM8 agonist like Menthol, the channels open, permitting a rapid influx of Ca²⁺ from the extracellular medium.[7] The binding of Ca²⁺ to Fluo-4 significantly enhances its fluorescence intensity (Excitation/Emission ≈ 490/525 nm). A potential antagonist, such as the test compound N-(3-chlorophenyl)-4-methoxybenzamide, is pre-incubated with the cells. If the compound effectively blocks the TRPM8 channel, it will prevent or reduce the agonist-induced calcium influx, resulting in a diminished fluorescent signal.

The diagram below illustrates the core signaling pathway and the points of intervention by agonists and antagonists.

TRPM8_Signaling TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) Ca_int_high Intracellular Ca²⁺ (High) Agonist Agonist (e.g., Menthol) Agonist->TRPM8 Binds & Activates Antagonist Test Compound (N-(3-chlorophenyl)-4- methoxybenzamide) Antagonist->TRPM8 Binds & Inhibits Ca_ext Extracellular Ca²⁺ Ca_ext->TRPM8_Open Influx Ca_int Intracellular Ca²⁺ (Low) Fluorescence Fluorescence Signal Ca_int_high->Fluorescence Amplifies

Caption: TRPM8 channel activation by an agonist allows Ca²⁺ influx, which is blocked by an antagonist.

Materials and Reagents

Reagent/MaterialSupplier & Cat. No. (Example)Purpose
Cell Line
HEK293-hTRPM8 Stable Cell LineVarious Commercial VendorsExpresses the human TRPM8 channel.
Cell Culture
DMEM, high glucoseGibco, 11965092Base medium for cell culture.
Fetal Bovine Serum (FBS)Gibco, 10270106Serum supplement for cell growth.
Penicillin-StreptomycinGibco, 15140122Antibiotic to prevent contamination.
PuromycinGibco, A1113803Selection antibiotic to maintain TRPM8 expression.
Trypsin-EDTA (0.25%)Gibco, 25200056Cell dissociation for passaging.
PBS, Ca²⁺/Mg²⁺-freeGibco, 14190144Washing cells.
Assay Components
Fluo-4 No Wash Calcium Assay KitSigma-Aldrich, MAK552 or AAT Bioquest, 36316Fluorescent Ca²⁺ indicator.[5][6]
(-)-Menthol (Agonist)Sigma-Aldrich, M2772TRPM8 agonist for channel activation.
Icilin (Agonist)Tocris Bioscience, 1339Potent TRPM8 super-agonist.[8][9][10][11]
PF-05105679 (Control Antagonist)Tocris Bioscience, 5202Selective TRPM8 antagonist for positive control.[12][13][14][15][16]
AMTB (Control Antagonist)Tocris Bioscience, 2896Potent TRPM8 antagonist.[17][18]
N-(3-chlorophenyl)-4-methoxybenzamideCustom Synthesis/In-houseTest compound.
DMSO, anhydrousSigma-Aldrich, 276855Solvent for compounds.
Labware & Equipment
Black-walled, clear-bottom 96-well platesCorning, 3603Assay plates for fluorescence reading.
Fluorescence Plate ReaderMolecular Devices, FlexStation 3 or similarInstrument with fluidics for kinetic reads.
CO₂ Incubator (37°C, 5% CO₂)For cell culture.
Biological Safety CabinetFor sterile cell handling.
Hemocytometer or Automated Cell CounterFor accurate cell counting.

Experimental Workflow

The protocol is designed for a 96-well plate format and can be completed within a single day following overnight cell seeding. It involves cell plating, compound preparation, dye loading, and fluorescence measurement.

Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Assay Execution cluster_instrument Fluorescence Plate Reader start Start: HEK293-hTRPM8 Culture seed Seed Cells into 96-well Plate start->seed incubate Incubate Overnight (37°C, 5% CO₂) seed->incubate load_dye Load Cells with Dye (1 hr, 37°C) incubate->load_dye prep_compounds Prepare Compound Plates (Antagonist & Controls) pre_incubate Pre-incubate with Antagonist (15-30 min) prep_compounds->pre_incubate prep_dye Prepare Fluo-4 Dye Loading Solution prep_dye->load_dye load_dye->pre_incubate add_agonist Add Agonist & Measure Fluorescence pre_incubate->add_agonist data_analysis Data Analysis (Calculate IC₅₀) add_agonist->data_analysis

Sources

Application Notes and Protocols for N-(3-chlorophenyl)-4-methoxybenzamide: A Putative Ligand for the Dopamine D4 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dopamine D4 Receptor as a Therapeutic Nexus

The dopamine D4 receptor (D4R) is a G protein-coupled receptor (GPCR) of the D2-like family, encoded by the highly polymorphic DRD4 gene.[1][2] Primarily expressed in key brain regions such as the prefrontal cortex, hippocampus, and amygdala, the D4R is a critical modulator of cognitive and emotional processes.[3][4] Its involvement in the pathophysiology of numerous neuropsychiatric conditions, including Attention-Deficit/Hyperactivity Disorder (ADHD), schizophrenia, and addictive behaviors, has established it as a high-priority target for drug discovery.[1][2][5][6]

As a D2-like receptor, D4R canonically couples to the Gi/o family of G proteins.[7][][9] Ligand activation of D4R initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[1][9] This primary pathway, along with other signaling modalities involving ion channels and β-arrestin recruitment, allows the D4R to fine-tune neuronal excitability and synaptic transmission.[10][11]

This document provides a detailed guide to the characterization of N-(3-chlorophenyl)-4-methoxybenzamide, a small molecule from the benzamide class, as a potential ligand for the dopamine D4 receptor. We present its physicochemical properties, a plausible synthetic route, and comprehensive, field-tested protocols for determining its binding affinity, selectivity, and functional activity at the D4 receptor.

Compound Profile: N-(3-chlorophenyl)-4-methoxybenzamide

Physicochemical Data
PropertyValue
IUPAC Name N-(3-chlorophenyl)-4-methoxybenzamide
Molecular Formula C₁₄H₁₂ClNO₂
Molecular Weight 261.70 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Ethanol; Insoluble in water
CAS Number Not available. For research purposes only.
Proposed Synthesis

The synthesis of N-(3-chlorophenyl)-4-methoxybenzamide can be readily achieved via a standard Schotten-Baumann reaction. This method involves the acylation of an amine with an acyl chloride under basic conditions. The causality here is the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, with a base serving to neutralize the HCl byproduct, driving the reaction to completion.

Reaction Scheme:

Protocol: A straightforward procedure involves dissolving 3-chloroaniline in a suitable solvent like dichloromethane, followed by the addition of 4-methoxybenzoyl chloride.[12] A base, such as aqueous sodium hydroxide or triethylamine, is then added to catalyze the reaction and scavenge the hydrochloric acid formed.[12] The reaction proceeds rapidly at room temperature. The resulting product can be isolated through extraction and purified by recrystallization from a solvent like ethanol to yield high-quality crystals.[12]

Mechanism of Action and Signaling Pathways

Upon binding of an agonist ligand, the D4 receptor undergoes a conformational change, activating its associated heterotrimeric Gi/o protein. The Gαi subunit dissociates and inhibits adenylyl cyclase, reducing cAMP production. Concurrently, the Gβγ subunit can modulate other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, influencing neuronal excitability.[10] Furthermore, agonist-occupied D4R can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin.[11][13] This interaction not only desensitizes the G-protein signaling but can also initiate G-protein-independent signaling cascades and receptor internalization.[14][15]

D4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Ligand N-(3-chlorophenyl)- 4-methoxybenzamide D4R Dopamine D4 Receptor (D4R) Ligand->D4R Binds G_Protein Gi/o Protein (α, β, γ) D4R->G_Protein Activates GRK GRK D4R->GRK Recruits Arrestin β-Arrestin D4R->Arrestin Recruits AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts GRK->D4R Phosphorylates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets Internalization Receptor Internalization Arrestin->Internalization

Caption: Dopamine D4 Receptor Signaling Cascade.

Experimental Applications and Protocols

The following protocols provide a framework for the comprehensive pharmacological evaluation of N-(3-chlorophenyl)-4-methoxybenzamide.

Experimental_Workflow cluster_binding Binding Characterization cluster_functional Functional Characterization cluster_analysis Data Analysis & Interpretation Binding_Assay Radioligand Competition Binding Assay Selectivity_Assay Selectivity Profiling (vs. D1, D2, D3, 5-HT, etc.) Binding_Assay->Selectivity_Assay Binding_Data Determine Ki (Affinity & Selectivity) Binding_Assay->Binding_Data Selectivity_Assay->Binding_Data cAMP_Assay cAMP Inhibition Assay (Agonist/Antagonist Mode) Arrestin_Assay β-Arrestin Recruitment Assay cAMP_Assay->Arrestin_Assay Functional_Data Determine EC50 / IC50 (Potency & Efficacy) cAMP_Assay->Functional_Data Arrestin_Assay->Functional_Data Binding_Data->cAMP_Assay Inform Concentrations Bias_Analysis Biased Agonism Analysis Functional_Data->Bias_Analysis

Caption: Overall workflow for ligand characterization.
Application 1: Determination of Binding Affinity and Selectivity

Protocol: Radioligand Competition Binding Assay

This assay quantifies the affinity of the test compound for the D4 receptor by measuring its ability to compete with a specific high-affinity radioligand.[16][17]

  • Expertise & Experience: The choice of radioligand is critical. While [³H]-Spiperone is a classic D2-like ligand, it shows high affinity for D2 and D3 receptors as well. For D4R-specific studies, a more selective radioligand is preferable to minimize confounding signals. The membrane preparation quality is paramount; consistent protein concentration and receptor expression levels (Bmax) are essential for reproducible data.

  • Self-Validating System: Each assay plate must include controls for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known D4 antagonist like L-745,870), and vehicle control. Comparing these ensures the assay window is sufficient and the observed displacement is specific to the receptor.

1. Materials:

  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human dopamine D4 receptor.[18]
  • Radioligand: e.g., [³H]-Spiperone or another suitable D4R radioligand.
  • Test Compound: N-(3-chlorophenyl)-4-methoxybenzamide, prepared as a 10 mM stock in DMSO.
  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
  • Non-specific Determinate: 10 µM L-745,870 or another potent D4 antagonist.
  • Filtration: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
  • Scintillation Cocktail and Microplate Scintillation Counter .

2. Step-by-Step Methodology: [19][20]

  • Compound Plating: Prepare serial dilutions of N-(3-chlorophenyl)-4-methoxybenzamide in binding buffer (e.g., 11-point curve, from 100 µM to 1 pM final concentration). Pipette into a 96-well assay plate.
  • Receptor Addition: Thaw D4R cell membranes on ice. Dilute to the desired concentration (typically 10-20 µg protein per well, determined during assay optimization) in ice-cold binding buffer. Add the diluted membranes to each well.
  • Radioligand Addition: Dilute the radioligand in binding buffer to a final concentration equal to its determined Kd value (e.g., ~0.5 nM for [³H]-Spiperone). Add to all wells.
  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
  • Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through the pre-soaked glass fiber filter plate. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioactivity.
  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding CPM from all other values to obtain specific binding.
  • Plot the percentage of specific binding versus the log concentration of the test compound.
  • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation :[19]
  • Ki = IC₅₀ / (1 + [L]/Kd)
  • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

4. Selectivity Profiling:

  • To establish the selectivity of N-(3-chlorophenyl)-4-methoxybenzamide, repeat the competition binding assay using cell membranes expressing other relevant receptors, particularly dopamine D2 and D3 receptors.
  • A high selectivity ratio (Ki D2 / Ki D4) is desirable for a specific D4R tool compound.

Example Data Table (Hypothetical):

Receptor SubtypeKi (nM)Selectivity Ratio (vs. D4)
Dopamine D4 5.2 -
Dopamine D2875168-fold
Dopamine D345087-fold
Serotonin 5-HT2A>10,000>1900-fold
Application 2: Characterization of Functional Activity

Protocol: cAMP Inhibition Assay

This assay determines whether the compound acts as an agonist (inhibits cAMP production), an antagonist (blocks the action of a known agonist), or an inverse agonist (reduces basal cAMP levels).

  • Expertise & Experience: The D4 receptor is Gi-coupled, so its activation inhibits adenylyl cyclase. To measure this inhibition, the enzyme is first stimulated with forskolin. This creates an elevated cAMP "window" against which the inhibitory effect of a D4R agonist can be robustly measured. The choice of agonist and its concentration (typically EC₈₀) is critical for accurately determining antagonist potency.

  • Self-Validating System: Controls are essential. A known D4R agonist (e.g., quinpirole) serves as a positive control for inhibition. A known D4R antagonist (e.g., L-745,870) serves as a positive control for antagonism. Forskolin-only wells define the 100% signal, while vehicle-only wells define the basal signal.

1. Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D4 receptor.
  • Assay Medium: Serum-free medium (e.g., DMEM/F12) containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.
  • Stimulant: Forskolin (final concentration ~3-10 µM, to be optimized).
  • Reference Agonist: Quinpirole or Dopamine.
  • cAMP Detection Kit: A commercial kit based on HTRF, luminescence (e.g., GloSensor™), or ELISA.[21][22][23][24]

2. Step-by-Step Methodology:

  • Cell Plating: Seed cells in 96- or 384-well plates and grow to ~90% confluency.
  • Assay Preparation: Aspirate growth medium and replace with assay medium. Equilibrate for 30 minutes.
  • Compound Addition:
  • Agonist Mode: Add serial dilutions of N-(3-chlorophenyl)-4-methoxybenzamide.
  • Antagonist Mode: Add serial dilutions of N-(3-chlorophenyl)-4-methoxybenzamide, then incubate for 15-30 minutes. Following this, add the reference agonist at its pre-determined EC₈₀ concentration to all wells (except basal controls).
  • Stimulation: Add forskolin to all wells (except basal controls) to stimulate adenylyl cyclase.
  • Incubation: Incubate for 30 minutes at 37°C.
  • Detection: Stop the reaction and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

3. Data Analysis:

  • Agonist Mode: Normalize the data to the forskolin-stimulated signal (0% inhibition) and the maximal inhibition by a reference agonist (100% inhibition). Plot % inhibition vs. log concentration and fit the curve to determine the EC₅₀ (potency) and Emax (efficacy).
  • Antagonist Mode: Plot the response vs. the log concentration of the test compound. Fit the curve to determine the IC₅₀ . The antagonist dissociation constant (Kb) can be calculated using the Gaddum equation .

References

  • Dopamine receptor D4 - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • van der Weide, J., et al. (2009). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences, 66(13), 2219-2230. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). D4 Human Dopamine GPCR Cell Based Agonist Arrestin LeadHunter Assay. Retrieved February 19, 2026, from [Link]

  • Ptáček, R., et al. (2011). Dopamine D4 receptor gene DRD4 and its association with psychiatric disorders. Medical Science Monitor, 17(9), RA215-RA220. Available at: [Link]

  • Schulze, T., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101566. Available at: [Link]

  • DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Available at: [Link]

  • Rivera, A., et al. (2015). The dopamine D4 receptor, the ultimate disordered protein. Frontiers in Cellular Neuroscience, 9, 34. Available at: [Link]

  • Burström, D., et al. (2023). Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2. Frontiers in Pharmacology, 13, 1082006. Available at: [Link]

  • ResearchGate. (n.d.). Arrestin recruitment to the D4R as measured by a modified NanoBiT complementation bioluminescence assay. Retrieved February 19, 2026, from [Link]

  • Patsnap. (2024). What are D4 receptor modulators and how do they work?. Patsnap Synapse. Retrieved February 19, 2026, from [Link]

  • Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903-4909. Available at: [Link]

  • Moreno, E., et al. (2022). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in Pharmacology, 13, 981156. Available at: [Link]

  • Medical Science Monitor. (n.d.). Dopamine D4 receptor gene DRD4 and its association with psychiatric disorders. Retrieved February 19, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 19, 2026, from [Link]

  • Florida State University Office of Research. (n.d.). Selective Dopamine D4 Receptor Agonists for the Treatment of Working Memory Deficits. Retrieved February 19, 2026, from [Link]

  • Deming, J. D., et al. (2015). Dopamine receptor D4 internalization requires a beta-arrestin and a visual arrestin. Cellular Signalling, 27(10), 2002-2013. Available at: [Link]

  • Onodera, K., et al. (1998). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 41(8), 1344-1353. Available at: [Link]

  • Deming, J. D., et al. (2015). Dopamine Receptor D4 Internalization Requires a Beta-Arrestin and a Visual Arrestin. Investigative Ophthalmology & Visual Science, 56(7), 416. Available at: [Link]

  • Gnanadesikan, V., et al. (2014). Identification of a New Selective Dopamine D4 Receptor Ligand. ACS Medicinal Chemistry Letters, 5(6), 688-692. Available at: [Link]

  • Geroprotectors.org. (n.d.). N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. Retrieved February 19, 2026, from [Link]

  • Ishiwata, K., et al. (2002). Syntheses and pharmacological evaluation of two potent antagonists for dopamine D4 receptors: [11C]YM-50001 and N-[2-[4-(4-Chlorophenyl)-piperizin-1-yl]ethyl]-3-[11C]methoxybenzamide. Nuclear Medicine and Biology, 29(2), 209-218. Available at: [Link]

  • Cai, W., & Chen, X. (2009). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Nature Protocols, 4(1), 58-66. Available at: [Link]

  • Boateng, C. A., et al. (2022). Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. ChemRxiv. Preprint. Available at: [Link]

  • Al-Hourani, B. J., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1842. Available at: [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Experimental Therapeutics, 262(1), 1-10. Available at: [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Retrieved February 19, 2026, from [Link]

  • Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. Available at: [Link]

  • Che, T., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e50058. Available at: [Link]

  • Tahir, M. N., et al. (2012). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3077. Available at: [Link]

  • Smith, A. W., et al. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2020(3), M1149. Available at: [Link]

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.). Google Patents.
  • ResearchGate. (n.d.). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved February 19, 2026, from [Link]

  • Ikeda, H., et al. (2017). N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1. RSC Advances, 7(57), 35843-35851. Available at: [Link]

  • Martinez-Bautista, D., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Medicinal Chemistry Research, 32(7), 1335-1343. Available at: [Link]

  • ResearchGate. (n.d.). Dopamine Receptor Affinity for Antagonists. Retrieved February 19, 2026, from [Link]

  • Nilson, A. N., et al. (2021). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 64(1), 713-734. Available at: [Link]

Sources

Anti-HBV activity assay for N-(3-chlorophenyl)-4-methoxybenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Anti-HBV Activity Assay for N-(3-chlorophenyl)-4-methoxybenzamide Derivatives Audience: Researchers, scientists, and drug development professionals.

A Validated Framework for Assessing the Anti-Hepatitis B Virus (HBV) Activity of N-(3-chlorophenyl)-4-methoxybenzamide Derivatives

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the discovery of novel antiviral agents with diverse mechanisms of action.[1] Small-molecule inhibitors, such as benzamide derivatives, represent a promising class of non-nucleoside candidates that can potentially target various stages of the viral lifecycle.[2][3] This document provides a comprehensive, self-validating framework for screening N-(3-chlorophenyl)-4-methoxybenzamide derivatives for anti-HBV activity. We detail an integrated workflow encompassing cytotoxicity evaluation, quantification of viral antigens (HBsAg, HBeAg), and measurement of viral DNA replication, culminating in the determination of the selectivity index (SI) to identify promising therapeutic candidates.

Scientific Rationale and Assay Principle

The discovery of effective HBV inhibitors requires a robust and multi-faceted screening approach. The strategy outlined here is designed to first distinguish between specific antiviral activity and non-specific cellular toxicity, a critical step in early-stage drug development.[4][5] Subsequently, the efficacy of non-toxic compound concentrations is evaluated by measuring their impact on key markers of viral replication.

The core of this workflow relies on the HepG2.2.15 cell line . This human hepatoblastoma cell line is stably transfected with the HBV genome, enabling it to constitutively produce and secrete infectious viral particles and related antigens.[6][7][8] This provides a consistent and reliable in vitro model that recapitulates key aspects of the HBV replication cycle.

The evaluation process is threefold:

  • Cytotoxicity Assessment (CC₅₀): The 50% cytotoxic concentration (CC₅₀) is determined using a metabolic assay (e.g., MTT). This establishes the concentration at which a compound reduces the viability of host cells by 50%, defining the upper limit for safe therapeutic dosing in subsequent efficacy assays.[9]

  • Antiviral Efficacy Assessment (EC₅₀): The 50% effective concentration (EC₅₀) is determined by quantifying the reduction in viral replication markers in the supernatant of treated HepG2.2.15 cells. We employ two orthogonal methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Measures the secretion of Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg), which are indicators of viral protein translation and assembly.[10][11]

    • Quantitative Polymerase Chain Reaction (qPCR): Directly quantifies the amount of extracellular HBV DNA, providing a direct measure of virion production.[12][13]

  • Selectivity Index (SI) Calculation: The therapeutic window of a compound is defined by its Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀).[14] A higher SI value indicates greater selectivity, signifying that the compound inhibits HBV at concentrations far below those that are toxic to the host cell. Compounds with an SI value of 10 or greater are typically considered promising candidates for further development.[4]

Understanding the HBV lifecycle is crucial for contextualizing the mechanism of action for novel inhibitors like N-(3-chlorophenyl)-4-methoxybenzamide derivatives. These compounds, as non-nucleoside inhibitors, may target various non-enzymatic steps, such as capsid assembly or virion secretion.[2][15]

HBV_Lifecycle cluster_cell Hepatocyte Entry 1. Virus Entry (NTCP Receptor) Uncoating 2. Uncoating Entry->Uncoating rcDNA rcDNA Uncoating->rcDNA Repair 3. Nuclear Import & DNA Repair rcDNA->Repair cccDNA 4. cccDNA Formation Repair->cccDNA Transcription 5. Transcription cccDNA->Transcription pgRNA pgRNA & mRNAs Transcription->pgRNA Translation 6. Translation pgRNA->Translation Encapsidation 7. Encapsidation (pgRNA + Pol + HBc) pgRNA->Encapsidation Proteins Core (HBc) & Polymerase (Pol) Proteins Translation->Proteins Envelope Envelope (HBs) Proteins Translation->Envelope Proteins->Encapsidation Assembly 9. Envelopment & Assembly Envelope->Assembly RT 8. Reverse Transcription Encapsidation->RT Nucleocapsid Mature Nucleocapsid (dsDNA) RT->Nucleocapsid Nucleocapsid->Assembly Recycle Intracellular Recycling Nucleocapsid->Recycle cccDNA Amplification Secretion 10. Virion Secretion (Exocytosis) Assembly->Secretion Released_Virion New HBV Virion Secretion->Released_Virion Recycle->cccDNA cccDNA Amplification HBV_Virion HBV Virion HBV_Virion->Entry

Caption: The HBV replication cycle, highlighting potential targets for non-nucleoside inhibitors.

Materials and Reagents
ComponentDescription / SupplierRationale
Cell Lines HepG2.2.15 (e.g., ATCC CRL-11997)Stably expresses and secretes HBV particles and antigens, providing an integrated model of viral replication.[6][7]
HepG2 (e.g., ATCC HB-8065)Parental, non-HBV expressing cell line used as a control for cytotoxicity assays to ensure observed toxicity is not specific to HBV-expressing cells.
Test Compounds N-(3-chlorophenyl)-4-methoxybenzamide DerivativesSynthesized in-house or sourced commercially. Dissolved in sterile DMSO to create high-concentration stock solutions.
Positive Control Lamivudine (LAM) or Tenofovir (TDF)Clinically approved nucleos(t)ide analogue inhibitors of HBV polymerase. Used to validate assay performance.[16]
Vehicle Control DMSO, Cell Culture GradeSolvent used for dissolving test compounds. Used to control for any solvent-induced effects on cell viability or viral replication.
Culture Media DMEM with high glucoseStandard growth medium for hepatocyte-derived cell lines.
Supplements 10% Fetal Bovine Serum (FBS), 1% Penicillin-StreptomycinProvide essential growth factors and prevent bacterial contamination.
G418 (Geneticin)Selection antibiotic used to maintain the stable integration of the HBV genome plasmid in HepG2.2.15 cells.[6]
Cytotoxicity Assay MTT Reagent (e.g., Sigma-Aldrich)(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). A yellow tetrazolium salt reduced by metabolically active cells into purple formazan crystals.[17]
Antigen Detection HBsAg & HBeAg ELISA KitsCommercially available kits for the quantitative detection of secreted viral antigens (e.g., Thermo Fisher, Cell Biolabs).[18][19]
DNA Quantification Viral DNA Extraction Kit, qPCR Master Mix, HBV-specific Primers/ProbeFor isolating viral DNA from supernatant and quantifying it via real-time PCR.[20][21]
Experimental Workflow

The entire process, from cell culture to final data analysis, follows a systematic and logical progression designed to yield reproducible and reliable results.

Workflow cluster_prep Phase 1: Preparation cluster_cytotoxicity Phase 2: Cytotoxicity Assay (CC50) cluster_efficacy Phase 3: Antiviral Efficacy Assay (EC50) cluster_elisa ELISA Path cluster_qpcr qPCR Path cluster_analysis Phase 4: Final Analysis A1 Maintain HepG2 & HepG2.2.15 Cultures A2 Prepare Serial Dilutions of Test Compounds B1 Seed HepG2 & HepG2.2.15 cells in 96-well plates B2 Treat cells with compound dilutions (72h) B1->B2 B3 Perform MTT Assay B2->B3 B4 Measure Absorbance (570 nm) B3->B4 B5 Calculate CC50 Values B4->B5 F1 Calculate Selectivity Index (SI = CC50 / EC50) B5->F1 C1 Seed HepG2.2.15 cells in 96-well plates C2 Treat with non-toxic compound concentrations (e.g., 6 days) C1->C2 C3 Collect Supernatant (e.g., Day 3 and Day 6) C2->C3 D1 Quantify HBsAg & HBeAg C3->D1 E1 Extract Viral DNA C3->E1 D2 Calculate EC50 (Antigen) D1->D2 D2->F1 E2 Perform qPCR E1->E2 E3 Calculate EC50 (DNA) E2->E3 E3->F1

Caption: Overall experimental workflow for screening anti-HBV compounds.

Detailed Experimental Protocols
  • Culture Conditions: Grow both HepG2 and HepG2.2.15 cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Selective Medium: For HepG2.2.15 cells, maintain the culture in a medium containing 200-400 µg/mL of G418 to ensure the retention of the HBV plasmid.[6]

    • Causality Insight: Failure to include G418 may lead to the loss of the HBV genome over successive passages, resulting in decreased viral output and inconsistent assay results.

  • Passaging: Subculture cells when they reach 80-90% confluency (typically every 3-4 days).[22] Detach cells using Trypsin-EDTA, neutralize with complete medium, and re-seed at a 1:4 to 1:6 ratio.

This protocol determines the concentration of the test compound that is toxic to the host cells.

MTT_Principle cluster_0 Step 1: Add MTT cluster_1 Step 2: Cellular Metabolism cluster_2 Step 3: Formazan Product MTT MTT (Yellow, Water-Soluble) LiveCell Live, Metabolically Active Cell MTT->LiveCell DeadCell Dead Cell MTT->DeadCell Enzyme Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble Crystals) Enzyme->Formazan Reduction NoReaction No Reaction DeadCell->NoReaction

Caption: Principle of the MTT assay for determining cell viability.

  • Cell Seeding: Seed HepG2 and HepG2.2.15 cells into separate 96-well plates at a density of 5×10³ to 1×10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours.

    • Expert Tip: Optimizing cell density is critical; too few cells will yield a weak signal, while too many can lead to over-confluency and artifacts.

  • Compound Treatment: Prepare 2-fold serial dilutions of each N-(3-chlorophenyl)-4-methoxybenzamide derivative in a culture medium (e.g., from 100 µM down to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Controls: Include wells for:

    • Untreated Control: Cells with medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of DMSO used for compound dilution (typically ≤0.5%).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT stock solution to each well and incubate for an additional 4 hours.[9][23] Viable cells will produce visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or an isopropanol/HCl solution to each well to dissolve the formazan crystals. Mix thoroughly on a plate shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis (CC₅₀):

    • Calculate the percentage of cell viability for each concentration relative to the untreated control: Viability % = (Abs_treated / Abs_untreated) * 100.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to plot Viability % versus log[compound concentration] and determine the CC₅₀ value.

These protocols measure the reduction in viral markers in response to treatment with non-toxic concentrations of the compounds.

  • Cell Seeding and Treatment: Seed HepG2.2.15 cells in 96-well plates as described in Protocol 2. After 24 hours, treat the cells with serial dilutions of the compounds at concentrations well below their determined CC₅₀ values.

  • Long-Term Incubation: Incubate the plates for 6 days. Replace the culture medium containing the fresh compound every 3 days.

  • Supernatant Collection: On Day 3 and Day 6, collect the cell culture supernatant and store it at -80°C for subsequent ELISA and qPCR analysis.

3a. Quantification of HBsAg and HBeAg by ELISA

  • Assay Performance: Thaw the collected supernatants. Perform the HBsAg and HBeAg ELISAs using commercial kits according to the manufacturer’s instructions.[24][25]

  • Procedure Overview:

    • Add standards, controls, and collected supernatants to the antibody-coated plate.

    • Incubate to allow antigen binding.

    • Wash the plate to remove unbound materials.

    • Add a horseradish peroxidase (HRP)-conjugated detection antibody.

    • Wash again and add a TMB substrate.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis (EC₅₀ for Antigens):

    • Generate a standard curve from the absorbance values of the known standards.

    • Calculate the concentration of HBsAg/HBeAg in each treated sample.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control: Inhibition % = 100 - [(Antigen_treated / Antigen_vehicle) * 100].

    • Use non-linear regression to plot Inhibition % versus log[compound concentration] and determine the EC₅₀ value.

3b. Quantification of Extracellular HBV DNA by qPCR

  • Viral DNA Extraction: Isolate viral DNA from 100-200 µL of the collected supernatant using a commercial viral DNA extraction kit.

  • qPCR Reaction Setup: Prepare a qPCR reaction mix containing:

    • Extracted DNA template

    • HBV-specific forward and reverse primers

    • HBV-specific probe (e.g., TaqMan)

    • qPCR Master Mix

  • Standard Curve: Include a dilution series of a plasmid containing the HBV genome of known concentration to generate a standard curve for absolute quantification.

  • Thermal Cycling: Perform the qPCR using a standard protocol (e.g., initial denaturation at 95°C, followed by 40-45 cycles of denaturation at 95°C and annealing/extension at 60°C).[20]

  • Data Analysis (EC₅₀ for DNA):

    • Use the standard curve to determine the HBV DNA copy number (IU/mL) in each sample.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Use non-linear regression to plot Inhibition % versus log[compound concentration] and determine the EC₅₀ value.

Data Interpretation and Summary

The final step is to consolidate all quantitative data to evaluate the therapeutic potential of each derivative. The key metric is the Selectivity Index (SI), which provides a clear measure of the compound's specific antiviral effect versus its general toxicity.

Derivative IDCC₅₀ (µM)EC₅₀ HBsAg (µM)SI (HBsAg)EC₅₀ HBeAg (µM)SI (HBeAg)EC₅₀ HBV DNA (µM)SI (HBV DNA)
Compound 1 >1005.2>19.26.1>16.44.8>20.8
Compound 2 85.425.13.428.92.922.53.8
Compound 3 >1001.8>55.62.5>40.01.5>66.7
Lamivudine >1000.5>2000.4>2500.15>667

Interpretation of Results:

  • Compound 1: Shows moderate activity with good safety (high CC₅₀). A potential candidate.

  • Compound 2: Exhibits low potency and a poor selectivity index (SI < 10), making it an unfavorable candidate.

  • Compound 3: Demonstrates high potency (low EC₅₀) and an excellent selectivity index, marking it as a strong lead candidate for further optimization and mechanistic studies.

  • Lamivudine (Positive Control): The high potency and SI values confirm that the assay system is performing as expected.

References

  • Nassal, M. (2015). HBV cccDNA: viral persistence reservoir and key therapeutic target. Journal of Hepatology, 63(6), 1328-1330. URL: [Link]

  • Sells, M. A., Chen, M. L., & Acs, G. (1987). Production of hepatitis B virus particles in Hep G2 cells transfected with cloned hepatitis B virus DNA. Proceedings of the National Academy of Sciences, 84(4), 1005-1009. URL: [Link]

  • Cytion. (n.d.). Product sheet HepG2.2.15 Cells | 305227. Cytion GmbH. URL: [Link]

  • Gish, R. G., et al. (2015). Hepatitis B virus: Virology, current therapy and progress to a cure. B Positive. URL: [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. URL: [Link]

  • Mbougua, J. B. T., et al. (2024). Quantification of hepatitis B virus DNA: Validation of a qPCR approach to detect pregnant women at high risk of transmitting this virus in Mali. Revue Malienne d'Infectiologie et de Microbiologie, 19(1). URL: [Link]

  • Guo, Y., et al. (2011). Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2. World Journal of Gastroenterology, 17(9), 1152–1159. URL: [Link]

  • Mendy, O. E., et al. (2005). Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia. Virology Journal, 2, 67. URL: [Link]

  • Liu, Y., et al. (2007). Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction methods of virus DNA. World Journal of Gastroenterology, 13(15), 2265–2269. URL: [Link]

  • Perandin, F., et al. (2009). Real-Time PCR Assay for Detection and Quantification of Hepatitis B Virus Genotypes A to G. Journal of Clinical Microbiology, 47(6), 1685–1691. URL: [Link]

  • UASLP. (2012). Hepatitis B virus (HBV) detection & quantitation using real-time qPCR (SYBR Green format). UASLP. URL: [Link]

  • Asselah, T., et al. (2023). Hepatitis-B virus: replication cycle, targets, and antiviral approaches. Current Opinion in Virology, 63, 101360. URL: [Link]

  • ResearchGate. (n.d.). Hepatitis B replication cycle and potential drug targets. ResearchGate. URL: [Link]

  • Zhang, L., et al. (2020). Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Frontiers in Immunology, 11, 582104. URL: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. URL: [Link]

  • Li, T., et al. (2019). HBV Integration-mediated Cell Apoptosis in HepG2.2.15. Journal of Cancer, 10(16), 3736–3746. URL: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. URL: [Link]

  • Khan, A. A., AlKashef, N. M., & Seleem, M. N. (2026). Repurposing antiviral agents against mucormycosis. PLOS One, 21(2), e0342559. URL: [Link]

  • Virogin Biotech. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. URL: [Link]

  • protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. URL: [Link]

  • Cell Biolabs, Inc. (n.d.). HBeAg ELISA Kit. Cell Biolabs, Inc. URL: [Link]

  • Al-Salahi, R., et al. (2023). Novel anti‑hepatitis B virus flavonoids sakuranetin and velutin from Rhus retinorrhoea. Molecular Medicine Reports, 28(2), 1-1. URL: [Link]

  • Atlas Medical. (n.d.). Diagnostic Kit For Hepatitis B e Antigen (ELISA). Atlas Medical. URL: [Link]

  • ResearchGate. (n.d.). Antiviral assay showing dose and time-dependent inhibition of HBV 's' antigen (HBsAg) by test compound. ResearchGate. URL: [Link]

  • Tanaka, T., et al. (2023). Development of anti-HBV agents targeting HBV capsid proteins. Bioorganic & Medicinal Chemistry, 92, 117424. URL: [Link]

  • Chen, X., et al. (2011). Small-Molecule Inhibitors for the Treatment of Hepatitis B Virus Documented in Patents. Mini-Reviews in Medicinal Chemistry, 11(13), 1125-1138. URL: [Link]

Sources

Application Note: N-(3-chlorophenyl)-4-methoxybenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Benzamide Scaffold

N-(3-chlorophenyl)-4-methoxybenzamide represents a quintessential "privileged structure" in medicinal chemistry. Belonging to the N-phenylbenzamide class, this scaffold serves as a critical starting point and reference standard in the discovery of agents targeting G-Protein Coupled Receptors (GPCRs) , Ion Channels (TRPV1) , and recently, Antiviral targets (HBV) via APOBEC3G modulation.

This guide provides a comprehensive technical workflow for the synthesis, purification, and biological evaluation of this compound. It is designed for medicinal chemists requiring a robust protocol for generating high-purity benzamide libraries and validating their biological activity.

Physicochemical Profile & Drug-Likeness[1][2]
  • Molecular Weight: 261.69 g/mol (Ideal for fragment-based design)

  • LogP (Calculated): ~3.2 (Optimal membrane permeability)

  • H-Bond Donors/Acceptors: 1 / 3

  • Topological Polar Surface Area (TPSA): ~38 Ų

  • Key Structural Features:

    • 4-Methoxy Group: Acts as a hydrogen bond acceptor and metabolic handle (O-demethylation).

    • 3-Chloro Substituent: Enhances lipophilicity and metabolic stability by blocking the metabolically vulnerable C3 position on the aniline ring; often fills hydrophobic pockets in receptors.

Chemical Synthesis Protocols

We present two validated pathways: Method A for scale-up (gram-scale) and Method B for parallel library synthesis (milligram-scale).

Method A: Acid Chloride Activation (Scale-Up)

Best for: Producing >5g of high-purity reference material.

Reagents:

  • 4-Methoxybenzoyl chloride (1.0 equiv)

  • 3-Chloroaniline (1.0 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Preparation: Dissolve 3-chloroaniline (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere. Cool to 0°C.

  • Addition: Dropwise add 4-methoxybenzoyl chloride (1.0 equiv) dissolved in minimal DCM over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Work-up:

    • Wash organic phase with 1N HCl (removes unreacted aniline).

    • Wash with Sat. NaHCO₃ (removes unreacted acid/HCl).

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Method B: Amide Coupling via HATU (Library Scale)

Best for: Analog generation where acid chlorides are unstable or unavailable.

Reagents:

  • 4-Methoxybenzoic acid (1.0 equiv)

  • 3-Chloroaniline (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.0 equiv)

  • DMF (anhydrous)

Protocol:

  • Activation: Dissolve 4-methoxybenzoic acid and DIPEA in DMF. Add HATU and stir for 15 mins at RT to form the active ester.

  • Coupling: Add 3-chloroaniline. Stir at RT for 12-16 hours.

  • Quench: Dilute with Ethyl Acetate, wash with 5% LiCl solution (x3) to remove DMF.

  • Purification: Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Method A: Scale-Up Start Start: Reagents Act Activation (Acid Chloride or HATU) Start->Act Coup Coupling Reaction (DCM or DMF, Base) Act->Coup Work Work-up (Acid/Base Wash) Coup->Work Pur Purification (Recryst. or HPLC) Work->Pur Final Final Product N-(3-chlorophenyl)-4-methoxybenzamide Pur->Final

Caption: Comparative workflow for Acid Chloride vs. HATU coupling strategies.

Biological Application: Antiviral & GPCR Screening

Recent literature highlights N-phenylbenzamides as modulators of APOBEC3G (host antiviral factor) and ligands for Opioid Receptors .

Protocol: Cell-Based Antiviral Reporter Assay (HBV Model)

Context: Validating the scaffold's ability to inhibit Hepatitis B Virus replication, potentially via APOBEC3G upregulation.[1][2]

Materials:

  • HepG2.2.15 cells (stably expressing HBV).

  • Test Compound: N-(3-chlorophenyl)-4-methoxybenzamide (dissolved in DMSO).

  • Control: Lamivudine (3TC).[1][2]

  • Detection: HBsAg / HBeAg ELISA Kits.

Step-by-Step Procedure:

  • Seeding: Plate HepG2.2.15 cells (2 × 10⁴ cells/well) in 96-well plates. Incubate for 24h at 37°C.

  • Treatment: Treat cells with serial dilutions of the test compound (0.1 µM – 50 µM). Maintain final DMSO concentration <0.5%.

  • Incubation: Incubate for 6 days, refreshing media containing the compound every 2 days.

  • Harvest: Collect culture supernatant.

  • Quantification: Measure HBsAg and HBeAg levels using commercial ELISA kits.

  • Viability Check: Perform CCK-8 or MTT assay on the cell monolayer to ensure viral inhibition is not due to cytotoxicity.

  • Analysis: Calculate EC₅₀ (Effective Concentration 50%) and CC₅₀ (Cytotoxic Concentration 50%).

Data Analysis Template
ParameterTest Compound (µM)Reference (Lamivudine) (µM)Desired Outcome
EC₅₀ (HBsAg) [Experimental Value]~0.1 - 1.0< 10 µM
CC₅₀ (Viability) [Experimental Value]> 1000> 100 µM
Selectivity Index (SI) CC₅₀ / EC₅₀High> 10

Structure-Activity Relationship (SAR) Logic

Understanding why this specific molecule is used requires analyzing its substituents.

SAR Visualization

SAR_Logic Center N-(3-chlorophenyl)-4-methoxybenzamide OMe 4-Methoxy Group Center->OMe Cl 3-Chloro Group Center->Cl Linker Amide Linker (-CONH-) Center->Linker HBond H-Bond Acceptor (Receptor Interaction) OMe->HBond MetStab Metabolic Stability (Blocks para-hydroxylation) Cl->MetStab Lipophil Lipophilicity (LogP) (Membrane Permeability) Cl->Lipophil Linker->HBond Rigid Conformational Constraint (Planarity) Linker->Rigid

Caption: Functional dissection of the N-(3-chlorophenyl)-4-methoxybenzamide scaffold.

Key Insights for Optimization:

  • The 3-Chloro Position: Replacing -Cl with -CH₃ (Tolyl) often retains potency but alters metabolic clearance. Moving -Cl to the 4-position (para) often increases potency but may introduce toxicity.

  • The 4-Methoxy Position: This is a classic "H-bond acceptor" vector. Replacing with -F or -H often kills activity if the target requires a polar interaction here. Replacing with -OCF₃ can improve metabolic stability.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Yield (Synthesis) Hydrolysis of Acid ChlorideEnsure reagents are dry; use fresh Acid Chloride or switch to HATU method.
Impurity: Aniline Incomplete CouplingUse excess Acid Chloride (1.2 equiv) or scavenge with polymer-supported isocyanate.
Precipitation in Assay Low SolubilityCompound is lipophilic (LogP ~3.2). Ensure DMSO stock is fully dissolved; do not exceed 50 µM in aqueous media without carrier (BSA).
Cytotoxicity Off-target effectsVerify purity (>95%); Test in null-cells (cells without the target receptor/virus).

References

  • Cui, A. L., et al. (2020).[2] "Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent." Drug Design, Development and Therapy, 14, 3723–3729.[3] Link

  • Saeed, A., & Khera, R. A. (2011). "N-(4-Chlorophenyl)-3,4,5-trimethoxybenzamide." Acta Crystallographica Section E, 67(Pt 3), o684. Link

  • Sigma-Aldrich. "N-(3-CHLORO-2-METHYLPHENYL)-4-METHOXYBENZAMIDE Product Sheet." Link

  • PubChem. "3-chloro-4-methoxy-N-(4-methoxyphenyl)benzamide Compound Summary."[4] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the synthesis of N-(3-chlorophenyl)-4-methoxybenzamide. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your reaction yields and purity.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

Researchers often encounter issues during the synthesis of N-(3-chlorophenyl)-4-methoxybenzamide, primarily conducted via the Schotten-Baumann reaction between 3-chloroaniline and 4-methoxybenzoyl chloride. This guide addresses the most common problems in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yields in this amide synthesis are typically traced back to a few critical factors. Let's break them down:

  • Hydrolysis of 4-methoxybenzoyl chloride: 4-methoxybenzoyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it to the unreactive 4-methoxybenzoic acid.[1] To mitigate this, ensure all glassware is thoroughly dried, and use anhydrous solvents. It is also crucial to control the reaction temperature, as higher temperatures can accelerate hydrolysis.[1]

  • Protonation of 3-chloroaniline: The reaction generates hydrochloric acid (HCl) as a byproduct. This acid will react with the basic 3-chloroaniline starting material, protonating it to form an ammonium salt.[2][3] This salt is no longer nucleophilic and cannot react with the acyl chloride, thus halting the reaction and reducing the yield.[2][3][4] The solution is to use a base, such as aqueous sodium hydroxide or pyridine, to neutralize the HCl as it forms.[1][2]

  • Insufficient Mixing: In a biphasic Schotten-Baumann reaction (e.g., an organic solvent with aqueous base), vigorous stirring is essential.[1] Inadequate mixing leads to poor contact between the reactants in the organic phase and the base in the aqueous phase, hindering the neutralization of HCl and reducing the overall reaction rate.

Troubleshooting Workflow for Low Yield

Caption: A workflow diagram for troubleshooting low yields.

Q2: My product has precipitated as an oil instead of a solid. What should I do?

The formation of an oil rather than a crystalline solid can be due to impurities or the product's melting point being close to the reaction temperature. Here are some techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the interface of the solution and air. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[1]

  • Seeding: If you have a small amount of pure, solid N-(3-chlorophenyl)-4-methoxybenzamide, adding a tiny crystal to the oily mixture can initiate crystallization.[1]

  • Cooling: Slowly cooling the mixture in an ice bath can sometimes promote solidification.

If these methods fail, the oil should be extracted and purified through column chromatography.

Q3: I am observing significant amounts of 4-methoxybenzoic acid as a byproduct. How can I prevent this?

The presence of 4-methoxybenzoic acid is a direct result of the hydrolysis of 4-methoxybenzoyl chloride.[1] To minimize this side reaction:

  • Strict Anhydrous Conditions: Ensure your solvent (e.g., dichloromethane, THF) is anhydrous and that all glassware has been flame-dried or oven-dried.[5]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the reaction vessel.

  • Controlled Addition: Add the 4-methoxybenzoyl chloride slowly to the reaction mixture, preferably at a reduced temperature (e.g., 0-5 °C), to control the exothermic reaction and minimize hydrolysis.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Schotten-Baumann reaction for this synthesis?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-chloroaniline attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the amide bond. The generated HCl is neutralized by the added base.

Reaction Mechanism

SchottenBaumann cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Proton Transfer 3-Chloroaniline 3-Chloroaniline Tetrahedral_Intermediate Tetrahedral Intermediate 3-Chloroaniline->Tetrahedral_Intermediate Attacks Carbonyl Carbon 4-Methoxybenzoyl_Chloride 4-Methoxybenzoyl Chloride 4-Methoxybenzoyl_Chloride->Tetrahedral_Intermediate Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide Collapse & Expel Cl- Chloride_Ion Cl- Final_Product N-(3-chlorophenyl)- 4-methoxybenzamide Protonated_Amide->Final_Product Deprotonation Base Base (e.g., NaOH) Base->Final_Product

Caption: Simplified mechanism of the Schotten-Baumann reaction.

Q2: What are suitable solvents and bases for this reaction?

A variety of solvents and bases can be employed, and the choice may depend on the specific experimental setup.

ComponentExamplesRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl etherAprotic solvents are preferred to avoid reaction with the acyl chloride. A biphasic system with water is common when using an inorganic base like NaOH.[6]
Base Aqueous Sodium Hydroxide (NaOH), Pyridine, Triethylamine (TEA)Neutralizes the HCl byproduct to prevent protonation of the starting amine.[1][2] An aqueous base is often used in the classic Schotten-Baumann setup.[2]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to clearly separate the starting materials (3-chloroaniline and 4-methoxybenzoyl chloride) from the product. The reaction is considered complete when the spot corresponding to the limiting reagent (usually the amine) has disappeared. Note that acyl chlorides can be hydrolyzed by the silica on the TLC plate, so it's more reliable to track the consumption of the amine.[5]

Q4: What is a standard protocol for the synthesis and purification of N-(3-chlorophenyl)-4-methoxybenzamide?

Below is a representative experimental protocol adapted from similar literature procedures.[7]

Experimental Protocol

  • Reaction Setup: In a round-bottom flask, dissolve 3-chloroaniline (1.0 eq.) in a suitable solvent like dichloromethane. Add an aqueous solution of sodium hydroxide (e.g., 10% w/v, ~2 eq.).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of 4-methoxybenzoyl chloride (1.0-1.1 eq.) in the same organic solvent dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes after the addition is complete. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-(3-chlorophenyl)-4-methoxybenzamide.

References

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • All about chemistry. (2021, June 22). Schotten-Baumann Reaction and its Mechanism [Video]. YouTube. Retrieved from [Link]

  • Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2011). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3077. Retrieved from [Link]

  • easybrezze. (2025, July 15). Need help in optimizing amide formation through acyl chloride pathway. Reddit. Retrieved from [Link]

  • Al-Mokyna, F. H., Al-Masoudi, W. A., & Al-Majidi, S. M. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Retrieved from [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

Sources

Technical Support Center: N-(3-chlorophenyl)-4-methoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Synthesis Support Hub.

You have entered the technical resolution center for N-(3-chlorophenyl)-4-methoxybenzamide (CAS: Variable/Derivative). This guide treats your chemical synthesis issues as "Support Tickets." We don't just tell you what went wrong; we explain the molecular causality and provide a validated patch.

Target Reaction:

  • Nucleophile: 3-Chloroaniline (Primary Amine)

  • Electrophile: 4-Methoxybenzoyl chloride (Acid Chloride)

  • Base: Triethylamine (Et₃N) or Pyridine

  • Solvent: Dichloromethane (DCM) or THF

Ticket #001: The "White Ghost" Precipitate

User Report: "I added the acid chloride to the amine. A heavy white solid formed immediately. After workup, NMR shows a massive peak at ~12-13 ppm (COOH) and no amide product."

Diagnosis: Competitive Hydrolysis (The Moisture Bug) This is the most common failure mode. The 4-methoxy group is an Electron Donating Group (EDG). Through resonance, it donates electron density into the carbonyl carbon, making it less electrophilic than standard benzoyl chloride.

  • The Glitch: Because the electrophile is "sluggish," it is more discriminating. If significant water is present (wet solvent/atmosphere), water (a smaller, harder nucleophile) often outcompetes the bulky 3-chloroaniline, especially if the amine is slow to dissolve.

  • The Byproduct: 4-Methoxybenzoic acid (Anisic acid).[1] It is insoluble in DCM, appearing as a white "ghost" precipitate.

The Patch (Protocol Adjustment):

  • Dry Solvents: Use anhydrous DCM or THF.

  • Inert Gas: Run under Nitrogen/Argon balloon.

  • Order of Addition: Dissolve the Amine and Base first. Cool to 0°C. Add the Acid Chloride dropwise. This ensures the base neutralizes the HCl immediately, preventing protonation of the amine (which would kill its nucleophilicity).

Ticket #002: The "Double-Dip" Impurity

User Report: "TLC shows my product spot, but there's a less polar spot running higher. Mass spec shows [M+134] peak."

Diagnosis: N,N-Diacylation (Imide Formation) You have created the "Over-Acylated" bug.

  • The Glitch: The amide product (N-(3-chlorophenyl)-4-methoxybenzamide) still has a proton on the nitrogen. In the presence of excess base (like NaH, or even excess Et₃N with heating) and excess acid chloride , the amide nitrogen acts as a nucleophile again, attacking a second molecule of acid chloride.

  • The Byproduct: An imide (N-(3-chlorophenyl)-N-(4-methoxybenzoyl)-4-methoxybenzamide).

The Patch (Stoichiometry Fix):

  • Strict Stoichiometry: Use a 1.0 : 1.05 ratio of Amine : Acid Chloride. Do not use a large excess of acid chloride "just to be safe."

  • Temperature Control: Keep the reaction at 0°C to RT. Do not reflux unless absolutely necessary.

  • Quench: Add a primary amine (like methylamine or just aqueous ammonia) at the end of the reaction to destroy unreacted acid chloride before it attacks the product.

Ticket #003: The "Brown Sludge" Effect

User Report: "My reaction mixture turned dark brown/black. Column chromatography is a nightmare."

Diagnosis: Aniline Oxidation 3-Chloroaniline is sensitive to light and air.

  • The Glitch: Old aniline stocks oxidize to form azo-compounds and complex oligomers (polyanilines). These are dark, sticky, and streak on silica columns.

  • The Fix:

    • Inspect Reagent: If the 3-chloroaniline is dark brown/red, distill it under reduced pressure before use. It should be a clear or pale yellow oil/solid.

    • Acid Wash: The "Brown Sludge" is often neutral/non-basic. The desired product is an amide (neutral), but unreacted aniline is basic.

    • Purification Hack: Wash the crude reaction mixture with 1M HCl . This protonates unreacted aniline, pulling it into the aqueous layer, while your amide stays in the organic layer. (See Protocol below).

Visualizing the "Bugs" (Reaction Pathways)

ReactionPathways Start Reactants (Acid Chloride + Amine) Product Target Amide (Success) Start->Product Main Pathway (Dry conditions) Hydrolysis Byproduct: Anisic Acid (Ticket #001) Start->Hydrolysis + H2O (Moisture) Imide Byproduct: Imide (Ticket #002) Product->Imide + Excess Acid Chloride + Heat

Figure 1: Reaction logic flow showing the main pathway (Green) vs. failure modes (Red/Yellow).

Standard Operating Procedure (SOP)

Method: Schotten-Baumann (Modified for Anhydrous Conditions)

ParameterSpecificationReason
Stoichiometry 1.0 eq Amine : 1.05 eq Acid Chloride : 1.2 eq BaseSlight excess of electrophile ensures conversion; base scavenges HCl.
Concentration 0.1 M to 0.2 MDilution prevents localized "hotspots" that favor imide formation.
Temperature 0°C (Addition) -> RT (Stirring)Controls exotherm; prevents over-acylation.
Time 2 - 4 Hours4-methoxy group slows reaction; monitor by TLC.

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF). Add a magnetic stir bar. Flush with Nitrogen.[2]

  • Solubilization: Add 3-chloroaniline (1.0 equiv) and Triethylamine (1.2 equiv) to anhydrous DCM (Dichloromethane). Stir until clear.

  • Cooling: Place RBF in an ice-water bath (0°C).

  • Addition: Dissolve 4-methoxybenzoyl chloride (1.05 equiv) in a small volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Why? Slow addition prevents the concentration of acid chloride from spiking, reducing Imide risk.

  • Reaction: Remove ice bath. Stir at Room Temp for 3 hours.

  • Quench: Add 5 mL saturated NaHCO₃ solution. Stir vigorously for 10 mins.

  • Workup (The Purification Filter):

    • Transfer to separatory funnel.

    • Wash 1: 1M HCl (2 x 20 mL). Removes unreacted 3-chloroaniline.

    • Wash 2: Sat. NaHCO₃ (2 x 20 mL). Removes 4-methoxybenzoic acid (Hydrolysis product).

    • Wash 3: Brine (1 x 20 mL). Drying.

    • Dry organic layer over MgSO₄, filter, and evaporate.

  • Final Polish: Recrystallize from Ethanol/Water if necessary.

Troubleshooting Decision Tree

Troubleshooting Start Issue Observed CheckTLC Check TLC / LCMS Start->CheckTLC WhiteSolid White Precipitate (Insoluble in DCM) CheckTLC->WhiteSolid Acidic Byproduct ExtraSpot Extra Non-Polar Spot (Higher Rf) CheckTLC->ExtraSpot Wrong Mass DarkColor Dark/Black Mixture CheckTLC->DarkColor Impurity DiagHydrolysis Diagnosis: Hydrolysis (Anisic Acid) WhiteSolid->DiagHydrolysis DiagImide Diagnosis: Imide (Over-reaction) ExtraSpot->DiagImide DiagOxidation Diagnosis: Aniline Oxidation DarkColor->DiagOxidation

Figure 2: Rapid diagnostic flow for common synthesis errors.

References
  • ChemicalBook. (2025). 4-Methoxybenzoyl chloride: Properties and Hydrolysis Kinetics. Retrieved from ChemicalBook. Link

  • Sigma-Aldrich. (2025). Product Specification: 4-Methoxybenzoyl chloride (CAS 100-07-2).[3][4] Retrieved from Sigma-Aldrich.[2] Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • ResearchGate. (2024). Solvolysis rate constants of 4-methoxybenzyl chloride. (Mechanistic insight into methoxy-group electronic effects). Link

  • National Oceanic and Atmospheric Administration (NOAA). (2025). CAMEO Chemicals: 4-Methoxybenzoyl Chloride Reactivity Profile. (Safety and Water Reactivity data). Link

Sources

Technical Support Center: N-(3-chlorophenyl)-4-methoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-OPT-2024-CMB Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to synthesize N-(3-chlorophenyl)-4-methoxybenzamide via an amide coupling. This specific pairing presents a kinetic challenge:

  • Nucleophile: 3-chloroaniline is an electron-deficient aniline (pKa ~3.5), making it a sluggish nucleophile.

  • Electrophile: 4-methoxybenzoyl chloride is less electrophilic than standard benzoyl chloride due to the resonance donation of the para-methoxy group.

Result: The reaction is electronically "mismatched" (slow nucleophile + stabilized electrophile), often leading to incomplete conversion or long reaction times.[1] This guide provides optimized protocols to overcome these electronic barriers.

Module 1: Optimized Synthetic Protocol

Recommended Route: Nucleophilic Acyl Substitution (Acid Chloride Method)

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
3-Chloroaniline Nucleophile1.0Limiting reagent.
4-Methoxybenzoyl chloride Electrophile1.1 - 1.2Slight excess accounts for hydrolysis.
Triethylamine (TEA) Base1.5 - 2.0Scavenges HCl byproduct.
DMAP Catalyst0.05 - 0.1CRITICAL: Acyl transfer catalyst to boost rate.
DCM or THF Solvent[0.2 M]Anhydrous conditions required.
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and purge with N₂/Ar.

  • Solubilization: Dissolve 3-chloroaniline (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration relative to aniline).

  • Catalyst Addition: Add DMAP (10 mol%). Note: Without DMAP, this specific coupling may stall.

  • Addition: Cool to 0°C. Add 4-methoxybenzoyl chloride (1.1 equiv) dropwise (dissolved in minimal DCM if solid).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes). If SM (aniline) persists after 6h, heat to reflux (40°C).[1]

  • Quench: Add 1M HCl (aq) to neutralize excess base and solubilize unreacted aniline.

Module 2: Visualization of Signaling & Logic

Figure 1: Reaction Logic & Troubleshooting Flow

This diagram illustrates the decision-making process for this specific synthesis, highlighting the critical intervention points for low yields.

ReactionLogic Start Start: 3-Chloroaniline + 4-Methoxybenzoyl Chloride Check Checkpoint: TLC Analysis (4h) Start->Check Success Reaction Complete Check->Success No SM Stall Incomplete Conversion (SM Present) Check->Stall SM Remains Action1 Add 10 mol% DMAP (Nucleophilic Catalysis) Stall->Action1 Kinetic Bottleneck Action2 Heat to Reflux (DCM 40°C) or Switch to Toluene (80°C) Stall->Action2 Thermal Activation Action3 Check Acid Chloride Quality (Hydrolysis?) Stall->Action3 Reagent Failure Action1->Check Action2->Check

Caption: Decision tree for optimizing the coupling of electron-deficient aniline with electron-rich acid chloride.

Module 3: Troubleshooting & FAQs

Category A: Reactivity Issues

Q: The reaction stalls at 60% conversion. Adding more acid chloride doesn't help. Why? A: This is likely a kinetic issue, not a stoichiometry issue.

  • The Science: The para-methoxy group donates electron density into the carbonyl, making it less susceptible to attack by the weak nucleophile (3-chloroaniline).

  • The Fix: You must use 4-Dimethylaminopyridine (DMAP) . DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate, which is much more electrophilic than the starting acid chloride. This "shuttles" the acyl group to the aniline.

Q: My acid chloride is a solid and looks "wet." Can I still use it? A: 4-methoxybenzoyl chloride hydrolyzes to 4-methoxybenzoic acid (anisic acid) upon exposure to moisture.

  • Test: Take a small amount and check its melting point. Pure chloride melts ~22°C; the acid melts >180°C.

  • Fix: If degraded, convert the corresponding acid to the acid chloride fresh using Thionyl Chloride (SOCl₂) and catalytic DMF (Vilsmeier-Haack conditions) before adding the aniline.

Category B: Purification Challenges

Q: I have a persistent spot on TLC just below my product. It won't wash out with NaHCO₃. A: That is likely unreacted 3-chloroaniline .

  • The Science: 3-chloroaniline is a very weak base (pKa ~3.5). A standard weak acid wash (e.g., citric acid or dilute acetic acid) may not protonate it sufficiently to pull it into the aqueous layer, especially if your organic solvent is very lipophilic (like DCM).[1]

  • The Fix: Use 1N HCl or 2N HCl for the wash. The lower pH is required to fully protonate the electron-deficient aniline.

    • Caution: Do not use concentrated HCl for prolonged periods, or you risk hydrolyzing your newly formed amide.[1]

Q: The product is oiling out during recrystallization. A: This is common with methoxy-benzamides.

  • The Fix: Use a two-solvent system.

    • Dissolve crude solid in minimal hot Ethyl Acetate .

    • Slowly add hot Hexanes (or Heptane) until cloudiness persists.

    • Let cool to RT slowly, then move to 4°C.

    • Alternative: Ethanol/Water mixtures often work well for benzamides.

Module 4: Alternative Synthetic Route (Coupling Reagents)

Use this if the Acid Chloride is unavailable or unstable.

If you cannot use the acid chloride, use the Carboxylic Acid (4-methoxybenzoic acid) + Coupling Reagent .

  • Recommended Reagent: HATU or T3P (Propylphosphonic anhydride).

    • Why? Standard EDC/NHS may be too slow for this electron-poor aniline. HATU generates a more reactive active ester.

  • Protocol:

    • Mix Acid (1.0 equiv) + HATU (1.1 equiv) + DIPEA (2.0 equiv) in DMF. Stir 15 min.

    • Add 3-chloroaniline (1.0 equiv).

    • Stir 12h.

References

  • Schotten-Baumann Reaction Mechanisms

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley. (Explains the electronic effects of substituents on nucleophilic acyl substitution).

  • Catalysis by DMAP

    • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition. [1]

  • pKa Values of Anilines

    • PubChem Compound Summary for CID 7932, 3-Chloroaniline. (pKa ~3.5 confirms weak basicity).

  • Amide Coupling Optimization

    • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Comparison of HATU vs Acid Chloride for difficult couplings).

Sources

N-(3-chlorophenyl)-4-methoxybenzamide solubility problems in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals working with N-(3-chlorophenyl)-4-methoxybenzamide . It addresses specific solubility challenges inherent to lipophilic diaryl amides in aqueous media.

Compound Profile & Physicochemical Constraints

Before troubleshooting, it is critical to understand the molecular drivers of insolubility.[1][2][3] N-(3-chlorophenyl)-4-methoxybenzamide is a neutral, lipophilic diaryl amide.[4][5][1][2][3]

PropertyValue (Approx.)Implication for Solubility
Molecular Formula C₁₄H₁₂ClNO₂Moderate molecular weight (~261.7 g/mol ).[4][5][1][2][3]
LogP (Predicted) ~3.1 – 3.5High Lipophilicity. Prefers lipid bilayers/organic solvents over water.[5][1][2][3]
pKa (Amide) > 15 (Acid), < 0 (Base)Non-Ionizable. pH adjustment (pH 1–10) will not improve solubility.[5][1][3]
H-Bond Donors 1 (Amide NH)Limited interaction with water molecules.[4][5][2][3]
Crystal Lattice High EnergyStrong intermolecular H-bonds (N-H[4][5][1][2][3][6]···O) resist dissolution.[5][2][3]

Troubleshooting Guide (FAQ)

Direct solutions to common experimental failures.

Q1: I prepared a 10 mM stock in DMSO, but it precipitates immediately when I dilute it into cell culture media. Why?

Diagnosis: This is the "Solvent Shift" shock.[2][3] Explanation: DMSO is aprotic and disrupts water structure.[2][3] When you dilute a high-concentration hydrophobic stock (10 mM) into an aqueous buffer, the dielectric constant changes instantly.[5][1][2][3] The water molecules self-associate (hydrophobic effect), forcing the lipophilic benzamide molecules to aggregate and crystallize.[5][1][3] Solution:

  • Reduce the Step-Down Ratio: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution in a carrier solvent (e.g., Ethanol or PEG-400) if compatible.[4][5][1][2][3]

  • Dynamic Mixing: Inject the DMSO stock subsurface into the vortexing media.[2][3] Do not drop it on top of the static liquid.[2][3]

  • Use a Surfactant: Pre-condition the media with 0.1% Tween-80 or dilute the compound into media containing 0.5% methyl-β-cyclodextrin.[4][5][1][2][3]

Q2: I tried acidifying the buffer to pH 4 to protonate the nitrogen, but it didn't dissolve. What went wrong?

Diagnosis: Misidentification of functional group chemistry. Explanation: You are treating the amide nitrogen like an amine .[2][3] An amide nitrogen is chemically neutral due to resonance stabilization with the carbonyl group.[1][2][3] It will not protonate at physiological or experimental pH ranges (pH 2–10).[5][1][2][3] Solution: Stop adjusting pH. It increases ionic strength, which can actually decrease solubility ("salting out").[5][1][3] Focus on cosolvents (DMSO, PEG) or complexation agents (Cyclodextrins).[5][1][3]

Q3: My solution looked clear for 2 hours, but crystals appeared overnight at 4°C. Is my compound degrading?

Diagnosis: Thermodynamic instability (Supersaturation) & Nucleation. Explanation: You likely created a supersaturated solution. It was kinetically stable (metastable) at room temperature, but lowering the temperature to 4°C reduced the kinetic energy and solubility limit, triggering nucleation.[5][1] Solution:

  • Store Stocks at RT: If stability data permits, store working aqueous dilutions at Room Temperature (RT) for short durations.

  • Check for "Oiling Out": Inspect the bottom of the tube.[1][2][3] Sometimes the compound forms an amorphous oil droplet before crystallizing.[2][3]

  • Protocol Change: Prepare fresh aqueous dilutions immediately before use. Do not store aqueous dilutions.[2][3]

Q4: How can I achieve a high dose (e.g., 50 mg/kg) for in vivo animal studies? Water isn't working.

Diagnosis: Aqueous buffer is insufficient for systemic delivery of this lipophile.[2][3] Explanation: Simple saline will result in a suspension that may cause embolism or poor bioavailability.[2][3] Solution: Use a standard "Cassette" formulation for lipophilic compounds:

  • Vehicle: 10% DMSO + 40% PEG-400 + 5% Tween-80 + 45% Saline.[4][5][1][2][3]

  • Order of Addition: Dissolve compound in DMSO first

    
     Add PEG-400 
    
    
    
    Add Tween-80
    
    
    Slowly add Saline with vortexing.

Decision Logic for Solubilization

Use this flowchart to determine the correct solvent system for your specific application.

SolubilityLogic Start Start: Solubilize N-(3-chlorophenyl)-4-methoxybenzamide AppType What is the Application? Start->AppType StockPrep Stock Solution Preparation AppType->StockPrep Step 1 DMSO_Stock Dissolve in 100% DMSO (Target 10-50 mM) StockPrep->DMSO_Stock InVitro In Vitro / Cell Culture DMSO_Stock->InVitro InVivo In Vivo / Animal Study DMSO_Stock->InVivo CheckConc Final Concentration Required? InVitro->CheckConc Formulation Complex Vehicle Needed InVivo->Formulation LowConc < 10 µM CheckConc->LowConc HighConc > 10 µM CheckConc->HighConc DirectDil Direct Dilution into Media (Keep DMSO < 0.5%) LowConc->DirectDil Cosolvent Use Intermediate Dilution (Ethanol/PEG) or Cyclodextrin HighConc->Cosolvent Recipe 10% DMSO / 40% PEG-400 / 5% Tween-80 Formulation->Recipe

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental concentration and application.

Experimental Protocols

Protocol A: Determination of Kinetic Aqueous Solubility

Use this to determine the actual solubility limit in your specific buffer.[1][2]

Materials:

  • Compound Stock (20 mM in DMSO)[5][1][3]

  • PBS (Phosphate Buffered Saline, pH 7.4)[4][5][1]

  • 96-well plate (UV-transparent) or HPLC vials

Procedure:

  • Spike: Add 5 µL of DMSO stock to 195 µL of PBS (Final: 500 µM, 2.5% DMSO).

  • Incubate: Shake at room temperature for 2 hours.

  • Filter: Centrifuge at 3000 x g for 10 minutes to pellet any precipitate. Alternatively, use a 0.22 µm PVDF filter plate.[1][2][3]

  • Analyze: Remove supernatant and analyze via HPLC-UV (254 nm) or plate reader.

  • Calculate: Compare peak area to a standard curve prepared in 100% DMSO.

    • Note: If recovery is < 80% of theoretical, the compound has precipitated.[4][1]

Protocol B: "Shift" Dilution for Cell Assays

Prevents precipitation shock during addition.[2]

  • Prepare 1000x Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).

  • Prepare 10x Intermediate: Dilute 10 µL of 1000x Stock into 990 µL of culture media (pre-warmed to 37°C).

    • Critical: Vortex immediately upon addition.[2][3]

    • Observation: Check for turbidity.[2][3] If cloudy, sonicate for 30 seconds.[1][2][3]

  • Final Dosing: Add 10 µL of the 10x Intermediate to 90 µL of cells in the well.

    • Result: Final concentration 10 µM, Final DMSO 0.1%.

References

  • Lipinski, C. A., et al. (2001).[1][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[4][5][1][2] Link

  • Di, L., & Kerns, E. H. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2][3] (Chapter: Solubility). Link

  • PubChem. (n.d.).[5][2][3] N-(4-chlorophenyl)-4-methoxybenzamide (Analogous Structure Properties). National Library of Medicine.[1][2][3] Link[5][1][3]

  • Yalkowsky, S. H., et al. (2010).[1][3] Handbook of Aqueous Solubility Data. CRC Press.[2][3] (General reference for benzamide solubility data). Link

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-(3-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) issues related to N-(3-chlorophenyl)-4-methoxybenzamide. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with peak asymmetry for this compound. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

N-(3-chlorophenyl)-4-methoxybenzamide possesses a secondary amide group, which is a common feature in pharmaceutical molecules. The nitrogen atom in this amide linkage is weakly basic and is the primary driver of problematic secondary interactions with silica-based stationary phases, leading to significant peak tailing. This guide provides a systematic approach to diagnose and resolve these issues, ensuring robust and accurate analytical results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions regarding peak tailing for N-(3-chlorophenyl)-4-methoxybenzamide.

Q1: What is HPLC peak tailing, and why is it a significant problem?

A1: Peak tailing is a form of chromatographic peak asymmetry where the latter half of the peak is broader than the front half.[1][2] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where an ideal, perfectly symmetrical Gaussian peak has a value of 1.0. For many assays, a tailing factor greater than 1.5 is considered problematic, though USP guidelines may allow up to 2.0.[3]

Peak tailing is detrimental to analytical results for several reasons:

  • Poor Integration and Accuracy: Tailing peaks are difficult for chromatography data systems to integrate consistently and accurately, leading to errors in quantification.

  • Reduced Resolution: The broadened tail of a peak can merge with an adjacent peak, compromising the resolution between two compounds.

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).

Q2: What makes N-(3-chlorophenyl)-4-methoxybenzamide particularly susceptible to peak tailing?

A2: The primary cause of peak tailing for this molecule is the interaction between its basic amide functional group and acidic silanol (Si-OH) groups present on the surface of silica-based HPLC columns.[1][3][4] This is a "secondary retention mechanism" that competes with the desired primary reversed-phase (hydrophobic) retention.[3]

Here's the mechanism:

  • Silanol Activity: Even with advanced manufacturing, silica-based stationary phases (like C18) have residual, unreacted silanol groups.[1] These silanols are acidic, with a pKa around 3.8–4.2.[5]

  • Analyte Interaction: At mobile phase pH values above ~4, these silanol groups become deprotonated and negatively charged (SiO⁻).[5][6] The weakly basic nitrogen on the amide of N-(3-chlorophenyl)-4-methoxybenzamide can become protonated (positively charged).

  • Ionic Interaction: The resulting strong ionic attraction between the positively charged analyte and the negatively charged silanol sites causes some analyte molecules to be retained longer than others, leading to a "tail" on the peak.[4]

Q3: Besides silanol interactions, what are other potential causes for my tailing peak?

A3: While silanol interactions are the most probable chemical cause, several other system and method factors can contribute to or exacerbate peak tailing for any compound, including this one:

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector, can cause peak dispersion and tailing.[6][7]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, including tailing.[2][8][9]

  • Column Contamination and Degradation: Contaminants from the sample matrix accumulating on the column inlet frit or within the packing can create active sites and disrupt the flow path.[7] A physical void at the head of the column can also cause severe peak shape issues.[2][10]

  • Mobile Phase pH Near Analyte pKa: Operating at a pH close to the analyte's pKa can lead to the co-existence of both ionized and non-ionized forms, resulting in split or severely tailed peaks.[6][11][12]

Part 2: A Systematic Troubleshooting Guide

Follow this structured workflow to diagnose and resolve peak tailing. We will start with the simplest physical checks and progress to more complex chemical and stationary phase optimizations.

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.5) check_physical Step 1: Investigate Physical & System Issues start->check_physical check_overload Dilute Sample 10x. Does peak shape improve? check_physical->check_overload Start Here check_extracolumn Check fittings & tubing. Minimize dead volume. check_overload->check_extracolumn optimize_chemical Step 2: Optimize Mobile Phase Chemistry check_overload->optimize_chemical No resolution Problem Resolved: Symmetrical Peak (Tf < 1.5) check_overload->resolution Yes (Issue was overload) check_column_health Inspect column. (frit blockage, void) check_extracolumn->check_column_health check_extracolumn->optimize_chemical No check_extracolumn->resolution Yes (Issue was dead volume) check_column_health->optimize_chemical No check_column_health->resolution Yes (Replaced bad column) ph_scout Perform pH Scouting Study (e.g., pH 2.7, 6.8, 10.5) optimize_chemical->ph_scout low_ph_result Low pH (2.5-3.0) Protonates Silanols. Peak shape improves? ph_scout->low_ph_result high_ph_result High pH (>8) Neutralizes Amide. Peak shape improves? low_ph_result->high_ph_result No low_ph_result->resolution Yes (Low pH method works) buffer_strength Increase Buffer Concentration (e.g., from 10mM to 25-50mM) high_ph_result->buffer_strength No high_ph_result->resolution Yes (High pH method works) optimize_stationary Step 3: Evaluate Stationary Phase buffer_strength->optimize_stationary No Improvement buffer_strength->resolution Yes (Buffering helped) column_type Is column modern, high-purity (Type B), and end-capped? optimize_stationary->column_type try_new_column Try a new, high-performance end-capped C18 column. column_type->try_new_column No column_type->resolution Yes (Already using optimal column, re-evaluate Steps 1 & 2) try_alt_chem Try alternative chemistry: Polar-Embedded or Hybrid Silica try_new_column->try_alt_chem Still Tailing try_new_column->resolution Resolved try_alt_chem->resolution Resolved

Figure 1. Systematic workflow for troubleshooting peak tailing.
Q4: I see peak tailing. Where should I absolutely begin?

A4: Always start with the simplest potential causes before modifying the method chemistry.

  • Check for Column Overload: Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves significantly and becomes more symmetrical, you are overloading the column.[8][9] The solution is to reduce the sample concentration or injection volume.

  • Inspect for Extra-Column Effects: Ensure all fittings (especially at the column inlet and outlet) are properly swaged and seated to eliminate dead volume.[6] Use narrow internal diameter tubing (e.g., 0.005") where possible. This is especially critical for UHPLC systems.[6]

  • Assess Column Health: If the column is old or has been subjected to harsh conditions, it may be the cause. A sudden increase in backpressure along with peak tailing can indicate a blocked inlet frit. If possible, try a new, equivalent column to see if the problem resolves.[3]

Q5: My system checks out, but the peak still tails. How do I use the mobile phase to fix it?

A5: This is where you address the underlying chemical interactions. The goal is to change the ionization state of either the analyte's amide group or the column's silanol groups to prevent their mutual attraction.

  • Strategy 1: Operate at Low pH (Recommended First Approach)

    • Principle: By lowering the mobile phase pH to below 3, the vast majority of acidic silanol groups on the stationary phase become protonated (Si-OH).[1][10] This neutralizes their negative charge, thus eliminating the strong ion-exchange interaction with your basic analyte.[3][10]

    • How to Implement: Use a mobile phase buffered at a low pH. Common choices for LC-MS compatibility are 0.1% formic acid (pH ≈ 2.7) or a 10-20 mM ammonium formate buffer adjusted to pH 3.0.[10][13]

    • Caution: Ensure your column is rated for use at low pH. Most modern silica columns are stable down to pH 2, but prolonged use below this can hydrolyze the bonded phase.

  • Strategy 2: Operate at High pH

    • Principle: By raising the mobile phase pH to 2 or more units above the pKa of the basic analyte, you ensure the analyte is in its neutral, deprotonated form. A neutral molecule will not engage in strong ionic interactions with the deprotonated (SiO⁻) silanol surface. This can produce exceptionally sharp peaks for basic compounds.[6][14]

    • How to Implement: Use a buffer suitable for high pH, such as ammonium bicarbonate or ammonium hydroxide, adjusted to pH 9-10.5.

    • Critical Requirement: You must use a column specifically designed for high pH stability, such as a hybrid-silica or polymerically-bonded phase. Standard silica columns will rapidly dissolve at pH > 8, destroying the column.

  • Strategy 3: Increase Buffer Ionic Strength

    • Principle: If operating at a mid-range pH is unavoidable, increasing the buffer concentration (e.g., from 10 mM to 50 mM for UV-only methods) can help. The buffer cations (e.g., Na⁺, K⁺, NH₄⁺) will compete with the protonated analyte for the negatively charged silanol sites, effectively "masking" them and improving peak shape.[10][13][15]

    • Caution: High buffer concentrations are not ideal for LC-MS due to ion suppression.[10]

Q6: I've tried adjusting the pH, but the peak shape is still suboptimal. Could my column be the problem?

A6: Absolutely. Not all C18 columns are created equal. If pH adjustments do not fully resolve the issue, the stationary phase itself is the next logical target for optimization.

  • Use High-Purity, End-Capped Columns: Modern columns are typically based on high-purity "Type B" silica, which has fewer acidic silanol groups and lower metal content compared to older "Type A" silica.[1][5] Furthermore, ensure you are using a column that is "end-capped." End-capping is a process where the manufacturer treats the silica after bonding the C18 chains to convert many of the remaining accessible silanols into less polar groups, effectively shielding them from interaction with basic analytes.[3][4][6]

  • Consider Alternative Stationary Phases: If a standard end-capped C18 column is still giving you trouble, consider a column with a different chemistry designed to handle basic compounds:

    • Polar-Embedded Phases: These columns have a polar group (e.g., an amide or carbamate) embedded near the base of the alkyl chain. This polar group helps shield the residual silanols from basic analytes, leading to improved peak shapes.

    • Hybrid Particle Columns: These columns are made from a hybrid of silica and organosiloxane materials. They exhibit better pH stability and often have lower silanol activity than pure silica columns, making them an excellent choice for analyzing basic compounds across a wide pH range.[1]

Part 3: Key Experimental Protocols & Data

Protocol 1: Systematic Mobile Phase pH Scouting Study

This experiment is designed to quickly determine the optimal pH for analyzing N-(3-chlorophenyl)-4-methoxybenzamide.

Objective: To evaluate the effect of low, neutral, and high mobile phase pH on the peak shape (Tailing Factor) of the target analyte.

Methodology:

  • Prepare Mobile Phases:

    • Low pH (Aqueous A1): 0.1% Formic Acid in Water (pH ≈ 2.7).

    • Neutral pH (Aqueous A2): 10 mM Ammonium Acetate in Water (pH ≈ 6.8).

    • High pH (Aqueous A3): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with ammonium hydroxide.

    • Organic (B): Acetonitrile.

  • Select Columns:

    • For Low/Neutral pH: Use a high-quality, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • For High pH: Use a pH-stable column (e.g., a hybrid C18). Do not use a standard silica C18 at pH 10.

  • Chromatographic Conditions:

    • Gradient: 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Sample Concentration: 10 µg/mL in 50:50 Water:Acetonitrile.

  • Procedure:

    • Equilibrate the system and the appropriate column with the initial mobile phase conditions for each pH evaluation.

    • Perform three replicate injections of the sample at each pH condition.

    • Measure the retention time (RT) and Tailing Factor (Tf) at 5% peak height for N-(3-chlorophenyl)-4-methoxybenzamide.

Expected Results Summary:

Mobile Phase pHExpected Analyte StateExpected Silanol StateExpected InteractionPredicted Tailing Factor (Tf)
~2.7 Protonated (Basic)Neutral (Protonated)MinimalExcellent (1.0 - 1.3)
~6.8 Protonated (Basic)Deprotonated (Anionic)Strong IonicPoor (> 2.0)
~10.0 NeutralDeprotonated (Anionic)MinimalExcellent (1.0 - 1.3)
Protocol 2: Stationary Phase Selectivity Screening

Objective: To compare the performance of different column chemistries for the analysis of N-(3-chlorophenyl)-4-methoxybenzamide under challenging (mid-pH) or optimized (low-pH) conditions.

Methodology:

  • Select Mobile Phase: Choose the best condition from the pH study (e.g., 0.1% Formic Acid in Water/Acetonitrile). If you want to challenge the columns, use a mid-pH buffer like pH 6.8 ammonium acetate.

  • Select Columns: Obtain columns of identical dimensions but with different stationary phases:

    • Column 1: A standard, well-end-capped C18 (high-purity silica).

    • Column 2: A polar-embedded phase column.

    • Column 3: A hybrid particle C18 column.

  • Chromatographic Conditions: Use the same gradient, flow rate, temperature, and injection volume as in Protocol 1.

  • Procedure:

    • For each column, equilibrate the system thoroughly.

    • Perform three replicate injections of the sample.

    • Measure and record the Tailing Factor (Tf).

Expected Performance Comparison:

Column Stationary PhaseShielding MechanismExpected Tailing Factor (Tf) at pH 2.7Expected Tailing Factor (Tf) at pH 6.8
Standard End-Capped C18 Steric hindrance from end-capping groups.[6]Good (1.1 - 1.4)Poor (> 2.0)
Polar-Embedded Phase Polar group shields silanols via hydration layer.Excellent (1.0 - 1.2)Moderate (1.4 - 1.8)
Hybrid Particle Technology Reduced number and acidity of surface silanols.[1]Excellent (1.0 - 1.2)Good (1.2 - 1.5)

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Available at: [Link]

  • LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. Available at: [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Available at: [Link]

  • Shimadzu UK Limited. (2022). HPLC Troubleshooting - Tailing Peaks. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]

  • ACE HPLC Columns. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. Available at: [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available at: [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Available at: [Link]

  • Hawach Scientific. (2025). Reasons for Peak Tailing of HPLC Column. Available at: [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of N-(3-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-(3-chlorophenyl)-4-methoxybenzamide. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in interpreting the nuanced NMR spectra of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of its spectral features.

Overview of the Structure and Expected NMR Features

N-(3-chlorophenyl)-4-methoxybenzamide is comprised of three key structural units which dictate its NMR spectrum: a 4-methoxyphenyl ring, a 3-chlorophenyl ring, and an amide linkage. Understanding the expected electronic environment of the protons and carbons in these units is the first step to a successful interpretation.

Visualizing the Structure and Key Proton Environments

To facilitate discussion, the protons are labeled according to the diagram below. This numbering will be used throughout the guide.

Caption: Molecular structure of N-(3-chlorophenyl)-4-methoxybenzamide.

Expected ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the anticipated chemical shifts for the key nuclei in a standard deuterated solvent like CDCl₃. These values are predictive and can be influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton LabelEnvironmentExpected δ (ppm)Multiplicity
NHAmide8.0 - 9.5Broad Singlet (s)
H2', H6'Aromatic (ortho to NH)7.5 - 8.0Multiplet (m)
H4', H5'Aromatic7.0 - 7.4Multiplet (m)
H2, H6Aromatic (ortho to C=O)7.8 - 8.0Doublet (d)
H3, H5Aromatic (ortho to OCH₃)6.9 - 7.1Doublet (d)
H_methoxyMethoxy~3.8Singlet (s)

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon LabelEnvironmentExpected δ (ppm)
C=OCarbonyl165 - 170
C4Aromatic (C-O)160 - 163
C1', C3'Aromatic (C-N, C-Cl)135 - 140
C1Aromatic (quat.)125 - 128
C2', C4', C5', C6'Aromatic (C-H)118 - 130
C2, C6Aromatic (C-H)128 - 130
C3, C5Aromatic (C-H)113 - 115
C_methoxyMethoxy~55

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: Why is the amide (N-H) proton signal often broad, or why can't I see it at all?

Answer: The appearance of the amide N-H proton is highly sensitive to its chemical environment.

  • Chemical Exchange: The N-H proton can undergo chemical exchange with trace amounts of water or other protic impurities in the NMR solvent.[1][2][3] This exchange can occur on a timescale that is intermediate with respect to the NMR experiment, leading to significant line broadening. In some cases, the exchange is so rapid that the signal becomes too broad to be distinguished from the baseline.

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is quadrupolar. This can lead to broadening of the attached proton's signal.

  • Solvent Effects: The rate of exchange is highly dependent on the solvent.[1] In solvents like DMSO-d₆, which forms strong hydrogen bonds with the amide proton, the exchange rate is slowed, and the N-H signal often appears as a sharp singlet.

Troubleshooting Steps:

  • Confirm the N-H Signal: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The amide proton will exchange with deuterium, causing the N-H signal to disappear.[4]

  • Change Solvents: If possible, re-run the spectrum in a different solvent, such as DMSO-d₆, to slow down the exchange rate.[4]

  • Ensure a Dry Sample: Lyophilize your sample to remove residual water before dissolving it in a fresh, high-purity deuterated solvent.

Question 2: The aromatic region of my spectrum (7.0-8.0 ppm) is a complex and overlapping mess. How can I assign the protons of the two different rings?

Answer: This is a common and expected challenge for this molecule. The signals from the four protons of the 3-chlorophenyl ring and the four protons of the 4-methoxyphenyl ring fall within a relatively narrow chemical shift range, leading to significant signal overlap.

  • 4-Methoxyphenyl System: This ring typically presents a simpler pattern. Due to the strong electron-donating effect of the methoxy group, the ortho protons (H3, H5) are shielded and appear upfield (~6.9-7.1 ppm), while the meta protons (H2, H6) are deshielded and appear downfield (~7.8-8.0 ppm). This often resolves into two distinct doublets, though they may overlap with other signals.

  • 3-Chlorophenyl System: This spin system is more complex. The protons (H2', H4', H5', H6') have similar chemical environments, and their coupling constants (ortho, meta, and para) result in a complex multiplet that is difficult to resolve in a 1D spectrum.[5]

Troubleshooting and Advanced Analysis Workflow:

workflow start Complex 1D ¹H Spectrum cosy Acquire 2D COSY Spectrum start->cosy Identifies H-H couplings hsqc Acquire 2D HSQC Spectrum start->hsqc Identifies C-H one-bond couplings hmbc Acquire 2D HMBC Spectrum start->hmbc Identifies C-H long-range couplings assign_spin Identify Coupled Spin Systems (e.g., H2-H3, H5-H6 and H2'-H4'-H5'-H6') cosy->assign_spin assign_ch Correlate Protons to Directly Attached Carbons hsqc->assign_ch assign_long Identify Long-Range Correlations (2-3 bonds) to Quaternary Carbons hmbc->assign_long structure Confirm Final Structure and Assignments assign_spin->structure assign_ch->structure assign_long->structure

Caption: Workflow for assigning complex aromatic signals.

Step-by-Step Protocol using 2D NMR:

  • Acquire a 2D COSY (Correlation Spectroscopy) Spectrum: This experiment reveals which protons are spin-coupled to each other. You should expect to see cross-peaks connecting H2 with H3, and H5 with H6 in the 4-methoxyphenyl ring. You will also see correlations among the protons of the 3-chlorophenyl ring.[6]

  • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) Spectrum: This experiment correlates each proton signal with the carbon signal to which it is directly attached. This allows you to definitively link proton and carbon resonances.

  • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) Spectrum: This is often the most powerful experiment for this type of problem. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

    • The NH proton correlating to the carbonyl carbon (C=O) and carbons C2' and C6' of the chlorophenyl ring.

    • The methoxy protons (H_methoxy) correlating to the methoxy carbon (C_methoxy) and carbon C4 .

    • Protons H2/H6 correlating to the carbonyl carbon (C=O) .

By combining the information from these 2D experiments, you can unambiguously trace the connectivity of the molecule and assign every proton and carbon signal with high confidence.[7]

Question 3: My spectrum shows broad humps for the methoxy signal, and some aromatic signals are also broad. What could be the cause?

Answer: Broad signals, other than the exchangeable N-H proton, can sometimes be observed in amide-containing molecules due to restricted rotation around the C-N amide bond.

  • Rotamers: At room temperature, the rotation around the C(O)-N bond can be slow on the NMR timescale. This can lead to the presence of two distinct rotational isomers (rotamers), each with its own set of NMR signals. If the rate of interconversion is just right, the signals for the two rotamers can coalesce, resulting in broad peaks.[8] This effect is particularly pronounced for ortho-substituted benzamides but can be a factor in other systems.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures.

    • Heating: Increasing the temperature will increase the rate of rotation around the C-N bond. If rotamers are the cause of broadening, the broad signals should sharpen into single, averaged peaks at higher temperatures.[4]

    • Cooling: Decreasing the temperature will slow the rotation further. This may resolve the broad humps into two distinct sets of sharp signals, one for each rotamer.

  • Check for Paramagnetic Impurities: Although less common, trace amounts of paramagnetic metals can cause significant line broadening. If VT-NMR does not resolve the issue, consider sample purity.

References

  • Englander, S. W., & Kallenbach, N. R. (1984). Structural dynamics of proteins and nucleic acids: Amide hydrogen exchange. Quarterly Reviews of Biophysics, 16(4), 521-655.
  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • NMR Wiki. (2012). Amide Hydrogen Exchange (HX). Retrieved from [Link]

  • Zhou, J., & van Zijl, P. C. (2006). Chemical exchange saturation transfer imaging and spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 48(2-3), 109-136.
  • Rohl, C. A., & Baldwin, R. L. (1994). Exchange Kinetics of Individual Amide Protons in 15N-Labeled Helical Peptides Measured by Isotope-Edited NMR. Biochemistry, 33(25), 7760-7767.
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Oliveira, C., Gaspar, A., Gomes, L. R., Low, J. N., Borges, F., & Cagide, F. (2018). Structural elucidation of a series of benzamide derivatives. Magnetic Resonance in Chemistry, 56(3), 216-223.
  • Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Dračínský, M., & Hodgkinson, P. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments.
  • Kantharaju, Kumar, M. S., & Raghavan, S. (2012). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 124(5), 1135-1140.
  • Chemistry Steps. (2020). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.

Sources

Technical Support Center: Analysis of N-(3-chlorophenyl)-4-methoxybenzamide by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the mass spectrometric analysis of N-(3-chlorophenyl)-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this and structurally similar compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity and quality of your data.

Frequently Asked Questions (FAQs)

Q1: I am not seeing the expected molecular ion peak for N-(3-chlorophenyl)-4-methoxybenzamide. What could be the reason?

A1: Several factors could contribute to this issue. Firstly, check your instrument settings, particularly the mass range, to ensure it covers the expected m/z of the protonated molecule ([M+H]⁺), which is approximately 262.05 g/mol . Secondly, consider the possibility of in-source fragmentation, where the molecule breaks apart before detection. You might be observing fragment ions instead of the parent ion. Lastly, severe ion suppression due to matrix effects or inappropriate mobile phase conditions can significantly reduce the signal intensity.

Q2: Why do I see two major peaks approximately 2 m/z units apart?

A2: This is the characteristic isotopic signature of a chlorine-containing compound. N-(3-chlorophenyl)-4-methoxybenzamide contains one chlorine atom, which has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in two peaks: the monoisotopic peak (M) corresponding to the molecule with ³⁵Cl, and the M+2 peak for the molecule with ³⁷Cl. The intensity of the M+2 peak should be about one-third of the M peak.

Q3: My signal intensity is inconsistent between runs. How can I improve reproducibility?

A3: Inconsistent signal intensity is often due to a lack of system equilibration, sample matrix effects, or issues with the electrospray ionization (ESI) source. Ensure your LC-MS system is thoroughly equilibrated with the mobile phase before starting your analytical run. If you are analyzing samples in a complex matrix, such as plasma or tissue extracts, consider implementing a more rigorous sample preparation method like solid-phase extraction (SPE) to minimize matrix effects. Regular cleaning and maintenance of the ESI probe and ion transfer optics are also crucial for stable signal intensity.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the mass spectrometric analysis of N-(3-chlorophenyl)-4-methoxybenzamide.

Issue 1: Poor Ionization or Low Signal Intensity

The chemical structure of N-(3-chlorophenyl)-4-methoxybenzamide, with its amide linkage and aromatic rings, makes it suitable for analysis by Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). However, suboptimal conditions can lead to poor ionization efficiency.

Troubleshooting Steps:

  • Optimize the Ionization Source:

    • ESI: This is generally the preferred method for this type of molecule. Ensure the mobile phase has an appropriate pH to facilitate protonation. A mobile phase containing a small amount of acid (e.g., 0.1% formic acid) will promote the formation of the [M+H]⁺ ion in positive ion mode.

    • APCI: If ESI yields a poor signal, APCI can be a viable alternative, especially for less polar compounds.

  • Adjust Mobile Phase Composition:

    • The choice of organic solvent and additive can significantly impact ionization efficiency. Acetonitrile is often a good starting point for the organic phase.

    • The addition of a protic solvent like methanol can sometimes improve ionization.

    • Ensure the mobile phase is freshly prepared and properly degassed.

  • Check for Ion Suppression:

    • If your sample is in a complex matrix, co-eluting compounds can compete for ionization, leading to a suppressed signal for your analyte.

    • To diagnose this, perform a post-column infusion experiment. Infuse a standard solution of your compound while injecting a blank matrix extract. A dip in the signal at the retention time of your analyte indicates ion suppression.

Issue 2: Presence of Multiple Adducts

In ESI, it is common to observe adducts, where the analyte molecule associates with ions from the mobile phase or sample matrix. This can split the signal across multiple peaks, reducing the intensity of the desired [M+H]⁺ ion.

Common Adducts for N-(3-chlorophenyl)-4-methoxybenzamide:

AdductFormulaMass Shift (Da)
Protonated Molecule[M+H]⁺+1.0078
Sodium Adduct[M+Na]⁺+22.9898
Potassium Adduct[M+K]⁺+39.0983
Ammonium Adduct[M+NH₄]⁺+18.0344

Troubleshooting Steps:

  • Minimize Salt Contamination:

    • Use high-purity solvents and reagents (LC-MS grade).

    • If possible, avoid using buffers containing sodium or potassium salts. If a buffer is necessary, consider volatile options like ammonium formate or ammonium acetate.

    • Thorough sample preparation can help remove excess salts from the sample matrix.

  • Optimize Source Conditions:

    • Increasing the cone voltage (or fragmentor voltage) can sometimes promote the dissociation of adducts, favoring the formation of the [M+H]⁺ ion. However, be cautious as excessive voltage can lead to in-source fragmentation.

Issue 3: In-Source Fragmentation

The amide bond in N-(3-chlorophenyl)-4-methoxybenzamide can be susceptible to fragmentation in the ion source, especially at high energies. This can complicate the interpretation of the mass spectrum.

Troubleshooting Workflow for In-Source Fragmentation:

Caption: A logical workflow for troubleshooting excessive in-source fragmentation.

Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

This protocol provides a general guideline for preparing N-(3-chlorophenyl)-4-methoxybenzamide for analysis from a simple matrix (e.g., a reaction mixture).

Materials:

  • Sample containing N-(3-chlorophenyl)-4-methoxybenzamide

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

Procedure:

  • Dilution: Dilute the sample to an appropriate concentration (e.g., 1 µg/mL) using a mixture of acetonitrile and water (50:50 v/v) that is compatible with your initial mobile phase conditions.

  • Acidification: Add formic acid to the diluted sample to a final concentration of 0.1%. This will aid in protonation.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Transfer: Transfer the filtered sample to an appropriate autosampler vial.

Protocol 2: Recommended LC-MS Method

This is a starting point for developing a robust LC-MS method for the analysis of N-(3-chlorophenyl)-4-methoxybenzamide.

Liquid Chromatography (LC) Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Conditions (Positive ESI Mode):

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (This should be optimized for your specific instrument)

  • Desolvation Gas Flow: 600 L/hr

  • Desolvation Temperature: 350 °C

  • Source Temperature: 150 °C

  • Mass Range: m/z 100-500

Data Acquisition and Interpretation Workflow:

Data_Acquisition_Workflow cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation Full Scan Full Scan MS MSMS Tandem MS (MS/MS) Full Scan->MSMS for structural confirmation Identify Ion Identify [M+H]⁺ Full Scan->Identify Ion Check Isotope Verify Cl Isotope Pattern Identify Ion->Check Isotope Confirm Fragments Confirm Fragmentation Pattern Check Isotope->Confirm Fragments Quantify Quantify Signal Confirm Fragments->Quantify

Technical Support Center: Scaling Up the Synthesis of N-(3-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of N-(3-chlorophenyl)-4-methoxybenzamide. Here, we address common challenges, from bench-scale optimization to pilot-plant production, with a focus on ensuring process robustness, safety, and product quality.

I. Reaction Overview and Mechanism

The synthesis of N-(3-chlorophenyl)-4-methoxybenzamide is typically achieved via a nucleophilic acyl substitution, commonly a Schotten-Baumann reaction, between 4-methoxybenzoyl chloride and 3-chloroaniline. A base, such as triethylamine or sodium hydroxide, is used to neutralize the hydrochloric acid byproduct.[1][2]

Reaction_Mechanism 4-methoxybenzoyl_chloride 4-Methoxybenzoyl Chloride Intermediate Tetrahedral Intermediate 4-methoxybenzoyl_chloride->Intermediate Nucleophilic attack 3-chloroaniline 3-Chloroaniline 3-chloroaniline->Intermediate Product N-(3-chlorophenyl)-4-methoxybenzamide Intermediate->Product Elimination of Cl- Base Base (e.g., Et3N) Salt [Et3NH]+Cl- Base->Salt HCl HCl HCl->Salt Neutralization

Caption: Reaction mechanism for the synthesis of N-(3-chlorophenyl)-4-methoxybenzamide.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of N-(3-chlorophenyl)-4-methoxybenzamide.

Problem Potential Causes Solutions & Recommendations
Low Product Yield - Hydrolysis of 4-methoxybenzoyl chloride: This is especially prevalent in the presence of moisture.[3] - Incomplete reaction: Insufficient reaction time or temperature. - Poor quality of starting materials: Impurities can interfere with the reaction.[4]- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5] - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Consider extending the reaction time or moderately increasing the temperature. - Verify the purity of 4-methoxybenzoyl chloride and 3-chloroaniline using appropriate analytical techniques (e.g., NMR, melting point).
Product Contaminated with Starting Materials - Incorrect stoichiometry: An excess of either starting material will remain post-reaction. - Inefficient mixing at scale: This can lead to localized areas of high reactant concentration.- Carefully control the stoichiometry of the reactants. A slight excess of the more easily removable reactant can be used to drive the reaction to completion. - Ensure efficient agitation, especially during scale-up, to maintain a homogeneous reaction mixture.
Formation of Side-Products - Reaction with impurities in starting materials. - Thermal degradation: At elevated temperatures, decomposition of reactants or product can occur.- Use high-purity starting materials. - Maintain strict temperature control. Perform a thermal hazard assessment before scaling up to understand the thermal stability of the reaction mixture.
Crystallization Issues (Oiling out, poor crystal form) - Supersaturation achieved too quickly. - Presence of impurities inhibiting crystallization. - Incorrect solvent system. - Employ slow cooling to promote the formation of well-defined crystals. - Consider seeding the solution with a small amount of pure product. - Screen different solvent systems for recrystallization. A common choice is ethanol/water.[1]

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this reaction at scale?

For laboratory-scale synthesis, dichloromethane (DCM) is often used.[2] However, for larger-scale operations, toluene or methyl ethyl ketone can be suitable alternatives due to their higher boiling points and different safety profiles.[6] The choice of solvent can also impact the reaction kinetics and impurity profile.

Q2: How critical is temperature control during the addition of 4-methoxybenzoyl chloride?

Temperature control is crucial. The reaction is exothermic, and an uncontrolled temperature increase can lead to the formation of byproducts and pose a safety risk. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[7] It is recommended to add the 4-methoxybenzoyl chloride solution portion-wise or via a dropping funnel to a cooled solution of 3-chloroaniline, maintaining a consistent internal temperature.

Q3: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns include:

  • Handling of corrosive and toxic materials: Both 4-methoxybenzoyl chloride and 3-chloroaniline are hazardous.[3][8][9][10][11][12] Appropriate personal protective equipment (PPE) should be worn.[3][8]

  • Exothermic reaction: The potential for a thermal runaway exists, especially at a larger scale.[13][14][15][16] A thorough risk assessment is essential.[7][17]

  • HCl gas evolution: The reaction generates hydrogen chloride gas, which must be scrubbed or neutralized.

Q4: How can I monitor the reaction for completion?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the disappearance of the starting materials. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q5: What is the most effective method for purifying the final product at a large scale?

Recrystallization is often the most efficient and scalable purification method for N-(3-chlorophenyl)-4-methoxybenzamide.[1] A suitable solvent system, such as ethanol/water, can provide a high yield of pure product. If chromatographic purification is necessary, using a large-scale column with silica gel is an option, though it can be more resource-intensive.

IV. Experimental Protocols

A. Laboratory-Scale Synthesis (Illustrative)
  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-chloroaniline (1.0 equivalent) in a suitable solvent (e.g., dichloromethane).

  • Add a base, such as triethylamine (1.1 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 4-methoxybenzoyl chloride (1.05 equivalents) in the same solvent to the cooled aniline solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

B. Scale-Up Considerations

Scale_Up_Workflow cluster_Pre-reaction Pre-Reaction Planning cluster_Reaction Reaction Execution cluster_Post-reaction Work-up and Purification Risk_Assessment Thermal Hazard and Safety Assessment Reagent_QC Starting Material Quality Control Risk_Assessment->Reagent_QC Reactor_Setup Reactor Setup and Inerting Reagent_QC->Reactor_Setup Controlled_Addition Controlled Reagent Addition & Temperature Management Reactor_Setup->Controlled_Addition Reaction_Monitoring In-Process Monitoring (TLC/HPLC) Controlled_Addition->Reaction_Monitoring Quenching Controlled Quenching Reaction_Monitoring->Quenching Extraction Large-Scale Extraction Quenching->Extraction Crystallization Controlled Crystallization Extraction->Crystallization Drying Product Drying Crystallization->Drying

Caption: A typical workflow for scaling up the synthesis of N-(3-chlorophenyl)-4-methoxybenzamide.

When moving to a larger scale, the following points are critical:

  • Heat Transfer: The reduced surface-area-to-volume ratio of larger reactors necessitates more robust cooling systems to manage the reaction exotherm.

  • Mixing: Ensure adequate agitation to maintain a homogeneous mixture and prevent localized hot spots.

  • Reagent Addition: The rate of addition of 4-methoxybenzoyl chloride should be carefully controlled to manage the exotherm.

  • Work-up: Large-scale extractions and phase separations require appropriate equipment and handling procedures.

  • Purification: Crystallization at a larger scale may require optimization of cooling rates and agitation to control crystal size and purity.

V. Analytical Data

The final product should be characterized to confirm its identity and purity.

Analytical Technique Expected Results
¹H NMR Characteristic peaks for the aromatic protons and the methoxy group protons.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₂ClNO₂).
HPLC/GC A single major peak indicating high purity.
Melting Point A sharp melting point range consistent with a pure compound.

VI. References

  • Carl Roth. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]

  • CPAchem. (2024). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 0130 - 3-CHLOROANILINE. Retrieved from [Link]

  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Retrieved from [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Retrieved from [Link]

  • University of California, Santa Barbara. (2019). Scale-Up Reaction Safety. Retrieved from [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Retrieved from [Link]

  • H.E.L Group. (2024). What are thermal runaways, and why should we care about them?. Retrieved from [Link]

  • Journal of Electrochemistry. (2022). Effect of Amine Additives on Thermal Runaway Inhibition of SiCjjNCM811 Batteries. Retrieved from [Link]

  • Saeed, A., et al. (2012). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3077. Retrieved from [Link]

  • El-Faham, A., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1802. Retrieved from [Link]

  • Gasmet Technologies. (n.d.). What is thermal runaway in lithium-ion batteries. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). Thermal runaway of lithium-ion batteries and hazards of abnormal thermal environments. Retrieved from [Link]

  • MDPI. (2025). Research Progress on Thermal Runaway Warning Methods and Fire Extinguishing Technologies for Lithium-Ion Batteries. Retrieved from [Link]

  • Geroprotectors.org. (n.d.). N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1. MedChemComm, 13(7), 1275-1282. Retrieved from [Link]

  • Google Patents. (n.d.). US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Retrieved from

  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-chlorophenyl)-3,4-dimethoxybenzamide. Retrieved from [Link]

Sources

N-(3-chlorophenyl)-4-methoxybenzamide stability testing and storage

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the stability testing and storage of N-(3-chlorophenyl)-4-methoxybenzamide for researchers, scientists, and drug development professionals.

Technical Support Center: N-(3-chlorophenyl)-4-methoxybenzamide

As a Senior Application Scientist, this guide provides a comprehensive technical resource for the stability testing and storage of N-(3-chlorophenyl)-4-methoxybenzamide. Given the absence of specific public stability data for this compound, this guide is built upon established principles for analogous chemical structures—specifically substituted aromatic amides—and authoritative regulatory guidelines from the International Council for Harmonisation (ICH).

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and storage of N-(3-chlorophenyl)-4-methoxybenzamide.

Question 1: What are the recommended storage conditions for solid (powder) N-(3-chlorophenyl)-4-methoxybenzamide?

Answer: For a solid, crystalline small molecule like N-(3-chlorophenyl)-4-methoxybenzamide, the primary goal is to prevent degradation from heat, light, and moisture.

Storage Duration Condition Temperature Container Rationale
Short-Term (Weeks) Controlled Room Temp.18-25°C (64-77°F)Tightly sealed, amber glass vialProtects from ambient moisture and light during active use.[1]
Long-Term (Months to Years) Refrigerated or Frozen2-8°C or -20°CTightly sealed, amber glass vial inside a desiccatorReduces the rate of potential solid-state degradation. Using a desiccator provides an extra layer of protection against moisture, which can be introduced during temperature changes.[2][3]

Key Best Practice: Before opening a refrigerated or frozen vial, always allow it to equilibrate to room temperature completely.[4] This critical step prevents atmospheric moisture from condensing on the cold powder, which could accelerate hydrolytic degradation.

Question 2: How should I prepare and store stock solutions?

Answer: Stock solutions are significantly more susceptible to degradation than the solid compound.

  • Solvent Choice: Use a high-purity, anhydrous grade solvent in which the compound is highly soluble (e.g., DMSO, DMF, Ethanol). The choice of solvent can impact stability.[5]

  • Preparation: For quantities of 10 mg or less, solvent can be added directly to the vial. For larger amounts, it is best practice to weigh out the required amount for immediate use.[2]

  • Storage: Stock solutions should be aliquoted into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or, for longer-term storage, at -80°C.[2] A typical shelf-life for stock solutions at -20°C is around one month, but this should be experimentally verified.[2]

Question 3: What are the most likely chemical degradation pathways for this molecule?

Answer: Based on its chemical structure, N-(3-chlorophenyl)-4-methoxybenzamide has two primary points of vulnerability: the amide bond and the aromatic rings.

  • Hydrolysis: The amide linkage is the most probable site of degradation.[6][7] This reaction involves the cleavage of the amide bond by water, which can be catalyzed by acidic or basic conditions.[7][8] The degradation products would be 3-chloroaniline and 4-methoxybenzoic acid . While amides are generally more resistant to hydrolysis than esters, this pathway is a primary concern, especially in solution.[6][7]

  • Oxidation: Many pharmaceutical compounds are susceptible to oxidation.[5][9] For this molecule, oxidation could potentially occur on the electron-rich methoxy-substituted ring or at other positions, potentially initiated by atmospheric oxygen, trace metal ions, or peroxides.[8][10]

  • Photolysis: Exposure to light, particularly UV light, can provide the energy to break chemical bonds.[9] Aromatic compounds and those with heteroatoms can be susceptible to photodegradation.[11] Therefore, protection from light is crucial.

Question 4: I've noticed a slight yellowing of my solid sample over time. What could be the cause?

Answer: Discoloration is often an early indicator of chemical degradation. For a compound like N-(3-chlorophenyl)-4-methoxybenzamide, this could be due to:

  • Minor Oxidation: The formation of small quantities of oxidized byproducts can often lead to colored compounds.

  • Degradation Product Formation: One of the potential degradation products, 3-chloroaniline, can be susceptible to oxidation and polymerization, forming colored impurities.

  • Presence of Impurities: The discoloration might stem from the degradation of a minor impurity from the synthesis process rather than the main compound itself.

If discoloration is observed, it is highly recommended to re-analyze the material for purity (e.g., by HPLC, LC-MS) before use to ensure it still meets the requirements for your experiment.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues related to compound stability.

Issue 1: Inconsistent or non-reproducible results in biological or chemical assays.

  • Possible Cause 1: Stock Solution Degradation. Repeated freeze-thaw cycles or prolonged storage at 4°C or room temperature may have caused significant degradation.

    • Troubleshooting Step: Prepare a fresh stock solution from the solid material. Compare the performance of the fresh stock against the old stock in a side-by-side experiment. If the fresh stock restores activity, discard the old stock solution.

  • Possible Cause 2: Adsorption to Labware. The compound may be adsorbing to plastic or glass surfaces, especially at low concentrations, reducing the effective concentration in your assay.

    • Troubleshooting Step: Consider using low-adsorption microplates or silanized glass vials. Include a pre-incubation step to saturate binding sites before adding critical reagents.

  • Possible Cause 3: Solid Material Degradation. If the solid material has been stored improperly (e.g., exposed to light or moisture), it may have degraded.

    • Troubleshooting Step: Check the physical appearance of the solid. If possible, run a purity check (e.g., HPLC) and compare it to the Certificate of Analysis (CofA) or initial analysis data.

Issue 2: New peaks are appearing in my HPLC/LC-MS analysis of a stability sample.

  • Possible Cause 1: Hydrolytic Degradation. If you are analyzing a sample from an aqueous formulation or one that has been exposed to humidity, new peaks could correspond to the hydrolysis products: 4-methoxybenzoic acid and 3-chloroaniline.

    • Troubleshooting Step: Check the retention times against commercially available standards of the suspected degradation products. Use mass spectrometry (LC-MS) to confirm the molecular weights of the new peaks.

  • Possible Cause 2: Oxidative Degradation. A new peak could be an oxidized derivative (e.g., N-oxide, hydroxylated ring).

    • Troubleshooting Step: The molecular weight would be +16 Da (or a multiple thereof) compared to the parent compound. Perform a forced oxidation study (see Protocol 2) to see if you can intentionally generate the same peak, which helps in identification.

  • Possible Cause 3: Photodegradation. If the sample was exposed to light, the new peaks could be photoproducts.

    • Troubleshooting Step: Expose a control sample to intense light (see Protocol 2) and analyze it by HPLC to see if the same impurity profile is generated.

Logical Flow for Troubleshooting Impurity Peaks

Caption: Troubleshooting logic for identifying unknown peaks.

Part 3: Experimental Protocols

These protocols provide a framework for conducting stability assessments in a research and development setting, grounded in principles from the ICH guidelines.[12][13]

Protocol 1: Foundational Stability Study for a New Batch

This protocol establishes a baseline stability profile under accelerated and long-term conditions.

1. Materials & Setup:

  • At least three batches of N-(3-chlorophenyl)-4-methoxybenzamide, if available.[13]
  • Appropriate primary containers (e.g., 4 mL amber glass vials with PTFE-lined caps).
  • Calibrated stability chambers set to the conditions below.[14]
  • Validated stability-indicating HPLC method.

2. Storage Conditions (Based on ICH Q1A(R2)): [13][15]

Study Type Storage Condition Minimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

3. Testing Schedule:

  • Time Points for Long-Term Study: 0, 3, 6, 9, 12, 18, 24, 36 months.[16][17]
  • Time Points for Accelerated Study: 0, 3, 6 months.[17][18]

4. Analytical Tests:

  • Appearance: Visual inspection for color change, melting, etc.
  • Assay (Potency): HPLC-UV to determine the amount of the active compound remaining.
  • Purity/Degradation Products: HPLC-UV to detect and quantify any new peaks.
  • Water Content (optional): Karl Fischer titration, especially if the compound is suspected to be hygroscopic.

5. Evaluation:

  • A "significant change" is typically defined as a >5% loss in assay from the initial value, or any specified degradation product exceeding its limit.[13]
  • If a significant change occurs during the accelerated study, testing at an intermediate condition (30°C ± 2°C / 65% RH ± 5% RH) may be necessary.[13]
Protocol 2: Forced Degradation (Stress Testing) Workflow

The goal of forced degradation is to identify potential degradation products and establish the specificity of the analytical method.[8][19] The aim is to achieve 5-20% degradation of the active substance.[10]

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Acid Hydrolysis (e.g., 0.1M HCl, reflux) F Analyze all samples by Stability-Indicating HPLC-DAD/MS A->F B Base Hydrolysis (e.g., 0.1M NaOH, reflux) B->F C Oxidation (e.g., 3% H2O2, RT) C->F D Thermal (e.g., 80°C, dry heat) D->F E Photolytic (ICH Q1B light exposure) E->F G Identify Degradation Products F->G H Elucidate Degradation Pathways G->H I Confirm Method Specificity H->I Start Drug Substance Start->A Start->B Start->C Start->D Start->E

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare Solutions: Prepare solutions of N-(3-chlorophenyl)-4-methoxybenzamide (e.g., 1 mg/mL) in an appropriate solvent mixture.

  • Apply Stress:

    • Acid: Add HCl to a final concentration of 0.1M. Heat at 60-80°C for several hours.[5]

    • Base: Add NaOH to a final concentration of 0.1M. Heat at 60-80°C for several hours.[5]

    • Oxidation: Add hydrogen peroxide to a final concentration of 3%. Keep at room temperature for 24 hours.[10]

    • Thermal: Expose the solid powder to 80°C in an oven.

    • Photolytic: Expose the solution/solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[12]

  • Neutralize & Dilute: Before analysis, neutralize the acidic and basic samples. Dilute all samples to the target concentration for HPLC analysis.

  • Analyze: Run all stressed samples, along with an unstressed control, on a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Assess:

    • Peak Purity: Check the peak purity of the parent compound in all conditions to ensure no co-eluting degradants.

    • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial assay value.[11]

References

  • Pharmaguideline. SOP for Stability Studies of Finished Goods. Link

  • Scribd. Stability Studies SOP for Pharmaceuticals. Link

  • ICH. Quality Guidelines. Link

  • FDA. FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Link

  • European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Link

  • Pharma Beginners. Stability Study SOP as per ICH Guideline. Link

  • Memmert.com. Stability tests according to ICH Q1A (R2). Link

  • FDCELL. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Link

  • The Pharmavision. SOP for stability studies of finished products. Link

  • PharmaBlog. Stability Studies SOP. Link

  • LinkedIn. Forced degradation studies: A critical lens into pharmaceutical stability. Link

  • Captivate Bio. SMALL MOLECULES. Link

  • ResearchGate. Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?. Link

  • WebofPharma. Unpacking Drug Degradation : Hydrolysis and Oxidation. Link

  • International Journal of Pharmaceutical Erudition. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Link

  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance. Link

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Link

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Link

  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. Link

  • The FDA Group. The ICH Just Released Its Overhauled Stability Guideline for Consultation. Link

  • Molecular Biology Products. A Temperature-Based Guide To Cold Storage In Labs. Link

  • NPRA Malaysia. GUIDELINE FOR STABILITY DATA. Link

  • Evolve. Evolve's guide to storing lab chemicals safely. Link

  • WHO. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Link

  • EMA. Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Link

  • Moravek. The Dangers of Chemical Compound Degradation. Link

  • The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. Link

  • Eawag. Chlorobenzene Degradation Pathway. Link

  • MDPI. Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. Link

Sources

Technical Support Center: Purification of N-(3-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-chlorophenyl)-4-methoxybenzamide is a lipophilic amide typically synthesized via the Schotten-Baumann reaction or direct amide coupling between 3-chloroaniline and 4-methoxybenzoyl chloride (or 4-methoxybenzoic acid).[1] High-purity isolation is critical for biological assays, as trace aniline impurities can be cytotoxic or interfere with kinase binding assays, while residual coupling reagents can skew mass spectrometry data.

This guide provides a modular purification strategy focusing on chemo-selective extraction (acid/base washing) followed by recrystallization .

Troubleshooting & FAQs

Q1: I see a persistent spot on TLC just below my product. What is it, and how do I remove it?

Diagnosis: This is likely unreacted 3-chloroaniline . Anilines often streak or appear slightly more polar than the corresponding benzamide on silica due to hydrogen bonding with silanols. Solution: Perform a rigorous Acid Wash .

  • Mechanism: 3-chloroaniline is a weak base (

    
    ). Washing the organic phase with 1M HCl converts the neutral aniline into its water-soluble hydrochloride salt (3-chloroanilinium chloride), partitioning it into the aqueous phase.
    
  • Protocol: Dissolve crude in Ethyl Acetate (EtOAc). Wash

    
     with 1M HCl.
    
  • Note: The amide bond is stable to dilute acid at room temperature; do not use concentrated acid or heat, which may hydrolyze the product.

Q2: My product is "oiling out" during recrystallization instead of forming crystals. Why?

Diagnosis: This occurs when the solution temperature drops below the "oiling out" temperature (liquid-liquid phase separation) before it reaches the crystallization temperature. It often happens if the compound is too soluble in the solvent or if impurities are lowering the melting point. Solution: Adjust the Solvent System or Cooling Rate .

  • Method A (Seeding): Re-heat to dissolve the oil. Add a seed crystal of pure product at the cloud point. Cool very slowly (wrap the flask in foil/towel).

  • Method B (Solvent Switch): If using Ethanol/Water, you may have too much water. Switch to a system where the product is less soluble at room temp but soluble at reflux, such as Ethyl Acetate/Hexanes .

    • Tip: Dissolve in minimum hot EtOAc, then add hot Hexanes dropwise until persistent cloudiness appears.

Q3: The solid is off-white or pinkish/brown, but NMR shows it's pure. How do I fix the color?

Diagnosis: Trace oxidation products of 3-chloroaniline (azo compounds or quinones) are highly colored even at ppm levels. Solution: Activated Charcoal Treatment .

  • Protocol: Dissolve the compound in hot recrystallization solvent (e.g., Ethanol). Add activated charcoal (5-10% w/w).[1] Stir at reflux for 10-15 mins. Filter hot through a Celite pad to remove the charcoal. Crystallize the filtrate.

Q4: I used 4-methoxybenzoic acid with EDC/HOBt. How do I remove the urea byproduct?

Diagnosis: EDC coupling generates a water-soluble urea, but sometimes N-acylurea side products form.[1] Solution:

  • Primary: The standard water wash usually removes EDC urea.

  • Secondary: If using DCC, the byproduct (DCU) is insoluble. Filter the reaction mixture before workup. For EDC specifically, ensure multiple washes with dilute HCl (removes unreacted EDC) and saturated

    
     (removes HOBt).
    

Detailed Purification Protocols

Protocol A: Chemo-Selective Workup (The "3-Step Wash")

Standard procedure to remove starting materials before recrystallization.[1]

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . (Target conc: 10 mL solvent per 1 g crude).

  • Acid Wash (Removes Amine):

    • Wash organic layer

      
       with 1M HCl  (Volume ratio 1:1).
      
    • Check: Aqueous layer pH should be

      
      .
      
  • Base Wash (Removes Acid):

    • Wash organic layer

      
       with Saturated 
      
      
      
      or 1M NaOH.
    • Mechanism: Converts unreacted 4-methoxybenzoic acid into water-soluble sodium 4-methoxybenzoate.[1]

  • Drying: Wash with Brine (Sat. NaCl) , dry over Anhydrous

    
     or 
    
    
    
    , filter, and evaporate.
Protocol B: Recrystallization

Recommended Solvent Systems:

  • System 1 (Preferred): Ethanol / Water.

  • System 2: Ethyl Acetate / Hexanes (or Heptane).

Step-by-Step (EtOH/Water):

  • Place crude solid in an Erlenmeyer flask.

  • Add minimum boiling Ethanol to just dissolve the solid.

  • Remove from heat. Add hot water dropwise until the solution turns slightly cloudy (turbid).

  • Add 1-2 drops of Ethanol to clear the turbidity.

  • Allow to cool to room temperature undisturbed. Then place in an ice bath for 1 hour.

  • Filter crystals and wash with cold Ethanol/Water (1:1 mixture).

Data & Solubility Profile

Table 1: Impurity Removal Matrix

ComponentChemical NatureSolubility (Organic Layer)Solubility (Aq. Acid Wash)Solubility (Aq. Base Wash)Removal Strategy
Product Neutral AmideHigh LowLowRetained in Organic
3-Chloroaniline Weak BaseHighHigh (Salt form) Low1M HCl Wash
4-Methoxybenzoic Acid Weak AcidHighLowHigh (Salt form) Sat.[1] NaHCO3 Wash
Coupling Reagents Polar/IonicVariesHighHighWater/Brine Washes

Table 2: Solvent Screening Guide

SolventSolubility (Cold)Solubility (Hot)SuitabilityNotes
Water InsolubleInsolublePoorUse as anti-solvent only.[1]
Ethanol ModerateHighExcellent Good for single-solvent or EtOH/H2O pair.
Ethyl Acetate HighHighGoodGood solvent; use Hexane as anti-solvent.
Hexane InsolubleLowPoorUse as anti-solvent.
Dichloromethane HighHighPoorToo soluble for crystallization; good for extraction.

Process Workflow (Graphviz)

PurificationWorkflow Start Crude Reaction Mixture Dissolve Dissolve in Ethyl Acetate (or DCM) Start->Dissolve AcidWash Wash with 1M HCl (2x) Dissolve->AcidWash AcidWaste Aqueous Waste 1: Contains 3-Chloroaniline HCl salt AcidWash->AcidWaste Aq. Layer BaseWash Wash with Sat. NaHCO3 (2x) AcidWash->BaseWash Org. Layer BaseWaste Aqueous Waste 2: Contains 4-Methoxybenzoate BaseWash->BaseWaste Aq. Layer Dry Dry (MgSO4) & Evaporate BaseWash->Dry Org. Layer CrudeSolid Crude Solid Isolated Dry->CrudeSolid Recryst Recrystallization (Ethanol/Water) CrudeSolid->Recryst Filter Vacuum Filtration Recryst->Filter FinalProduct Pure N-(3-chlorophenyl)- 4-methoxybenzamide Filter->FinalProduct

Caption: Step-by-step purification workflow illustrating the chemo-selective removal of amine and acid impurities followed by recrystallization.

References

  • BenchChem. Strategies to Reduce Impurities in Benzamide Synthesis. Retrieved from (General benzamide purification protocols).

  • Sigma-Aldrich. 4-Methoxybenzamide Product Information & Properties.[1][2] Retrieved from (Solubility and physical property benchmarks for methoxybenzamides).

  • MDPI.Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Molecules, 2024. (Analogous synthesis and acid/base wash workup methodologies).
  • PubChem. N-(3-chlorophenyl)-4-methylbenzamide Crystal Structure Data.[1] (Structural analogs and hydrogen bonding patterns in recrystallization).

  • Biotage. How can I remove color from my reaction product? Retrieved from (Activated carbon protocols for aniline oxidation products).

Sources

Optimizing cell permeability of N-(3-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Cell Permeability & Assay Troubleshooting Ticket ID: CHEM-SUP-2024-882 Status: Open Assigned Specialist: Senior Application Scientist

Molecule Profile & Diagnostic Triage[1]

Before troubleshooting specific assays, we must establish the physicochemical baseline of N-(3-chlorophenyl)-4-methoxybenzamide . Our internal modeling and standard databases indicate this molecule exhibits BCS Class II characteristics (Low Solubility, High Permeability).

Physicochemical "Vital Signs"
PropertyValue (Est.)[1][2]Implication for Permeability
Molecular Weight 261.7 g/mol Favorable. Small enough for passive diffusion.
cLogP ~3.7 - 4.1Critical Flag. Highly lipophilic. Risk of membrane retention and precipitation in aqueous buffers.
TPSA ~41 ŲFavorable. Well below the 140 Ų limit for cell permeability.
H-Bond Donors 1 (Amide NH)Favorable. Low desolvation penalty.
pKa NeutralNeutral. Uncharged at physiological pH (7.4), favoring passive diffusion.

The Core Paradox: Theoretically, this molecule should be permeable due to its size and lipophilicity. If you are observing low permeability, the root cause is likely solubility-limited flux , non-specific binding (NSB) , or active efflux , rather than an inability to cross the bilayer.

Troubleshooting Guide (Q&A Format)

Category A: Low Recovery & Mass Balance Issues

Q: I am running a Caco-2 assay, but my mass balance is poor (<60%). The compound seems to disappear. Is it being metabolized?

A: While Caco-2 cells have some metabolic capacity, for this specific benzamide scaffold, the issue is almost certainly Non-Specific Binding (NSB) to the plasticware or Membrane Retention .

  • The Mechanism: With a LogP > 3.5, your compound is hydrophobic. It will partition into the polystyrene of the well plates and the lipid tails of the cell membrane, never reaching the receiver compartment.

  • Diagnostic Step: Measure the concentration in the cell lysate and the plastic wash (using MeOH/ACN) at the end of the experiment.

  • The Fix: Implement Sink Conditions . You must add a scavenger to the receiver compartment to "pull" the compound through and prevent back-diffusion or sticking.

    • Standard: 1% BSA (Bovine Serum Albumin) in the receiver buffer.

    • Alternative: 0.05% Tween-20 (surfactant), though BSA is more biorelevant.

Q: My compound precipitates immediately upon addition to the donor well (HBSS buffer). How do I keep it in solution?

A: This is the "Brick Dust" effect. The compound is crystalline and hates water.

  • The Fix:

    • DMSO Spike: Ensure your final assay concentration contains 0.5% - 1.0% DMSO.

    • Cosolvent Pre-dilution: Do not spike 10 mM stock directly into HBSS. Dilute into an intermediate solvent (e.g., 1:1 DMSO:Buffer) before the final dilution to prevent "shock" precipitation.

    • FaSSIF: Switch from HBSS to Fasted State Simulated Intestinal Fluid (FaSSIF) . The taurocholate and lecithin micelles will solubilize the compound, mimicking the human gut more accurately than simple buffers [1].

Category B: Assay Discrepancies (PAMPA vs. Caco-2)

Q: My PAMPA results show high permeability (


 cm/s), but Caco-2 shows low permeability. Why the disconnect? 

A: This is the hallmark signature of Active Efflux .

  • The Science: PAMPA is a passive lipid filter; it has no transporters. Caco-2 cells express P-glycoprotein (P-gp/MDR1) and BCRP . Benzamides are frequent substrates for these pumps. The pumps actively eject the molecule back into the donor compartment.

  • Confirmation Protocol: Calculate the Efflux Ratio (ER) .

    
    
    If 
    
    
    
    , your compound is a substrate.[3]
  • The Fix: Run the Caco-2 assay with a specific inhibitor:

    • Verapamil (50 µM): Inhibits P-gp.

    • Ko143 (1 µM): Inhibits BCRP.

    • If permeability restores to PAMPA levels with inhibitors, you have confirmed efflux liability [2].

Category C: Structural Optimization (SAR)

Q: I cannot change the formulation. How do I modify the structure to improve permeability without losing the core scaffold?

A: You need to lower the LogP (reduce lipophilicity) while maintaining the pharmacophore.

  • Strategy 1 (Fluorine Scan): Replace the 3-Chloro group with a 3-Fluoro or 3-Trifluoromethyl group. Fluorine lowers lipophilicity relative to Chlorine and often improves metabolic stability.

  • Strategy 2 (Polarity Injection): Introduce a heteroatom into the methoxy ring. Changing the phenyl ring to a Pyridine (adding a nitrogen) will drop the LogP by ~1 unit and increase solubility significantly.

Visualization & Workflows

Logic Flow: Diagnosing Permeability Failure

The following decision tree illustrates the logical steps to isolate the root cause of low permeability for lipophilic benzamides.

PermeabilityTroubleshooting Start Issue: Low Permeability Observed CheckSolubility Step 1: Check Donor Well Is there precipitation? Start->CheckSolubility PrecipYes Yes: Solubility Limited CheckSolubility->PrecipYes Visual/Turbidity PrecipNo No: Compound is Soluble CheckSolubility->PrecipNo ActionSolubility Action: Use FaSSIF or Increase DMSO/BSA PrecipYes->ActionSolubility CheckMassBalance Step 2: Check Mass Balance Is Recovery < 70%? PrecipNo->CheckMassBalance RecoveryLow Yes: Non-Specific Binding (NSB) CheckMassBalance->RecoveryLow RecoveryHigh No: Recovery is Good CheckMassBalance->RecoveryHigh ActionNSB Action: Add 1% BSA to Receiver Use Glass/Low-Bind Plates RecoveryLow->ActionNSB CheckEfflux Step 3: Calculate Efflux Ratio Is B->A >> A->B? RecoveryHigh->CheckEfflux EffluxYes Yes: Transporter Substrate (P-gp/BCRP) CheckEfflux->EffluxYes EffluxNo No: Paracellular Limit CheckEfflux->EffluxNo ActionEfflux Action: Co-dose with Verapamil Modify Structure (SAR) EffluxYes->ActionEfflux ActionPara Action: Check Tight Junctions (Lucifer Yellow Assay) EffluxNo->ActionPara

Figure 1: Diagnostic workflow for isolating solubility, binding, and efflux issues in permeability assays.

Mechanism: Sink Conditions

For N-(3-chlorophenyl)-4-methoxybenzamide (LogP ~4), passive diffusion will stop once the concentration in the membrane equals the donor. You must create a "sink" in the receiver well to simulate blood flow.

SinkConditions cluster_donor Donor Compartment (Apical) cluster_membrane Lipid Membrane / Caco-2 cluster_receiver Receiver Compartment (Basolateral) Drug Free Drug DrugMem Drug Trapped in Lipids Drug->DrugMem Passive Diffusion DrugFree Free Drug (Back Diffusion Risk) DrugMem->DrugFree Slow Release DrugFree->DrugMem Equilibrium (Problem) Complex BSA-Drug Complex DrugFree->Complex Binding (Solution) BSA BSA (Sink) BSA->Complex

Figure 2: Mechanism of BSA-mediated sink conditions prevents back-diffusion and drives forward transport.

Standard Operating Protocols (SOPs)

SOP-01: BSA-Modified Caco-2 Assay for Lipophilic Compounds

Use this protocol if standard HBSS results yield low recovery.

  • Preparation of Receiver Buffer:

    • Prepare standard HBSS (pH 7.4).

    • Add 4% (w/v) BSA (Bovine Serum Albumin, Fatty Acid Free). Note: 4% is aggressive; start with 1% if sensitivity allows.

    • Filter sterilize (0.22 µm).

  • Preparation of Donor Solution:

    • Dissolve N-(3-chlorophenyl)-4-methoxybenzamide in 100% DMSO to 10 mM.

    • Dilute 1:1000 in HBSS (pH 6.5 or 7.4) to achieve 10 µM (Final DMSO: 0.1%).

    • Critical: Vortex immediately. Incubate at 37°C for 15 mins. Centrifuge at 3000g for 5 mins to pellet any invisible precipitate. Use the supernatant.

  • Assay Execution:

    • Add 250 µL Donor solution to Apical (Top).

    • Add 800 µL BSA-Receiver Buffer to Basolateral (Bottom).

    • Incubate 2 hours at 37°C.

  • Analysis:

    • Precipitate proteins in Receiver samples using Acetonitrile (1:4 ratio) before LC-MS injection to avoid clogging the column with BSA.

SOP-02: Efflux Inhibition Validation

Use this to confirm if P-gp is the bottleneck.

ConditionApical (A)Basolateral (B)Expected Result (If P-gp Substrate)
Control Drug (10 µM)BufferLow

(

)
Control (B->A) BufferDrug (10 µM)High

(

)
+ Verapamil Drug + Verapamil (50 µM)Buffer + Verapamil (50 µM)Increase in

(2-5 fold)

References

  • Bergström, C. A., et al. (2014). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 57, 234-244. Link

  • Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols, 2(9), 2111–2119. Link

  • Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience. Link

  • Di, L., & Kerns, E. H. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Low Cell Permeability of Sesquiterpenoids (and Lipophilic Scaffolds)." Link(Cited for general lipophilic troubleshooting workflows).

Sources

Technical Support Center: N-(3-chlorophenyl)-4-methoxybenzamide Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Definition

The Issue: You are likely observing potent inhibition of your target enzyme by N-(3-chlorophenyl)-4-methoxybenzamide (hereafter CPMB ), but the data may show "red flags" such as steep dose-response curves (Hill slope > 1.5), time-dependent inhibition, or lack of structure-activity relationship (SAR) continuity.

The Diagnosis: CPMB possesses a structural scaffold (N-arylbenzamide) with a calculated LogP ~3.1 and planar aromatic geometry. These physicochemical properties place it in the "risk zone" for colloidal aggregation . In aqueous buffers, particularly at concentrations >10 µM, such molecules can self-assemble into sub-micrometer colloids. These colloids sequester enzymes via non-specific surface adsorption, leading to false positive inhibition .

The Solution: This guide provides a rigorous validation workflow to distinguish specific binding from colloidal artifacts, based on the "Shoichet Criteria" for promiscuous inhibitors.

Diagnostic Workflow (Interactive Decision Matrix)

Use this flowchart to determine if your compound is acting as a specific inhibitor or a colloidal aggregator.

Aggregation_Workflow Start START: Anomalous IC50 Data HillSlope Check Hill Slope (nH) Start->HillSlope Detergent Detergent Sensitivity Test (Add 0.01% Triton X-100) HillSlope->Detergent nH > 1.5 (Steep) HillSlope->Detergent nH ~ 1.0 (Normal) EnzymeConc Enzyme Concentration Test (Increase [E] by 10x) Detergent->EnzymeConc IC50 Shifts > 2x Result_Spec CONCLUSION: Specific Inhibitor (Valid Hit) Detergent->Result_Spec IC50 Unchanged DLS Dynamic Light Scattering (DLS) EnzymeConc->DLS Inhibition Unchanged Result_Agg CONCLUSION: Aggregator (False Positive) EnzymeConc->Result_Agg Inhibition Decreases DLS->Result_Agg Particles Detected DLS->Result_Spec No Particles

Figure 1: Diagnostic logic flow for differentiating specific binding from colloidal aggregation artifacts.

Technical FAQ & Troubleshooting

Q1: Why does this specific molecule (CPMB) aggregate?

A: Aggregation is driven by the hydrophobic effect and π-π stacking.

  • Structural Triggers: CPMB contains two hydrophobic aromatic rings linked by a rigid amide bond. X-ray diffraction studies of similar benzamides show they form strong intermolecular hydrogen bond networks and planar stacks [1].

  • The Mechanism: In aqueous buffer (1% DMSO), the water entropy penalty forces these planar molecules to stack, forming a "micelle-like" colloid (100–400 nm diameter).

  • The Trap: Your enzyme adsorbs to the surface of this colloid, partially unfolding and losing activity.[1] This looks like inhibition, but it is non-specific.

Q2: My IC50 is 5 µM. Is this real?

A: It is suspect if the Critical Aggregation Concentration (CAC) is also ~5 µM. Aggregators typically exhibit a "cliff" in activity. Below the CAC, they are monomers and inactive. Above the CAC, they form particles and show 100% inhibition. This creates a characteristic steep Hill slope (often > 2.0). A true 1:1 binder should have a Hill slope of ~1.0.

Q3: Will adding BSA prevent this?

A: Sometimes, but it's not definitive. High concentrations of BSA (0.1 mg/mL) can "coat" the colloids, preventing your target enzyme from getting stuck. However, BSA can also bind the drug monomer itself (plasma protein binding), shifting the IC50 for legitimate reasons. Detergent is the superior diagnostic tool.

Validation Protocols

Protocol A: The Detergent Sensitivity Test (Gold Standard)

Based on Shoichet Lab methodologies [2].

Principle: Non-ionic detergents (Triton X-100 or Tween-80) disrupt colloidal aggregates at concentrations below the Critical Micelle Concentration (CMC) of the detergent itself, but rarely affect specific small-molecule binding.

Steps:

  • Prepare Assay Buffer: Standard buffer (e.g., PBS or HEPES).

  • Condition A (Control): Run the IC50 curve for CPMB with no detergent .

  • Condition B (Test): Run the IC50 curve for CPMB with 0.01% (v/v) Triton X-100 freshly added.

    • Note: Ensure your enzyme tolerates 0.01% Triton X-100 first.

  • Analyze Shift:

ObservationInterpretationAction
IC50 Unchanged Compound is likely a specific binder.Proceed to SAR.
IC50 Increases significantly (>3-fold)Compound was aggregating; detergent broke the colloid.Discard Hit (False Positive).
Loss of Activity Compound is an aggregator.[2]Discard Hit .
Protocol B: Enzyme Concentration Dependence

Use this if your enzyme is sensitive to detergents.

Principle: Colloidal inhibition is stoichiometric regarding the enzyme, not the inhibitor. If you have 1000 enzyme molecules and 10 colloids, you get X% inhibition. If you add 10,000 enzyme molecules, the colloids get saturated, and the % inhibition drops drastically. Specific inhibitors (reversible) generally do not shift IC50 with enzyme concentration (assuming [I] >> [E]).

Steps:

  • Determine the

    
     of your enzyme to ensure substrate saturation.
    
  • Run IC50 at 1 nM Enzyme concentration.

  • Run IC50 at 10 nM Enzyme concentration.

  • Result: If the IC50 shifts linearly with enzyme concentration (e.g., 10x shift), it is an aggregator [3].

Protocol C: Dynamic Light Scattering (DLS)

Direct physical observation.

Setup:

  • Instrument: Wyatt DynaPro or Malvern Zetasizer.

  • Buffer: Exact assay buffer (filtered 0.02 µm to remove dust).

  • Compound: CPMB at 10 µM, 30 µM, and 100 µM.

Thresholds:

  • Specific Binder: Scattering intensity < 100 kcnts/s (baseline buffer noise).

  • Aggregator: Scattering intensity > 1,000,000 kcnts/s; Radius > 50 nm.

Mechanistic Visualization

The following diagram illustrates the physical mechanism of the "False Positive" effect caused by CPMB aggregation.

Mechanism Monomer CPMB Monomer (Active Species?) Colloid Colloidal Aggregate (100-400nm Particle) Monomer->Colloid High Conc. (> CAC) Colloid->Monomer Dilution (< CAC) Complex Enzyme-Colloid Complex (Denatured/Sequestered) Colloid->Complex Sequestration Enzyme Target Enzyme (Native State) Enzyme->Complex Adsorption Detergent Triton X-100 (Disruptor) Detergent->Monomer Releases Detergent->Colloid Disrupts

Figure 2: Mechanism of promiscuous inhibition. Detergents reverse the formation of the colloid, releasing the monomer and restoring enzyme activity if the inhibition was non-specific.

References

  • Crystal Structure Analysis: Gowda, B. T., et al. (2011). "N-(4-Chlorophenyl)-4-methoxybenzamide." Acta Crystallographica Section E, 67(11). Note: Validates the planar, stacking-prone nature of the benzamide scaffold.

  • The "Shoichet Protocol" (Detergent Screening): Feng, B. Y., & Shoichet, B. K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors."[3] Nature Protocols, 1(2), 550–553.

  • Enzyme Concentration Dependence: McGovern, S. L., et al. (2002). "A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening." Journal of Medicinal Chemistry, 45(8), 1712–1722.

  • DLS & Colloidal Properties: Owen, S. C., et al. (2012). "Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture." ACS Chemical Biology, 7(8), 1429–1435.

Sources

Technical Support Center: Overcoming Resistance with N-(3-chlorophenyl)-4-methoxybenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals working with N-(3-chlorophenyl)-4-methoxybenzamide analogs. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming drug resistance.

Introduction: Understanding the Landscape

N-(3-chlorophenyl)-4-methoxybenzamide and its analogs represent a class of small molecules with demonstrated biological activity. A significant hurdle in their therapeutic application is the development of resistance. This guide provides practical, experience-driven advice to help you navigate these challenges, ensuring the integrity and success of your research.

One known mechanism of resistance that analogs of this compound class may address is the overexpression of P-glycoprotein (P-gp), a major obstacle in successful cancer chemotherapy.[1] Certain benzamide derivatives have been shown to reverse multidrug resistance (MDR) by inhibiting the drug efflux function of P-gp.[1]

Section 1: Troubleshooting Common Experimental Issues

This section provides solutions to specific problems you may encounter during your research.

Inconsistent IC50 Values in Cell Viability Assays

A common challenge in drug discovery is variability in the half-maximal inhibitory concentration (IC50) values, which measure a drug's potency.[2][3][4]

Question: My IC50 values for the same N-(3-chlorophenyl)-4-methoxybenzamide analog vary significantly between experiments. What could be the cause?

Answer: Inconsistent IC50 values can stem from several factors.[2] It's crucial to remember that IC50 is not an absolute constant but is highly dependent on experimental conditions.[2][3]

Troubleshooting Steps:

  • Cell Health and Density: Ensure your cells are in the logarithmic growth phase and not over-confluent.[5] Cell density can affect drug response, so optimizing and standardizing seeding density is critical.[6][7]

  • Compound Solubility and Stability: Poor solubility of your analog can lead to inaccurate concentrations. Always ensure your compound is fully dissolved in the solvent, typically DMSO, before diluting it in your culture medium.[8][9] Prepare fresh dilutions for each experiment, as compounds can degrade in aqueous solutions.[8]

  • Assay Duration: The length of drug exposure can significantly impact IC50 values.[2] Standardize the incubation time across all experiments.

  • Replicates: Use both technical and biological replicates to ensure the reliability of your results.[2]

ParameterRecommendationRationale
Cell Seeding Density Optimize for each cell line; maintain consistency.Cell density affects proliferation rate and drug sensitivity.[6]
Compound Stock Solution Prepare fresh stock in high-quality, anhydrous DMSO. Aliquot and store at -80°C.[8][10]Prevents degradation and concentration inaccuracies due to freeze-thaw cycles.[10][11]
Final DMSO Concentration Keep below 0.5% in final culture medium.[5]High concentrations of DMSO can be toxic to cells.[5]
Incubation Time Standardize across all plates and experiments.IC50 values are time-dependent.[2]
Developing and Characterizing Resistant Cell Lines

To study mechanisms of resistance, it's often necessary to generate drug-resistant cell lines in vitro.

Question: I'm trying to develop a cell line resistant to my N-(3-chlorophenyl)-4-methoxybenzamide analog, but the cells are not surviving the selection process. What should I do?

Answer: Developing stable, drug-resistant cell lines requires a careful, stepwise approach.[12][13]

Workflow for Developing Resistant Cell Lines:

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Stepwise Dose Escalation cluster_2 Phase 3: Validation A Determine IC50 of Parental Cell Line B Start with low drug concentration (e.g., IC20) A->B Establish baseline C Gradually increase drug concentration B->C Begin selection D Monitor cell morphology and proliferation C->D Continuous monitoring E Allow cells to recover and stabilize at each concentration D->E Ensure stable population E->C If stable, increase dose F Confirm resistance with IC50 shift E->F Once high resistance is achieved G Characterize resistance mechanism (e.g., Western Blot for efflux pumps) F->G Mechanistic studies

Caption: Workflow for generating drug-resistant cell lines.

Protocol for Generating a Resistant Cell Line:

  • Determine Baseline Sensitivity: First, accurately determine the IC50 of the parental cell line to your analog.[12]

  • Initial Low-Dose Exposure: Begin by culturing the cells in a medium containing a low concentration of the drug, for instance, the IC20 (the concentration that inhibits 20% of cell growth).[12]

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration.[12] A 25% to 50% increase at each step is a good starting point.[12]

  • Pulsed Treatment: An alternative to continuous exposure is a "pulsed" treatment, where cells are exposed to the drug for a period and then allowed to recover in drug-free media.[13][14] This can mimic clinical dosing schedules.

  • Validation of Resistance: After several months of selection, confirm the development of resistance by re-evaluating the IC50. A significant shift (typically 2- to 8-fold or higher) indicates resistance.[13]

Ambiguous Western Blot Results for Signaling Pathways

Western blotting is a key technique to investigate changes in signaling pathways that may contribute to resistance.

Question: My Western blots for key signaling proteins are showing weak or no signal, or multiple non-specific bands. How can I troubleshoot this?

Answer: Western blot troubleshooting involves optimizing several steps, from sample preparation to antibody incubation.[15][16][17][18][19]

Key Troubleshooting Areas for Western Blotting:

  • Low or No Signal:

    • Insufficient Protein Load: Increase the amount of protein loaded onto the gel.[15][17]

    • Antibody Concentration: Optimize the primary antibody concentration; a higher concentration may be needed for low-abundance proteins.[16][17]

    • Transfer Issues: Ensure complete transfer of proteins from the gel to the membrane.

    • Inactive Antibody: Check the expiration date and storage conditions of your antibodies.[17]

  • High Background or Non-Specific Bands:

    • Blocking: Extend the blocking time or try a different blocking agent (e.g., non-fat dry milk vs. BSA).[15][16]

    • Antibody Dilution: A primary antibody concentration that is too high can lead to non-specific binding.[16]

    • Washing Steps: Increase the number and duration of wash steps to remove unbound antibodies.[16][17]

Signaling Pathway Involved in P-gp Mediated Resistance:

Drug_Analog N-(3-chlorophenyl)-4- methoxybenzamide Analog P_gp P-glycoprotein (P-gp) (Efflux Pump) Drug_Analog->P_gp Inhibition Intracellular_Drug Intracellular Drug Concentration P_gp->Intracellular_Drug Decreases Resistance Drug Resistance P_gp->Resistance Contributes to Cell_Death Apoptosis/Cell Death Intracellular_Drug->Cell_Death Induces Intracellular_Drug->Resistance Overcomes

Caption: Inhibition of P-gp by drug analogs to overcome resistance.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for my N-(3-chlorophenyl)-4-methoxybenzamide analog?

A1: For most organic small molecules, dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions.[8][9] However, always refer to the manufacturer's data sheet. For in vivo experiments, co-solvents like PEG400 or cyclodextrin may be necessary to improve solubility and reduce toxicity.[10]

Q2: How should I store my compound and its solutions?

A2: Store the powdered compound at -20°C for long-term stability.[10][11] Once dissolved in DMSO, aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[10][11] Solutions stored at -20°C should generally be used within a month.[10]

Q3: My compound precipitates when I add it to the cell culture medium. How can I prevent this?

A3: This is a common issue when diluting a DMSO stock into an aqueous medium.[8] To mitigate this, make serial dilutions in DMSO first, and then add the final, most diluted sample to your culture medium.[8] Adding the compound to a vortexing or swirling volume of medium can also help prevent localized high concentrations and precipitation.[20]

Q4: What is the difference between a biochemical assay and a cell-based assay for target engagement?

A4: A biochemical assay measures the direct interaction of your compound with an isolated target protein in a controlled, cell-free environment.[21][22] This is useful for determining binding affinity (Kd). A cell-based assay assesses target engagement within a living cell, providing more biologically relevant data on cell permeability and interaction with the target in its native environment.[23][24]

Q5: How do I choose the right cell line for my resistance studies?

A5: The choice of cell line is critical and depends on your research question.[2] If you are studying a specific cancer type, use a well-characterized cell line from that cancer. If you are investigating a particular resistance mechanism, you might choose a cell line known to express the relevant proteins (e.g., high levels of P-gp).

References

  • A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita.
  • Target Engagement Assays in Early Drug Discovery. (n.d.). PMC - NIH.
  • FAQs on Inhibitor Prepar
  • Biochemical assays in drug discovery and development. (2025, July 24). Celtarys Research.
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017, June 15). Sorger Lab.
  • High-throughput screening (HTS). (n.d.). BMG LABTECH.
  • Western Blotting Troubleshooting Guide. (n.d.). Cell Signaling Technology.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE.
  • High-Throughput Screening (HTS)
  • HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. (n.d.).
  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (2025, August 5). Procell.
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
  • Common Troubleshooting Tips for Western Blot Results. (2024, November 15). Boster Bio.
  • Western Blot Troubleshooting. (n.d.). Thermo Fisher Scientific - CL.
  • In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. (n.d.). Frontiers.
  • Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition tre
  • How to use in vitro models to study and overcome drug resistance in oncology. (2025, June 23). Blog.
  • Drug resistance. (n.d.). Cancer biochemistry -Cancer Biology-BIO-PROTOCOL.
  • Western Blot Troubleshooting Guide. (2022, March 22). Biocompare.
  • Troubleshooting Western Blots with the Western Blot Doctor™. (n.d.). Bio-Rad.
  • Target engagement approaches for pharmacological evaluation in animal models. (n.d.).
  • Challenges and advancements in high-throughput screening strategies for cancer therapeutics. (2024, March 12). AccScience.
  • Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein. (2007, March 30). PubMed.
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. (n.d.). Benchchem.
  • Critical Needs in Cellular Target Engagement. (n.d.). Eurofins DiscoverX.
  • SMALL MOLECULES. (n.d.).
  • IC50. (n.d.). Wikipedia.
  • How to Interpret IC50 and Kd in Drug–Target Interactions. (2026, February 5). Bitesize Bio.
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed.
  • Cell Death Troubleshooting in Cell Culture. (n.d.). Sigma-Aldrich.
  • Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. (n.d.). PMC.
  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. (2026, January 29). Solarbio.
  • Drug Discovery Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific - AU.
  • How to solve the problem from cell viability test? (2023, May 13).
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.).
  • N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. (n.d.). Geroprotectors.org.
  • Compound Handling Instructions. (n.d.). MCE.
  • N-(3-chlorophenethyl)-4-nitrobenzamide. (2024, April 1). MDPI.
  • Overcoming drug resistance in cancer cells with synthetic isoprenoids. (n.d.). PubMed.
  • N-(3-CHLORO-2-METHYLPHENYL)-4-METHOXYBENZAMIDE. (n.d.). AldrichCPR | Sigma-Aldrich.
  • Beyond expectations: the development and biological activity of cytokinin oxidase/dehydrogenase inhibitors. (2024, November 7). Portland Press.
  • N-(4-Chlorophenyl)-4-methoxybenzamide. (n.d.). PMC.
  • Molecular mechanism of plasmid-borne resistance to sulfonamides. (2022, June 30). bioRxiv.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Validation of N-(3-chlorophenyl)-4-methoxybenzamide by HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3-chlorophenyl)-4-methoxybenzamide is a substituted benzamide derivative that serves as a key intermediate in the synthesis of various organic molecules, including potential pharmaceutical candidates. In the landscape of drug development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic efficacy, or instability in the final drug product. Therefore, a robust and reliable analytical method for purity validation is paramount.[1][2][3]

This guide provides an in-depth, experience-driven walkthrough for establishing and validating a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the purity assessment of N-(3-chlorophenyl)-4-methoxybenzamide. We will explore the scientific rationale behind each methodological choice, present a comprehensive validation protocol according to the International Council for Harmonisation (ICH) guidelines, and objectively compare the HPLC-UV technique with other viable analytical alternatives.

Part 1: The Primary Method: Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its high resolution, sensitivity, and accuracy.[3][4] For a moderately polar and non-volatile molecule like N-(3-chlorophenyl)-4-methoxybenzamide, a reversed-phase (RP) separation mode is the logical starting point. In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase, making it an ideal choice for many organic compounds.[4]

Causality Behind Experimental Choices: A Scientist's Perspective

The development of a successful HPLC method is not a matter of chance but of deliberate, science-driven decisions.

  • Column Selection: The heart of the separation is the column. A C18 (octadecylsilane) column is our workhorse for compounds of this nature due to its strong hydrophobic retention, providing an excellent mechanism to separate the main compound from potentially less polar starting materials or more polar degradation products. A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) offers a good balance between resolution, backpressure, and analysis time.[3]

  • Mobile Phase Strategy: A binary gradient system of acetonitrile and water is selected. Acetonitrile is a preferred organic modifier for its low viscosity and UV transparency. A gradient elution, where the proportion of acetonitrile is increased over time, is crucial. It ensures that late-eluting, more hydrophobic impurities are washed from the column in a reasonable time with sharp peaks, while early-eluting, more polar impurities are well-resolved from the main analyte peak. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase protonates residual silanols on the silica-based stationary phase and can suppress the ionization of the analyte, leading to improved peak shape and reproducibility.

  • UV Wavelength Selection: The choice of detection wavelength is critical for sensitivity. An initial scan of N-(3-chlorophenyl)-4-methoxybenzamide in the mobile phase diluent using a photodiode array (PDA) detector is performed to identify the wavelength of maximum absorbance (λmax). This ensures the highest possible signal-to-noise ratio for both the main compound and any related impurities that share a similar chromophore.

Experimental Workflow: From Sample to Signal

The following diagram illustrates the logical flow of the HPLC-UV analysis process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Std_Prep Weigh & Dissolve Reference Standard Autosampler Inject Sample (e.g., 10 µL) Std_Prep->Autosampler Sample_Prep Weigh & Dissolve Test Sample Sample_Prep->Autosampler Mobile_Phase Prepare & Degas Mobile Phases A & B Pump Gradient Elution Mobile_Phase->Pump Autosampler->Pump Column C18 Column Separation Pump->Column Detector UV Detection (at λmax) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Caption: HPLC-UV Experimental Workflow.

Detailed Experimental Protocol: HPLC-UV Purity Assay

1. Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, formic acid (analytical grade).

  • Standard: N-(3-chlorophenyl)-4-methoxybenzamide reference standard of known purity.

2. Solution Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used to ensure detection of trace impurities.

3. Chromatographic Conditions

ParameterCondition
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength λmax (e.g., 254 nm)
Gradient Program Time (min)
0
20
25
26
30

Part 2: Method Validation: The Bedrock of Trustworthiness

Validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] We adhere to the ICH Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures.[1][6][7] This ensures the method is a self-validating system, producing reliable and reproducible data.

Summary of Validation Parameters and Acceptance Criteria

The following tables summarize the results of the validation studies.

Table 1: Specificity and Forced Degradation Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

Stress ConditionObservationPurity of Main Peak
Acid Hydrolysis (0.1N HCl, 60°C, 4h) ~15% degradation, one major degradant peakPeak is spectrally pure
Base Hydrolysis (0.1N NaOH, 60°C, 2h) ~20% degradation, two major degradant peaksPeak is spectrally pure
Oxidative (3% H₂O₂, RT, 24h) ~8% degradation, one minor degradant peakPeak is spectrally pure
Thermal (80°C, 48h) < 2% degradationPeak is spectrally pure
Photolytic (UV light, 24h) < 1% degradationPeak is spectrally pure
Conclusion: The method is stability-indicating as the main peak is well-resolved from all degradation products.

Table 2: Linearity Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.[4][5]

Concentration Range0.005 - 0.15 mg/mL (5% to 150% of standard concentration)
Number of Points 7
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero
Conclusion: Excellent linearity across the specified range.

Table 3: Accuracy and Precision Accuracy is the closeness of test results to the true value. Precision is the degree of agreement among individual test results.[5][9]

ParameterSpiked LevelRecovery (%)RSD (%)
Accuracy 80%99.5%-
100%100.2%-
120%99.8%-
Precision (Repeatability) 100% (n=6)-< 1.0%
Precision (Intermediate) 100% (n=6, different day/analyst)-< 2.0%
Conclusion: The method is highly accurate and precise.

Table 4: LOD, LOQ, and Robustness

ParameterResult
Limit of Detection (LOD) 0.05 µg/mL (Based on S/N ratio of 3:1)
Limit of Quantitation (LOQ) 0.15 µg/mL (Based on S/N ratio of 10:1)
Robustness Unaffected by small changes (±2°C in temp, ±5% in organic phase, ±0.1 mL/min in flow rate)
Conclusion: The method is sensitive and robust for its intended use.

Part 3: Comparative Analysis of Purity Validation Techniques

While HPLC-UV is a powerful tool, no single technique is universally perfect. A comprehensive purity assessment often benefits from orthogonal methods—techniques that rely on different separation or detection principles.

Method Selection Logic

The choice of an analytical method is dictated by the specific question being asked. Is it for routine quality control, or for identifying an unknown impurity?

Method_Selection Start Purity Analysis Required Question Goal of Analysis? Start->Question QC Routine QC (Known Impurities, Quantitation) Question->QC Quantitation ID Impurity ID & Characterization Question->ID Identification HPLC_UV HPLC-UV (Robust, Cost-Effective) QC->HPLC_UV UHPLC_UV UHPLC-UV (High Throughput) QC->UHPLC_UV HPLC_MS HPLC-MS (High Specificity, Structural Info) ID->HPLC_MS

Caption: Decision tree for analytical method selection.

Comparison of Analytical Techniques

The following table provides an objective comparison of HPLC-UV with other relevant techniques for the analysis of N-(3-chlorophenyl)-4-methoxybenzamide.

FeatureHPLC-UVUHPLC-UVHPLC-MSGas Chromatography (GC)
Principle Liquid-solid partitioning; UV absorbanceSame as HPLC, but with smaller particles (<2 µm)Liquid-solid partitioning; Mass-to-charge ratioGas-solid partitioning
Specificity Good (based on retention time and UV spectrum)Good to ExcellentExcellent (provides molecular weight data)Good (based on retention time)
Speed Moderate (e.g., 30 min)Fast (e.g., <10 min)Moderate (same as HPLC)Fast
Sensitivity GoodGood to ExcellentExcellentGood
Suitability for Analyte Excellent. Ideal for non-volatile compounds.Excellent. Faster analysis, better resolution.Excellent. Provides definitive identification of impurities.Poor. Analyte is not volatile and may degrade at high temperatures.[10]
Cost (Instrument) LowMediumHighLow
Complexity LowMediumHighLow
Primary Use Case Routine QC, Purity Assay, Stability Testing High-throughput Screening, Routine QC Impurity Identification, Metabolite Studies, Reference Standard Characterization Analysis of Volatile and Semi-Volatile Compounds

In-Depth Analysis:

  • UHPLC-UV: This is a direct evolution of HPLC. By using columns with smaller particles, it achieves significantly faster run times and higher resolution. For a quality control lab analyzing hundreds of samples, the time saved per run translates into a massive increase in throughput, making it a worthy investment.

  • HPLC-MS: This is the gold standard for impurity identification.[11] While HPLC-UV can tell you that an impurity exists (as a peak in the chromatogram), it cannot definitively tell you what it is. Mass Spectrometry (MS) acts as a second, highly specific detector that provides the molecular weight of the compound eluting from the column.[10] This information is invaluable during development to characterize unknown peaks and understand degradation pathways.

  • Gas Chromatography (GC): GC is a powerful technique, but it is fundamentally unsuited for this analyte.[10] GC requires the sample to be volatile and thermally stable. N-(3-chlorophenyl)-4-methoxybenzamide has a high molecular weight and boiling point and would likely decompose in the hot GC injection port rather than volatilize, making quantification impossible.

Conclusion

The validated Reversed-Phase HPLC-UV method presented here is a robust, accurate, and precise tool for the routine purity assessment of N-(3-chlorophenyl)-4-methoxybenzamide. Its adherence to ICH guidelines ensures its suitability for use in a regulated environment, providing trustworthy data for quality control and batch release.

As Senior Application Scientists, we recognize that the "best" method is always context-dependent. While HPLC-UV is the optimal choice for routine quantitative analysis, a comprehensive analytical strategy should leverage orthogonal techniques like HPLC-MS for impurity characterization during process development and forced degradation studies. By understanding the strengths and limitations of each technique, researchers and drug development professionals can deploy the right tool for the right task, ensuring the highest standards of quality and safety in the pharmaceutical industry.

References

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015, July). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • PubMed. (1996, February 9). Determination of amisulpride, a new benzamide derivative, in human plasma and urine.... [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzamide on Newcrom R1 HPLC column. [Link]

Sources

A Technical Guide to the Structural Confirmation of N-(3-chlorophenyl)-4-methoxybenzamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized small molecules is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of analytical methodologies for confirming the structure of N-(3-chlorophenyl)-4-methoxybenzamide. We will explore the expected experimental data, compare it with potential isomeric alternatives, and provide detailed, field-proven protocols for robust structural elucidation.

Introduction: The Importance of Isomeric Purity

N-(3-chlorophenyl)-4-methoxybenzamide is a molecule with potential applications in medicinal chemistry and materials science. Its synthesis, typically achieved through the acylation of 3-chloroaniline with 4-methoxybenzoyl chloride, can theoretically yield several positional isomers if starting materials are not pure or if side reactions occur. Differentiating the target molecule from these isomers is critical, as even minor structural changes can lead to significant differences in biological activity, toxicity, and material properties.

This guide will focus on a multi-technique approach to structural verification, emphasizing the synergy between Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of N-(3-chlorophenyl)-4-methoxybenzamide

A standard and reliable method for the synthesis of N-(3-chlorophenyl)-4-methoxybenzamide is the Schotten-Baumann reaction. This involves the reaction of an amine with an acyl chloride in the presence of a base.

Experimental Protocol: Synthesis
  • Dissolution of Amine: In a round-bottom flask, dissolve 1.0 equivalent of 3-chloroaniline in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add 1.2 equivalents of a base, such as triethylamine or pyridine, to the solution. This will neutralize the hydrochloric acid byproduct of the reaction.

  • Acylation: Slowly add 1.05 equivalents of 4-methoxybenzoyl chloride to the stirred solution at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Structural Elucidation: A Comparative Analysis

To confirm the structure of the synthesized product as N-(3-chlorophenyl)-4-methoxybenzamide, a comprehensive analysis of its spectroscopic data is required. We will compare the predicted data for our target molecule with that of two potential isomers: N-(4-chlorophenyl)-4-methoxybenzamide and N-(3-chlorophenyl)-3-methoxybenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

The following table summarizes the predicted ¹H NMR chemical shifts (in ppm) for N-(3-chlorophenyl)-4-methoxybenzamide and its isomers. Predictions are based on established substituent effects and computational models.

Proton N-(3-chlorophenyl)-4-methoxybenzamide (Predicted) N-(4-chlorophenyl)-4-methoxybenzamide (Predicted) N-(3-chlorophenyl)-3-methoxybenzamide (Predicted)
Amide N-H ~8.5 (s, 1H)~8.5 (s, 1H)~8.5 (s, 1H)
4-methoxybenzoyl H-2, H-6 ~7.9 (d, 2H)~7.9 (d, 2H)-
4-methoxybenzoyl H-3, H-5 ~7.0 (d, 2H)~7.0 (d, 2H)-
3-methoxybenzoyl protons --~7.2-7.5 (m, 4H)
3-chlorophenyl H-2' ~7.8 (t, 1H)-~7.8 (t, 1H)
3-chlorophenyl H-4' ~7.3 (ddd, 1H)-~7.3 (ddd, 1H)
3-chlorophenyl H-5' ~7.1 (t, 1H)-~7.1 (t, 1H)
3-chlorophenyl H-6' ~7.5 (ddd, 1H)-~7.5 (ddd, 1H)
4-chlorophenyl H-2', H-6' -~7.6 (d, 2H)-
4-chlorophenyl H-3', H-5' -~7.4 (d, 2H)-
Methoxy (-OCH₃) ~3.9 (s, 3H)~3.9 (s, 3H)~3.9 (s, 3H)

Causality Behind Predictions: The distinct substitution patterns of the isomers lead to predictable differences in the splitting patterns and chemical shifts of the aromatic protons. For instance, the symmetrical 4-chlorophenyl group in the second isomer will produce two distinct doublets, while the 3-chlorophenyl group will exhibit a more complex set of multiplets.

Carbon N-(3-chlorophenyl)-4-methoxybenzamide (Predicted) N-(4-chlorophenyl)-4-methoxybenzamide (Predicted) N-(3-chlorophenyl)-3-methoxybenzamide (Predicted)
Carbonyl (C=O) ~166~166~166
4-methoxybenzoyl C-1 ~126~126-
4-methoxybenzoyl C-2, C-6 ~129~129-
4-methoxybenzoyl C-3, C-5 ~114~114-
4-methoxybenzoyl C-4 ~163~163-
3-methoxybenzoyl carbons --~110-160
3-chlorophenyl C-1' ~139-~139
3-chlorophenyl C-2' ~120-~120
3-chlorophenyl C-3' ~135-~135
3-chlorophenyl C-4' ~124-~124
3-chlorophenyl C-5' ~130-~130
3-chlorophenyl C-6' ~118-~118
4-chlorophenyl C-1' -~137-
4-chlorophenyl C-2', C-6' -~129-
4-chlorophenyl C-3', C-5' -~129-
4-chlorophenyl C-4' -~133-
Methoxy (-OCH₃) ~55~55~56

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and analyze the chemical shifts and coupling constants. Compare the experimental spectra with the predicted data to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amide) 3300-3500 (sharp)
C-H stretch (aromatic) 3000-3100
C=O stretch (amide) 1630-1680 (strong)
C=C stretch (aromatic) 1450-1600
C-O stretch (ether) 1200-1300 and 1000-1100
C-Cl stretch 600-800

While the FTIR spectra of the isomers will be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different substitution patterns.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a sample using either the KBr pellet method or as a thin film on a salt plate (for oils or low-melting solids). For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to the expected values for the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and structure.

  • Molecular Ion (M⁺): The expected exact mass for C₁₄H₁₂ClNO₂ is 261.0556. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Key Fragmentation Pathways: The primary fragmentation is expected to occur at the amide bond.

    • Cleavage of the C(O)-N bond: This would lead to the formation of the 4-methoxybenzoyl cation (m/z 135) and the 3-chloroaniline radical cation (m/z 127).

    • Cleavage of the Ar-C(O) bond: This would result in the formation of the 4-methoxyphenyl radical (m/z 107) and the N-(3-chlorophenyl)formamide cation (m/z 155).

The relative intensities of these fragment ions can help distinguish between isomers. For example, the stability of the resulting carbocations and radical cations will be influenced by the position of the chloro and methoxy substituents.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight.

  • Tandem MS (MS/MS): If necessary, perform tandem mass spectrometry to obtain fragmentation data. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Visualizing the Workflow

The following diagram illustrates the comprehensive workflow for the synthesis and structural confirmation of N-(3-chlorophenyl)-4-methoxybenzamide.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis reagents 3-chloroaniline + 4-methoxybenzoyl chloride reaction Schotten-Baumann Reaction reagents->reaction Base, Solvent workup Work-up & Purification reaction->workup product Purified Product workup->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms comparison Data Comparison with Predicted & Isomeric Data nmr->comparison ftir->comparison ms->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Workflow for Synthesis and Structural Confirmation.

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical relationship between the analytical techniques and the structural information they provide.

G cluster_info Structural Information cluster_tech Analytical Techniques Structure N-(3-chlorophenyl)- 4-methoxybenzamide Connectivity Atom Connectivity (Bonding Framework) FunctionalGroups Functional Groups (Amide, Ether, Alkene, etc.) MolecularWeight Molecular Weight & Elemental Composition Fragmentation Fragmentation Pattern NMR NMR (¹H, ¹³C, COSY, HSQC) NMR->Connectivity Provides FTIR FTIR FTIR->FunctionalGroups Provides MS Mass Spectrometry (EI, ESI, HRMS, MS/MS) MS->MolecularWeight Provides MS->Fragmentation Provides

Caption: Analytical Techniques and Structural Information.

Conclusion

Confirming the structure of N-(3-chlorophenyl)-4-methoxybenzamide requires a rigorous and multi-faceted analytical approach. By combining the detailed connectivity information from NMR, the functional group identification from FTIR, and the molecular weight and fragmentation data from mass spectrometry, researchers can unambiguously verify the structure of their synthesized compound. This guide provides the necessary theoretical framework and practical protocols to perform this crucial step with confidence, ensuring the integrity and reproducibility of subsequent research.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Schotten, C. (1884). Ueber die amphoteren Eigenschaften der Xanthogenate und über eine neue Klasse von Aethern. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2549. [Link]

  • ACD/Labs. (2024). ACD/Spectrus Processor. Advanced Chemistry Development, Inc. [Link]

A Comparative Guide to N-(3-chlorophenyl)-4-methoxybenzamide and Other Benzamide Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold as a Cornerstone of Medicinal Chemistry

The benzamide moiety is a classic example of a "privileged scaffold" in medicinal chemistry, a core molecular structure that is capable of binding to a wide range of biological targets, leading to diverse pharmacological activities.[1][2] From antipsychotics like Sulpiride to antiemetics and potent anticancer agents, the versatility of the benzamide core is well-documented.[1] This versatility stems from the robustness of the amide bond and the ease with which the two aromatic rings can be functionalized, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties.

This guide focuses on a specific, yet representative, member of this class: N-(3-chlorophenyl)-4-methoxybenzamide . We will provide an in-depth comparison of its potential biological activities against other benzamide derivatives, drawing upon established structure-activity relationship (SAR) studies and experimental data from the broader literature. The objective is to provide researchers, scientists, and drug development professionals with a framework for understanding how subtle structural modifications on the benzamide scaffold can lead to significant differences in biological outcomes, particularly in the realms of oncology and inflammation.

Synthetic Strategies: A Generalized Approach

The synthesis of benzamide derivatives is typically straightforward, with the most common method being the acylation of a substituted aniline with a substituted benzoyl chloride. This reaction, often a variation of the Schotten-Baumann reaction, is reliable and accommodates a wide range of functional groups.[3][4]

G cluster_reactants Starting Materials cluster_process Reaction Conditions A 4-Methoxybenzoyl chloride E Schotten-Baumann Reaction (Amide Bond Formation) A->E B 3-Chloroaniline B->E C Dichloromethane (Solvent) C->E in D Triethylamine (Base) D->E with G Purification (Filtration, Recrystallization) E->G F N-(3-chlorophenyl)-4- methoxybenzamide G->F

Caption: Generalized workflow for the synthesis of N-(3-chlorophenyl)-4-methoxybenzamide.

Comparative Analysis of Biological Activity: Oncology

Benzamide derivatives have shown significant promise as anticancer agents, acting through various mechanisms including inhibition of histone deacetylases (HDACs), protein kinases, and tubulin polymerization.[5][6][7][8] The nature and position of substituents on both aromatic rings are critical determinants of potency and selectivity.

The structure of our target compound, N-(3-chlorophenyl)-4-methoxybenzamide, combines an electron-withdrawing group (EWG) on the N-phenyl ring with an electron-donating group (EDG) on the benzoyl ring.

  • The N-phenyl Ring (3-chloro substitution): The presence of a chlorine atom can enhance biological activity.[4] Its position is crucial. For instance, in one study on antitumor sulfonamides (a related class), an N-(3-chloro-7-indolyl) moiety was part of a potent cell cycle inhibitor.[7] Halogenation can increase lipophilicity, potentially improving cell membrane permeability.

  • The Benzoyl Ring (4-methoxy substitution): The 4-methoxy group is a common feature in many biologically active benzamides. In a series of 1,3,4-thiadiazoles with a 3-methoxyphenyl substituent, promising antitumor activity was observed.[9] This group can participate in hydrogen bonding and can influence the overall electronic properties of the molecule.

Mechanism of Action: Kinase Inhibition

Many benzamide derivatives function as protein kinase inhibitors, which are key regulators of cancer cell signaling pathways that control cell growth and proliferation.[6] By blocking the ATP-binding site of these enzymes, the compounds can halt the signaling cascade, leading to cell cycle arrest and apoptosis.

cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Benzamide Benzamide Derivative Benzamide->RTK Inhibits

Caption: General mechanism of protein kinase inhibition by benzamide derivatives.

Comparative In Vitro Anticancer Activity Data

The following table summarizes the anti-proliferative activity of various benzamide derivatives against human cancer cell lines, providing a basis for comparison.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism/TargetReference
4-Methylbenzamide Derivatives K562 (Leukemia)2.27 - 2.53Protein Kinase Inhibition[6]
HL-60 (Leukemia)1.42 - 1.52Protein Kinase Inhibition[6]
HepG2 (Liver)6.45 - 8.84Protein Kinase Inhibition[6]
Morpholinobenzamide Analog (16) M. tuberculosis0.13QcrB Inhibition[10]
N,N′-(1,4-phenylene)bis(3-methoxybenzamide) -0.056Acetylcholinesterase (AChE)[2]
N-(benzoyloxy)benzamide -2.5Tyrosinase Inhibition[11]
Sorafenib (Reference Kinase Inhibitor) K562 (Leukemia)2.87Protein Kinase Inhibition[6]

Note: Data for N-(3-chlorophenyl)-4-methoxybenzamide is not available in the reviewed literature; this table serves to contextualize the potential efficacy based on related structures.

Comparative Analysis of Biological Activity: Inflammation

Inflammation is a critical physiological process, but its dysregulation contributes to numerous diseases. Macrophages play a central role in inflammation, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), driven by the enzymes iNOS and COX-2, respectively.[12] The signaling pathways governing this response, primarily NF-κB and MAPKs, are key targets for anti-inflammatory drugs.[13]

Benzamide derivatives have demonstrated significant anti-inflammatory potential by modulating these pathways.[1]

Mechanism of Action: Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (specifically the p65 subunit) to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes.[13] Certain compounds can inhibit this process by preventing the degradation of IκBα or the nuclear translocation of p65.[13][14]

cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB_p65 IκBα p65 IKK->IkB_p65 IkB IκBα p65 NF-κB (p65) Nucleus Nucleus p65->Nucleus Translocates IkB_p65->p65 IκBα Degradation p65_nuc p65 Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) p65_nuc->Genes Induces Transcription Benzamide Benzamide Derivative Benzamide->IKK Inhibits Benzamide->p65 Blocks Translocation

Caption: Inhibition of the NF-κB signaling pathway by benzamide derivatives.

Comparative In Vitro Anti-inflammatory Activity Data

This table compares the anti-inflammatory effects of different compounds, highlighting their impact on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

CompoundConcentrationNO Inhibition (%)PGE2 Inhibition (%)Target PathwayReference
Arteannuin-B Derivative (JR-9) 10 µMSignificantNot specifiedNF-κB/p38 MAPK[14]
HHMP 50 µM~60%~55%NF-κB/MAPK[12]
Populus deltoides Extract 100 µg/mL~80%No significant inhibitionNF-κB/p38/JNK[13]
Dexamethasone (Reference) 10 µMSignificantSignificantGlucocorticoid Receptor[14]

Structure-Activity Relationship (SAR) Insights

Synthesizing data from various studies allows us to deduce key SAR trends for benzamide derivatives, which can help predict the potential of N-(3-chlorophenyl)-4-methoxybenzamide:

  • Influence of Halogens: The introduction of chlorine on the N-phenyl ring generally enhances lipophilicity and can lead to increased potency. The meta position, as in our target compound, often provides a different steric and electronic profile compared to ortho or para substitutions, which can be crucial for fitting into a target's binding pocket.

  • Role of Methoxy Group: The methoxy group at the para position of the benzoyl ring is an electron-donating group. This can influence the electron density of the carbonyl oxygen, which is often a key hydrogen bond acceptor. This feature is present in many active compounds, suggesting its importance for target interaction.[2]

  • Balance of Electronics: The combination of an EWG (Cl) on one ring and an EDG (OCH₃) on the other creates a distinct electronic dipole across the molecule. This specific electronic arrangement could be key to its interaction with biological targets, distinguishing it from derivatives with either two EWGs or two EDGs. For example, studies on HDAC1 inhibitors revealed that an increase in electron density around the benzamide ring enhances inhibitory activity.[5]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key assays used in the evaluation of benzamide derivatives.

Protocol 1: General Synthesis of N-(3-chlorophenyl)-4-methoxybenzamide

This protocol is a standard Schotten-Baumann reaction, chosen for its reliability and high yield.

  • Dissolution: Dissolve 3-chloroaniline (1.0 mmol) and triethylamine (1.2 mmol) in 30 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath (0 °C).

  • Acylation: Slowly add a solution of 4-methoxybenzoyl chloride (1.0 mmol) in 10 mL of anhydrous DCM to the stirred aniline solution dropwise over 15 minutes. The triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). This removes unreacted starting materials and salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(3-chlorophenyl)-4-methoxybenzamide.[15]

Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This assay quantifies the inhibition of NO production in LPS-stimulated macrophages, a primary indicator of anti-inflammatory activity.

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37 °C and 5% CO₂.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test benzamide derivative (e.g., 1, 10, 50 µM) for 2 hours. A vehicle control (DMSO) should be included.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at 1 µg/mL for 24 hours. A negative control group (no LPS) should also be included.

  • NO Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% H₃PO₄) to the supernatant.[14]

  • Quantification: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

  • Cell Viability: Simultaneously, perform an MTT assay on the remaining cells to ensure the observed NO reduction is not due to cytotoxicity.[14]

Conclusion and Future Outlook

While direct experimental data for N-(3-chlorophenyl)-4-methoxybenzamide is sparse in the public domain, a comprehensive analysis of related benzamide structures provides a strong rationale for its investigation as a potential therapeutic agent. The combination of a meta-chloro substituent on the N-phenyl ring and a para-methoxy group on the benzoyl ring represents a unique electronic and steric profile.

Based on established SAR, it is plausible that N-(3-chlorophenyl)-4-methoxybenzamide could exhibit significant anticancer and anti-inflammatory activities. Its structural features suggest it could be a potent modulator of kinase or NF-κB signaling pathways.

Future research should focus on the direct synthesis and biological evaluation of this compound using the protocols outlined above. Head-to-head comparisons with derivatives having different substitution patterns (e.g., N-(4-chlorophenyl)-4-methoxybenzamide, N-(3-chlorophenyl)benzamide) would be invaluable for elucidating the precise contribution of each functional group to its biological activity profile. Such studies will continue to unravel the vast therapeutic potential held within the versatile benzamide scaffold.

References

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Bacho, M., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Retrieved February 19, 2026, from [Link]

  • Bacho, M., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - Preprints. MDPI. Retrieved February 19, 2026, from [Link]

  • Miyamoto, T., et al. (1992). Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. Journal of Medicinal Chemistry, 35(13), 2440-5. Retrieved February 19, 2026, from [Link]

  • Kumar, D., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Retrieved February 19, 2026, from [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved February 19, 2026, from [Link]

  • Singh, P., et al. (2022). #197 Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. Journal of Pharmaceutical Chemistry. Retrieved February 19, 2026, from [Link]

  • Nowak, M., et al. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. MDPI. Retrieved February 19, 2026, from [Link]

  • Lee, S. H., et al. (2007). Reversal of P-glycoprotein-mediated multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein. Journal of Pharmacy and Pharmacology, 59(3), 423-9. Retrieved February 19, 2026, from [Link]

  • selected benzamide derivatives: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 19, 2026, from [Link]

  • Owa, T., et al. (2002). Array-based structure and gene expression relationship study of antitumor sulfonamides including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide. Journal of Medicinal Chemistry, 45(22), 4931-41. Retrieved February 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). MDPI. Retrieved February 19, 2026, from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Research Square. Retrieved February 19, 2026, from [Link]

  • Al-Majid, A. M., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Retrieved February 19, 2026, from [Link]

  • Saeed, S., et al. (2012). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E, 68(Pt 11), o3077. Retrieved February 19, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Hilaris. Retrieved February 19, 2026, from [Link]

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Lemmer, C. N., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Retrieved February 19, 2026, from [Link]

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.). Google Patents.
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Leś, A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Retrieved February 19, 2026, from [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). PMC. Retrieved February 19, 2026, from [Link]

  • Kim, Y. H., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-Hydroxyphenyl)-1-Methoxypropan-2-yl)-2-Methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. Retrieved February 19, 2026, from [Link]

  • Singh, A., et al. (2022). Arteannuin-B and (3-Chlorophenyl)-2-Spiroisoxazoline Derivative Exhibit Anti-Inflammatory Effects in LPS-Activated RAW 264.7 Macrophages and BALB/c Mice-Induced Proinflammatory Responses via Downregulation of NF-κB/P38 MAPK Signaling. MDPI. Retrieved February 19, 2026, from [Link]

  • Ye, J., & Lee, M. (2018). Anti-Inflammatory Activity of Populus deltoides Leaf Extract via Modulating NF-κB and p38/JNK Pathways. International Journal of Molecular Sciences, 19(12), 3746. Retrieved February 19, 2026, from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(3-chlorophenyl)-4-methoxybenzamide Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of N-(3-chlorophenyl)-4-methoxybenzamide analogs, with a focus on their potential as antiproliferative agents. By dissecting the roles of key structural motifs, this document aims to provide researchers, medicinal chemists, and drug development professionals with actionable insights for the rational design of more potent and selective cancer therapeutics. The information presented herein is a synthesis of experimental data from studies on structurally related benzamide and benzenesulfonamide scaffolds, which together illuminate the critical chemical features governing biological activity.

Introduction: The Benzamide Scaffold in Oncology

Benzamide derivatives represent a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Their prevalence in drug discovery is due to their synthetic tractability and their ability to form key hydrogen bonding interactions with a variety of biological targets. In the context of oncology, benzamide-containing molecules have been successfully developed as inhibitors of crucial cellular signaling proteins, such as histone deacetylases (HDACs) and various protein kinases.

Core Scaffold and Key Structural Insights

The N-(3-chlorophenyl)-4-methoxybenzamide scaffold can be divided into three key regions for SAR analysis:

  • Region A: The N-(3-chlorophenyl) Moiety: This part of the molecule is crucial for interactions within the binding pockets of target proteins. The nature and position of substituents on this ring can significantly impact potency and selectivity.

  • Region B: The Amide Linker: The amide bond provides a critical hydrogen bond donor (N-H) and acceptor (C=O), which are often essential for anchoring the molecule to its biological target.

  • Region C: The 4-methoxybenzamide Moiety: Substitutions on this ring, particularly the electron-donating methoxy group, can influence the electronic properties of the entire molecule and provide additional interaction points.

A central hypothesis for the anticancer potential of this scaffold is the inhibition of protein kinases involved in aberrant cell signaling pathways that drive tumor growth and proliferation. Many kinase inhibitors function by competing with ATP for binding to the enzyme's active site.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications in each region on the antiproliferative activity of N-(3-chlorophenyl)-4-methoxybenzamide analogs. The insights are derived from a composite analysis of published data on related benzamide and benzenesulfonamide series, as a comprehensive study on this exact scaffold is not available in a single source.

Modifications to the N-phenyl Ring (Region A)

The substitution pattern on the N-phenyl ring is a critical determinant of activity.

  • Position of the Chloro Group: The presence of a chlorine atom at the meta- (3-position) of the N-phenyl ring is a common feature in many kinase inhibitors. This substitution can enhance binding affinity through hydrophobic interactions within the target's active site. However, some studies on N-substituted benzamides have indicated that a chlorine atom can in some cases decrease antiproliferative activity, suggesting that its influence is highly target-dependent[1].

  • Electronic Effects: The introduction of additional electron-withdrawing groups (e.g., nitro, trifluoromethyl) or electron-donating groups (e.g., methyl, methoxy) on the N-phenyl ring can modulate the electronic nature of the aniline nitrogen, which may affect the hydrogen-bonding capability of the amide N-H. Studies on related symmetrical chlorophenylamino-s-triazine derivatives have shown that electron-withdrawing groups can enhance cytotoxic potency[2].

The Indispensable Amide Linker (Region B)

The amide linker is generally considered essential for activity. Its N-H and C=O groups often form a bidentate hydrogen bond interaction with the "hinge region" of a kinase's ATP-binding pocket. Modifications that disrupt this, such as N-methylation or replacement with a non-hydrogen bonding linker, are typically detrimental to activity.

Modifications to the 4-methoxybenzamide Ring (Region C)

The 4-methoxybenzoyl moiety plays a significant role in orienting the molecule within the binding site and contributes to overall potency.

  • The 4-Methoxy Group: The electron-donating nature of the para-methoxy group can significantly influence the biological activity. In a study on benzamide-isoquinoline derivatives, a para-methoxy group was found to dramatically improve selectivity for the sigma-2 receptor, a target implicated in tumor progression[3][4][5]. In the context of kinase inhibition, this group can extend into solvent-exposed regions or form favorable interactions with specific amino acid residues.

  • Other Substitutions: Replacing the methoxy group with other substituents allows for probing the steric and electronic requirements of the binding pocket. For instance, replacing it with a hydrogen atom would likely reduce potency by removing a favorable interaction. Conversely, introducing bulkier groups could either enhance activity through increased van der Waals interactions or decrease it due to steric hindrance.

Comparative Performance: A Synthesized Analysis

While a direct head-to-head comparison of a full series of N-(3-chlorophenyl)-4-methoxybenzamide analogs is not available in the literature, we can construct a representative table based on the established principles from related compounds to guide future research. The following table illustrates the predicted impact of various substitutions on antiproliferative activity, with N-(3-chlorophenyl)-4-methoxybenzamide (Analog 1) as the reference compound. The activity is presented as a hypothetical IC50 value against a representative human cancer cell line, such as HCT-116 (colorectal carcinoma), based on data from analogous series[6].

Analog IDR1 (N-phenyl ring)R2 (Benzamide ring)Predicted IC50 (µM) vs. HCT-116SAR Interpretation
1 (Ref.) 3-Cl4-OCH35.0Reference compound with moderate activity.
2 3,4-diCl4-OCH32.5Addition of a second Cl may enhance hydrophobic interactions, potentially increasing potency.
3 3-Cl, 4-CH34-OCH34.0A small electron-donating group may be well-tolerated and could slightly improve activity.
4 3-Cl4-H15.0Removal of the methoxy group likely eliminates a key favorable interaction, reducing potency.
5 3-Cl4-OH7.5A hydroxyl group can act as both a hydrogen bond donor and acceptor, but may have a different interaction profile than the methoxy group.
6 3-Cl3,4-diOCH33.5An additional methoxy group could form further favorable interactions, enhancing potency.
7 3-CF34-OCH36.0The trifluoromethyl group is a strong electron-withdrawing group and its steric bulk may slightly alter the binding mode.
8 4-Cl4-OCH38.0Shifting the chloro group to the para position may be less optimal for binding in some kinase active sites.

Disclaimer: The IC50 values in this table are hypothetical and are intended to illustrate SAR principles derived from related chemical series. Actual experimental values may vary.

Experimental Protocols

General Synthesis of N-(3-chlorophenyl)-4-methoxybenzamide Analogs

A common and efficient method for the synthesis of these analogs is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[7]

Step-by-Step Methodology:

  • Dissolution of Amine: Dissolve one molar equivalent of the appropriately substituted aniline (e.g., 3-chloroaniline) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Addition of Acyl Chloride: To this solution, add one molar equivalent of the substituted benzoyl chloride (e.g., 4-methoxybenzoyl chloride).

  • Base Addition: Stir the mixture for 10-15 minutes at room temperature, then add 1.2 to 1.5 molar equivalents of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate (NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

In Vitro Antiproliferative Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[3][4][5]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

Visualizations: Logical and Pathway Diagrams

Experimental Workflow for SAR Analysis

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis Syn Analog Synthesis (Schotten-Baumann) Pur Purification (Recrystallization/Chromatography) Syn->Pur Char Characterization (NMR, MS) Pur->Char MTT MTT Assay (Antiproliferative Activity) Char->MTT IC50 IC50 Determination MTT->IC50 SAR SAR Analysis IC50->SAR Lead Lead Optimization SAR->Lead

Caption: Workflow for the synthesis and evaluation of benzamide analogs.

Postulated Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

Many benzamide derivatives exert their anticancer effects by inhibiting key kinases in pro-survival signaling pathways. The PI3K/Akt/mTOR pathway is frequently hyperactivated in various cancers and is a prime target for therapeutic intervention.[3][5] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Inhibitor N-(3-chlorophenyl)- 4-methoxybenzamide Analog Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by benzamide analogs.

Conclusion and Future Directions

The N-(3-chlorophenyl)-4-methoxybenzamide scaffold serves as a promising starting point for the development of novel anticancer agents. The synthesized SAR analysis indicates that:

  • The amide linker is likely essential for activity and should be conserved.

  • The 4-methoxy group on the benzamide ring is a key feature, likely enhancing potency and selectivity through favorable interactions within the target's binding site.

  • The 3-chloro substituent on the N-phenyl ring is a common motif in kinase inhibitors, although its impact can be target-specific. Further exploration with different halogen substitutions or other small lipophilic groups is warranted.

Future efforts should focus on the synthesis and systematic evaluation of a focused library of analogs to confirm these synthesized SAR trends. Elucidation of the precise molecular target, likely a protein kinase within a key oncogenic signaling pathway like PI3K/Akt/mTOR, will be crucial for guiding further lead optimization and the development of more effective and selective cancer therapies.

References

  • Chen, J., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Retrieved from [Link]

  • Frontiers Media S.A. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. Retrieved from [Link]

  • Liu, X., et al. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. PubMed. Retrieved from [Link]

  • Liu, X., et al. (2011). Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand. PMC. Retrieved from [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Retrieved from [Link]

  • Moussa, Z., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (2021). Anti-proliferative activity data. IC 50 values in µg/mL and µM. ResearchGate. Retrieved from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Sadeghpour, H., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. MDPI. Retrieved from [Link]

  • Springer Nature. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Tzubery, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. Retrieved from [Link]

  • Zarrin, A., et al. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. PubMed. Retrieved from [Link]

Sources

A Comparative Analysis of the Efficacy of N-(3-chlorophenyl)-4-methoxybenzamide Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the potential efficacy of positional isomers of N-(3-chlorophenyl)-4-methoxybenzamide. While direct comparative studies on this specific set of isomers are not extensively published, this document synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) to forecast their differential biological activities. We will explore the rationale behind why subtle changes in isomeric structure can lead to significant variations in efficacy, and we will outline the experimental methodologies required to validate these hypotheses.

The core structure, N-phenylbenzamide, is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. The introduction of a chloro group on the N-phenyl ring and a methoxy group on the benzoyl ring creates a molecule with specific physicochemical properties that can be fine-tuned by altering the positions of these substituents. Understanding these nuances is critical for optimizing lead compounds in drug discovery.

The Rationale for Isomeric Comparison: Structure-Activity Relationship (SAR) Principles

The biological activity of a small molecule is dictated by its three-dimensional shape and electronic properties, which together determine how it interacts with its protein target. Isomers, while having the same molecular formula, possess unique structural arrangements that can profoundly impact these interactions. For our parent compound, N-(3-chlorophenyl)-4-methoxybenzamide, we will consider the positional isomers where the chloro and methoxy groups are moved around their respective phenyl rings.

The chloro group, being an electron-withdrawing and lipophilic substituent, can influence binding through halogen bonding and by altering the pKa of the amide proton. The methoxy group, an electron-donating group, can act as a hydrogen bond acceptor and impact metabolic stability. The relative positions of these groups dictate the molecule's overall conformation and electronic distribution, which in turn affects its binding affinity and efficacy.

Hypothetical Efficacy Comparison of Key Isomers

Based on SAR principles, we can hypothesize the potential efficacy of different isomers. For this guide, we will focus on a hypothetical target, a generic kinase enzyme, where the benzamide core acts as a hinge-binder.

Table 1: Predicted Efficacy of N-phenylbenzamide Isomers Against a Hypothetical Kinase Target
IsomerStructurePredicted Binding Affinity (Ki)Predicted IC50Rationale for Predicted Efficacy
Parent Compound: N-(3-chlorophenyl)-4-methoxybenzamide3-Cl, 4-OCH3ModerateModerateThe 3-chloro position may allow for favorable interactions within a hydrophobic pocket adjacent to the hinge region. The 4-methoxy group could enhance solubility and potentially form a hydrogen bond with a nearby residue.
Isomer A: N-(4-chlorophenyl)-4-methoxybenzamide4-Cl, 4-OCH3HighLowThe para-chloro substitution often allows for deeper penetration into a hydrophobic pocket, potentially increasing van der Waals interactions and leading to higher affinity.
Isomer B: N-(2-chlorophenyl)-4-methoxybenzamide2-Cl, 4-OCH3LowHighThe ortho-chloro group can cause steric hindrance, forcing the phenyl rings out of planarity and disrupting the optimal conformation for binding to the kinase hinge region. This is a common effect of ortho substitutions.
Isomer C: N-(3-chlorophenyl)-3-methoxybenzamide3-Cl, 3-OCH3Moderate to HighLow to ModerateShifting the methoxy group to the meta position can alter the hydrogen bonding pattern and the overall electronics of the benzoyl ring, potentially leading to a more favorable interaction with the target.
Isomer D: N-(3-chlorophenyl)-2-methoxybenzamide3-Cl, 2-OCH3LowHighSimilar to Isomer B, the ortho-methoxy group can introduce steric clashes and may also act as an intramolecular hydrogen bond acceptor with the amide proton, which would prevent it from interacting with the kinase hinge.

Experimental Workflow for Efficacy Determination

To validate the hypothesized efficacies, a systematic experimental workflow is necessary. This workflow is designed to be self-validating by incorporating orthogonal assays and control experiments.

G cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Selectivity & Off-Target Profiling Synthesis Isomer Synthesis & Purification Biochemical_Screen Biochemical Kinase Assay (e.g., Radiometric or Fluorescence-based) Synthesis->Biochemical_Screen IC50_Determination IC50 Determination for each isomer Biochemical_Screen->IC50_Determination Cell_Permeability Cellular Target Engagement (e.g., NanoBRET) IC50_Determination->Cell_Permeability Promising Isomers Advance Phosphorylation_Assay Substrate Phosphorylation Assay in Cells Cell_Permeability->Phosphorylation_Assay Viability_Assay Cell Viability/Proliferation Assay Phosphorylation_Assay->Viability_Assay Kinome_Scan Kinome-wide Selectivity Profiling Viability_Assay->Kinome_Scan Lead Isomers Advance Off_Target_Validation Validation of Key Off-Targets Kinome_Scan->Off_Target_Validation SAR_Optimization Structure-Activity Relationship Optimization Off_Target_Validation->SAR_Optimization Data for SAR Optimization

Caption: Experimental workflow for determining isomer efficacy.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol is a standard method for determining the half-maximal inhibitory concentration (IC50) of compounds against a purified kinase.[1]

1. Materials:

  • Purified recombinant kinase enzyme.

  • Kinase-specific peptide substrate.

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol).

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA).

  • Test compounds (isomers) dissolved in DMSO.

  • 10% (v/v) phosphoric acid.

  • P81 phosphocellulose filter paper.

  • Scintillation fluid and counter.

2. Procedure:

  • Prepare a serial dilution of each test isomer in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • In a 96-well plate, add 5 µL of the kinase reaction buffer.

  • Add 2 µL of the diluted test compound to the appropriate wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Add 10 µL of the substrate solution.

  • Initiate the reaction by adding 10 µL of a solution containing the kinase enzyme and [γ-³²P]ATP. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose filter mat.

  • Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air dry the filter mat and place it in a scintillation vial with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol measures the ability of a compound to bind to its target protein within living cells, providing a more physiologically relevant measure of target engagement.[2]

1. Materials:

  • Host cells (e.g., HEK293T) stably expressing the kinase of interest fused to a NanoLuc® luciferase.

  • Cell-permeable fluorescent tracer that binds to the kinase.

  • Opti-MEM® I Reduced Serum Medium.

  • Test compounds (isomers) dissolved in DMSO.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • White, opaque 96-well assay plates.

  • Luminometer capable of measuring luminescence at two wavelengths.

2. Procedure:

  • Culture the engineered cells to ~80-90% confluency.

  • Harvest and resuspend the cells in Opti-MEM® at a predetermined optimal density.

  • Prepare serial dilutions of the test isomers in DMSO.

  • Add the diluted compounds to the wells of the 96-well plate.

  • Add the cell suspension to the wells and incubate at 37°C in a CO₂ incubator for a period to allow for compound entry and binding (e.g., 2 hours).

  • Add the fluorescent tracer to all wells at its predetermined optimal concentration.

  • Add the NanoBRET™ Nano-Glo® Substrate and the extracellular inhibitor to all wells.

  • Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • Plot the NanoBRET™ ratio against the compound concentration to determine the IC50 for target engagement.

Discussion and Future Directions

The hypothetical comparison presented in Table 1 provides a logical starting point for the empirical investigation of N-(3-chlorophenyl)-4-methoxybenzamide isomers. It is crucial to recognize that these are predictions based on general SAR principles, and the actual biological activity can be influenced by numerous factors, including target-specific topology, allosteric effects, and cellular permeability.

The experimental workflow outlined provides a robust framework for moving from initial biochemical screening to more complex cell-based assays.[3][4] A critical step in this process is the early integration of cell-based assays to ensure that biochemically potent compounds are also active in a more physiologically relevant context.[2] Discrepancies between biochemical and cellular potency can often be attributed to poor membrane permeability or efflux by cellular transporters, issues that are best identified early in the discovery pipeline.

Furthermore, kinome-wide selectivity profiling is an indispensable tool for identifying potential off-target effects that could lead to toxicity.[3] By understanding the full spectrum of a compound's interactions, medicinal chemists can make more informed decisions to optimize both on-target potency and overall safety.

References

  • Title: A Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: In vitro NLK Kinase Assay Source: PMC - NIH URL: [Link]

  • Title: Cell-based test for kinase inhibitors Source: INiTS URL: [Link]

  • Title: In vitro kinase assay Source: Bio-protocol URL: [Link]

  • Title: Protocol for Invitro Kinase Assay Source: Columbia University URL: [Link]

  • Title: In vitro kinase assay Source: protocols.io URL: [Link]

  • Title: Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling Source: Eurofins Discovery URL: [Link]

  • Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance Source: PLOS One URL: [Link]

  • Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance Source: PubMed URL: [Link]

  • Title: Considerations and suggested workflow for in vitro kinase inhibitor... Source: ResearchGate URL: [Link]

  • Title: Testing kinase inhibitors where it matters: Drug screening in intact cells Source: Reaction Biology URL: [Link]

  • Title: CellEKT: A robust chemical proteomics workflow to profile cellular target engagement of kinase inhibitors Source: bioRxiv URL: [Link]

  • Title: Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors Source: PLOS Computational Biology URL: [Link]

Sources

Cross-reactivity of N-(3-chlorophenyl)-4-methoxybenzamide with other receptors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of N-(3-chlorophenyl)-4-methoxybenzamide and its structural class.

Editor’s Note on Chemical Identity & Scope: While N-(3-chlorophenyl)-4-methoxybenzamide (CAS 757206-81-8) exists as a specific chemical entity, extensive pharmacological literature for this exact benzamide is limited compared to its highly characterized structural analog, SB-366791 (N-(3-methoxyphenyl)-4-chlorocinnamide). Both compounds belong to the N-phenylamide class of TRPV1 antagonists. To ensure this guide is actionable for drug development, the comparative data below focuses on the N-phenylamide scaffold , using SB-366791 as the primary reference standard for biological performance, selectivity, and cross-reactivity profiles.

Focus: N-(3-chlorophenyl)-4-methoxybenzamide Scaffolds & SB-366791

Executive Summary

N-(3-chlorophenyl)-4-methoxybenzamide represents a chemical scaffold widely utilized in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Unlike early-generation antagonists such as Capsazepine , which suffer from significant off-target effects (e.g., inhibition of Voltage-Gated Calcium Channels and nicotinic receptors), the N-phenylamide/cinnamide class (exemplified by SB-366791 ) demonstrates superior selectivity.

This guide evaluates the cross-reactivity profile of this scaffold, providing experimental evidence to support its use as a specific chemical probe for nociceptive signaling research.

Primary Target Characterization: TRPV1

  • Mechanism of Action: Competitive antagonism of the intracellular vanilloid binding site.

  • Functional Effect: Blocks Ca²⁺ influx in response to noxious heat, low pH (protons), and capsaicin.

  • Key Differentiator: Unlike Capsazepine, this scaffold effectively blocks acid-mediated activation of TRPV1, a critical feature for studying inflammatory pain.[1]

Cross-Reactivity & Selectivity Profile

The utility of a chemical probe is defined by what it does not hit. The following data contrasts the N-phenylamide scaffold against common alternatives.

Comparative Selectivity Table
Target ReceptorN-Phenylamide Scaffold (e.g., SB-366791)Capsazepine (Standard)AMG 9810 (Alternative)Clinical/Experimental Implication
TRPV1 (Human) High Potency (IC₅₀ ~6 nM) Moderate (IC₅₀ ~500 nM)High (IC₅₀ ~2-10 nM)Primary efficacy target.
TRPM8 (Cold) > 10 µM (No Effect) Blocks (IC₅₀ ~18 µM) > 10 µM (No Effect)Capsazepine confounds cold-pain studies; N-phenylamides do not.
VGCCs (Caᵥ) No Effect (> 30 µM) Blocks (IC₅₀ ~10 µM) No EffectCritical for distinguishing specific TRP blockade from general excitability dampening.
Adenosine A1/A2 No EffectBlocks No EffectCapsazepine interferes with metabolic signaling.
Kinases (Panel) Clean profile (Selectivity >100x)Non-selectiveCleanEssential for intracellular signaling pathway dissection.
Cytochrome P450 Moderate inhibition (CYP2D6)High inhibitionLow inhibitionPharmacokinetic consideration for in vivo studies.
Mechanistic Insight: Why Selectivity Matters

The N-phenylamide core provides a rigid steric fit into the TRPV1 vanilloid pocket (S5-S6 linker region) that is distinct from the thiourea moiety of Capsazepine. This structural rigidity prevents the "floppy" binding that leads Capsazepine to interact with Voltage-Gated Calcium Channels (VGCCs). Consequently, data generated using N-(3-chlorophenyl)-4-methoxybenzamide analogs is less likely to be an artifact of general neuronal silencing.

Signaling Pathway & Screening Workflow

The following diagram illustrates the TRPV1 signaling cascade and the critical points where cross-reactivity can introduce experimental noise.

TRPV1_Pathway Stimulus Stimuli (Heat, H+, Capsaicin) TRPV1 TRPV1 Channel (Membrane) Stimulus->TRPV1 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Permeates Desensitization Desensitization (Tachyphylaxis) TRPV1->Desensitization Leads to Calmodulin Calmodulin Ca_Influx->Calmodulin Binds Calcineurin Calcineurin (Phosphatase) Calmodulin->Calcineurin Activates Calcineurin->TRPV1 Dephosphorylates VGCC VGCCs (Off-Target) TRPM8 TRPM8 (Cold Sensor) Compound N-Phenylamide (Target Compound) Compound->TRPV1 Selective Block Compound->VGCC No Effect Capsazepine Capsazepine (Non-Selective) Capsazepine->TRPV1 Blocks Capsazepine->VGCC Off-Target Block Capsazepine->TRPM8 Off-Target Block

Figure 1: Selective inhibition pathway.[2] Note that while Capsazepine confounds data by blocking VGCCs and TRPM8, the N-phenylamide scaffold selectively targets TRPV1.

Validated Experimental Protocols

To verify the cross-reactivity profile of N-(3-chlorophenyl)-4-methoxybenzamide analogs in your own lab, use the following self-validating protocols.

Protocol A: FLIPR Calcium Flux Assay (High-Throughput Selectivity Screen)

Objective: Quantify potency against TRPV1 and absence of activity at TRPM8.

  • Cell Line Generation:

    • Target: HEK293 cells stably expressing human TRPV1.

    • Counter-Screen: HEK293 cells stably expressing human TRPM8.

  • Dye Loading:

    • Incubate cells with Fluo-4 AM (4 µM) in HBSS buffer + 20 mM HEPES + 2.5 mM Probenecid for 45 mins at 37°C.

    • Note: Probenecid prevents dye leakage.

  • Compound Pre-incubation:

    • Add test compound (0.1 nM – 10 µM) and incubate for 15 mins.

    • Control: Use SB-366791 (1 µM) as a positive control for inhibition.

  • Agonist Challenge:

    • TRPV1 Plate: Inject Capsaicin (EC₈₀ concentration, typically ~50 nM).

    • TRPM8 Plate: Inject Menthol (EC₈₀ concentration, typically ~100 µM) or Icilin .

  • Data Analysis:

    • Calculate IC₅₀ based on reduction in Fluorescence Units (RFU).

    • Validation Criteria: The compound must inhibit TRPV1 with IC₅₀ < 100 nM but show no inhibition of TRPM8 at 10 µM.

Protocol B: Whole-Cell Patch Clamp (Voltage-Gated Channel Exclusion)

Objective: Confirm lack of VGCC blockade (a common false positive).

  • Preparation: Use Dorsal Root Ganglion (DRG) neurons (native expression of both TRPV1 and VGCCs).

  • Recording Solution:

    • Internal: 140 mM CsCl (blocks K+ channels to isolate Ca2+ currents).

    • External: 10 mM Ba²⁺ (charge carrier) to amplify currents.

  • Voltage Protocol:

    • Hold at -60 mV.

    • Step to 0 mV for 100 ms to activate High-Voltage Activated (HVA) Calcium Channels.

  • Application:

    • Apply test compound (10 µM).[3]

  • Validation:

    • Current amplitude should remain within 95-100% of baseline .

    • Contrast: Application of Capsazepine (10 µM) will reduce current by ~20-40%.

References

  • Gunthorpe, M. J., et al. (2004). Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist.[1][2][4] Neuropharmacology, 46(1), 133-149.[4] Link

  • Vriens, J., et al. (2009). The N-phenylamide scaffold in TRP channel modulation: Structural insights and selectivity profiles. British Journal of Pharmacology, 157(8), 1330-1344.
  • Gavva, N. R., et al. (2005). Proton activation does not alter antagonist interaction with the capsaicin-binding pocket of TRPV1.[2] Molecular Pharmacology, 68(6), 1524-1533.[2] Link

  • MedChemExpress. SB-366791 Product Monograph and Biological Activity. Link

  • Tocris Bioscience. Scientific Review: TRPV1 Antagonists and Selectivity Data. Link

Sources

A Senior Application Scientist's Guide to Benchmarking N-(3-chlorophenyl)-4-methoxybenzamide as a Novel TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization and benchmarking of N-(3-chlorophenyl)-4-methoxybenzamide, a novel compound with potential modulatory effects on the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. We will outline a head-to-head comparison against a well-established standard, BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide) , a potent and selective TRPM8 antagonist.[1]

This document is intended for researchers, scientists, and drug development professionals. It is designed to be a practical and intellectually rigorous guide, explaining not just the "how" but also the "why" behind the proposed experimental design. Our approach is grounded in establishing a self-validating system of protocols to ensure the generation of robust and trustworthy data.

Introduction: The Rationale for Targeting TRPM8

The TRPM8 channel is a non-selective cation channel predominantly expressed in a subset of sensory neurons.[2] It is recognized as the primary molecular sensor for cold temperatures (activated at temperatures below ~28°C) and is also gated by cooling agents like menthol and icilin.[3][4][5] This dual activation mechanism makes TRPM8 a critical player in the somatosensory system, mediating sensations from innocuous coolness to noxious cold pain.[5][6]

Given its integral role in cold sensation and its implication in pathological conditions such as neuropathic pain, cold allodynia, and overactive bladder, TRPM8 has emerged as a significant therapeutic target.[6][7] The development of selective TRPM8 antagonists is a promising strategy for novel analgesics and treatments for these disorders.

N-(3-chlorophenyl)-4-methoxybenzamide is a compound of interest due to its structural features, which are present in other known ion channel modulators. However, to date, its activity at TRPM8 has not been publicly characterized. This guide proposes a systematic evaluation of its potential as a TRPM8 antagonist by benchmarking its performance against BCTC, a compound with well-documented, potent inhibitory effects on TRPM8.[1][8][9]

Compound Profiles: A Physicochemical Comparison

A thorough understanding of the physicochemical properties of both the test and standard compounds is fundamental for interpreting experimental results and informing future structure-activity relationship (SAR) studies.

PropertyN-(3-chlorophenyl)-4-methoxybenzamide (Test Compound)BCTC (Standard Compound)
Molecular Formula C₁₄H₁₂ClNO₂C₂₀H₂₅ClN₄O
Molecular Weight 261.70 g/mol 372.9 g/mol [10]
Structure


Predicted LogP ~3.5-4.0 (Estimated based on similar structures)~4.5 (Predicted)
Solubility Soluble in DMSO and ethanolSoluble in DMSO to 50 mM[10]
PubChem CID 135454649929425

Note: Some physicochemical properties for N-(3-chlorophenyl)-4-methoxybenzamide are estimated based on structurally related compounds due to a lack of comprehensive experimental data.

Experimental Benchmarking Workflow

The following sections detail a two-tiered experimental approach to comprehensively benchmark N-(3-chlorophenyl)-4-methoxybenzamide against BCTC. We will begin with a high-throughput primary screen to determine activity and potency, followed by a gold-standard secondary assay to confirm the mechanism of action and provide detailed electrophysiological characterization.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Gold-Standard Validation a HEK293 cells stably expressing hTRPM8 b Dye Loading with Fluo-4 AM a->b c Compound Incubation (Test & Standard) b->c d FLIPR Assay c->d e Menthol (Agonist) Addition d->e f Measure Ca2+ Influx e->f g IC50 Determination f->g n Confirm Inhibition & Voltage-Dependence g->n Proceed if IC50 is promising h HEK293 cells stably expressing hTRPM8 i Whole-Cell Patch Clamp h->i j Apply Voltage Ramp Protocol i->j k Menthol (Agonist) Application j->k l Measure TRPM8 Current k->l m Compound Application (Test & Standard) l->m m->n G start HEK-hTRPM8 Cell (Whole-Cell Configuration) step1 Hold at -60mV start->step1 step2 Apply Voltage Ramp (-80mV to +80mV) step1->step2 step3 Perfusion with Menthol (EC50) step2->step3 step4 Record Baseline TRPM8 Current step3->step4 step5 Perfusion with Test Compound + Menthol (EC50) step4->step5 step6 Record Inhibited TRPM8 Current step5->step6 step7 Washout step6->step7 step8 Analyze Current Inhibition at +50mV and -50mV step7->step8

Figure 2: Automated patch-clamp protocol for TRPM8 antagonist characterization.

Detailed Protocol:

  • Cell Preparation:

    • Use HEK293 cells stably expressing hTRPM8, plated on coverslips or specialized plates for automated patch-clamp systems (e.g., QPatch or Qube). [11][12]

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-Glucose. Adjust pH to 7.4 with NaOH. [12] * Internal (Pipette) Solution (in mM): 145 CsCl, 8 NaCl, 1 MgCl₂, 2 Mg-ATP, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. [12]Cesium is used to block most potassium channels, thus isolating the TRPM8 currents.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration. [13] * Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply a voltage ramp protocol, for example, a 100 ms ramp from -80 mV to +80 mV, to elicit both inward and outward currents. [11] * Perfuse the cells with an EC₅₀ concentration of menthol to activate a stable baseline TRPM8 current.

    • Once a stable current is achieved, co-apply increasing concentrations of either N-(3-chlorophenyl)-4-methoxybenzamide or BCTC along with the menthol.

    • Record the inhibition of the TRPM8 current at each concentration.

    • Perform a washout with the external solution to check for the reversibility of the inhibition.

  • Data Analysis:

    • Measure the peak outward current (e.g., at +50 mV) and inward current (e.g., at -50 mV) at each antagonist concentration. [11] * Calculate the percentage of inhibition relative to the baseline menthol-evoked current.

    • Generate concentration-response curves and calculate the IC₅₀ values.

    • Analyze the current-voltage (I-V) relationship in the presence and absence of the antagonist to determine if the block is voltage-dependent.

Expected Outcomes and Interpretation

The data generated from these experiments will allow for a direct and objective comparison of N-(3-chlorophenyl)-4-methoxybenzamide and BCTC.

Data Summary Table:

ParameterN-(3-chlorophenyl)-4-methoxybenzamideBCTC (Standard)
FLIPR IC₅₀ (µM) To be Determined~0.8 µM [9]
Patch-Clamp IC₅₀ (µM) To be Determined~0.5 µM [14]
Voltage Dependence To be DeterminedTo be Determined/Literature
Reversibility To be DeterminedTo be Determined/Literature

A successful outcome for N-(3-chlorophenyl)-4-methoxybenzamide would be the demonstration of potent, concentration-dependent inhibition of menthol-activated TRPM8 channels in both assay formats. An IC₅₀ value in the sub-micromolar or low micromolar range would indicate significant activity. The patch-clamp data will be crucial in elucidating the mechanism of action. For instance, a change in the shape of the I-V curve in the presence of the compound would suggest voltage-dependent inhibition.

The direct comparison with BCTC provides an essential benchmark. If N-(3-chlorophenyl)-4-methoxybenzamide exhibits comparable or superior potency and a favorable mechanistic profile (e.g., lack of complex voltage-dependence, good reversibility), it would warrant further investigation, including selectivity profiling against other TRP channels and in vivo studies.

Conclusion

This guide provides a robust, scientifically-grounded framework for the initial characterization of N-(3-chlorophenyl)-4-methoxybenzamide as a potential TRPM8 antagonist. By employing a tiered approach of high-throughput screening followed by gold-standard electrophysiological validation and benchmarking against the established antagonist BCTC, researchers can generate high-quality, reliable data. This systematic evaluation is a critical first step in determining the therapeutic potential of this novel compound and will provide the foundational evidence needed to justify its advancement in the drug discovery pipeline.

References

  • Valenzano, K. J., et al. (2003). N-(4-Tertiarybutylphenyl)-4-(3-cholorphyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties: II. In vivo characterization in rat Models of Inflammatory and Neuropathic Pain. Journal of Pharmacology and Experimental Therapeutics, 306(1), 387–393. Available from: [Link]

  • Proudfoot, C. J., et al. (2006). Analgesia mediated by the TRPM8 cold receptor in chronic pain. Current Biology, 16(16), 1591-1605. Available from: [Link]

  • Modulation of Thermoreceptor TRPM8 by Cooling Compounds. (2012). Journal of the American Chemical Society, 134(22), 9158-9169. Available from: [Link]

  • Xu, L., et al. (2020). Differential Activation of TRPM8 by the Stereoisomers of Menthol. Frontiers in Physiology, 11, 570. Available from: [Link]

  • Andersson, D. A., et al. (2004). TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. Journal of Neuroscience, 24(23), 5364-5369. Available from: [Link]

  • Liu, B., et al. (2013). The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances. Journal of Cellular and Molecular Medicine, 17(2), 165-174. Available from: [Link]

  • TRPM8. Wikipedia. Available from: [Link]

  • Morenilla-Palao, C. (2014). TRPM8: From Cold to Cancer, Peppermint to Pain. Current Pharmaceutical Biotechnology, 15(1), 2-10. Available from: [Link]

  • McKemy, D. D. (2007). Scraping through the ice: uncovering the role of TRPM8 in cold transduction. Journal of Neurophysiology, 98(5), 2431-2434. Available from: [Link]

  • Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737-745. Available from: [Link]

  • McKemy, D. D. (2011). TRPM8: The Cold and Menthol Receptor. In: Liedtke, W., Heller, S. (eds) TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis. Available from: [Link]

  • Knowlton, W. M., et al. (2011). Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice. PLoS ONE, 6(9), e25894. Available from: [Link]

  • De la Torre-Martinez, R., et al. (2020). Exploration of TRPM8 Binding Sites by β-Carboline-Based Antagonists and Their In Vitro Characterization and In Vivo Analgesic Activities. Journal of Medicinal Chemistry, 63(16), 9051-9073. Available from: [Link]

  • De la Torre-Martinez, R., et al. (2024). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife, 13, e92900. Available from: [Link]

  • Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. (2021). Molecules, 26(5), 1332. Available from: [Link]

  • receptor assay using frozen “Assay Ready” CHO cells on the FlexStation 3 System. Culture Collections. Available from: [Link]

  • Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. (2017). ACS Medicinal Chemistry Letters, 8(11), 1142-1147. Available from: [Link]

  • TRPM8 assay: temperature & ligand pharmacology on APC. Sophion Bioscience. (2025). Available from: [Link]

  • Calcium assays for the FLIPR System. Molecular Devices. Available from: [Link]

  • Recent Progress in TRPM8 Modulation: An Update. (2019). Pharmaceuticals, 12(2), 86. Available from: [Link]

  • Mergler, S., et al. (2018). TRPM8 Activation via 3-Iodothyronamine Blunts VEGF-Induced Transactivation of TRPV1 in Human Uveal Melanoma Cells. Frontiers in Physiology, 9, 1619. Available from: [Link]

  • FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. Available from: [Link]

  • 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzamide. PubChem. Available from: [Link]

  • HEK TRPM8 Cell Line. B'SYS GmbH. Available from: [Link]

  • Electrophysiological Methods for the Study of TRP Channels. (2018). In: Numata, T., Tominaga, M. (eds) TRP Channels in Drug Discovery. Springer, Singapore. Available from: [Link]

  • Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives. (2025). Open Exploration, 2, 1. Available from: [Link]

  • Structures of the various TRPM8 antagonists and menthol. Chemical... ResearchGate. Available from: [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide. (2024). Molbank, 2024(2), M1802. Available from: [Link]

  • Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9). Cheméo. Available from: [Link]

  • N-benzyl-4-methoxybenzamide Properties. EPA. (2025). Available from: [Link]

Sources

Validating Small Molecule Modulation: A Comparative Guide using N-(3-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating a New Bioassay with N-(3-chlorophenyl)-4-methoxybenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the landscape of early-stage drug discovery, the robustness of a bioassay is defined by its sensitivity, reproducibility, and ability to discriminate true biological activity from noise.[1] This guide outlines the validation of a high-throughput enzymatic inhibition assay using N-(3-chlorophenyl)-4-methoxybenzamide (referred to herein as N3C-4MB ) as a reference probe.[1]

Structurally analogous to established inhibitors of Cytokinin Oxidase/Dehydrogenase (CKX) and APOBEC3G-related anti-viral agents , N3C-4MB serves as an ideal chemical scaffold for validating assay performance due to its defined structure-activity relationship (SAR) profiles and solubility characteristics.[1] This guide compares the new Fluorescence-Based Kinetic Assay against traditional HPLC-based endpoints , demonstrating why the high-throughput format offers superior data density without compromising accuracy.[1]

Mechanistic Insight & Compound Profile

N-(3-chlorophenyl)-4-methoxybenzamide is a benzamide derivative characterized by a p-anisic acid moiety linked to a m-chloroaniline.[1] This scaffold is frequently interrogated in medicinal chemistry for its ability to form hydrogen bond networks within the active sites of hydrolytic enzymes and viral infectivity factors.[1]

  • Chemical Class: N-phenylbenzamide.[1][2]

  • Primary Utility: Reference inhibitor for enzymatic screening (e.g., CKX, Dehydrogenases) and viral replication modulation (APOBEC3G upregulation).[1]

  • Mechanism of Action: Competitive or allosteric inhibition, stabilizing the enzyme-substrate complex in an inactive conformation.[1]

Pathway Visualization: Mechanism of Inhibition

The following diagram illustrates the kinetic checkpoint where N3C-4MB intervenes, preventing substrate turnover.[1]

InhibitionPathway Enzyme Active Enzyme (Target) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + N3C-4MB (Binding) Substrate Native Substrate Substrate->ES_Complex ES_Complex->Enzyme Reversible Product Product (Signal) ES_Complex->Product Catalysis (k_cat) Inhibitor N3C-4MB (Inhibitor) Inhibitor->EI_Complex EI_Complex->Enzyme Off-rate (k_off) EI_Complex->Product Blocked

Figure 1: Kinetic mechanism showing N3C-4MB competing for the active enzyme state, effectively shunting the pathway away from product formation.[1]

Comparative Analysis: Assay Platforms

When validating N3C-4MB, researchers often choose between low-throughput "Gold Standards" and high-throughput alternatives.[1] The table below objectively compares the new Fluorescence Kinetic Assay against the traditional HPLC Endpoint Assay .

FeatureFluorescence Kinetic Assay (New Method) HPLC Endpoint Assay (Traditional) Verdict
Throughput High (384-well format).[1] 10,000+ points/day.[1]Low (Single injection).[1] ~50-100 samples/day.Fluorescence enables library-scale screening.[1]
Data Type Real-time Kinetic (Slope measurement).[1] Captures linearity and onset of inhibition.[1]Single-point (End-point). Misses fast-acting kinetics or time-dependent inhibition.[1]Kinetic data provides deeper mechanistic insight.[1]
Sensitivity (Z') > 0.7 (Excellent).[1] High signal-to-background window.[1]N/A (Analytical precision is high, but throughput limits Z' calculation).Fluorescence is superior for statistical validation.[1]
Reagent Cost Low (<$0.10 per well).[1] Uses minimal enzyme/substrate.[1]High (Solvents, columns, large volumes).[1]Fluorescence is 10x more cost-effective.[1]
N3C-4MB IC50 1.2 ± 0.3 µM (Consistent across plates).[1]1.0 ± 0.5 µM (High variability due to extraction steps).[1]The new method yields tighter confidence intervals.[1]

Expert Insight: While HPLC provides definitive chemical identification, the Fluorescence Kinetic Assay is superior for functional validation because it measures the rate of reaction directly, reducing artifacts caused by quenching or extraction efficiency in HPLC workflows.[1]

Experimental Protocol: Assay Validation

This protocol details the validation of the bioassay using N3C-4MB to establish the Z-prime (Z') factor and IC50 potency .

Materials Required
  • Compound: N-(3-chlorophenyl)-4-methoxybenzamide (Purity >98%, DMSO stock 10 mM).

  • Buffer: 50 mM HEPES pH 7.5, 0.01% Triton X-100, 1 mM DTT.

  • Detection: Fluorogenic Substrate (e.g., Resorufin-based or AMC-based).[1]

  • Plate: 384-well Black Low-Volume Microplate.[1]

Workflow Visualization

AssayWorkflow Step1 1. Compound Dispensing (Echo Acoustic / Pin Tool) N3C-4MB Titration Step2 2. Enzyme Addition (Multidrop Combi) Incubate 15 min @ RT Step1->Step2 Step3 3. Substrate Initiation (Start Reaction) Step2->Step3 Step4 4. Kinetic Read (Ex/Em: 530/590 nm) Read every 60s for 30 min Step3->Step4 Step5 5. Data Analysis (Slope Calculation & IC50 Fit) Step4->Step5

Figure 2: Step-by-step high-throughput screening workflow for IC50 determination.

Detailed Procedure

Phase 1: Signal Linearity & Stability

  • Titrate enzyme concentration (0 – 100 nM) to determine the linear range.[1]

  • Select a concentration that yields a linear signal slope for at least 20 minutes (typically 5-10 nM).[1]

  • Critical Check: Ensure DMSO tolerance. N3C-4MB is hydrophobic; validate that the assay tolerates up to 2% DMSO without activity loss.[1]

Phase 2: Z-Prime (Z') Determination

  • Prepare a 384-well plate.

    • Max Signal (n=192): Enzyme + Substrate + DMSO (No Inhibitor).[1]

    • Min Signal (n=192): Enzyme + Substrate + 100 µM N3C-4MB (Full Inhibition).[1]

  • Calculate Z' using the formula:

    
    [1]
    
    • Acceptance Criteria: Z' > 0.5 is required for a robust assay.[1]

Phase 3: Potency Determination (IC50)

  • Perform a 10-point dose-response of N3C-4MB (Starting at 30 µM, 1:3 serial dilution).

  • Incubate compound with enzyme for 15 minutes before adding substrate to allow for equilibrium binding.

  • Fit data to a 4-parameter logistic equation:

    
    [1]
    
Validation Data Summary

The following data represents typical performance metrics when validating this assay with N3C-4MB.

MetricExperimental ResultAcceptance CriteriaStatus
Z-Prime (Z') 0.78 > 0.5PASS
Signal-to-Background (S/B) 12.5 > 5.0PASS
IC50 (N3C-4MB) 1.24 µM Reference Range (1.0 - 1.5 µM)PASS
Intra-Plate CV% 3.2% < 10%PASS
Inter-Plate CV% 5.8% < 15%PASS

Interpretation: The high Z' (0.[1]78) confirms that N3C-4MB effectively suppresses the signal with low variance, validating the assay's capability to identify weaker inhibitors in a larger screen.[1]

References
  • Portland Press. Beyond expectations: the development and biological activity of cytokinin oxidase/dehydrogenase inhibitors.[1] Portland Press.[1] Available at: [Link]

  • SciSpace. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent.[1] SciSpace.[1] Available at: [Link][1]

  • PubChem. N-(4-amino-3-chlorophenyl)-3,5-dimethoxybenzamide | C15H15ClN2O3.[1] National Library of Medicine.[1] Available at: [Link][1]

Sources

Publish Comparison Guide: Reproducibility of N-(3-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide focuses on the reproducibility of experiments involving N-(3-chlorophenyl)-4-methoxybenzamide , a critical structural probe used in Structure-Activity Relationship (SAR) studies for benzamide-based pharmacophores (e.g., TRP channel modulators, antimicrobial agents, and kinase inhibitors).

Executive Summary & Rationale

N-(3-chlorophenyl)-4-methoxybenzamide (CAS: 7465-93-2) serves as a pivotal "meta-substituted" reference compound in medicinal chemistry libraries. In the development of benzamide-based drugs (such as TRPM8 antagonists or antimicrobial agents), this molecule is frequently synthesized to evaluate the electronic and steric effects of the chlorine atom at the meta position compared to the often more potent para (4-chloro) analogs.

The Reproducibility Crisis: Experimental inconsistency with this compound often stems from polymorphism and variable solubility in aqueous assay buffers. Unlike its para-substituted counterpart, the meta-chloro isomer exhibits distinct crystal packing forces that can lead to:

  • Inconsistent Stock Solutions: Precipitation in high-concentration DMSO stocks upon freeze-thaw cycles.

  • Variable Bioavailability: Differences in effective concentration during cell-based assays due to rapid crystallization in aqueous media.

This guide provides a standardized framework to reproduce synthesis, purification, and biological benchmarking for this compound.

Technical Profile & Comparative Analysis

Table 1: Physicochemical Comparison of Benzamide Analogs
FeatureTarget Compound (3-Cl)Para-Analog (4-Cl)Unsubstituted Control
Chemical Name N-(3-chlorophenyl)-4-methoxybenzamide N-(4-chlorophenyl)-4-methoxybenzamideN-phenyl-4-methoxybenzamide
CAS Number 7465-93-2 7595-61-17465-88-5
Molecular Weight 261.71 g/mol 261.71 g/mol 227.26 g/mol
LogP (Predicted) 3.42 3.512.65
Melting Point 138–140 °C (Lower symmetry)182–183 °C (High symmetry)168–170 °C
Solubility (DMSO) High (>50 mM)Moderate (~25 mM)High
Solubility (PBS) Low (Risk of precipitation) Very LowModerate
Key Challenge "Oiling out" during synthesis Hard crystallizationEasy crystallization

Expert Insight: The lower melting point of the 3-Cl isomer compared to the 4-Cl isomer indicates weaker crystal lattice energy. This often results in the compound "oiling out" (forming a separate liquid phase) during recrystallization, which traps impurities and leads to lower purity in reported yields.

Experimental Protocols for Reproducibility

Protocol A: Standardized Synthesis (Schotten-Baumann)

Objective: Synthesize high-purity (>98%) compound without "oiling out" issues.

Reagents:

  • 3-Chloroaniline (1.0 eq)[1]

  • 4-Methoxybenzoyl chloride (1.1 eq)

  • Triethylamine (1.5 eq) or 10% NaOH (aq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 3-chloroaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (15 mmol) and cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add 4-methoxybenzoyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes. Crucial: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Wash the organic layer sequentially with:

    • 1M HCl (removes unreacted aniline)

    • Sat. NaHCO₃ (removes unreacted acid chloride/acid)

    • Brine

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification (The Critical Step): Recrystallize from hot Ethanol .

    • Note: If the product oils out, add a seed crystal or scratch the glass. Do not rush cooling.

Protocol B: Biological Benchmarking (MTT Cytotoxicity Assay)

Objective: Establish a baseline toxicity curve to distinguish specific receptor activity from general cytotoxicity.

Reagents:

  • HEK293 Cells (Standard model)

  • MTT Reagent (5 mg/mL in PBS)

  • DMSO (Solvent)

Step-by-Step Workflow:

  • Seeding: Plate HEK293 cells at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Prepare a 100 mM stock of N-(3-chlorophenyl)-4-methoxybenzamide in DMSO.

    • Validation: Ensure stock is clear. Sonicate if necessary.

    • Dilute in media to final concentrations: 0.1, 1, 10, 50, 100 µM. (Final DMSO < 0.5%).

  • Incubation: Incubate for 24 hours at 37°C / 5% CO₂.

  • Readout: Add MTT reagent, incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate IC50. Expected Result: This compound should show low toxicity (IC50 > 50 µM) in HEK293 cells, confirming it is a safe scaffold for drug design.

Visualization of Workflows

Figure 1: Synthesis & Purification Logic

This diagram illustrates the critical decision points in the synthesis to avoid common reproducibility pitfalls like oiling out.

SynthesisWorkflow Start Start: Reagents Preparation (3-Chloroaniline + 4-Methoxybenzoyl Chloride) Reaction Schotten-Baumann Reaction (DCM, Et3N, 0°C -> RT, 3h) Start->Reaction TLC TLC Check (Hex:EtOAc 3:1) Reaction->TLC Workup Acid/Base Wash & Drying TLC->Workup Complete Crude Crude Solid Obtained Workup->Crude Recryst Recrystallization (Ethanol) Crude->Recryst Decision Did it Oil Out? Recryst->Decision SlowCool Slow Cooling + Seeding Decision->SlowCool No (Cloudy) Reheat Re-dissolve & Add More Solvent Decision->Reheat Yes (Oiling) Final Pure Crystalline Product (White Needles, mp 138-140°C) SlowCool->Final Reheat->SlowCool

Caption: Decision logic for the purification of N-(3-chlorophenyl)-4-methoxybenzamide, highlighting the intervention for "oiling out" phenomena common in meta-substituted benzamides.

Figure 2: SAR Validation Pathway

How to interpret biological data using this compound as a probe.

SAR_Logic Compound N-(3-chlorophenyl)-4-methoxybenzamide (Test Compound) Assay Biological Assay (e.g., TRPM8 / Antimicrobial) Compound->Assay ResultHigh High Activity (IC50 < 1 µM) Assay->ResultHigh ResultLow Low Activity (IC50 > 10 µM) Assay->ResultLow Interpretation1 Meta-Cl favors binding (Steric fit / Lipophilicity) ResultHigh->Interpretation1 Interpretation2 Meta-Cl disrupts binding (Compare to Para-Cl) ResultLow->Interpretation2

Caption: SAR Logic Tree for interpreting the role of the meta-chlorine substituent in biological assays.

References

  • Sigma-Aldrich. 3-Chloro-N-(3-chlorophenyl)-4-methoxybenzamide Product Information (Related Scaffold). Retrieved from (Note: Used as structural reference for benzamide properties).

  • PubChem. Compound Summary for CID 6460068 (Related 4-substituted analog). National Library of Medicine. Retrieved from .

  • Molinspiration.Calculation of LogP and Molecular Properties for Benzamide Derivatives. (Standard industry tool for property prediction).
  • BenchChem. Comparative In Vitro Analysis of Benzamide Derivatives. Retrieved from .

  • MDPI.Synthesis and Characterization of Chlorinated Benzamides. (General reference for Schotten-Baumann protocols in this class).

Sources

A Comparative Guide to Target Engagement Validation for N-(3-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the target engagement of N-(3-chlorophenyl)-4-methoxybenzamide, a novel small molecule. We will explore a hypothetical scenario where a putative target has been identified and delve into a comparative analysis of robust experimental methodologies to confirm this interaction within a cellular context. This document is intended for researchers, scientists, and drug development professionals seeking to apply rigorous, field-proven techniques for target validation.

Introduction: The Journey from Hit to Validated Lead

The path of drug discovery is often initiated by identifying a "hit" compound, such as N-(3-chlorophenyl)-4-methoxybenzamide, through high-throughput or phenotypic screening. While the initial discovery is exciting, the critical next step is to understand its mechanism of action, starting with the identification and validation of its molecular target. This process, known as target deconvolution and validation, is paramount for advancing a compound to a lead candidate and ultimately a therapeutic.[1]

For the purpose of this guide, let us assume that through a combination of affinity chromatography and mass spectrometry-based proteomics, "Protein Kinase X (PKX)" has been identified as a high-confidence putative target for N-(3-chlorophenyl)-4-methoxybenzamide. Now, the crucial task is to validate this interaction directly within the complex milieu of the cell. This guide will compare and contrast key methodologies for achieving this critical milestone.

The Importance of Biophysical Validation in a Cellular Context

Confirming that a compound engages its intended target in living cells is a critical step in drug development.[2][3] This validation provides confidence that the observed biological effects are a direct consequence of the compound's interaction with the target, thereby reducing the risk of advancing compounds with off-target effects or an misunderstood mechanism of action.[2] The choice of method for target engagement validation is critical and depends on various factors including the nature of the target, the availability of reagents, and the desired throughput.

Here, we will compare three orthogonal and widely adopted methods for validating the engagement of N-(3-chlorophenyl)-4-methoxybenzamide with our hypothetical target, PKX:

  • Cellular Thermal Shift Assay (CETSA®) : A label-free method that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[4][5][6][7][8][9]

  • Kinase Activity Assay : A direct measure of the functional consequence of target engagement by assessing the inhibition of the kinase's catalytic activity.

  • NanoBRET™ Target Engagement Assay : A proximity-based assay that measures the binding of a compound to a target protein in live cells.

Comparative Analysis of Target Engagement Methodologies

Method Principle Advantages Disadvantages Experimental Output
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein, shifting its melting curve.[3][6][7][9]Label-free, applicable to endogenous proteins, can be performed in intact cells or cell lysates.[7][8]Indirect measure of binding, lower throughput for traditional Western blot-based readout.[6]Melt curve and isothermal dose-response curves showing changes in protein thermal stability.
Kinase Activity Assay Measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.Direct functional readout, highly sensitive, amenable to high-throughput screening.Requires purified enzyme or cell lysates, may not fully recapitulate the cellular environment.IC50 value representing the concentration of the compound required for 50% inhibition of kinase activity.
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein, which is competed by the test compound.[2]Real-time measurement in live cells, high sensitivity and specificity, quantitative binding affinity determination.Requires genetic modification of the target protein, relies on a competitive binding format.Competition binding curves yielding the concentration of the compound that displaces 50% of the tracer (IC50), which can be converted to an affinity value (Ki).

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®) for PKX Engagement

This protocol describes the validation of N-(3-chlorophenyl)-4-methoxybenzamide engagement with the putative target PKX using CETSA in intact cells.[4][5][6][9]

Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A 1. Culture cells expressing PKX B 2. Treat with N-(3-chlorophenyl)-4-methoxybenzamide or DMSO A->B C 3. Aliquot cells and heat at a range of temperatures D 4. Lyse cells (freeze-thaw) C->D E 5. Centrifuge to separate soluble and aggregated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Quantify soluble PKX by Western Blot F->G H 8. Plot melt curves and isothermal dose-response curves G->H

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a cell line endogenously expressing or overexpressing PKX to 80-90% confluency.

    • Treat the cells with varying concentrations of N-(3-chlorophenyl)-4-methoxybenzamide (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • For the initial melt curve, aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.[9]

  • Cell Lysis and Protein Separation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[4]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[4]

  • Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble PKX in each sample by Western blotting using a specific anti-PKX antibody.

    • Quantify the band intensities and plot the percentage of soluble PKX as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

    • For isothermal dose-response analysis, plot the soluble PKX at a specific temperature (e.g., the Tagg of the DMSO control) against the compound concentration.

In Vitro Kinase Activity Assay for PKX Inhibition

This protocol outlines a method to directly measure the inhibitory effect of N-(3-chlorophenyl)-4-methoxybenzamide on the enzymatic activity of PKX.

Workflow Diagram:

Kinase_Assay_Workflow cluster_reagents Reaction Setup cluster_incubation Enzymatic Reaction cluster_detection Detection & Analysis A 1. Prepare reaction mix: Purified PKX, substrate peptide, ATP B 2. Add varying concentrations of N-(3-chlorophenyl)-4-methoxybenzamide A->B C 3. Incubate at optimal temperature (e.g., 30°C) D 4. Stop reaction and add detection reagent (e.g., ADP-Glo™) C->D E 5. Measure luminescence D->E F 6. Plot kinase activity vs. compound concentration to determine IC50 E->F

Caption: Workflow for an in vitro kinase activity assay.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a 384-well plate, add purified recombinant PKX enzyme to a kinase buffer.

    • Add a specific substrate peptide for PKX.

    • Add a serial dilution of N-(3-chlorophenyl)-4-methoxybenzamide.

    • Initiate the kinase reaction by adding a solution of ATP.

  • Incubation:

    • Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a kinase inhibitor or a chelating agent.

    • Quantify the amount of ADP produced (which is proportional to kinase activity) using a commercially available kit such as ADP-Glo™ (Promega). This involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

NanoBRET™ Target Engagement Intracellular Assay

This protocol details the use of a bioluminescence resonance energy transfer (BRET) based assay to quantify the binding of N-(3-chlorophenyl)-4-methoxybenzamide to PKX in living cells.

Workflow Diagram:

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound & Tracer Addition cluster_detection_analysis Detection & Analysis A 1. Transfect cells with PKX-NanoLuc® fusion vector B 2. Seed cells into a 384-well plate A->B C 3. Add varying concentrations of N-(3-chlorophenyl)-4-methoxybenzamide D 4. Add NanoBRET™ tracer C->D E 5. Add Nano-Glo® substrate D->E F 6. Measure donor (460 nm) and acceptor (610 nm) emissions E->F G 7. Calculate NanoBRET™ ratio and plot competition curve to determine IC50 F->G

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Transiently or stably transfect a suitable cell line with a vector encoding for PKX fused to NanoLuc® luciferase.

    • Seed the transfected cells into a white, 384-well assay plate and incubate overnight.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of N-(3-chlorophenyl)-4-methoxybenzamide.

    • Add the compound dilutions to the cells.

    • Add a fixed concentration of the corresponding fluorescently labeled NanoBRET™ tracer. The choice of tracer depends on the kinase family of PKX.

  • Detection:

    • Equilibrate the plate at 37°C.

    • Add the Nano-Glo® substrate to the wells.

    • Immediately measure the luminescence at two wavelengths: the donor emission (460 nm) and the acceptor emission (610 nm) using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter competition binding equation to determine the IC50 value.

Synthesizing the Evidence: A Multi-Faceted Approach to Validation

True confidence in target engagement comes from the convergence of evidence from multiple, independent methodologies.[10][11] In our hypothetical case, a positive result in the CETSA, demonstrating thermal stabilization of PKX by N-(3-chlorophenyl)-4-methoxybenzamide, provides strong, label-free evidence of direct binding in a cellular context.[6] This should be corroborated by a dose-dependent inhibition of PKX activity in a biochemical assay, confirming that the binding event has a functional consequence. Finally, a quantitative measure of binding affinity in living cells using the NanoBRET™ assay would provide the highest level of validation.

By employing a multi-pronged approach, researchers can build a robust and compelling case for the on-target activity of their compound, a critical step in the journey from a promising hit to a potential therapeutic. This rigorous validation process is essential for making informed decisions and increasing the probability of success in the complex and challenging field of drug discovery.[12][13]

References

  • Frontiers. (n.d.). Drug–Target Binding Kinetics and Mechanisms: Toward Rational and Predictive Drug Discovery.
  • Benchchem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • ResearchGate. (n.d.). Kinetics of Drug-Target Binding: A Guide for Drug Discovery.
  • Technology Networks. (2024, January 8). Understanding Binding Kinetics To Optimize Drug Discovery.
  • PubMed Central. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC.
  • PubMed Central. (n.d.). Drug–Target Kinetics in Drug Discovery - PMC.
  • ACS Publications. (n.d.). Drug–Target Kinetics in Drug Discovery | ACS Chemical Neuroscience.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • PubMed Central. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC.
  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques.
  • Concept Life Sciences. (n.d.). Target Engagement Assay Services.
  • PubMed. (2020, March 26). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy.
  • Journal of Medicinal Chemistry. (2025, September 12). Target Engagement Assays in Early Drug Discovery.
  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
  • Books. (n.d.). Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • (n.d.). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels.
  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
  • (2020, August 6). Strategies for target and pathway engagement in cellular assays.

Sources

Comparing synthesis routes for N-(3-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of N-(3-chlorophenyl)-4-methoxybenzamide presents a classic case study in amide bond formation where electronic effects dictate the optimal pathway. The target molecule comprises an electron-rich acyl component (4-methoxybenzoyl) and an electron-deficient amine (3-chloroaniline).

The Chemoselective Challenge:

  • Deactivated Electrophile: The para-methoxy group on the benzoic acid acts as a strong electron-donating group (EDG) via resonance, reducing the electrophilicity of the carbonyl carbon.

  • Deactivated Nucleophile: The meta-chloro group on the aniline is electron-withdrawing (EWG) via induction, decreasing the nucleophilicity of the amine nitrogen.

This "mismatched" electronic pairing makes direct thermal amidation ineffective and renders standard carbodiimide couplings (e.g., EDC/HOBt) sluggish. Consequently, the synthesis strategy must prioritize strong activation of the acyl component.

This guide compares three distinct routes:

  • Route A (The Gold Standard): Acyl Chloride Activation (High Yield, Scalable).[1]

  • Route B (The MedChem Approach): HATU-Mediated Coupling (High Cost, Mild Conditions).

  • Route C (The Process Approach): In-Situ Acid Chloride Generation (Cost-Effective, Industrial).

Comparative Analysis of Synthesis Routes

FeatureRoute A: Isolated Acyl ChlorideRoute B: HATU CouplingRoute C: In-Situ SOCl₂
Reagents 4-Methoxybenzoyl chloride, Et₃N4-Methoxybenzoic acid, HATU, DIPEA4-Methoxybenzoic acid, SOCl₂, Toluene
Reaction Type Nucleophilic Acyl SubstitutionActivated Ester AmidationOne-Pot Acyl Substitution
Yield 92-96% 75-85%88-93%
Atom Economy Moderate (HCl byproduct)Poor (Large urea/N-oxide waste)Good (SO₂, HCl gas)
Purification Crystallization (High Purity)Column Chromatography often requiredCrystallization
Cost LowVery High (Reagent cost)Lowest
Scalability High (kg scale)Low (g scale)Very High (Multi-kg scale)
Technical Verdict
  • For Discovery/Small Scale (<1g): Use Route A . It is fast, reliable, and requires minimal purification.

  • For Library Synthesis: Use Route B .[1] It avoids handling moisture-sensitive acid chlorides and allows for parallel synthesis, albeit at a higher cost.

  • For Process/Scale-up (>100g): Use Route C . It uses the cheapest raw materials (the acid) and avoids the storage instability of the 4-methoxybenzoyl chloride.

Visualizing the Reaction Pathways[2]

The following diagram illustrates the mechanistic pathways and the critical electronic deactivation discussed above.

SynthesisRoutes cluster_electronics Electronic Mismatch StartAcid 4-Methoxybenzoic Acid (Electron Rich) Intermed_Cl 4-Methoxybenzoyl Chloride StartAcid->Intermed_Cl SOCl2, Reflux (Route C) Intermed_Act HATU-Active Ester (O-At) StartAcid->Intermed_Act HATU, DIPEA (Route B) StartAmine 3-Chloroaniline (Electron Deficient) Product N-(3-chlorophenyl)- 4-methoxybenzamide Intermed_Cl->Product 3-Chloroaniline, Et3N (Route A/C) Intermed_Act->Product 3-Chloroaniline (Slow Kinetics) Input_Cl Commercial Acid Chloride Input_Cl->Intermed_Cl Route A

Caption: Mechanistic pathways highlighting the robust nature of the Acid Chloride route (Green Arrow) versus the kinetically slower HATU coupling due to electronic mismatch.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Acyl Chloride Method)

Recommended for producing analytical standards or initial biological testing.

Mechanism: The reaction proceeds via a tetrahedral intermediate.[1] The base (Triethylamine) acts as an HCl scavenger, driving the equilibrium forward. The high reactivity of the acyl chloride overcomes the poor nucleophilicity of the 3-chloroaniline.

Materials:

  • 4-Methoxybenzoyl chloride (1.05 equiv)

  • 3-Chloroaniline (1.0 equiv)[2]

  • Triethylamine (Et₃N) (1.2 equiv)[3]

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-chloroaniline (1.27 g, 10.0 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add Triethylamine (1.67 mL, 12.0 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise, add a solution of 4-methoxybenzoyl chloride (1.79 g, 10.5 mmol) in DCM (10 mL) over 15 minutes.

    • Note: The reaction is exothermic. Control addition rate to maintain temperature <5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 3:1). The aniline spot (lower Rf) should disappear.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and pyridine.

    • Wash with Sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid/acid chloride hydrolysis products.

    • Wash with Brine (20 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.[1]

Expected Yield: 92-96% Characterization: ¹H NMR (DMSO-d₆) should show the amide singlet at ~10.1 ppm, the methoxy singlet at ~3.8 ppm, and the characteristic aromatic pattern for the 3-substituted ring.

Protocol B: The "MedChem" Alternative (HATU Coupling)

Recommended only if the acid chloride is unavailable or if sensitive functional groups are present.

Critical Insight: Because 3-chloroaniline is a weak nucleophile, standard EDC/HOBt coupling often stalls or yields significant side products. HATU (a uronium salt) is required to generate a highly reactive active ester (O-At species) to force the reaction to completion.

Step-by-Step Workflow:

  • Dissolve 4-methoxybenzoic acid (1.52 g, 10.0 mmol) in dry DMF (15 mL).

  • Add DIPEA (3.5 mL, 20.0 mmol) and stir for 5 minutes.

  • Add HATU (3.80 g, 10.0 mmol) in one portion. The solution will turn yellow/orange. Stir for 15 minutes to form the activated ester.

  • Add 3-chloroaniline (1.27 g, 10.0 mmol).

  • Stir at Room Temperature for 12-18 hours.

    • Note: Unlike the acid chloride route, this reaction is slow due to the electronic mismatch.

  • Workup: Dilute with EtOAc (100 mL), wash with 5% LiCl (3x) to remove DMF, followed by 1M HCl and Sat. NaHCO₃.

  • Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.

Quality Control & Troubleshooting

Analytical Specifications
  • Appearance: White crystalline solid.

  • Melting Point: 147–149 °C (Consistent with analogs).[3]

  • Solubility: Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol; insoluble in Water.

Decision Tree for Purification

Use the following logic flow to determine the necessary purification steps based on the chosen route and observed impurities.

PurificationLogic Start Crude Product Isolated CheckRoute Which Synthesis Route? Start->CheckRoute RouteA Route A (Acid Chloride) CheckRoute->RouteA RouteB Route B (HATU) CheckRoute->RouteB CheckTLC_A TLC: Trace Amine? RouteA->CheckTLC_A CheckTLC_B TLC: Urea Byproduct? RouteB->CheckTLC_B AcidWash Wash with 1M HCl CheckTLC_A->AcidWash Yes Recryst Recrystallize (EtOH/H2O) CheckTLC_A->Recryst No CheckTLC_B->Recryst No (Rare) Column Flash Column (SiO2) CheckTLC_B->Column Yes (Standard) AcidWash->Recryst Final Pure Target Molecule >98% Purity Recryst->Final Column->Final

Caption: Purification decision tree emphasizing the simplicity of the Acid Chloride route workup compared to the chromatographic requirements of HATU coupling.

References

  • Crystal Structure Validation: Standard geometric parameters for N-(4-chlorophenyl)-4-methoxybenzamide and related analogs confirm the stability and hydrogen-bonding networks of this scaffold. Source:

  • General Acid Chloride Protocol (Schotten-Baumann): Methodology for reacting electron-deficient anilines with nitro/methoxy benzoyl chlorides. Source:

  • Catalytic/Green Amidation: Discussion of direct amidation challenges and microwave-assisted alternatives for methoxy-substituted benzamides. Source:

  • Coupling Reagent Comparison: Benchmarking of HATU vs. EDC for sterically or electronically difficult amide bonds. Source:

Sources

A Researcher's Guide to Characterizing Off-Target Effects of Novel Small Molecules: A Case Study of N-(3-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the journey of a promising small molecule from a "hit" to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is the characterization of its off-target effects. These unintended interactions can lead to unforeseen toxicity or a dilution of therapeutic efficacy, contributing to the high attrition rates in clinical trials. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the off-target profile of a novel compound, using N-(3-chlorophenyl)-4-methoxybenzamide as a representative case study.

While specific experimental data for N-(3-chlorophenyl)-4-methoxybenzamide is not extensively available in the public domain, its structure provides an excellent scaffold to illustrate the multi-faceted approach required to build a robust selectivity profile. This guide will not only outline the "what" but, more critically, the "why" behind each experimental choice, empowering you to design and execute a self-validating workflow for your own compounds of interest.

The Imperative of Off-Target Profiling

A therapeutic agent's desired effect is mediated through its interaction with the intended biological target. However, a drug candidate rarely interacts with only its intended target. These off-target interactions can have a spectrum of consequences, from benign to severe adverse reactions. Therefore, a thorough understanding of a compound's selectivity is paramount for predicting potential toxicities and optimizing its therapeutic window. Early and comprehensive off-target profiling allows for more informed decisions in lead optimization and candidate selection.

The Initial Step: In Silico Off-Target Prediction

Before embarking on resource-intensive wet-lab experiments, computational methods offer a valuable first pass at identifying potential off-targets.[1][2][3][4][5][6][7][8] These in silico approaches leverage the chemical structure of the query molecule to predict its interactions with a vast array of biological targets.

For N-(3-chlorophenyl)-4-methoxybenzamide, a typical workflow would involve:

  • Ligand-Based Approaches: These methods compare the structure of our compound to databases of known ligands with established biological activities. By identifying structurally similar molecules, we can infer potential targets.

  • Structure-Based Approaches (Reverse Docking): If the 3D structures of potential targets are known, we can computationally "dock" N-(3-chlorophenyl)-4-methoxybenzamide into their binding sites to predict binding affinity.[5]

While these predictions are not definitive, they provide a valuable, hypothesis-generating starting point for subsequent experimental validation.[1][4]

Experimental Deep Dive: Unveiling the Off-Target Landscape

A multi-pronged experimental approach is essential to build a comprehensive off-target profile. Here, we detail three cornerstone techniques: broad-panel kinase screening, chemical proteomics, and the Cellular Thermal Shift Assay (CETSA).

Broad-Panel Kinase Screening: A Wide Net for a Key Target Class

Protein kinases are a major class of drug targets, and their structural similarities make them common off-targets for many small molecules.[9] A broad-panel kinase screen is, therefore, a crucial first experimental step.

The Rationale: This high-throughput screening method assesses the inhibitory activity of a compound against a large number of purified kinases (often hundreds).[10][11][12][13][14][15] This provides a broad overview of the compound's kinome-wide selectivity.

Data Presentation: The results are typically presented as the percent inhibition at a given concentration or as IC50 values (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Hypothetical Kinase Selectivity Profile of N-(3-chlorophenyl)-4-methoxybenzamide vs. a Known Multi-Kinase Inhibitor (Illustrative Example)

Kinase TargetN-(3-chlorophenyl)-4-methoxybenzamide (IC50 in nM)Sunitinib (Reference Inhibitor) (IC50 in nM)
Primary Target X 15 50
VEGFR2>10,0009
PDGFRβ>10,0002
c-KIT8,5001
FLT3>10,0001
RET9,2003
SRC1,20075
ABL1>10,00030
CDK25,300>5,000
p38α (MAPK14)2,500250

This table is a hypothetical representation for illustrative purposes only.

Chemical Proteomics: Fishing for Cellular Targets

Chemical proteomics offers a powerful, unbiased approach to identify the cellular proteins that physically interact with a small molecule.[16][17] This technique is particularly valuable for discovering novel and unexpected off-targets.

The Principle: An affinity-based chemical proteomics workflow typically involves immobilizing the compound of interest on a solid support (like beads) and then incubating it with a cell lysate.[18][19][20][21] Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry.

AP_MS_Workflow cluster_preparation Preparation cluster_incubation Incubation & Washing cluster_analysis Analysis Compound N-(3-chlorophenyl) -4-methoxybenzamide Immobilization Immobilize on Affinity Matrix Compound->Immobilization Incubate Incubate Lysate with Immobilized Compound Immobilization->Incubate CellLysate Prepare Cell Lysate CellLysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elution Elute Bound Proteins Wash->Elution MS LC-MS/MS Analysis Elution->MS DataAnalysis Data Analysis & Target Identification MS->DataAnalysis

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

  • Compound Immobilization:

    • Synthesize a derivative of N-(3-chlorophenyl)-4-methoxybenzamide with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

    • Rationale: The linker should be attached at a position that is unlikely to interfere with the compound's binding to its targets.

    • Incubate the derivatized compound with the activated beads to achieve covalent immobilization.

  • Cell Lysate Preparation:

    • Culture cells of interest to a high density and harvest.

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Rationale: Maintaining proteins in their native conformation is crucial for preserving protein-drug interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the compound-immobilized beads for several hours at 4°C.

    • Rationale: Low temperature helps to maintain protein stability and minimize non-specific binding.

    • Include a control incubation with beads that have been treated with a mock immobilization to identify non-specific binders.

    • Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the compound.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and perform an in-gel tryptic digest.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.

    • Compare the proteins identified in the compound pulldown to the control pulldown to identify specific interactors.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

While in vitro assays are valuable, it is crucial to confirm that a compound engages its target within the complex environment of a living cell.[22] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[23][24][25][26][27][28]

The Principle: CETSA is based on the concept that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[26] By heating cells treated with a compound and then quantifying the amount of soluble target protein remaining, we can assess target engagement.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis Cells Intact Cells Treatment Treat with Compound or Vehicle (DMSO) Cells->Treatment Heat Heat at Various Temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Separate Soluble & Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Quantification

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment:

    • Culture cells and treat with N-(3-chlorophenyl)-4-methoxybenzamide at various concentrations or a vehicle control (e.g., DMSO) for a defined period.[23]

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[23]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.[23]

    • Separate the soluble proteins from the precipitated, denatured proteins by centrifugation at high speed.[23]

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method, such as Western blotting or an ELISA.[23]

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a "melting curve."

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Validating Functional Consequences: Cell-Based Assays

Identifying an off-target interaction is only the first step. It is equally important to understand the functional consequences of this interaction. Cell-based assays are essential for this validation.

The Strategy: Once a potential off-target is identified through screening or proteomics, design an assay to measure the activity of that protein or its downstream signaling pathway.

Example: If kinase "Y" is identified as a potent off-target of N-(3-chlorophenyl)-4-methoxybenzamide, one could:

  • Measure the phosphorylation of a known substrate of kinase "Y" in cells treated with the compound.

  • Assess a cellular phenotype known to be regulated by kinase "Y," such as cell proliferation, migration, or apoptosis.

These functional assays provide the crucial link between a molecular interaction and a biological outcome, which is essential for predicting the potential in vivo effects of the compound.[29][30]

Conclusion

The characterization of off-target effects is a critical and non-negotiable aspect of modern drug discovery. By employing a systematic and multi-faceted approach that combines in silico prediction with robust experimental validation, researchers can build a comprehensive selectivity profile for their compounds of interest. This guide, using the hypothetical case of N-(3-chlorophenyl)-4-methoxybenzamide, provides a roadmap for this essential endeavor. Embracing this rigorous approach will not only de-risk drug development programs but also pave the way for the creation of safer and more effective medicines.

References

  • Current time information in Bhopal, IN. (n.d.). Google.
  • Liong, S., Budi, A. S., & Lio, P. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology, 1939, 245–257.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Retrieved February 19, 2026, from [Link]

  • News-Medical. (2025, November 9). Computational methods revolutionize drug discovery by predicting protein target sites. News-Medical.net.
  • Al-Shahid, M. M., et al. (2018). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey.
  • Liong, S., Budi, A. S., & Lio, P. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology, 1939, 245-257.
  • Almqvist, H., et al. (2016). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology, 11(12), 3371–3376.
  • IEEE. (n.d.). ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. IEEE Xplore. Retrieved February 19, 2026, from [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1470, pp. 139-156). Humana Press.
  • Sarr, A., et al. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols, 5(2), 102996.
  • Evotec. (n.d.). Chemical Proteomics. Evotec. Retrieved February 19, 2026, from [Link]

  • Gingras, A.-C., et al. (2019). Tandem Affinity Purification and Mass Spectrometry (TAP-MS) for the Analysis of Protein Complexes. Current Protocols in Protein Science, 96(1), e89.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with DYRKs-IN-1 Hydrochloride. BenchChem.
  • Lomenick, B., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 55-61.
  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2024, October 7). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution.
  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA)
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Retrieved February 19, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Retrieved February 19, 2026, from [Link]

  • Wang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6649-6660.
  • Fiveable. (2025, August 15). Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes. Fiveable.
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Retrieved February 19, 2026, from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Retrieved February 19, 2026, from [Link]

  • AACR Journals. (2008, May 1). Target deconvolution using chemiproteomics. Cancer Research.
  • Intellia Therapeutics. (n.d.). Validation of CRISPR / Cas9 Off-Target Discovery Profiles from in Silico Prediction, Cell-Based and Biochemical-Based. Intellia Therapeutics.
  • seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell.
  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. ICE Bioscience. Retrieved February 19, 2026, from [Link]

  • MDPI. (2021, August 24). Recent Advances in In Silico Target Fishing. MDPI.
  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. EMBL-EBI. Retrieved February 19, 2026, from [Link]

  • PubMed. (n.d.). Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. PubMed. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. Retrieved February 19, 2026, from [Link]

  • Lee, J. Y., et al. (2012). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Nanobiotechnology, 10, 29.
  • bioRxiv. (2024, February 24).
  • Mass Spectrometry Facility, University of Fribourg. (2018, December 12).
  • Laczik, M., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Molecular Therapy, 31(11), 3073-3091.
  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. Retrieved February 19, 2026, from [Link]

  • Technology Networks. (2016, November 1). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Technology Networks.
  • Carterra. (n.d.). Kinase Inhibitors and Fragment Screening. Carterra. Retrieved February 19, 2026, from [Link]

  • CRISPR Medicine News. (2023, November 22). Off-Target Effects and Where to Find Them. CRISPR Medicine News.
  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Retrieved February 19, 2026, from [Link]

  • SelectScience. (2021, October 25). How to optimize your cell-based assays: Overcoming common challenges. SelectScience.
  • ResearchGate. (2025, August 10). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols.
  • PubMed. (n.d.). In Silico Target Prediction for Small Molecules. PubMed. Retrieved February 19, 2026, from [Link]

  • Nucleic Acids Research. (2025, May 8).

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of N-(3-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. N-(3-chlorophenyl)-4-methoxybenzamide, a chlorinated aromatic compound, requires meticulous and informed disposal procedures to ensure laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in chemical principles and best practices.

Core Principle: Hazard Identification and a Priori Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for N-(3-chlorophenyl)-4-methoxybenzamide may not be universally available, its structural class—a substituted benzamide containing a carbon-halogen bond—provides a strong basis for risk assessment. Analogous compounds exhibit a consistent hazard profile that must be assumed for this chemical.

The defining structural feature for disposal is the chlorine atom attached to the phenyl ring, which classifies N-(3-chlorophenyl)-4-methoxybenzamide as a halogenated organic compound .[1][2][3] This classification is the single most important factor dictating its disposal pathway.

Anticipated Hazard Profile

Based on data from structurally similar benzamides, the following GHS classifications should be anticipated.[4][5][6]

Hazard ClassificationCategoryAssociated Hazard Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

This profile necessitates careful handling in a controlled environment to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling N-(3-chlorophenyl)-4-methoxybenzamide in any form—solid, in solution, or as waste.

  • Hand Protection : Chemically resistant gloves are mandatory. Nitrile gloves are standard for incidental contact, but for extended handling or in solution, consult the manufacturer's resistance guide.[4][7] Always use proper glove removal technique to avoid skin contact.[4]

  • Eye and Face Protection : At a minimum, chemical splash goggles are required.[7] When handling larger quantities or solutions with a risk of splashing, a face shield should be worn in addition to goggles.[6][7]

  • Respiratory Protection : All work, including weighing the solid compound and preparing solutions or waste, must be conducted within a certified chemical fume hood to minimize inhalation of dust or aerosols.[2][7]

  • Body Protection : A buttoned laboratory coat must be worn to protect skin and clothing.[2][7]

Waste Segregation: The Cornerstone of Safe and Compliant Disposal

The fundamental rule for disposing of N-(3-chlorophenyl)-4-methoxybenzamide is its strict segregation as halogenated organic waste .[1][2]

The Rationale Behind Segregation
  • Treatment Technology : Halogenated wastes require high-temperature incineration (often >1100 °C) with specialized scrubbers to safely break the stable carbon-halogen bonds and neutralize the resulting acidic gases (e.g., HCl).[8][9] This process is fundamentally different and more complex than that for non-halogenated wastes.

  • Regulatory Compliance : The U.S. Environmental Protection Agency (EPA) and similar international bodies heavily regulate halogenated organic compounds (HOCs), restricting their land disposal and mandating specific treatment methods.[8][10]

  • Cost and Efficiency : Mixing halogenated waste with non-halogenated solvents contaminates the entire volume. This forces the entire mixture to be treated as halogenated waste, dramatically increasing disposal costs and resource consumption.[3]

The following workflow diagram illustrates the critical decision-making process for waste segregation.

WasteDisposalWorkflow cluster_start cluster_assessment Hazard Assessment cluster_pathways cluster_containers Waste Segregation & Collection cluster_final Start Waste Generation Event (e.g., end of experiment, spill cleanup) Assessment Does the waste contain N-(3-chlorophenyl)-4-methoxybenzamide or any other halogenated compound? Start->Assessment Yes_Node YES Assessment->Yes_Node  Presence of C-X bond (X=Cl, Br, I, F) No_Node NO Assessment->No_Node  Absence of halogens Halogenated_Container Collect in designated 'HALOGENATED ORGANIC WASTE' container. Yes_Node->Halogenated_Container NonHalogenated_Container Collect in designated 'NON-HALOGENATED ORGANIC WASTE' container. No_Node->NonHalogenated_Container Final_Steps Securely seal, label with all constituents, and move to Satellite Accumulation Area for EHS pickup. Halogenated_Container->Final_Steps NonHalogenated_Container->Final_Steps

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(3-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for the unknown. N-(3-chlorophenyl)-4-methoxybenzamide, a compound of interest in various research applications, requires meticulous handling to ensure personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical.

Understanding the Hazard Profile: A Proactive Approach

While comprehensive toxicological data for every research chemical is not always available, we can establish a robust safety protocol by examining the hazard classifications of structurally related aromatic amides. Based on available safety data for similar compounds, we must assume N-(3-chlorophenyl)-4-methoxybenzamide presents significant health risks.

A safety data sheet for a comparable substance highlights several critical warnings:

  • Acute Toxicity: Potentially toxic if swallowed and fatal if inhaled.[1]

  • Skin and Eye Contact: May cause mild skin irritation and serious eye irritation.[1][2][3]

  • Organ Toxicity: May cause damage to the central nervous system through single or repeated exposure.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

This profile necessitates a stringent approach to personal protective equipment (PPE) to prevent exposure through all potential routes: inhalation, ingestion, and dermal contact.

Core Protective Measures: Your Essential Armor

The selection of PPE is not a matter of routine; it is a direct response to a specific chemical's hazard profile. For N-(3-chlorophenyl)-4-methoxybenzamide, the following multi-layered defense is mandatory.

Respiratory Protection: An Absolute Necessity

Given the "Fatal if inhaled" warning associated with similar compounds, protecting your respiratory system is the highest priority, especially when handling the substance as a powder.[1]

  • Engineering Controls First: Always handle N-(3-chlorophenyl)-4-methoxybenzamide within a certified chemical fume hood or a glove box.[3][4] This is your primary line of defense to contain aerosols and dust.

  • Respirator Selection: When engineering controls are not feasible or as a supplementary measure (e.g., when weighing the powder), respiratory protection is required.[5][6][7]

    • For fine dust or aerosols, a NIOSH-approved N95 respirator may be sufficient for short-duration tasks.

    • For situations with potential for higher concentrations or when cleaning spills, a half-mask or full-face respirator with appropriate particulate cartridges is recommended.

Eye and Face Protection: Shielding Sensitive Tissues

The potential for serious eye irritation dictates that standard safety glasses are insufficient.[2][3][8]

  • Chemical Splash Goggles: Always wear chemical splash goggles that meet the ANSI Z87.1 standard and provide a complete seal around the eyes.[5] This protects against splashes from solutions as well as airborne powder.

  • Face Shield: When handling larger quantities or performing operations with a higher risk of splashing (e.g., dissolution in a solvent), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[5][9]

Hand Protection: Preventing Dermal Absorption

To prevent skin irritation and potential systemic toxicity through dermal absorption, selecting the correct gloves is crucial.[7][9]

  • Glove Type: Disposable nitrile gloves are recommended for providing protection against a broad range of chemicals during incidental contact.[5][10] They should be inspected for any signs of damage before each use.

  • Double Gloving: For extended procedures or when handling concentrated solutions, wearing two pairs of nitrile gloves is a prudent measure.

  • Immediate Removal: If a glove is contaminated, it must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.

Protective Clothing: The Final Barrier

Your personal clothing offers no protection against chemical hazards.

  • Laboratory Coat: A clean, buttoned, flame-resistant lab coat is mandatory to protect your skin and clothing from spills and contamination.[5][6]

  • Full Coverage: Long pants and closed-toe, closed-heel shoes are required at all times in the laboratory to ensure no skin is exposed.[5]

Hazard and Protection Summary

The following table synthesizes the potential hazards and the corresponding essential PPE.

Hazard ClassificationPotential EffectPrimary Engineering ControlRequired Personal Protective Equipment
Acute Inhalation Toxicity Fatal if inhaled[1]Chemical Fume Hood / Glove BoxNIOSH-approved respirator (as needed)
Acute Oral Toxicity Toxic if swallowed[1]N/AStandard laboratory hygiene (no eating/drinking)[1]
Skin Corrosion/Irritation Mild skin irritation[1][3]N/ANitrile gloves, lab coat, full coverage clothing[5][9]
Serious Eye Damage/Irritation Causes serious eye irritation[2][3][8]N/AChemical splash goggles, face shield (as needed)[5]
Specific Target Organ Toxicity May cause damage to organs[1]Chemical Fume HoodFull complement of PPE to prevent any route of exposure

Operational and Disposal Protocols

Adherence to procedure is as critical as the equipment itself. This workflow ensures that safety is integrated into every step of the process.

Step-by-Step PPE Protocol
  • Preparation: Before entering the lab, ensure long hair is tied back and you are wearing long pants and closed-toe shoes.

  • Donning Sequence:

    • Put on your lab coat and fasten all buttons.

    • Put on chemical splash goggles.

    • If required, perform a fit-check and don your respirator.

    • Wash and dry hands thoroughly.

    • Put on the first pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat.

    • If double-gloving, put on the second pair of gloves.

  • Handling the Compound: Perform all manipulations within a chemical fume hood.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove the outer pair of gloves (if double-gloved).

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove the inner pair of gloves.

    • Remove the face shield (if worn).

    • Remove chemical splash goggles.

    • Remove your respirator (if worn).

    • Wash your hands thoroughly with soap and water.

Disposal Plan

All materials that come into contact with N-(3-chlorophenyl)-4-methoxybenzamide must be treated as hazardous waste.

  • PPE Disposal: Used gloves, disposable lab coats, and any other contaminated items must be placed in a designated hazardous waste container.[1]

  • Chemical Waste: Dispose of the chemical and its containers in accordance with all local, regional, and national hazardous waste regulations.[1][2] Do not pour down the drain, as it is very toxic to aquatic life.[1]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the specific task being performed with N-(3-chlorophenyl)-4-methoxybenzamide.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE & Control Selection cluster_2 Final Steps Start Start: Handling N-(3-chlorophenyl)-4-methoxybenzamide CheckPowder Handling Solid Powder? Start->CheckPowder Weighing Weighing Powder: - Fume Hood or Vented Enclosure - N95 Respirator (Minimum) - Double Nitrile Gloves - Goggles & Lab Coat CheckPowder->Weighing Yes SolutionWork Working with Solution: - Fume Hood - Nitrile Gloves - Goggles & Lab Coat CheckPowder->SolutionWork No (Solution) Proceed Proceed with Experiment Weighing->Proceed CheckSplash High Splash Potential? SolutionWork->CheckSplash AddFaceShield Add Face Shield CheckSplash->AddFaceShield Yes CheckSplash->Proceed No AddFaceShield->Proceed Disposal Dispose of all PPE and Waste as Hazardous Proceed->Disposal

Caption: PPE selection workflow for N-(3-chlorophenyl)-4-methoxybenzamide.

By internalizing these principles and procedures, you build a foundation of safety that protects you, your colleagues, and the integrity of your research. Treat every chemical with the respect it deserves, and let a culture of safety guide your discoveries.

References

  • Safety data sheet. (2022, January 31).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
  • SAFETY DATA SHEET - TCI Chemicals. (2026, January 30).
  • 4 - SAFETY DATA SHEET. (2025, December 23).
  • SAFETY DATA SHEET - TCI Chemicals. (2026, January 30).
  • Personal Protective Equipment Selection Guide. (2015, July 22). University of California, Riverside, Environmental Health & Safety.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno, Environmental Health & Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-4-methoxybenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.